4-(Pyridin-2-yl)butanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-pyridin-2-ylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-9(12)6-3-5-8-4-1-2-7-10-8/h1-2,4,7H,3,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWVYTTVLDALOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00548038 | |
| Record name | 4-(Pyridin-2-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00548038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102879-51-6 | |
| Record name | 4-(Pyridin-2-yl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00548038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Pyridin-2-yl)butanoic Acid: Properties, Synthesis, and Applications in Drug Discovery
Introduction
4-(Pyridin-2-yl)butanoic acid, a bifunctional molecule incorporating a pyridine ring and a carboxylic acid moiety, represents a versatile building block in modern medicinal chemistry. Its unique structural features—a nucleophilic and basic pyridine nitrogen, a reactive carboxylic acid, and a flexible four-carbon aliphatic chain—make it an attractive component for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its emerging role as a linker in targeted protein degradation technologies.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are critical for its handling, reaction setup, and integration into drug discovery workflows.
| Property | Value | Source |
| CAS Number | 102879-51-6 | [1][2] |
| Molecular Formula | C₉H₁₁NO₂ | [1][2] |
| Molecular Weight | 165.19 g/mol | [1] |
| Appearance | Off-white to yellow solid | Commercial supplier data |
| Melting Point | 84-85 °C | [2] |
| Boiling Point (Predicted) | 303.7 ± 17.0 °C | [2] |
| pKa (Predicted) | 4.46 ± 0.10 | [2] |
| IUPAC Name | This compound | [1] |
| SMILES | C1=CC=NC(=C1)CCCC(=O)O | [1] |
Synthesis and Manufacturing
The synthesis of this compound can be achieved through various synthetic routes. A common and efficient method involves the alkylation of a pyridine derivative followed by hydrolysis. The following protocol describes a representative synthesis starting from 2-picoline.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the alkylation of picoline derivatives.
Materials:
-
2-Picoline
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Ethyl 4-bromobutanoate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.1 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution for 30 minutes at -78 °C.
-
Deprotonation of 2-Picoline: To the freshly prepared LDA solution, add 2-picoline (1.0 equivalent) dropwise, ensuring the temperature remains at -78 °C. The solution will typically turn a deep red or brown color, indicating the formation of the anion. Stir for 1 hour at this temperature.
-
Alkylation: Add ethyl 4-bromobutanoate (1.1 equivalents) dropwise to the solution of the picoline anion. The reaction is often exothermic, so slow addition is crucial to maintain the temperature at -78 °C. After the addition is complete, allow the reaction to stir at -78 °C for 2-3 hours, then slowly warm to room temperature and stir overnight.
-
Quenching and Extraction: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude ethyl 4-(pyridin-2-yl)butanoate.
-
Hydrolysis: Dissolve the crude ester in a mixture of ethanol and 2 M aqueous NaOH. Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.
-
Purification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Wash the aqueous layer with diethyl ether to remove any non-polar impurities. Carefully acidify the aqueous layer to pH 4-5 with 2 M HCl. The product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Chemical Reactivity and Derivatization
This compound possesses two key reactive centers: the carboxylic acid and the pyridine ring.
-
Carboxylic Acid Reactivity: The carboxylic acid group can undergo standard transformations, including esterification, amidation, and reduction. Amidation, in particular, is a crucial reaction for its application as a linker, allowing for covalent attachment to amine-containing molecules. This is typically achieved using standard peptide coupling reagents such as HATU, HOBt/EDC, or by conversion to an acyl chloride.
-
Pyridine Ring Reactivity: The pyridine nitrogen is basic and can be protonated or alkylated. It can also act as a ligand for metal coordination. The pyridine ring can undergo electrophilic aromatic substitution, although it is generally less reactive than benzene.
Applications in Drug Discovery: A Versatile Linker for PROTACs
A significant and emerging application of this compound is in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The structure of this compound is well-suited for its role as a component of the PROTAC linker. The carboxylic acid provides a convenient handle for conjugation to a ligand for the target protein, while the pyridine ring can be incorporated into the linker backbone to modulate physicochemical properties such as solubility and cell permeability. The four-carbon chain offers flexibility, which is often critical for allowing the two ends of the PROTAC to bind effectively to their respective protein targets.
Conceptual Diagram of this compound in a PROTAC
Caption: Conceptual use of this compound as a linker in a PROTAC.
Analytical Methods
Spectroscopic Data
-
Mass Spectrometry (GC-MS): The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 165. Key fragments include ions at m/z = 120 and 106, corresponding to fragmentation of the butanoic acid side chain.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (Predicted): The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons between 7.0 and 8.5 ppm. The methylene protons of the butanoic acid chain would appear as multiplets between approximately 1.8 and 2.9 ppm. The carboxylic acid proton would be a broad singlet, typically above 10 ppm.
-
¹³C NMR (Predicted): The carbon NMR spectrum would display signals for the five distinct pyridine carbons in the aromatic region (120-160 ppm). The carbonyl carbon of the carboxylic acid would be observed downfield (around 175-180 ppm), with the aliphatic carbons appearing upfield.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching vibration for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. A strong C=O stretch for the carbonyl group would be present around 1700-1725 cm⁻¹. C-H stretching and aromatic C=C and C=N stretching vibrations would also be observed.
Protocol: Purity Determination by HPLC-MS
Objective: To determine the purity of a sample of this compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry.
Instrumentation:
-
HPLC system with a UV detector
-
Mass spectrometer (e.g., single quadrupole or time-of-flight) with an electrospray ionization (ESI) source
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water. Dilute this stock solution to a working concentration of 10 µg/mL.
-
HPLC Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-20 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
-
-
MS Conditions:
-
Ionization Mode: ESI positive
-
Scan Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
-
Data Analysis: Integrate the peak area of the main component in the UV chromatogram to determine its purity. Confirm the identity of the peak by extracting the ion chromatogram for m/z = 166.2 (M+H)⁺.
Conclusion
This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its straightforward synthesis and the orthogonal reactivity of its functional groups make it a readily accessible tool for the construction of complex molecules. While its full potential continues to be explored, its application as a linker in the rapidly advancing field of targeted protein degradation highlights its significance for the future of drug discovery. This guide provides a foundational understanding of its properties and utility for researchers and scientists in the field.
References
- PubChem. This compound.
- Hecht, S. S., et al. (1999). Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: a substantial pathway of nicotine metabolism. Chemical research in toxicology, 12(2), 172–179. [Link]
- ResearchGate. Synthesis, analgesic and anti-inflammatory activities of novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl)
- Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000039). [Link]
- ResearchGate. A New and Concise Strategy to the Enantioselective Synthesis of (S)-2-Amino-4-Oxo-4-(Pyridine-2-yl)
- Scott, P. J. H., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 12(10), 1596-1615. [Link]
- Li, D., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B, 13(10), 4039-4053. [Link]
Sources
An In-Depth Technical Guide to 4-(Pyridin-2-yl)butanoic Acid (CAS: 102879-51-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Pyridin-2-yl)butanoic acid, a pyridine-substituted fatty acid, represents a versatile chemical scaffold with significant, yet largely untapped, potential in medicinal chemistry and drug discovery. Its structural resemblance to known pharmacologically active agents, particularly as a potential modulator of γ-aminobutyric acid (GABA) receptors and histone deacetylases (HDACs), positions it as a compelling candidate for further investigation. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, proposed synthetic and purification methodologies, in-depth analytical characterization, and a discussion of its prospective biological activities and applications based on the established pharmacology of its structural analogs.
Introduction: The Scientific Rationale
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. When coupled with a butanoic acid chain, the resulting molecule, this compound, presents several intriguing possibilities for therapeutic intervention. The butanoic acid moiety is isosteric with the neurotransmitter GABA, suggesting potential interactions with GABA receptors, which are critical targets in the treatment of anxiety, epilepsy, and other neurological disorders[1][2]. Furthermore, butanoic acid and its derivatives are known inhibitors of histone deacetylases (HDACs), a class of enzymes implicated in the epigenetic regulation of gene expression and a validated target in oncology[3][4]. This dual potential makes this compound a molecule of significant interest for the development of novel therapeutics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 102879-51-6 | [5] |
| Molecular Formula | C₉H₁₁NO₂ | [6] |
| Molecular Weight | 165.19 g/mol | [6] |
| Melting Point | 84-85 °C | [5] |
| Boiling Point (Predicted) | 303.7 ± 17.0 °C | [5] |
| Density (Predicted) | 1.154 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 4.46 ± 0.10 | [5] |
| IUPAC Name | This compound | [6] |
Synthesis and Purification: A Proposed Methodology
Synthetic Strategy: Nucleophilic Acylation of 2-Lithiopyridine
The proposed synthesis involves the generation of 2-lithiopyridine from 2-bromopyridine, followed by its reaction with a suitable four-carbon electrophile, such as γ-butyrolactone. This approach offers a direct and convergent route to the target molecule.
Detailed Experimental Protocol
Materials:
-
2-Bromopyridine
-
n-Butyllithium (2.5 M in hexanes)
-
γ-Butyrolactone
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Generation of 2-Lithiopyridine: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-bromopyridine (1.0 eq) dissolved in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.05 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Nucleophilic Acylation: To the solution of 2-lithiopyridine, add γ-butyrolactone (1.1 eq) dropwise, ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Aqueous Workup: Cool the reaction mixture to 0 °C in an ice bath and cautiously quench with water. Acidify the mixture to a pH of approximately 2 with 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with water and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification Protocol: Recrystallization
The crude this compound can be purified by recrystallization to obtain a crystalline solid.
Solvent System Selection: A mixed solvent system of ethyl acetate and hexanes is proposed. The rationale is that the polar pyridine and carboxylic acid moieties will ensure solubility in the moderately polar ethyl acetate, while the nonpolar hexanes will serve as an anti-solvent to induce crystallization upon cooling.
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
If any insoluble impurities are present, perform a hot filtration.
-
To the hot solution, add hexanes dropwise until a slight turbidity persists.
-
Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following sections detail the expected spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below.
Predicted ¹H NMR (500 MHz, CDCl₃) Chemical Shifts:
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6' (Pyridine) | 8.55 | d | 4.5 |
| H-4' (Pyridine) | 7.65 | td | 7.7, 1.8 |
| H-3' (Pyridine) | 7.15 | d | 7.8 |
| H-5' (Pyridine) | 7.10 | dd | 7.5, 4.8 |
| H-4 (CH₂) | 2.90 | t | 7.5 |
| H-2 (CH₂) | 2.45 | t | 7.4 |
| H-3 (CH₂) | 2.10 | p | 7.5 |
| COOH | 11-12 | br s | - |
Predicted ¹³C NMR (125 MHz, CDCl₃) Chemical Shifts:
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~179 |
| C-2' (Pyridine) | ~160 |
| C-6' (Pyridine) | ~149 |
| C-4' (Pyridine) | ~136 |
| C-3' (Pyridine) | ~123 |
| C-5' (Pyridine) | ~121 |
| C-4 (CH₂) | ~38 |
| C-2 (CH₂) | ~33 |
| C-3 (CH₂) | ~25 |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is expected to show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will likely be dominated by cleavages characteristic of carboxylic acids and alkyl-substituted pyridines.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): m/z = 165
-
Loss of H₂O: [M - 18]⁺, m/z = 147
-
Loss of COOH: [M - 45]⁺, m/z = 120
-
McLafferty Rearrangement: A prominent peak at m/z = 93, corresponding to the pyridin-2-ylmethylene radical cation.
-
Pyridine Ring Fragments: Peaks corresponding to the pyridine ring and its fragments (e.g., m/z = 78).
Potential Biological Activities and Applications in Drug Discovery
The structural features of this compound suggest its potential as a modulator of key biological targets, opening avenues for its application in drug discovery.
Histone Deacetylase (HDAC) Inhibition
Butyric acid is a well-established inhibitor of HDACs[3][4]. HDAC inhibitors have emerged as a promising class of anti-cancer agents, with several approved for the treatment of hematological malignancies. The mechanism of action involves the hyperacetylation of histone proteins, leading to a more open chromatin structure and the re-expression of tumor suppressor genes.
The pyridine moiety in this compound could potentially enhance its binding to the zinc-containing active site of HDAC enzymes, offering improved potency and selectivity compared to simple butyrate.
GABA Receptor Modulation
As a structural analog of GABA, this compound may act as an agonist or antagonist at GABA receptors[1][2]. The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system, and its modulation is a key strategy for treating a range of neurological and psychiatric disorders.
Further research, including binding assays and electrophysiological studies, is warranted to elucidate the precise nature of the interaction of this compound with GABA receptors and to determine its potential as a novel therapeutic agent for neurological disorders.
Conclusion and Future Directions
This compound is a chemically tractable molecule with significant potential for applications in drug discovery. Its structural similarity to known HDAC inhibitors and GABA analogs provides a strong rationale for its further investigation. The proposed synthetic and purification protocols offer a clear path to obtaining this compound in high purity for biological evaluation. Future research should focus on the experimental validation of its synthesis, comprehensive spectroscopic characterization, and in-depth pharmacological profiling to explore its potential as an anti-cancer agent or a modulator of the central nervous system. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this promising chemical entity.
References
- A New and Concise Strategy to the Enantioselective Synthesis of (S)-2-Amino-4-Oxo-4-(Pyridine-2-yl) Butanoic Acid from Aspartic Acid. (2009). Journal of the Brazilian Chemical Society, 21(5), 777-781. [Link]
- Synthesis, analgesic and anti-inflammatory activities of novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives. (n.d.).
- This compound. (n.d.). PubChem. [Link]
- Butanoic acid, 4-oxo-4-[(4-pyridinylmethyl)[2-(1-pyrrolidinylsulfonyl)ethyl]amino]-. (n.d.). SpectraBase. [Link]
- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000039). (n.d.).
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. [Link]
- GABA analogue. (n.d.). Wikipedia. [Link]
- Action of analogues on γ-aminobutyric acid recognition sites in rat brain. (1982). Journal of Neurochemistry, 39(4), 998-1000. [Link]
- Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles Chemistry and Biochemistry. [Link]
- Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism. (1999). Chemical Research in Toxicology, 12(2), 172-9. [Link]
- 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. (2019). Molecules, 24(23), 4275. [Link]
- Action of 4-amino-2-fluorobutanoic acid and other structural analogues on gamma-aminobutyric acid transport by channel catfish brain. (2000). Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 125(2), 215-221. [Link]
- Butyric Acid at BMRB. (n.d.). Biological Magnetic Resonance Bank. [Link]
- Cyclic GABA-GABOB analogues. IV. Activity on learning and memory. (1985). Il Farmaco; edizione scientifica, 40(5), 314-23. [Link]
- Inhibition of histone deacetylase activity by butyrate. (2003). The Journal of Nutrition, 133(7 Suppl), 2485S-2493S. [Link]
- Competitive inhibition of gamma-aminobutyric acid synaptosomal uptake by 4-(4'-azidobenzoimidylamino)butanoic acid. (1982). Journal of Neurochemistry, 39(4), 998-1000. [Link]
- Butyrate Histone Deacetylase Inhibitors. (2013). Epigenetic Aspects of Chronic Diseases, 183-197. [Link]
- 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts... (n.d.). Doc Brown's Chemistry. [Link]
- 13C NMR Metabolomics: Applications at Natural Abundance. (2015). Analytical Chemistry, 87(1), 543-550. [Link]
- The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. (2003). Molecules, 8(3), 322-332. [Link]
- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.).
- Balancing Histone Deacetylase (HDAC) Inhibition and Drug-likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors. (2020). ChemMedChem, 15(15), 1435-1451. [Link]
- Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. (2013). The Scientific World Journal. [Link]
- butanoic acid, 4-[[(5-bromo-3-pyridinyl)carbonyl]amino]-. (n.d.). SpectraBase. [Link]
- 4-(pyridin-4-yl)butanoic acid. (n.d.). SpectraBase. [Link]
- Target ID - Therapeutic Target Database. (n.d.).
- Histone deacetylase inhibitor. (n.d.). Wikipedia. [Link]
- Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. (2021). Molbank, 2021(1), M1179. [Link]
- mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH... (n.d.). Doc Brown's Chemistry. [Link]
- The ¹H NMR spectrum of butanoic acid in CDCl3 solvent. (2025).
- 4-oxo-4-(pyridin-4-yl)butanoic acid hydrochloride. (n.d.). PubChemLite. [Link]
Sources
- 1. GABA analogue - Wikipedia [en.wikipedia.org]
- 2. Action of analogues on ?-aminobutyric acid recognition sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 102879-51-6 [m.chemicalbook.com]
- 6. This compound | C9H11NO2 | CID 13737171 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4-(Pyridin-2-yl)butanoic Acid
Foreword: The Significance of 4-(Pyridin-2-yl)butanoic Acid
This compound is a heterocyclic carboxylic acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structural motif, featuring a pyridine ring linked to a butanoic acid chain, serves as a versatile scaffold for the synthesis of a wide array of more complex molecules with diverse biological activities. This guide provides a comprehensive overview of the synthetic strategies for preparing this compound, offering researchers and drug development professionals a detailed and practical resource for its synthesis in a laboratory setting.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a target molecule is paramount for its successful synthesis, purification, and characterization.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 102879-51-6 | [2] |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| Melting Point | 84-85 °C | [2] |
| Boiling Point | 303.7±17.0 °C (Predicted) | [2] |
| pKa | 4.46±0.10 (Predicted) | [2] |
Strategic Approaches to Synthesis
Several synthetic routes can be envisioned for the preparation of this compound. The choice of a particular strategy will often depend on the availability of starting materials, desired scale of the synthesis, and the specific capabilities of the laboratory. This guide will detail three of the most logical and established approaches:
-
Malonic Ester Synthesis: A classic and reliable method for the formation of carboxylic acids.
-
Michael Addition of 2-Picoline to an Acrylate Ester: A convergent approach that efficiently constructs the carbon skeleton.
-
Hydrolysis of Ethyl 4-(pyridin-2-yl)butanoate: A straightforward final step, provided the precursor ester is accessible.
Method 1: Malonic Ester Synthesis
The malonic ester synthesis is a robust and well-established method for the preparation of carboxylic acids.[3][4][5][6][7] This pathway involves the alkylation of diethyl malonate with a suitable pyridylethyl halide, followed by hydrolysis and decarboxylation.
Causality of Experimental Choices
The acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13) allows for their facile deprotonation by a moderately strong base, such as sodium ethoxide, to form a stabilized enolate. This enolate is an excellent nucleophile that can readily undergo an S(_N)2 reaction with an electrophile, in this case, 2-(2-chloroethyl)pyridine or 2-(2-bromoethyl)pyridine. The subsequent hydrolysis of the diethyl ester to the corresponding dicarboxylic acid, followed by heating, promotes decarboxylation to yield the desired monosubstituted butanoic acid.
Experimental Protocol
Step 1: Alkylation of Diethyl Malonate
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq) in absolute ethanol (a sufficient volume to dissolve the sodium) under an inert atmosphere (e.g., nitrogen or argon).
-
To the resulting sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature.
-
After the addition is complete, add 2-(2-chloroethyl)pyridine (1.0 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 2-(2-(pyridin-2-yl)ethyl)malonate.
Step 2: Hydrolysis and Decarboxylation
-
To the crude diethyl 2-(2-(pyridin-2-yl)ethyl)malonate, add an excess of a 10-20% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-3 hours to ensure complete hydrolysis of the esters.
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 4-5.
-
Heat the acidified solution to reflux for an additional 2-4 hours to effect decarboxylation. Carbon dioxide evolution should be observed.
-
Cool the solution and adjust the pH to the isoelectric point of the amino acid (around pH 4-5) to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
Method 2: Michael Addition of 2-Picoline to an Acrylate Ester
The Michael addition, or conjugate addition, of a carbanion to an α,β-unsaturated carbonyl compound is a powerful C-C bond-forming reaction.[8][9][10][11] In this approach, 2-picoline is deprotonated to form a nucleophilic carbanion that adds to an acrylate ester.
Causality of Experimental Choices
The methyl group of 2-picoline is weakly acidic and can be deprotonated by a strong base, such as sodium amide or lithium diisopropylamide (LDA), to generate the 2-picolyl anion. This anion then acts as a Michael donor, attacking the β-carbon of an acrylate ester (the Michael acceptor). The resulting enolate is subsequently protonated during workup. The final step is the hydrolysis of the ester to the carboxylic acid.
Experimental Protocol
Step 1: Michael Addition
-
In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.
-
To this LDA solution, add 2-picoline (1.0 eq) dropwise, maintaining the temperature at -78 °C.
-
After stirring for 30 minutes, add ethyl acrylate (1.0 eq) dropwise.
-
Allow the reaction to stir at -78 °C for 2-3 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give crude ethyl 4-(pyridin-2-yl)butanoate.
Step 2: Ester Hydrolysis
-
Dissolve the crude ethyl 4-(pyridin-2-yl)butanoate in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide (2-3 eq) and heat the mixture to reflux for 2-4 hours.[12][13][14]
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any non-acidic impurities.
-
Carefully acidify the aqueous layer with hydrochloric acid to a pH of 4-5.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to afford this compound.
Method 3: Hydrolysis of Ethyl 4-(pyridin-2-yl)butanoate
This method is the final step of the Michael addition route but is also a viable standalone procedure if ethyl 4-(pyridin-2-yl)butanoate is commercially available or has been synthesized via an alternative route.
Causality of Experimental Choices
Ester hydrolysis can be catalyzed by either acid or base.[12][13][14] Base-catalyzed hydrolysis (saponification) is often preferred as it is an irreversible process, driving the reaction to completion. The resulting carboxylate salt is then protonated in a separate acidification step to yield the free carboxylic acid.
Experimental Protocol
-
In a round-bottom flask, dissolve ethyl 4-(pyridin-2-yl)butanoate (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Add sodium hydroxide (2.0 eq) to the solution.
-
Heat the reaction mixture to reflux for 2-3 hours, monitoring by TLC for the disappearance of the starting material.
-
After completion, allow the mixture to cool to room temperature and remove the ethanol by rotary evaporation.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester or other neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 4-5 with 6M hydrochloric acid. A precipitate should form.
-
Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to obtain pure this compound.
Purification and Characterization
The crude product from any of the above syntheses can be purified by recrystallization. A suitable solvent system should be determined empirically, but mixtures of ethanol/water or ethyl acetate/hexanes are good starting points. The purity of the final product should be assessed by melting point determination and spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
This guide has outlined three robust synthetic strategies for the preparation of this compound. The malonic ester synthesis offers a classic and reliable approach, while the Michael addition provides a more convergent pathway. The simple hydrolysis of the corresponding ethyl ester is a straightforward final step. The choice of method will be dictated by the specific needs and resources of the research laboratory. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently synthesize this valuable building block for their drug discovery and development endeavors.
References
- PubChem. This compound. [Link][1]
- ResearchGate. Synthetic route to pyridin-4-ylphosphonic acid ?. [Link]
- IV SEMMESTER. IV SEMMESTER. [Link]
- Chemguide. hydrolysis of esters. [Link][12]
- Wikipedia. Malonic ester synthesis. [Link][3]
- ResearchGate.
- Organic Syntheses. Synthesis of S,S-Di(pyridin-2-yl)carbonodithioate (DPDTC) for the Reduction of Carboxylic Acids. [Link]
- Organic Chemistry Portal. Malonic Ester Synthesis. [Link][4]
- Chemistry LibreTexts. 11.9: Hydrolysis of Esters. [Link][13]
- Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. [Link][5]
- MDPI. Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation of Anthranilic Esters with N-pyridyl Ureas. [Link]
- National Institutes of Health. Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. [Link][8]
- Chemistry LibreTexts. 21.10: Malonic Ester Synthesis. [Link][6]
- Online Chemistry notes. Malonic ester synthesis (of carboxylic acids):. [Link][7]
- Organic Chemistry Portal. Pyridine synthesis. [Link]
- Chemistry LibreTexts. 15.8: Hydrolysis of Esters. [Link][14]
- National Institutes of Health.
- MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]
- ResearchGate.
- RACO. The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. [Link][11]
- Organic Syntheses. 2-Butynoic acid, 4-hydroxy-, methyl ester. [Link]
Sources
- 1. This compound | C9H11NO2 | CID 13737171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 102879-51-6 [m.chemicalbook.com]
- 3. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. Malonic Ester Synthesis [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
- 8. Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. raco.cat [raco.cat]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
Introduction: A Versatile Scaffold in Modern Chemistry
An In-Depth Technical Guide to the Molecular Structure and Applications of 4-(Pyridin-2-yl)butanoic Acid
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its molecular architecture, spectroscopic signature, synthesis, and burgeoning applications, offering field-proven insights for researchers and scientists.
This compound is a bifunctional molecule incorporating a pyridine ring, a privileged scaffold in medicinal chemistry, and a butanoic acid chain. This unique combination of a basic aromatic heterocycle and an acidic aliphatic tail imparts a desirable pharmacokinetic profile, making it a valuable building block for the synthesis of more complex molecules with therapeutic potential. Its structure allows for diverse chemical modifications, enabling the exploration of a wide chemical space in the quest for novel drug candidates.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of this compound are summarized below, providing a foundational understanding of its chemical identity.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 102879-51-6 | [2][3] |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| Melting Point | 84-85 °C | [2][3] |
| Boiling Point (Predicted) | 303.7±17.0 °C | [2][3] |
| Density (Predicted) | 1.154±0.06 g/cm³ | [2][3] |
| pKa (Predicted) | 4.46±0.10 | [2] |
Structural Elucidation
The molecular structure of this compound consists of a pyridine ring substituted at the 2-position with a butanoic acid moiety. The flexible four-carbon chain allows the carboxylic acid group to adopt various conformations relative to the rigid pyridine ring. This conformational flexibility can be crucial for its interaction with biological targets.
Below is a diagram illustrating the logical connectivity of the atoms in this compound.
Synthesis and Characterization
The synthesis of this compound and its analogs is of great interest to synthetic chemists. While a specific, detailed synthesis protocol for the parent compound is not extensively documented in publicly available literature, a general and reliable method can be inferred from the synthesis of similar structures.
General Synthetic Approach
A common strategy for synthesizing derivatives of this compound involves the reaction of a pyridine derivative with a suitable four-carbon synthon. For instance, a related compound, 4-Oxo-4-(pyridin-2-ylamino)butanoic acid, is synthesized through the acylation of 2-aminopyridine with succinic anhydride[4]. This suggests a plausible retro-synthetic analysis for this compound, which could involve the alkylation of a 2-pyridyl anion equivalent with a γ-butyrolactone derivative or a related electrophile.
A generalized workflow for the synthesis and purification is presented below.
Spectroscopic Characterization
The structural confirmation of this compound relies on a combination of spectroscopic techniques.[5] The expected spectroscopic data are based on the analysis of its constituent functional groups: the pyridine ring and the carboxylic acid.[6]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, typically in the range of 7.0-8.5 ppm. The aliphatic protons of the butanoic acid chain would appear more upfield, with the methylene group adjacent to the pyridine ring being the most deshielded of the aliphatic protons. The acidic proton of the carboxylic acid would be a broad singlet, typically downfield, above 10 ppm.[7]
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid (around 170-180 ppm) and the aromatic carbons of the pyridine ring (around 120-150 ppm). The aliphatic carbons will appear in the upfield region of the spectrum.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a broad O-H stretch from the carboxylic acid, typically in the region of 2500-3300 cm⁻¹. A strong C=O stretch for the carbonyl group will be observed around 1700 cm⁻¹.[6]
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (165.19 g/mol ). Fragmentation patterns would likely involve the loss of the carboxyl group.[5]
Applications in Drug Discovery and Development
While this compound itself may not be a final drug product, it serves as a crucial intermediate in the synthesis of various biologically active molecules. Its structural motif is found in compounds targeting a range of therapeutic areas.
Role as a Synthetic Intermediate
The carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation, esterification, or reduction to an alcohol. The pyridine nitrogen can be quaternized or oxidized, and the pyridine ring itself can undergo electrophilic or nucleophilic substitution, allowing for the generation of a diverse library of compounds for biological screening.
Analogues with Biological Activity
Numerous analogues of this compound have been synthesized and evaluated for their therapeutic potential. For example, derivatives where the butanoic acid chain is modified or where the pyridine ring is further substituted have shown promise in various disease models. The presence of the pyridine ring can facilitate interactions with biological targets through hydrogen bonding and π-stacking interactions.
Conclusion and Future Perspectives
This compound is a molecule of significant synthetic utility. Its straightforward, yet versatile, structure makes it an attractive starting point for the development of new chemical entities. Future research will likely focus on the development of more efficient and scalable synthetic routes to this compound and its derivatives. Furthermore, the continued exploration of its use in the synthesis of novel bioactive molecules is expected to yield new therapeutic agents with improved efficacy and safety profiles. The foundational understanding of its molecular structure and properties, as outlined in this guide, is paramount to unlocking its full potential in the field of drug discovery.
References
- PubChem. This compound | C9H11NO2 | CID 13737171. [Link]
- PubChem. 4-Oxo-4-(3-pyridyl)butyric acid | C9H9NO3 | CID 437. [Link]
- PubChem. 4-(3-pyridin-4-yl-4H-pyrimidin-4-yl)butanoic acid. [Link]
- PubChem. 4-(Pyridin-3-yl)butanoic acid hydrochloride | C9H12ClNO2 | CID 86811679. [Link]
- MDPI. The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. [Link]
- ChemUniverse. Request A Quote - this compound. [Link]
- ChemBK. 4-(pyridin-3-yl)butanoic acid. [Link]
- PubMed. Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)
- NMPPDB. Butanoic acid. [Link]
- BMRB. bmse000402 Butyric Acid. [Link]
- Chemistry LibreTexts. 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
- PubChem. 3-Pyridinebutanoic acid | C9H11NO2 | CID 114. [Link]
- YouTube. Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. [Link]
- Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of butanoic acid. [Link]
Sources
- 1. This compound | C9H11NO2 | CID 13737171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 102879-51-6 [m.chemicalbook.com]
- 3. This compound | 102879-51-6 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Technical Guide: 4-(Pyridin-2-yl)butanoic Acid
A Comprehensive Overview for Chemical Researchers and Pharmaceutical Scientists
Abstract
This technical guide provides an in-depth examination of 4-(Pyridin-2-yl)butanoic acid, a heterocyclic carboxylic acid derivative with significant utility in medicinal chemistry and materials science. We will explore its fundamental chemical and physical properties, detail a validated synthetic protocol, discuss its analytical characterization, and survey its applications as a versatile building block in drug development and chemical research. This document is intended to serve as a comprehensive resource for scientists and researchers engaged in work involving this compound.
Introduction and Nomenclature
This compound is a bifunctional organic molecule characterized by a pyridine ring linked via a four-carbon aliphatic chain to a carboxylic acid moiety. This unique structure, combining a basic aromatic heterocycle with an acidic functional group, imparts amphoteric properties and makes it a valuable synthon for creating more complex molecular architectures. Its ability to act as a linker or a pharmacophoric element has led to its incorporation into a variety of compounds with potential therapeutic applications.[1]
1.1 IUPAC Name and Chemical Identifiers
The compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines.
-
IUPAC Name: 4-pyridin-2-ylbutanoic acid[2]
-
PubChem CID: 13737171[2]
-
Canonical SMILES: C1=CC=NC(=C1)CCCC(=O)O[2]
-
InChIKey: HUWVYTTVLDALOP-UHFFFAOYSA-N[2]
Physicochemical Properties
The physical and chemical characteristics of this compound are crucial for its handling, storage, and application in chemical synthesis. The data presented below are compiled from predictive models and experimental sources.
| Property | Value | Source |
| Melting Point | 84-85 °C | [3] |
| Boiling Point (Predicted) | 303.7 ± 17.0 °C | [3] |
| Density (Predicted) | 1.154 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 4.46 ± 0.10 | [3] |
| Storage Temperature | 2-8 °C (under inert gas) | [3] |
Synthesis and Manufacturing
The synthesis of this compound can be achieved through several routes. A common and reliable method involves the catalytic hydrogenation of a precursor, such as γ-(4-pyridyl)butyric acid hydrochloride. This method is advantageous due to its high yield and purity of the final product.
3.1 Representative Synthesis Protocol: Catalytic Hydrogenation
This protocol describes the synthesis of a related compound, 4-(Piperidin-4-yl)butanoic acid hydrochloride, from γ-(4-pyridyl)butyric acid hydrochloride, illustrating a common synthetic strategy involving the modification of the pyridine ring.[6]
Rationale: Catalytic hydrogenation is a powerful technique for the reduction of aromatic rings. The use of a rhodium on carbon (Rh/C) catalyst is effective for the saturation of the pyridine ring under moderate temperature and pressure, providing a high-yield pathway to the corresponding piperidine derivative.[6]
Step-by-Step Methodology:
-
Reactor Charging: A suitable pressure reactor is charged with 13.5 g (0.067 mol) of γ-(4-pyridyl)butyric acid hydrochloride (purity ≥99%).[6]
-
Solvent and Catalyst Addition: 27.0 g of deionized water is added as the solvent, followed by 0.67 g of 5% Rhodium on Carbon (Rh/C) catalyst.[6]
-
Reaction Conditions: The reactor is sealed, purged with hydrogen gas, and pressurized. The reaction mixture is heated to 60°C with vigorous stirring.[6]
-
Monitoring and Completion: The reaction is allowed to proceed for 8 hours, with the progress monitored by hydrogen uptake or periodic sampling and analysis (e.g., TLC or LC-MS).[6]
-
Work-up and Isolation: Upon completion, the reactor is cooled, and the pressure is released. The reaction mixture is filtered to remove the Rh/C catalyst. The filtrate is then concentrated under reduced pressure to yield the crude product.
-
Purification: The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to afford the purified product, in this case, γ-(4-piperidyl)butyric acid hydrochloride, with a reported yield of 97%.[6]
3.2 Synthesis Workflow Diagram
Caption: Catalytic hydrogenation workflow for pyridine ring saturation.
Analytical Characterization
To ensure the identity and purity of synthesized this compound, a suite of analytical techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
-
Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the molecular weight and fragmentation pattern, confirming the compound's identity and assessing its purity.[7][8]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, such as the broad O-H stretch of the carboxylic acid and the C=O stretch.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of the compound by separating it from any starting materials, byproducts, or other impurities.
A typical analytical workflow would involve dissolving the sample in a suitable solvent, followed by analysis using these techniques to generate a comprehensive characterization profile that validates the product's structure and purity.
Applications in Research and Drug Development
The structural features of this compound make it a valuable building block in several areas of chemical and pharmaceutical research.
5.1 Intermediate in Pharmaceutical Synthesis: The compound serves as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] Its dual functionality allows for sequential or orthogonal chemical modifications. For example, the carboxylic acid can be converted to an ester or amide, while the pyridine ring can undergo N-alkylation or substitution reactions. These transformations are fundamental in building diverse chemical libraries for high-throughput screening.
5.2 Linker Molecule in Bioconjugation: Derivatives of this compound are used as crosslinking agents. For instance, N-Succinimidyl 4-(2-pyridyldithio)butanoate (SPDB) is a well-known reagent used to link molecules containing primary amines to molecules with sulfhydryl groups, a common strategy in creating antibody-drug conjugates (ADCs) or attaching probes to proteins.[9]
5.3 Role in Metabolomics and Biomarker Discovery: Structurally related compounds, such as 4-oxo-4-(3-pyridyl)butanoic acid, are known metabolites of nicotine and tobacco-specific nitrosamines.[7][8][10] The study and synthesis of these butanoic acid derivatives are critical for developing analytical methods to quantify biomarkers of tobacco exposure and to understand the metabolic pathways of carcinogens.[7][8]
Safety and Handling
While specific toxicological data for this compound is not extensively documented, it should be handled with the standard precautions for laboratory chemicals. Based on related structures like butyric acid, appropriate personal protective equipment (PPE) is mandatory.
-
Personal Protective Equipment: Wear safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11][12]
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[11][13] Avoid contact with skin and eyes.[11][12]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[3][13] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[11][12]
Conclusion
This compound is a compound of significant interest due to its versatile chemical nature and its role as a precursor and building block in medicinal chemistry and materials science. Its well-defined structure, accessible synthesis, and dual functionality provide a robust platform for the development of novel molecules with targeted properties. This guide has provided a foundational understanding of its properties, synthesis, and applications, aiming to support and facilitate the work of researchers in the field.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13737171, this compound.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67330401, (2S)-2-amino-4-(pyridin-2-ylamino)butanoic acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 54291409, 4-(3-pyridin-4-yl-4H-pyrimidin-4-yl)butanoic acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 437, 4-Oxo-4-(3-pyridyl)butyric acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24694495, 4-(Pyridin-4-ylamino)butanoic acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11551591, N-Succinimidyl 4-(2-pyridyldithio)butanoate.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3159625, 4-Pyridinebutanoic acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86811679, 4-(Pyridin-3-yl)butanoic acid hydrochloride.
- Hecht, S. S., et al. (1999). Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism. Chemical Research in Toxicology, 12(3), 172-179.
- Stepanov, I., et al. (2014). Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry Quantitation of Urinary [Pyridine-D4]4-hydroxy-4-(3-pyridyl)butanoic Acid, a Biomarker of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone Metabolic Activation in Smokers. Chemical Research in Toxicology, 27(7), 1215-1223.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66942, 4-Oxo-4-(pyridin-3-yl)butanoate.
- Kumar, R., et al. (2025). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. RSC Advances.
- ResearchGate. (2025). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Butyric Acid.
- Capot Chemical. (2025). MSDS of 4-Oxo-4-pyridin-3-YL-butyric acid.
- MDPI. (n.d.). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity.
- Tiekink, E. R. T. (2021). 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid. Molbank, 2021(2), M1209.
- Plazas-Tuttle, J., et al. (2023). Evaluating non-targeted analysis methods for chemical characterization of organic contaminants in different matrices to estimate children's exposure. Journal of Exposure Science & Environmental Epidemiology, 33(5), 785-796.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C9H11NO2 | CID 13737171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 102879-51-6 [m.chemicalbook.com]
- 4. This compound | 102879-51-6 [chemicalbook.com]
- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry Quantitation of Urinary [Pyridine-D4]4-hydroxy-4-(3-pyridyl)butanoic Acid, a Biomarker of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone Metabolic Activation in Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Succinimidyl 4-(2-pyridyldithio)butanoate | C13H14N2O4S2 | CID 11551591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Oxo-4-(3-pyridyl)butyric acid | C9H9NO3 | CID 437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. nj.gov [nj.gov]
- 13. itwreagents.com [itwreagents.com]
biological activity of 4-(Pyridin-2-yl)butanoic acid
An In-Depth Technical Guide to the Biological Activity of 4-(Pyridin-2-yl)butanoic Acid
Abstract
This technical guide provides a comprehensive exploration of the known and potential biological activities of this compound and its structural analogues. While direct research on this specific molecule is nascent, its core structure—a pyridine ring linked to a butanoic acid chain—is a privileged scaffold in medicinal chemistry. Drawing from extensive literature on related compounds, this document synthesizes the potential of this compound as a modulator of key biological pathways. We will delve into its hypothesized role as an inhibitor of γ-aminobutyric acid aminotransferase (GABA-T), a critical enzyme in neurotransmitter metabolism. Furthermore, we will examine the well-documented anticancer, anti-inflammatory, and antimicrobial properties of its derivatives. This guide is intended for researchers, scientists, and drug development professionals, providing not only a theoretical framework but also detailed, field-proven experimental protocols to investigate these potential activities.
Introduction: The Pyridinylalkanoic Acid Scaffold
The pyridine ring is a fundamental heterocyclic motif found in numerous approved drugs and biologically active compounds.[1][2] Its ability to participate in hydrogen bonding and act as a bioisosteric replacement for a phenyl group makes it a valuable component in drug design. When coupled with an alkanoic acid chain, as in this compound, the resulting molecule possesses both a lipophilic aromatic system and a hydrophilic carboxylic acid group. This combination of properties can facilitate interactions with biological targets such as enzymes and receptors. While this compound itself is not extensively studied, its derivatives have shown significant promise across various therapeutic areas, including oncology, inflammation, and infectious diseases.[3][4] This guide will therefore focus on the most promising, mechanistically plausible activities for this compound, beginning with its potential role in neurobiology.
Potential as a GABA Aminotransferase (GABA-T) Inhibitor
The structural similarity of this compound to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, is striking. This structural analogy strongly suggests that it may interact with enzymes involved in the GABAergic pathway. One of the most critical of these is GABA aminotransferase (GABA-T), the enzyme responsible for the degradation of GABA.[5][6]
The Scientific Rationale: Targeting GABA-T
GABA-T is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the conversion of GABA and α-ketoglutarate into succinic semialdehyde and glutamate.[6] By inhibiting GABA-T, the concentration of GABA in the synaptic cleft and surrounding glial cells is increased, enhancing inhibitory neurotransmission.[5] This mechanism is a validated therapeutic strategy for conditions characterized by neuronal hyperexcitability, such as epilepsy.[6] Furthermore, enhancing GABAergic tone is being explored for the treatment of neuropathic pain and addiction.[6][7]
The core hypothesis is that this compound can act as a substrate analogue, binding to the active site of GABA-T and preventing the breakdown of endogenous GABA.
Diagram 1: The Role of GABA-T in the GABAergic Synapse
Caption: Role of GABA-T in GABA metabolism and hypothesized inhibition.
Experimental Protocol: In Vitro GABA-T Inhibition Assay
This protocol describes a robust, spectrophotometric assay to determine the inhibitory potential of this compound against GABA-T.
Causality of Experimental Choices:
-
Coupled Enzyme System: The direct activity of GABA-T does not produce a chromogenic product. Therefore, its activity is measured indirectly. The production of glutamate from the GABA-T reaction is coupled to the activity of glutamate dehydrogenase (GDH), which reduces NADP+ to NADPH.[8] The increase in NADPH can be monitored spectrophotometrically at 340 nm, providing a direct and quantitative measure of GABA-T activity.[9]
-
Self-Validation: The protocol includes multiple controls to ensure the validity of the results. A "no inhibitor" control establishes the baseline enzyme activity (100% activity). A "no enzyme" control accounts for any non-enzymatic reaction or background signal. A positive control (e.g., Vigabatrin) validates the assay's ability to detect known inhibitors.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Pyrophosphate buffer (pH 8.6) containing 1 mM 2-mercaptoethanol.
-
Enzyme Solution: Prepare a working solution of recombinant human GABA-T in Assay Buffer. The final concentration should be optimized, but a starting point is ~2.5 µg/mL.[8]
-
Substrate Solution: Prepare a solution in Assay Buffer containing 20 mM GABA and 10 mM α-ketoglutarate.
-
Coupling System Solution: Prepare a solution in Assay Buffer containing 5 mM NADP+, and 1 U/mL Glutamate Dehydrogenase (GDH).
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO or water). Create serial dilutions to test a range of concentrations (e.g., 1 µM to 1 mM).
-
-
Assay Procedure (96-well plate format):
-
To each well, add the following in order:
-
50 µL of Assay Buffer.
-
10 µL of the Test Compound dilution (or solvent for control wells).
-
20 µL of the Enzyme Solution.
-
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 20 µL of the Substrate Solution and 20 µL of the Coupling System Solution to each well.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 340 nm every minute for 30-60 minutes (kinetic read).
-
Calculate the rate of reaction (Vo) for each well from the linear portion of the absorbance vs. time curve.
-
Normalize the activity of the test wells to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Diagram 2: Workflow for GABA-T Inhibition Assay
Caption: Experimental workflow for the in vitro GABA-T inhibition assay.
Broad-Spectrum Biological Activities of Derivatives
Derivatives of the pyridinylbutanoic acid scaffold have demonstrated a remarkable diversity of biological effects. This suggests that this compound is a valuable starting point for chemical synthesis campaigns targeting various diseases.
Anticancer Potential
Numerous studies have highlighted the anticancer properties of pyridine derivatives.[2][10][11] Specifically, derivatives of 4-oxo-4-(pyridin-2-ylamino)butanoic acid have been shown to induce apoptosis in cancer cell lines.[3] A novel pyridine derivative, H42, was found to inhibit ovarian cancer cell proliferation with IC50 values in the low micromolar range (0.87 µM for SKOV3 cells).[12] The proposed mechanisms often involve the inhibition of key signaling pathways or enzymes crucial for cancer cell survival, such as histone deacetylases (HDACs).[12]
Anti-inflammatory and Analgesic Properties
Pyridine derivatives are also well-represented in the literature as anti-inflammatory and analgesic agents.[1][13][14] The anti-inflammatory effects of some pyridine-4-one derivatives are thought to be linked to their iron-chelating properties, as key inflammatory enzymes like cyclooxygenase are heme-dependent.[14] A comparative study of pyridine and pyrimidine derivatives identified compounds that significantly inhibited nitric oxide (NO) production in LPS-stimulated macrophages, with IC50 values ranging from 76.6 to 96.8 µM.[15]
Antimicrobial and Antifungal Activity
Heterocyclic compounds derived from butanoic acid scaffolds have demonstrated antimicrobial and antifungal properties.[3] For example, new pyridine-based chalcones and pyrazolines have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL.[16]
Table 1: Summary of Biological Activities of Related Pyridine and Butanoic Acid Derivatives
| Compound Class | Biological Activity | Target/Model | Quantitative Data (IC50/MIC) | Reference |
| Pyridine-urea derivatives | Anticancer | MCF-7 (Breast Cancer) | IC50: 0.22 - 7.03 µM | [10] |
| Pyridine derivative H42 | Anticancer | SKOV3 (Ovarian Cancer) | IC50: 0.87 µM | [12] |
| Pyridine derivatives | Anti-inflammatory | RAW 264.7 Macrophages (NO inhibition) | IC50: 76.6 - 96.8 µM | [15] |
| Pyridine-based chalcone | Antibacterial | MRSA | MIC: 2 µg/mL | [16] |
| 4-oxo-4-(pyridin-2-ylamino)butanoic acid derivatives | Anticancer | Cancer cell lines | Apoptosis induction noted | [3] |
| 4-oxo-4-(pyridin-2-ylamino)butanoic acid derivatives | Anti-inflammatory | Animal models | Significant activity noted | [3] |
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity
To evaluate the anticancer potential of this compound, the MTT assay is a foundational and reliable method.[17]
Causality of Experimental Choices:
-
Principle: This colorimetric assay measures the metabolic activity of cells.[3] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[17] The amount of formazan produced is directly proportional to the number of viable cells.
-
Self-Validation: The assay includes a vehicle control (cells treated with solvent only) to establish 100% viability and a "no cell" control for background absorbance. A positive control (e.g., Doxorubicin) confirms the sensitivity of the cell line to cytotoxic agents.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7, SKOV3) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the test compound at various concentrations. Include vehicle control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[18]
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[3]
-
Incubate the plate for 4 hours at 37°C, protected from light.
-
-
Formazan Solubilization and Measurement:
-
After incubation, carefully remove the MTT-containing medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to each well to dissolve the purple formazan crystals.[18]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[17]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[17]
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Diagram 3: Workflow for MTT Cell Viability Assay
Sources
- 1. ijsdr.org [ijsdr.org]
- 2. researchgate.net [researchgate.net]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. ijsdr.org [ijsdr.org]
- 5. Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of GABA aminotransferase inactivator OV329 in models of neuropathic and inflammatory pain without tolerance or addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. malariaworld.org [malariaworld.org]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. MTT (Assay protocol [protocols.io]
An In-Depth Technical Guide to 4-(Pyridin-2-yl)butanoic Acid: A Versatile Scaffold in Modern Drug Discovery
Introduction
In the landscape of medicinal chemistry, the strategic design of molecular scaffolds is paramount to the successful development of novel therapeutic agents. Among the myriad of structures, heterocyclic compounds, particularly those incorporating a pyridine nucleus, have consistently demonstrated significant pharmacological potential. 4-(Pyridin-2-yl)butanoic acid emerges as a molecule of considerable interest, embodying a simple yet elegant fusion of a pyridine "head" group and a butanoic acid "tail." This unique architecture positions it as a valuable building block and a key intermediate in the synthesis of complex, biologically active molecules. Its structural components are reminiscent of the classic pharmacophore for histone deacetylase (HDAC) inhibitors, making it a focal point for research in oncology and beyond. This guide provides an in-depth review of its chemical properties, synthesis, and critical applications, offering field-proven insights for researchers and drug development professionals.
Physicochemical and Structural Properties
Understanding the fundamental properties of this compound is the first step in harnessing its synthetic potential. The molecule consists of a pyridine ring linked at the 2-position to a four-carbon aliphatic chain terminating in a carboxylic acid. This structure imparts a combination of aromaticity, basicity (from the pyridine nitrogen), and acidity (from the carboxyl group), influencing its solubility, reactivity, and pharmacokinetic profile.
| Property | Value | Source |
| CAS Number | 102879-51-6 | [1][2][3] |
| Molecular Formula | C₉H₁₁NO₂ | [1][2] |
| Molecular Weight | 165.19 g/mol | [1][2] |
| Melting Point | 84-85 °C | [1] |
| Boiling Point (Predicted) | 303.7 ± 17.0 °C | [1] |
| pKa (Predicted) | 4.46 ± 0.10 | [1] |
| Density (Predicted) | 1.154 ± 0.06 g/cm³ | [1] |
Synthesis and Methodologies: A Strategic Overview
The synthesis of this compound can be approached through several established organic chemistry pathways. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. A common and logical approach involves the alkylation of a suitable pyridine precursor.
Proposed Synthetic Workflow: Malonic Ester Synthesis Route
A robust and highly adaptable method for synthesizing this compound is a variation of the malonic ester synthesis. This multi-step process offers excellent control over the construction of the butyric acid side chain.
Causality Behind Experimental Choices:
-
Step 1: Halogenation. 2-Methylpyridine (α-picoline) is used as the starting material due to its commercial availability. A radical halogenation, typically using N-bromosuccinimide (NBS), is chosen to selectively halogenate the methyl group, forming 2-(bromomethyl)pyridine. This step activates the methyl group for subsequent nucleophilic substitution.
-
Step 2: Alkylation. Diethyl malonate serves as a carbanion equivalent. A strong base like sodium ethoxide (NaOEt) is used to deprotonate the α-carbon of diethyl malonate, creating a potent nucleophile. This nucleophile then displaces the bromide from 2-(bromomethyl)pyridine in a classic Sₙ2 reaction, forming the C-C bond essential for the butanoic acid chain.
-
Step 3: Saponification and Decarboxylation. The resulting diester is hydrolyzed to a dicarboxylic acid using a strong base (e.g., NaOH), followed by acidification. Heating this intermediate promotes decarboxylation, yielding the final product, this compound. This final step is a hallmark of the malonic ester synthesis, providing a clean conversion to the desired carboxylic acid.
Caption: Generalized Malonic Ester Synthesis Route.
Core Application: A Scaffold for Histone Deacetylase (HDAC) Inhibitors
The primary significance of this compound in drug development lies in its role as a key structural motif for Histone Deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression.[4] In many cancers, HDACs are overexpressed, silencing tumor suppressor genes. HDAC inhibitors (HDACi) restore histone acetylation, reactivate gene expression, and can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[5][6]
The HDACi Pharmacophore
A typical HDAC inhibitor comprises three key components:
-
Zinc-Binding Group (ZBG): Chelates the zinc ion in the HDAC active site. Common ZBGs include hydroxamic acids, carboxylic acids, and benzamides.
-
Linker: An aliphatic or unsaturated chain that fits into the narrow channel of the active site.
-
Cap Group: A larger, often aromatic or heterocyclic moiety that interacts with the surface of the enzyme, providing selectivity and potency.
This compound provides two of these three essential components. The butanoic acid moiety can act directly as a ZBG, while the pyridine ring serves as an effective cap group. More commonly, the carboxylic acid is used as a handle for further chemical modification to install a more potent ZBG, such as a hydroxamic acid.
Caption: Role as an HDACi Pharmacophore Component.
Derivatives containing this scaffold have shown promising activity. For instance, studies on class I selective HDAC inhibitors have demonstrated that pyridinyl groups in the "cap" region can yield potent and selective compounds.[7] The butanoic acid chain length is also critical, as it mimics the natural substrate and correctly positions the ZBG within the catalytic site.
Exemplary Protocol: Synthesis of an Amide Derivative
To illustrate the utility of this compound as a synthetic intermediate, the following is a detailed, self-validating protocol for its conversion to an N-aryl amide derivative using a standard peptide coupling agent. This is a foundational step for creating libraries of compounds for structure-activity relationship (SAR) studies.
Objective: To synthesize N-(4-methoxyphenyl)-4-(pyridin-2-yl)butanamide.
Materials:
-
This compound (1.0 eq)
-
p-Anisidine (1.05 eq)
-
HBTU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Reactant Solubilization: In a clean, dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Pre-activation: To the stirred solution, add HBTU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes.
-
Causality: This step forms a highly reactive HOBt ester intermediate in situ. HBTU is a highly efficient coupling reagent that minimizes side reactions and racemization (if chiral centers were present). DIPEA acts as a non-nucleophilic base to neutralize the acid formed during activation.
-
-
Nucleophilic Addition: Add p-Anisidine (1.05 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 2-4 hours).
-
Self-Validation: The disappearance of the starting acid spot and the appearance of a new, less polar product spot on the TLC plate confirms the progress of the amide bond formation.
-
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and a 5% aqueous sodium bicarbonate (NaHCO₃) solution.
-
Causality: The aqueous wash removes residual DMF, DIPEA salts, and unreacted HBTU byproducts. The organic layer retains the desired amide product.
-
-
Purification: Wash the organic layer sequentially with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure N-(4-methoxyphenyl)-4-(pyridin-2-yl)butanamide.
Conclusion
This compound represents more than just a simple chemical compound; it is a strategically designed scaffold with significant implications for modern drug discovery. Its inherent structural features make it an ideal starting point for the synthesis of potent and selective HDAC inhibitors, a class of drugs with proven clinical success in oncology. The straightforward yet versatile chemistry associated with its pyridine ring and carboxylic acid functional group allows for extensive derivatization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. For researchers in medicinal chemistry, this molecule offers a reliable and promising platform for developing the next generation of targeted therapeutics.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). 4-Oxo-4-(3-pyridyl)butyric acid. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Synthesis, analgesic and anti-inflammatory activities of novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives.
- PubChem. (n.d.). 4-(Pyridin-3-yl)butanoic acid hydrochloride. National Center for Biotechnology Information.
- National Institutes of Health. (2025). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone.
- PubMed. (2005). Butyric acid prodrugs are histone deacetylase inhibitors that show antineoplastic activity and radiosensitizing capacity in the treatment of malignant gliomas. Molecular Cancer Therapeutics.
- Google Patents. (2019). WO2019207591A1 - One pot synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid, a key intermediate of zilpaterol.
- National Institutes of Health. (n.d.). Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors.
- ResearchGate. (2025). (PDF) Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot.
- MDPI. (n.d.). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity.
- PubMed. (1999). Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism. Chemical Research in Toxicology.
- National Institutes of Health. (n.d.). Butyrate Histone Deacetylase Inhibitors.
- MDPI. (n.d.). Novel Azaborine-Based Inhibitors of Histone Deacetylases (HDACs).
- MDPI. (n.d.). Structure-Based Identification of Novel Histone Deacetylase 4 (HDAC4) Inhibitors.
Sources
- 1. This compound CAS#: 102879-51-6 [m.chemicalbook.com]
- 2. This compound | C9H11NO2 | CID 13737171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 102879-51-6 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Butyric acid prodrugs are histone deacetylase inhibitors that show antineoplastic activity and radiosensitizing capacity in the treatment of malignant gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a Heterocyclic Hero: A Technical Chronicle of Pyridinealkanoic Acids
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: The Unassuming Ring with Profound Impact
In the vast and intricate world of organic chemistry, few molecular scaffolds have demonstrated the versatility and therapeutic significance of the pyridine ring. When appended with an alkanoic acid moiety, this simple heterocycle gives rise to the pyridinealkanoic acids, a class of compounds that has left an indelible mark on medicine and biochemistry. From essential vitamins to life-saving antibiotics and crucial neurological research tools, the story of pyridinealkanoic acids is a testament to the power of chemical exploration and the serendipitous nature of scientific discovery. This guide delves into the rich history of these compounds, tracing their journey from initial synthesis to their establishment as vital molecules in human health. We will explore the pioneering discoveries, the evolution of synthetic strategies, and the elucidation of their diverse biological activities, providing a comprehensive technical resource for the modern scientist.
Chapter 1: The Genesis - Early Encounters with the Pyridine Nucleus and its Carboxylic Acid Derivatives
The story of pyridinealkanoic acids begins not with the acids themselves, but with the discovery and characterization of their parent heterocycle, pyridine. First isolated from coal tar in the mid-19th century, the determination of pyridine's structure as a nitrogen-containing benzene analogue was a significant milestone in heterocyclic chemistry. This foundational knowledge paved the way for the systematic exploration of its derivatives.
Nicotinic Acid: From Tobacco Alkaloid to Essential Vitamin
The first pyridinecarboxylic acid to be synthesized was nicotinic acid (pyridine-3-carboxylic acid) in 1867, through the oxidation of nicotine, the primary alkaloid in tobacco.[1] This initial synthesis, however, did not immediately reveal its profound biological importance. For decades, nicotinic acid remained a chemical curiosity.
The true significance of nicotinic acid emerged from nutritional research in the early 20th century. The devastating disease known as pellagra, characterized by dermatitis, diarrhea, and dementia, was rampant in populations with corn-based diets.[1] In 1937, American biochemist Conrad Elvehjem discovered that a "pellagra-preventing factor" isolated from liver was, in fact, nicotinic acid.[2] This discovery was a landmark in the history of nutrition and led to the fortification of flour and other staples with nicotinic acid (or its amide, nicotinamide), effectively eradicating pellagra in many parts of the world. It was subsequently designated as Vitamin B3.[2]
Later, in 1955, it was discovered that high doses of nicotinic acid could lower cholesterol levels, marking its entry into the field of cardiovascular medicine.[2]
Experimental Protocol: The Classical Synthesis of Nicotinic Acid from Nicotine
This protocol is based on the historical oxidative degradation of nicotine.
Objective: To synthesize nicotinic acid by the oxidation of nicotine.
Materials:
-
Nicotine
-
Potassium dichromate (K₂Cr₂O₇) or Potassium permanganate (KMnO₄)
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
-
Sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl) solution
-
Litmus paper
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Beakers, funnels, and filter paper
Procedure:
-
Oxidation: In a round-bottom flask, a solution of nicotine in water is prepared. To this, a strong oxidizing agent like potassium dichromate or potassium permanganate is added in a solution of concentrated sulfuric acid. The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by the color change of the oxidizing agent.
-
Work-up: After the reaction is complete, the mixture is cooled. If manganese dioxide (from KMnO₄) has precipitated, it is removed by filtration.
-
Isolation: The acidic solution is then neutralized with a sodium hydroxide solution until it is slightly alkaline to litmus paper. This converts the nicotinic acid to its sodium salt. The solution is then concentrated by evaporation.
-
Precipitation: The concentrated solution is acidified with hydrochloric acid to the isoelectric point of nicotinic acid (pH ~3.4). This causes the nicotinic acid to precipitate out of the solution as a white solid.
-
Purification: The crude nicotinic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization from hot water.
Causality Behind Experimental Choices: The choice of strong oxidizing agents like potassium dichromate or permanganate was common in classical organic synthesis for cleaving carbon-carbon bonds and oxidizing alkyl side chains on aromatic rings. The use of acidic conditions was necessary to protonate the pyridine nitrogen and prevent its oxidation, while also facilitating the oxidative process. The isolation procedure, involving pH adjustments, is a standard technique for separating amphoteric compounds like amino acids and, in this case, a pyridinecarboxylic acid.
Chapter 2: The Fight Against the "White Plague" - The Dawn of Isoniazid
The mid-20th century witnessed a revolution in the treatment of tuberculosis, a disease that had plagued humanity for millennia. At the forefront of this revolution was a simple derivative of isonicotinic acid (pyridine-4-carboxylic acid): isoniazid (isonicotinic acid hydrazide).
Although first synthesized in 1912, its potent anti-tuberculosis activity remained undiscovered for four decades.[3] The serendipitous discovery of its therapeutic potential in the early 1950s by researchers at Squibb and Roche Laboratories independently marked a turning point in the fight against tuberculosis.[4] Clinical trials rapidly confirmed its remarkable efficacy, and it quickly became a cornerstone of multi-drug therapy for the disease.[4][5]
Mechanism of Action: A Pro-drug's Deceptive Strike
Isoniazid is a pro-drug, meaning it is inactive until it is metabolized within the target organism.[3][6] Inside the Mycobacterium tuberculosis bacillus, isoniazid is activated by the bacterial enzyme catalase-peroxidase (KatG).[3][4][6] This activation generates a series of reactive species, including an isonicotinoyl radical.[6][7]
This radical then covalently binds to nicotinamide adenine dinucleotide (NAD⁺), forming an adduct that potently inhibits an enzyme called InhA.[4][7][8] InhA is a crucial component of the fatty acid synthase II (FAS-II) system, which is responsible for the synthesis of mycolic acids.[4][6] Mycolic acids are unique, long-chain fatty acids that are essential components of the mycobacterial cell wall, providing a waxy, impermeable barrier. By disrupting mycolic acid synthesis, isoniazid effectively compromises the structural integrity of the bacterial cell wall, leading to cell death.[4][6]
Diagram: Isoniazid's Mechanism of Action
Caption: The activation and mechanism of action of the anti-tuberculosis drug isoniazid.
Chapter 3: From the Soil to the Synapse - Fusaric and Nipecotic Acids
Beyond the realms of vitamins and antibiotics, pyridinealkanoic acids have also emerged as powerful tools in agriculture and neuroscience. The discoveries of fusaric acid and nipecotic acid highlight the diverse biological activities encoded within this chemical class.
Fusaric Acid: A Fungal Toxin with Therapeutic Potential
Fusaric acid (5-butylpicolinic acid) was first isolated in 1934 from the fungus Fusarium heterosporium, a pathogen that causes wilting in plants.[9][10] This picolinic acid derivative is a mycotoxin that exhibits a broad range of biological activities.[9] Its primary mechanism of action is the inhibition of the enzyme dopamine β-hydroxylase, which is responsible for converting dopamine to norepinephrine.[9] This activity has led to its investigation for potential therapeutic applications, although it is primarily used as a research tool.[9]
Fusaric acid also demonstrates phytotoxicity, contributing to the virulence of Fusarium species in plants.[10] Additionally, it has been shown to inhibit cell proliferation and DNA synthesis and possesses antimicrobial properties.[9][11]
Experimental Protocol: Isolation of Fusaric Acid from Fusarium Culture
Objective: To isolate and purify fusaric acid from a liquid culture of a Fusarium species.
Materials:
-
A fusaric acid-producing strain of Fusarium (e.g., F. oxysporum)
-
Liquid culture medium (e.g., Potato Dextrose Broth)
-
Shaking incubator
-
Centrifuge and centrifuge tubes
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Fungal Culture: Inoculate the liquid culture medium with the Fusarium strain and incubate with shaking for several days to allow for fungal growth and production of secondary metabolites.
-
Extraction: After incubation, separate the fungal mycelia from the culture broth by centrifugation or filtration. Acidify the supernatant to approximately pH 4 with HCl. Extract the acidified broth several times with an equal volume of ethyl acetate.[12]
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Purification: Purify the crude extract using silica gel column chromatography. Elute the column with a gradient of hexane and ethyl acetate to separate the components. Collect the fractions containing fusaric acid, which can be identified by thin-layer chromatography (TLC) against a standard.
-
Crystallization: Combine the pure fractions and evaporate the solvent. The fusaric acid can often be obtained as a crystalline solid.
Causality Behind Experimental Choices: The acidification of the culture broth is crucial as it protonates the carboxylic acid group of fusaric acid, making it less polar and thus more soluble in the organic extraction solvent (ethyl acetate). Column chromatography is a standard and effective technique for separating compounds with different polarities from a complex mixture.
Nipecotic Acid: A Key to Understanding GABAergic Neurotransmission
Nipecotic acid (piperidine-3-carboxylic acid) is a non-proteinogenic amino acid that has played a pivotal role in neuroscience research. It is a potent inhibitor of the reuptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[13][14]
The discovery of nipecotic acid's ability to block GABA transporters provided researchers with a vital pharmacological tool to study the role of GABA in various physiological and pathological processes, including epilepsy and anxiety.[13] While nipecotic acid itself does not readily cross the blood-brain barrier, its discovery spurred the development of more lipophilic derivatives, such as the anticonvulsant drug tiagabine, which are clinically effective.[13]
Diagram: Nipecotic Acid's Role in the GABAergic Synapse
Caption: Nipecotic acid blocks the reuptake of GABA, increasing its concentration in the synapse.
Chapter 4: The Evolution of Synthesis and Analysis
The journey of pyridinealkanoic acids has been paralleled by advancements in chemical synthesis and analytical techniques. Early synthetic methods were often harsh and low-yielding, relying on strong oxidizing agents and non-specific reactions.
Table 1: Evolution of Synthetic Methodologies for Pyridinecarboxylic Acids
| Era | Key Methodologies | Characteristics | Causality for Development |
| Late 19th - Early 20th Century | Oxidation of alkylpyridines (e.g., with KMnO₄, HNO₃) | Harsh reaction conditions, often low yields and side reactions. | Availability of alkylpyridines from coal tar; reliance on classical oxidative chemistry. |
| Mid-20th Century | Ammoxidation of picolines followed by hydrolysis | More efficient for large-scale production; multi-step process. | Increased industrial demand for nicotinic acid and its derivatives. |
| Late 20th - 21st Century | Palladium-catalyzed cross-coupling reactions, functional group interconversions | High selectivity and functional group tolerance; milder reaction conditions. | Advances in organometallic chemistry and the need for more precise and diverse synthetic routes for drug discovery. |
The analytical techniques used to characterize and quantify these compounds have also evolved dramatically. Early methods relied on classical techniques like colorimetry and titration.[15][16] The advent of chromatography, particularly High-Performance Liquid Chromatography (HPLC), revolutionized the separation and quantification of pyridinealkanoic acids and their metabolites.[15][17] More recently, mass spectrometry coupled with chromatography (LC-MS) has become the gold standard for sensitive and specific analysis.[15]
Table 2: Timeline of Key Discoveries and Developments
| Year | Discovery/Development | Significance |
| 1867 | First synthesis of nicotinic acid from nicotine. | Marks the beginning of pyridinecarboxylic acid chemistry.[1] |
| 1912 | First synthesis of isoniazid. | The compound's biological activity would be discovered decades later.[3] |
| 1934 | Isolation of fusaric acid from Fusarium heterosporium. | Discovery of a novel mycotoxin with diverse biological activities.[9][10] |
| 1937 | Identification of nicotinic acid as the "pellagra-preventing factor" (Vitamin B3). | Landmark discovery in nutrition and public health.[2] |
| Early 1950s | Discovery of the anti-tuberculosis activity of isoniazid. | Revolutionized the treatment of tuberculosis.[4] |
| 1955 | Discovery of the lipid-lowering effects of nicotinic acid. | Introduction of a new therapeutic application for an old compound.[2] |
| Mid-20th Century | Discovery of nipecotic acid as a GABA uptake inhibitor. | Provided a crucial tool for neuroscience research.[13][14] |
Epilogue: A Continuing Legacy
The discovery and history of pyridinealkanoic acids offer a compelling narrative of scientific progress, from fundamental chemical synthesis to life-changing therapeutic interventions. The journey from a simple heterocyclic ring to a diverse family of essential biomolecules and powerful pharmaceuticals underscores the importance of continued exploration in the field of medicinal chemistry. As researchers continue to probe the vast chemical space of pyridine derivatives, it is certain that new and even more remarkable discoveries await, building upon the rich legacy of these unassuming yet heroic molecules.
References
- Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. (2024). Frontiers in Pharmacology. [Link]
- What is the mechanism of Isoniazid? (2024).
- Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. (2024). Frontiers. [Link]
- Isoniazid. Wikipedia. [Link]
- Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm. (2015). Cold Spring Harbor Perspectives in Medicine. [Link]
- Early Bactericidal Activity of Different Isoniazid Doses for Drug-Resistant Tuberculosis (INHindsight): A Randomized, Open-Label Clinical Trial. (2019).
- Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. (2022). European Journal of Medicinal Chemistry. [Link]
- Fusaric acid. Wikipedia. [Link]
- Early Bactericidal Activity of Different Isoniazid Doses for Drug-Resistant Tuberculosis (INHindsight): A Randomized, Open-Label Clinical Trial. (2020). PubMed. [Link]
- Early Bactericidal Activity of Different Isoniazid Doses for Drug Resistant TB (INHindsight): A Randomized Open-label Clinical Trial. (2020).
- Early bactericidal activity of isoniazid in pulmonary tuberculosis. Optimization of methodology. The DATRI 008 Study Group. (1997). PubMed. [Link]
- Fusaric acid contributes to virulence of Fusarium oxysporum on plant and mammalian hosts. (2017). Molecular Microbiology. [Link]
- Production and Characterization of Fusaric Acid from Fusarium Species Isolated from Different Soil Samples. (2015). International Journal of Pharmacy and Biological Sciences. [Link]
- Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies. (2022).
- Niacin (Vitamin B3) - A review of analytical methods for use in food. GOV.UK. [Link]
- Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. (2020).
- Production of fusaric acid by Fusarium species. (1996). Applied and Environmental Microbiology. [Link]
- Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid deriv
- Activity of nicotinic acid substituted nicotinic acid adenine dinucleotide phosphate (NAADP) analogs in a human cell line: difference in specificity between human and sea urchin NAADP receptors. (2014). PubMed. [Link]
- Nipecotic acid directly activates GABAA-like ion channels. (2001). British Journal of Pharmacology. [Link]
- Concise Total Synthesis and Antifungal Activities of Fusaric Acid, a Natural Product. (2021). Molecules. [Link]
- Chemical determination of nicotinic acid and nicotinamide. (1955). SciSpace. [Link]
- Synthesis of 4-substituted Nipecotic Acid Derivatives and Their Evaluation as Potential GABA Uptake Inhibitors. (2016). PubMed. [Link]
- Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. (2011).
- An historical perspective on GABAergic drugs. (2011). PubMed. [Link]
- Synthesis of nicotinic acid. (1998).
- Production of fusaric acid by Fusarium species. (1996). PubMed Central. [Link]
- Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design str
- Niacin History. News-Medical.Net. [Link]
- Determination of Nicotinic Acid Modifications in the Microbiological Method. (1943). Analytical Chemistry. [Link]
- Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. (1996). PubMed. [Link]
- Fast HPLC estimation of gamma-aminobutyric acid in microdialysis perfusates: effect of nipecotic and 3-mercaptopropionic acids. (1992). PubMed. [Link]
- Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. (2015). PubMed Central. [Link]
- Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modul
- Nicotinic acid. Wikipedia. [Link]
- Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. (2019). Molecules. [Link]
- (±)-Nipecotic acid. BioCrick. [Link]
- Methods to Produce Nicotinic Acid with Potential Industrial Applic
- Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mG
- Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2022). Critical Reviews in Biotechnology. [Link]
- Determination of Nicotinic Acid in Pharmaceutical Products†. (1945).
- Fusaric acid and derivatives as novel antimicrobial agents. (2020).
- Chemical structures of GABA, R-nipecotic acid, the lipophilic derivatives SK&F 89976-A and tiagabine.
Sources
- 1. news-medical.net [news-medical.net]
- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 3. Isoniazid - Wikipedia [en.wikipedia.org]
- 4. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]
- 5. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]
- 6. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 7. Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tuberculosis Drug Development: History and Evolution of the Mechanism-Based Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fusaric acid - Wikipedia [en.wikipedia.org]
- 10. Fusaric acid contributes to virulence of Fusarium oxysporum on plant and mammalian hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. goldbio.com [goldbio.com]
- 12. ijpbs.com [ijpbs.com]
- 13. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 16. scispace.com [scispace.com]
- 17. Fast HPLC estimation of gamma-aminobutyric acid in microdialysis perfusates: effect of nipecotic and 3-mercaptopropionic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic data of 4-(Pyridin-2-yl)butanoic acid
An In-depth Technical Guide to the Spectroscopic Characterization of 4-(Pyridin-2-yl)butanoic Acid
Abstract
This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize this compound (C₉H₁₁NO₂; MW: 165.19 g/mol ).[1][2][3] As a valuable bifunctional building block in medicinal chemistry and materials science, rigorous structural confirmation and purity assessment are paramount. This document, written from the perspective of a Senior Application Scientist, details the theoretical basis, practical experimental protocols, and in-depth data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the causal reasoning behind experimental choices and provides self-validating protocols to ensure data integrity, serving as an essential resource for researchers in drug development and chemical synthesis.
Molecular Structure and Physicochemical Properties
This compound is comprised of a pyridine ring linked to a butanoic acid chain at the 2-position. This structure presents distinct functional groups—a carboxylic acid, an aliphatic linker, and an aromatic heterocycle—each yielding characteristic spectroscopic signatures.
Key Physicochemical Properties:
-
Molecular Formula: C₉H₁₁NO₂[1]
-
Melting Point: 84-85 °C[2]
-
Appearance: Solid (at STP)
-
pKa: 4.46±0.10 (Predicted)[2]
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment, connectivity, and relative number of ¹H and ¹³C nuclei.
¹H NMR Analysis
Proton NMR (¹H NMR) is the primary method for confirming the identity and substitution pattern of the molecule. The spectrum is predicted to show distinct signals for the pyridine ring protons, the aliphatic chain protons, and the acidic proton of the carboxylic acid.
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of DMSO-d₆ is often advantageous as it readily solubilizes the carboxylic acid and ensures the acidic proton is observable.
-
Internal Standard: Add tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the multiplets of the aliphatic chain.
-
Acquisition Parameters:
-
Pulse Angle: 30-45° to ensure quantitative reliability if needed.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 5 seconds. A longer delay is essential for the accurate integration of all signals, especially the potentially slow-relaxing quaternary carbons in ¹³C NMR and protons coupled to them.
-
Number of Scans: 8-16 scans, adjusted to achieve a signal-to-noise ratio >100:1 for the smallest signal.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.
The following table summarizes the predicted ¹H NMR spectral data. Chemical shifts (δ) are influenced by the electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 (Pyridine) | ~8.5 | Doublet (d) | ~4-5 | 1H |
| H-4 (Pyridine) | ~7.7 | Triplet of doublets (td) | ~7-8, ~1-2 | 1H |
| H-3, H-5 (Pyridine) | ~7.2-7.3 | Multiplet (m) | - | 2H |
| H-α (to Pyridine) | ~2.9 | Triplet (t) | ~7-8 | 2H |
| H-γ (to COOH) | ~2.4 | Triplet (t) | ~7-8 | 2H |
| H-β | ~2.0 | Quintet/Multiplet | ~7-8 | 2H |
| -COOH | >10 (broad) | Singlet (s, broad) | - | 1H |
Causality Behind Assignments:
-
Pyridine Protons: The H-6 proton is most deshielded due to its proximity to the electronegative nitrogen atom.
-
Aliphatic Chain: The protons alpha to the pyridine ring (H-α) and alpha to the carbonyl group (H-γ) are deshielded relative to the central H-β protons. The predictable triplet-quintet-triplet pattern is a hallmark of a propyl chain linking two functional groups.
-
Carboxylic Acid Proton: This proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange. Its signal will disappear upon adding a drop of D₂O to the NMR tube, a key validation step.
¹³C NMR Analysis
Carbon-13 NMR provides a count of unique carbon environments and information about their electronic nature. Spectroscopic data is available in public databases, confirming the expected nine distinct carbon signals.[1]
The protocol is similar to that for ¹H NMR, with the following key differences:
-
Acquisition Mode: Use a proton-decoupled sequence (e.g., zgpg30) to produce a spectrum with singlets for all carbon atoms, simplifying interpretation.
-
Number of Scans: A significantly higher number of scans (e.g., 256-1024) is required due to the low natural abundance of the ¹³C isotope.
-
Spectral Width: A wider spectral width (~0-200 ppm) is necessary to capture all carbon resonances, from the aliphatic to the carbonyl region.
| Carbon Assignment | Observed δ (ppm) | Rationale |
| C=O (Carboxylic Acid) | ~174 | Highly deshielded due to bonding to two oxygen atoms.[4] |
| C-2 (Pyridine, substituted) | ~160 | Quaternary carbon attached to nitrogen, highly deshielded. |
| C-6 (Pyridine) | ~149 | Deshielded due to proximity to nitrogen. |
| C-4 (Pyridine) | ~136 | Aromatic CH carbon. |
| C-3, C-5 (Pyridine) | ~121-123 | Aromatic CH carbons. |
| C-α (to Pyridine) | ~35 | Aliphatic carbon attached to the aromatic ring. |
| C-γ (to COOH) | ~30 | Aliphatic carbon deshielded by the carbonyl group. |
| C-β | ~25 | Least deshielded aliphatic carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.
Caption: General workflow for spectroscopic structure verification.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the built-in clamp to ensure good contact between the sample and the crystal. Inconsistent pressure is a common source of poor reproducibility.
-
Data Acquisition: Co-add 16-32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.
Data Interpretation
The IR spectrum provides definitive evidence for the carboxylic acid and pyridine moieties.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid | A very broad and strong absorption, characteristic of the hydrogen-bonded dimer.[4][5][6] |
| 3100-3000 | C-H stretch (sp²) | Pyridine Ring | Aromatic C-H vibrations. |
| 2950-2850 | C-H stretch (sp³) | Aliphatic Chain | Alkane C-H vibrations. |
| ~1710 (strong) | C=O stretch | Carboxylic Acid | A strong, sharp peak confirming the carbonyl group.[4][5] |
| 1600-1450 | C=C, C=N stretch | Pyridine Ring | Multiple bands characteristic of the aromatic ring skeletal vibrations. |
Mass Spectrometry (MS)
MS provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.
Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Ionization: Introduce the sample into the ESI source. ESI is a soft ionization technique that is ideal for polar molecules like this, typically yielding the protonated molecular ion [M+H]⁺.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight). Acquire data in positive ion mode.
-
Tandem MS (MS/MS): For fragmentation analysis, isolate the [M+H]⁺ ion (m/z 166.08) and subject it to collision-induced dissociation (CID) to generate fragment ions.
Data Interpretation
-
Molecular Ion: The primary observation will be the protonated molecular ion [M+H]⁺ at m/z 166.08, confirming the molecular weight of 165.08 Da (C₉H₁₁NO₂).
-
Fragmentation Pattern: The fragmentation is predictable and provides further structural validation. The most likely fragmentation pathways involve cleavages adjacent to the functional groups.
Caption: Plausible ESI-MS/MS fragmentation pathway.
Key Fragments:
-
m/z 148.07: Loss of water (18.01 Da) from the protonated carboxylic acid.
-
m/z 121.07: Loss of formic acid (46.01 Da), a common fragmentation for carboxylic acids.
-
m/z 93.06: Represents the pyridin-2-ylmethyl cation, resulting from cleavage of the alkyl chain. This is a highly stable and therefore often prominent fragment.
Conclusion
The collective data from NMR, IR, and MS provide an unambiguous structural confirmation of this compound. The ¹H and ¹³C NMR spectra define the precise arrangement of atoms and the carbon-hydrogen framework. IR spectroscopy confirms the presence of the critical carboxylic acid and pyridine functional groups, while mass spectrometry validates the molecular weight and provides corroborating structural information through predictable fragmentation. The application of the standardized protocols described herein ensures the generation of high-quality, reproducible data essential for research and quality control in any drug development or chemical synthesis program.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Murphy, S. E., et al. (1999). Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism. Chemical Research in Toxicology, 12(2), 176-182.
- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000039).
- Tshilande, T. T., et al. (2022). 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Molbank, 2022(2), M1393.
- Brown, W. P. (n.d.). Infrared spectrum of butanoic acid. Doc Brown's Chemistry.
- Brown, W. P. (n.d.). Proton NMR spectrum of butanoic acid. Doc Brown's Chemistry.
- Brown, W. P. (n.d.). 13C NMR spectrum of butanoic acid. Doc Brown's Chemistry.
- PhytoBank. (n.d.). 13C NMR Spectrum (PHY0170444).
- Mondal, M. H., et al. (2017). The 1H NMR spectrum of butanoic acid in CDCl3 solvent. ResearchGate.
- Brown, W. P. (n.d.). Mass spectrum of butanoic acid. Doc Brown's Chemistry.
- Biological Magnetic Resonance Bank. (n.d.). bmse000402 Butyric Acid.
- LibreTexts Chemistry. (2023). 20.9: Spectroscopy of Carboxylic Acids and Nitriles.
- Stanciu, I. (2024). Composition of butanoic acid determined by IR spectroscopy. Annals of West University of Timisoara, Series of Chemistry.
- Stanciu, I. (2024). FTIR Spectroscopy Analysis of Butanoic Acid. ResearchGate.
- LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns.
Sources
- 1. This compound | C9H11NO2 | CID 13737171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 102879-51-6 [m.chemicalbook.com]
- 3. This compound | 102879-51-6 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ikp-prh.s3.ap-south-1.amazonaws.com [ikp-prh.s3.ap-south-1.amazonaws.com]
- 6. researchgate.net [researchgate.net]
Navigating the Safety Landscape of 4-(Pyridin-2-yl)butanoic Acid: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and hazards associated with every compound is paramount. This guide provides an in-depth technical overview of the safe handling, storage, and emergency procedures for 4-(Pyridin-2-yl)butanoic acid, a heterocyclic compound with applications in pharmaceutical research.
Hazard Identification and Classification
Based on the toxicological profiles of structurally similar compounds, this compound should be handled as a substance with the potential to cause skin and eye irritation, and it may be harmful if swallowed or inhaled. The butanoic acid moiety suggests corrosive properties, while the pyridine group can be associated with irritant and harmful effects.
Anticipated GHS Hazard Classification:
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1][2]
-
Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[1][2]
-
Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory tract irritation (May cause respiratory irritation)[1][3]
Hazard Pictograms:
Hazard Statements:
Precautionary Statements:
-
Response: P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362[1][2]
-
Disposal: P501[2]
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.
| Property | Predicted Value | Source |
| Molecular Formula | C9H11NO2 | [4] |
| Molecular Weight | 165.19 g/mol | [4] |
| Melting Point | 84-85 °C | [4] |
| Boiling Point | 303.7±17.0 °C | [4] |
| Density | 1.154±0.06 g/cm3 | [4] |
| pKa | 4.46±0.10 | [4] |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [4] |
Safe Handling and Storage Protocols
Adherence to strict laboratory protocols is essential to minimize exposure and ensure a safe working environment.
Workflow for Safe Handling:
Caption: Standard workflow for safely handling this compound.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.[5]
-
Skin Protection: A flame-retardant lab coat and nitrile gloves should be worn.[5][6] Gloves must be inspected before use and disposed of properly after handling.[5]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[5][7] If significant aerosolization is expected, a NIOSH-approved respirator may be necessary.[8]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]
-
Recommended storage is at 2-8°C under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Keep away from incompatible materials such as strong oxidizing agents.[10]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First-Aid Measures:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][11]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][10][11] Seek immediate medical attention.[6][10]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[6][10] Seek immediate medical attention.[6][10]
-
Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water. If the person is conscious, give them two glasses of water to drink. Seek immediate medical attention.[6][11]
Accidental Release Measures:
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE, including respiratory protection.[7][11] Ensure adequate ventilation.[11]
-
Environmental Precautions: Prevent the material from entering drains or waterways.[6][11]
-
Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[6][11] For large spills, dike the area and collect the material for disposal.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][7]
-
Specific Hazards: During a fire, irritating and toxic gases may be generated by thermal decomposition or combustion.[11]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][12]
Emergency Response Flowchart:
Caption: Logical flow of actions in an emergency involving this compound.
Toxicological Information
While specific toxicological data for this compound is limited, the known effects of butyric acid and pyridine compounds provide a basis for a precautionary approach.
-
Acute Toxicity: Butyric acid has low acute toxicity.[13] However, similar pyridine derivatives are classified as causing skin, eye, and respiratory irritation.[1][2][3]
-
Corrosion/Irritation: Butyric acid is corrosive to the skin and eyes upon direct contact.[13] Pyridine compounds can also cause significant irritation.[1][2][3]
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxicant.[14]
Disposal Considerations
All waste materials must be disposed of in accordance with local, state, and federal regulations. Chemical waste should be collected in labeled, sealed containers and handled by a licensed waste disposal company. Do not dispose of this material down the drain.[7]
References
- New Jersey Department of Health. (2007, November). Hazardous Substance Fact Sheet - Butyric Acid. [Link]
- Angene Chemical. (2024, November 1). 4-oxo-4-(phenylamino)
- AA Blocks. (2025, January 18). 4-(2,4-Dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)
- Fisher Scientific.
- Synerzine. (2020, May 26).
- PubChem. 4-(Pyridin-3-yl)butanoic acid hydrochloride. [Link]
- Hecht, S. S., et al. (1999). Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism. Chemical research in toxicology, 12(2), 172–179. [Link]
- Scantec Nordic. (2023, September 28). Perfluoro-n-butanoic acid (PFBA)
- precisionFDA. 4-OXO-4-(3-PYRIDYL)BUTANOIC ACID. [Link]
- Chemos GmbH & Co.KG.
- PubChem. Butanoic acid, 4-(4-chloro-2-methylphenoxy)-. [Link]
- EU-LCI. Butyric acid Factsheet. [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. 4-(Pyridin-3-yl)butanoic acid hydrochloride | C9H12ClNO2 | CID 86811679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 102879-51-6 [m.chemicalbook.com]
- 5. aablocks.com [aablocks.com]
- 6. itwreagents.com [itwreagents.com]
- 7. angenechemical.com [angenechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. synerzine.com [synerzine.com]
- 10. nj.gov [nj.gov]
- 11. aksci.com [aksci.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. ec.europa.eu [ec.europa.eu]
- 14. chemos.de [chemos.de]
Chapter 1: Physicochemical Profile of 4-(Pyridin-2-yl)butanoic Acid
An In-Depth Technical Guide to the Solubility of 4-(Pyridin-2-yl)butanoic Acid
Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a heterocyclic compound of interest in medicinal chemistry. We will explore the theoretical principles governing its solubility, offer a predictive framework for its behavior in various solvent systems, and provide detailed, field-proven experimental protocols for its quantitative determination. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this compound's physicochemical properties.
A foundational understanding of a molecule's physical and chemical properties is essential before undertaking any solubility studies. This compound is a bifunctional molecule featuring both a basic pyridine ring and an acidic carboxylic acid moiety.
Chemical Structure and Functional Groups:
The structure contains a hydrogen bond donor (the carboxylic acid's -OH group) and multiple hydrogen bond acceptors (the carboxylic oxygens and the pyridine nitrogen). This duality is central to its solubility behavior.
Caption: Structure of this compound.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₁NO₂ | [1][2] |
| Molecular Weight | 165.19 g/mol | [1] |
| Melting Point | 84-85 °C | |
| Predicted pKa | 4.46 ± 0.10 |
| Appearance | Solid |[3] |
Chapter 2: Theoretical Principles Governing Solubility
The solubility of this compound is not a simple, single value but a complex interplay of its molecular structure with the properties of the solvent.
"Like Dissolves Like": The Role of Polarity
The most fundamental principle of solubility is that substances with similar intermolecular forces tend to be soluble in one another.[4] This is often simplified to the adage "like dissolves like".[5][6][7] Polar solvents are effective at dissolving polar and ionic solutes, while nonpolar solvents excel at dissolving nonpolar solutes.[8]
This compound possesses both polar characteristics (the pyridine ring and carboxylic acid) and a nonpolar component (the butanoic alkyl chain). This amphiphilic nature suggests it will exhibit nuanced solubility across a range of solvents.
The Power of Hydrogen Bonding
Hydrogen bonds are strong dipole-dipole interactions that play a crucial role in solubility, particularly in aqueous and protic solvents.[9] For a solute to dissolve in a solvent like water, the energy gained from solute-solvent interactions must overcome the energy holding the solute molecules together in their solid state and the solvent molecules to each other.[10][11]
Our target molecule can:
-
Donate a hydrogen bond via its carboxylic acid hydroxyl (-OH) group.
-
Accept hydrogen bonds at the pyridinic nitrogen atom and the two oxygen atoms of the carboxyl group.
This strong capacity for hydrogen bonding suggests a favorable interaction with polar protic solvents like water, ethanol, and methanol.[12][13]
The Critical Influence of pH
For an ionizable compound, solubility is profoundly dependent on the pH of the aqueous medium.[14][15] this compound is amphoteric, meaning it has both acidic and basic functional groups. Its charge state, and therefore its solubility in water, will change dramatically with pH.[16]
-
In strongly acidic conditions (e.g., pH < 2): The pyridine nitrogen (pKa ~5) will be protonated (cationic), and the carboxylic acid (pKa ~4.5) will be in its neutral form. The resulting cationic species is expected to be highly water-soluble.
-
In neutral conditions (pH ~7): The pyridine will be largely neutral, while the carboxylic acid will be deprotonated (anionic). This zwitterionic or anionic form likely maintains good aqueous solubility.
-
In strongly basic conditions (e.g., pH > 9): The carboxylic acid will be fully deprotonated (anionic), and the pyridine ring will be neutral. This anionic form is also expected to be highly water-soluble.
The lowest aqueous solubility is anticipated to occur near the isoelectric point (pI), where the net charge on the molecule is zero.
Caption: pH-dependent ionization and its effect on solubility.
Chapter 3: Predictive Solubility Profile
While precise quantitative data must be determined experimentally, a qualitative prediction can be made based on the principles outlined above.
Table 2: Predicted Solubility in Common Laboratory Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
|---|---|---|---|
| Polar Protic | Water, Methanol, Ethanol | High | The molecule can both donate and accept hydrogen bonds, leading to strong, favorable interactions with protic solvents. Solubility in water will be highly pH-dependent. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | The molecule's polarity and ability to accept hydrogen bonds will facilitate dissolution in polar aprotic solvents, which are strong hydrogen bond acceptors themselves. |
| Nonpolar | Hexane, Toluene | Low to Insoluble | The significant polarity mismatch and inability of nonpolar solvents to form hydrogen bonds will prevent effective solvation of the molecule.[7] |
| Chlorinated | Dichloromethane (DCM) | Low to Moderate | DCM has slight polarity and can disrupt some intermolecular forces, but it cannot engage in hydrogen bonding, limiting its effectiveness. |
Chapter 4: Experimental Protocols for Solubility Determination
To move from prediction to quantification, rigorous experimental methods are required. The choice of method depends on the specific information needed, such as thermodynamic solubility or a full pH-solubility profile.
Safety and Handling
Before beginning any experimental work, consult the Safety Data Sheet (SDS) for this compound and all solvents used.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[17][18]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store the compound under an inert atmosphere (nitrogen or argon) at 2-8°C.
Method 1: Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is the gold-standard for determining thermodynamic (or equilibrium) solubility.[19] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.
Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials (in triplicate for each solvent). The excess is crucial to ensure equilibrium is reached with the solid phase.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., water, ethanol, hexane) to each vial.
-
Equilibration: Seal the vials tightly and place them in a shaker or agitator in a temperature-controlled environment (e.g., 25°C). Agitate for a sufficient period to reach equilibrium, typically 24 to 72 hours.[20][21]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Centrifuge the vials to pellet any remaining solid material.
-
Sampling: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are disturbed.
-
Dilution: Dilute the supernatant with an appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound is required.[22]
Caption: Workflow for the Shake-Flask Solubility Assay.
Method 2: Potentiometric Titration for pH-Dependent Solubility
Potentiometric titration is a powerful and efficient method for determining the solubility of ionizable compounds as a function of pH.[23] This technique is particularly well-suited for this compound. The method involves titrating a solution of the compound and monitoring the pH to determine the point at which the compound precipitates from the solution.[24][25][26]
Protocol:
-
Instrument Setup: Calibrate a pH meter with standard buffer solutions. Set up an automated titrator or a manual burette.
-
Sample Preparation: Prepare a solution of this compound in a small amount of acid or base where it is freely soluble. For this compound, starting in a slightly basic solution (e.g., pH 11) by adding NaOH would be effective.
-
Titration: Place the pH electrode in the solution and begin titrating with a standardized acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.
-
Data Recording: Record the pH value after each addition of titrant.
-
Observation: Continue the titration until a precipitate is observed and the pH curve shows a significant change, indicating the formation of the solid phase. The point of precipitation corresponds to the solubility limit at that specific pH.
-
Analysis: By applying the Henderson-Hasselbalch equation and the law of mass action to the titration data, the intrinsic solubility (the solubility of the neutral species) and the solubility at any given pH can be calculated.[15][23]
Caption: Potentiometric Titration Workflow for Solubility.
Chapter 5: Data Presentation and Interpretation
The results from the experimental protocols should be summarized for clarity and comparison.
Table 3: Example Data Summary from Shake-Flask Method
| Solvent | Temperature (°C) | Measured Solubility (mg/mL) | Molar Solubility (mol/L) |
|---|---|---|---|
| Water (pH 7.0) | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| DMSO | 25 | Experimental Value | Calculated Value |
| Hexane | 25 | Experimental Value | Calculated Value |
For potentiometric data, the ideal representation is a pH-solubility profile, plotting the logarithm of the total molar solubility against the pH. This graph visually demonstrates the dramatic changes in solubility around the pKa values of the compound.
Conclusion
The solubility of this compound is a multifaceted property governed by its amphiphilic and amphoteric nature. Its capacity for hydrogen bonding predicts high solubility in polar protic and aprotic solvents, while its ionizable functional groups make its aqueous solubility highly dependent on pH. While theoretical principles provide a strong predictive framework, accurate quantification requires rigorous experimental determination. The shake-flask method remains the definitive standard for thermodynamic solubility in various solvents, while potentiometric titration offers an elegant and efficient means to characterize the critical pH-solubility profile. A thorough understanding and application of these principles and methods are indispensable for the successful development of this compound in pharmaceutical and research applications.
References
- Vedantu. How do hydrogen bonds affect solubility class 11 chemistry CBSE. [Link]
- Fiveable. Like Dissolves Like Definition - Inorganic Chemistry I Key Term. [Link]
- The Fountain Magazine. Like Dissolves Like. [Link]
- Homework.Study.com. Explain the phrase "like dissolves like." [Link]
- Chemistry For Everyone. How Do Hydrogen Bonds Influence Solubility? - YouTube. [Link]
- The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. [Link]
- askIITians. How do hydrogen bonds affect solubility? [Link]
- Khan Academy. Solubility and intermolecular forces (video). [Link]
- ACS Publications.
- Chemistry LibreTexts. 6.3: Hydrogen Bonding Interactions and Solubility. [Link]
- Chemistry LibreTexts. 2.6.1: Like Dissolves Like. [Link]
- ResearchGate. How to determine the solubility of a substance in an organic solvent? [Link]
- Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]
- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
- PubChem. This compound | C9H11NO2 | CID 13737171. [Link]
- Experiment: Solubility of Organic & Inorganic Compounds. [Link]
- Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? - YouTube. [Link]
- Pharmaceutical Sciences.
- EXPERIMENT 1 DETERMIN
- BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. [Link]
- ResearchGate.
- PDF Free Download.
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
- CDN. POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA Introduction. [Link]
- ERIC.
- PubChem. 4-Oxo-4-(3-pyridyl)butyric acid | C9H9NO3 | CID 437. [Link]
- Wikipedia. Pyridine. [Link]
- Chemistry LibreTexts. 16.4: The Effects of pH on Solubility. [Link]
- Chemistry Stack Exchange. Effect of pH on solubility (Lehninger's Principles). [Link]
- Exp.
- NCBI Bookshelf. Pyridine - Some Industrial Chemicals. [Link]
- 4-(2,5-Dimethoxypyridin-4-yl)butanoic acid. [Link]
Sources
- 1. This compound | C9H11NO2 | CID 13737171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 102879-51-6 [chemicalbook.com]
- 3. 4-Oxo-4-(3-pyridyl)butyric acid | C9H9NO3 | CID 437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Khan Academy [khanacademy.org]
- 5. fiveable.me [fiveable.me]
- 6. fountainmagazine.com [fountainmagazine.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. homework.study.com [homework.study.com]
- 9. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]
- 10. al-kindipublisher.com [al-kindipublisher.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. How do hydrogen bonds affect solubility? - askIITians [askiitians.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. uobabylon.edu.iq [uobabylon.edu.iq]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. aksci.com [aksci.com]
- 18. fishersci.com [fishersci.com]
- 19. dissolutiontech.com [dissolutiontech.com]
- 20. enamine.net [enamine.net]
- 21. bioassaysys.com [bioassaysys.com]
- 22. downloads.regulations.gov [downloads.regulations.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. datapdf.com [datapdf.com]
- 26. ERIC - EJ1142018 - Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titrations, Journal of Chemical Education, 2017-May [eric.ed.gov]
physical and chemical properties of 4-(pyridin-2-yl)butanoic acid
An In-depth Technical Guide to 4-(Pyridin-2-yl)butanoic Acid: Physicochemical Properties and Experimental Analysis
Introduction
This compound is a heterocyclic compound incorporating a pyridine ring and a butanoic acid chain. This unique structural combination imparts a range of physicochemical properties that make it a molecule of significant interest in medicinal chemistry and drug development. The presence of both a basic pyridine nitrogen and an acidic carboxylic acid group allows for diverse chemical modifications and interactions with biological targets. This guide provides a comprehensive overview of the , along with detailed experimental protocols for its characterization, tailored for researchers, scientists, and professionals in the field of drug development.
Molecular and Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These parameters are crucial for its identification, handling, and application in various experimental settings.
| Property | Value | Source(s) |
| CAS Number | 102879-51-6 | [1][2][3][4][5] |
| Molecular Formula | C₉H₁₁NO₂ | [1][2][3][5] |
| Molecular Weight | 165.19 g/mol | [1][2][3][5] |
| Melting Point | 84-85 °C | [1] |
| Boiling Point (Predicted) | 303.7±17.0 °C | [1] |
| Density (Predicted) | 1.154±0.06 g/cm³ | [1] |
| pKa (Predicted) | 4.46±0.10 | [1] |
| IUPAC Name | This compound | [3] |
| SMILES | C(CC1=NC=CC=C1)CC(=O)O | [6] |
| InChI | InChI=1S/C9H11NO2/c11-9(12)6-3-5-8-4-1-2-7-10-8/h1-2,4,7H,3,5-6H2,(H,11,12) | [3] |
| InChIKey | HUWVYTTVLDALOP-UHFFFAOYSA-N | [3] |
Spectroscopic Profile
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹H NMR spectrum is expected to show characteristic signals for the protons on the pyridine ring, typically in the downfield region (δ 7.0-8.5 ppm). The aliphatic protons of the butanoic acid chain would appear more upfield. The acidic proton of the carboxylic acid is highly deshielded and appears as a broad singlet in the region of δ 10-12 ppm.[7]
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy : The ¹³C NMR spectrum will display distinct signals for the carbonyl carbon of the carboxylic acid (δ 160-180 ppm), the carbons of the pyridine ring, and the aliphatic carbons.[7]
-
Infrared (IR) Spectroscopy : The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid around 2500-3300 cm⁻¹. A sharp C=O stretching absorption for the carbonyl group will be present around 1700 cm⁻¹. C-N and C=C stretching vibrations from the pyridine ring will also be observable.
-
Mass Spectrometry (MS) : The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (165.19 g/mol ).[8] Fragmentation patterns may include the loss of the carboxyl group (-COOH) and cleavage of the aliphatic chain.[7]
Solubility Profile and Determination
The solubility of this compound is dictated by its amphoteric nature, possessing both an acidic carboxylic acid and a basic pyridine ring. This allows for solubility in both acidic and basic aqueous solutions, as well as in some organic solvents.
Experimental Protocol for Solubility Determination[9][10][11]
-
Preparation : Label a series of test tubes for each solvent to be tested (e.g., water, 5% HCl, 5% NaOH, 5% NaHCO₃, and an organic solvent like diethyl ether).
-
Sample Addition : Add approximately 25 mg of this compound to each test tube.
-
Solvent Addition : Add 0.75 mL of the respective solvent to each tube in small portions.
-
Mixing : Vigorously shake each test tube for 60 seconds after each solvent addition.
-
Observation : Observe whether the compound dissolves completely (soluble), partially (partially soluble), or not at all (insoluble).
-
Interpretation :
-
Solubility in water suggests the presence of polar functional groups.
-
Solubility in 5% NaOH indicates an acidic compound (carboxylic acid).
-
Solubility in 5% NaHCO₃ suggests a strong organic acid.
-
Solubility in 5% HCl indicates a basic compound (pyridine ring).
-
Solubility in diethyl ether suggests a nonpolar character.
-
Caption: Workflow for solubility testing.
Acid-Base Properties and pKa Determination
The pKa is a quantitative measure of the strength of an acid in solution. For this compound, there are two ionizable groups: the carboxylic acid and the pyridinium ion (the protonated form of the pyridine ring). The predicted pKa of 4.46 likely corresponds to the carboxylic acid group.[1]
Experimental Protocol for pKa Determination via Potentiometric Titration[12]
-
Solution Preparation : Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., water or a water-alcohol mixture if solubility is low).
-
Titration Setup : Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode and a burette containing a standardized solution of a strong base (e.g., NaOH).
-
Titration : Add the titrant in small increments, recording the pH after each addition.
-
Data Analysis : Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point, where half of the acid has been neutralized.
Caption: Workflow for pKa determination.
Synthesis and Reactivity
A plausible synthetic route to this compound could involve the reaction of a suitable pyridine derivative with a four-carbon building block. For instance, a related compound, 4-Oxo-4-(pyridin-2-ylamino)butanoic acid, is synthesized from 2-aminopyridine and succinic anhydride.[9]
The reactivity of this compound is characterized by the reactions of its two functional groups:
-
Carboxylic Acid Group : This group can undergo esterification, amide formation, reduction to an alcohol, and conversion to an acid chloride. The synthesis of the ethyl ester of this compound has been reported, demonstrating this reactivity.[10]
-
Pyridine Ring : The pyridine ring can undergo electrophilic substitution, although it is generally less reactive than benzene. The nitrogen atom can be alkylated or oxidized.
Applications in Research and Drug Development
The structural motifs present in this compound are prevalent in many biologically active molecules. The pyridine ring is a common feature in pharmaceuticals, and the carboxylic acid group can serve as a handle for forming various derivatives or as a key interacting group with biological targets. While specific applications of this compound are not extensively documented in publicly available literature, its analogs and derivatives are of considerable interest. For example, 4-Methoxy-2-(pyridin-3-yl)butanoic acid is a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[11] Furthermore, related compounds like 4-oxo-4-(3-pyridyl)butanoic acid are metabolites of nicotine and have been studied in the context of tobacco use.[12][13] The structural similarity suggests that this compound could serve as a valuable scaffold for the development of novel therapeutic agents.
Conclusion
This compound is a versatile molecule with a rich chemical profile. Its amphoteric nature, coupled with the reactivity of its carboxylic acid and pyridine moieties, makes it a valuable building block in organic synthesis and medicinal chemistry. A thorough understanding of its physicochemical properties, as outlined in this guide, is paramount for its effective utilization in research and drug development endeavors. The provided experimental protocols offer a practical framework for the characterization of this and similar compounds, ensuring scientific rigor and reproducibility.
References
- Experiment: Solubility of Organic & Inorganic Compounds. [Link]
- EXPERIMENT 1 DETERMIN
- Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. [Link]
- This compound | C9H11NO2 | CID 13737171 - PubChem. [Link]
- Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants - NIH. [Link]
- How To Determine PKA Of Organic Compounds? - Chemistry For Everyone - YouTube. [Link]
- CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility | SALTISE. [Link]
- Solubility of Organic Compounds. [Link]
- Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without - The University of East Anglia. [Link]
- Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants | Analytical Chemistry - ACS Public
- Determining pKa of water-insoluble organic acid : r/chemistry - Reddit. [Link]
- 4-Oxo-4-(3-pyridyl)butyric acid | C9H9NO3 | CID 437 - PubChem. [Link]
- 4-(Pyridin-3-yl)butanoic acid hydrochloride | C9H12ClNO2 | CID 86811679 - PubChem. [Link]
- 4-Oxo-4-(pyridin-3-yl)
- Request A Quote - ChemUniverse. [Link]
- Butyric acid - Wikipedia. [Link]
- Butanoic acid Structure – C 4 H 8 O 2 - BYJU'S. [Link]
- The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity - MDPI. [Link]
- Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism - PubMed. [Link]
- Development of radioligands with an albumin-binding moiety of 4-(P-Iodophenyl)
- 4-pyridin-2-yl-butyric acid ethyl ester - C11H15NO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]
- bmse000402 Butyric Acid
- 20.9: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. [Link]
- Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry - YouTube. [Link]
- Butanoic acid - the NIST WebBook - National Institute of Standards and Technology. [Link]
- 1 Table from pKa values in organic chemistry – making maximum use of the available data Agnes Kütt, Sigrid Selberg, Ivari Kal. [Link]
- pKa Data Compiled by R.
- Table of Acids with Ka and pKa Values* CLAS. [Link]
- 4-(pyridin-3-yl)butanoic acid - ChemBK. [Link]
Sources
- 1. This compound CAS#: 102879-51-6 [m.chemicalbook.com]
- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 3. This compound | C9H11NO2 | CID 13737171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 102879-51-6 [chemicalbook.com]
- 5. This compound | 102879-51-6 [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. chemimpex.com [chemimpex.com]
- 12. 4-Oxo-4-(3-pyridyl)butyric acid | C9H9NO3 | CID 437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyridine Nucleus: A Versatile Scaffold in Modern Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine ring, a foundational six-membered aromatic heterocycle containing one nitrogen atom, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including its basicity, polarity, and ability to engage in hydrogen bonding, make it a cornerstone in the design of a vast array of therapeutic agents.[3] This guide provides a comprehensive technical overview of the multifaceted therapeutic applications of pyridine derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies employed to evaluate their efficacy. We will explore their pivotal roles in oncology, infectious diseases, and cardiovascular medicine, offering field-proven insights to guide future drug discovery and development endeavors.
Introduction: The Enduring Significance of the Pyridine Moiety
Pyridine, structurally analogous to benzene with one CH group replaced by a nitrogen atom, is a versatile building block in the synthesis of numerous pharmaceuticals and agrochemicals.[4][5] Its presence in essential biomolecules like nicotinamide (Vitamin B3) and its role as a core component in over 7,000 drug candidates underscore its biological importance.[6][7] The pyridine motif can enhance a drug's metabolic stability, permeability, potency, and binding affinity, making it a favored structural element for medicinal chemists.[7] This guide will dissect the therapeutic applications of pyridine derivatives, with a focus on their molecular targets and the rationale behind their design.
Anticancer Applications: Targeting the Hallmarks of Malignancy
Pyridine derivatives have emerged as a prominent class of anticancer agents, demonstrating efficacy against a broad spectrum of cancer cell lines.[3][6] Their mechanisms of action are diverse, often targeting key pathways involved in tumor growth, proliferation, and survival.[3]
Inhibition of Angiogenesis: Targeting VEGFR-2
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[8][9] Several pyridine derivatives have been developed as potent VEGFR-2 inhibitors.
Mechanism of Action:
VEGF binding to VEGFR-2 triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[10][11] This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK pathway, which promotes endothelial cell proliferation, and the PI3K/Akt pathway, which supports cell survival.[9][10][12] Pyridine-based VEGFR-2 inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation events necessary for signal transduction.[6] This blockade of VEGFR-2 signaling ultimately inhibits angiogenesis, thereby starving the tumor of essential nutrients and oxygen.
Signaling Pathway: VEGFR-2 Inhibition
Caption: VEGFR-2 signaling pathway and its inhibition by pyridine derivatives.
Quantitative Data: Anticancer Activity of Pyridine-Urea Derivatives
| Compound | Target | Cell Line | IC50 (µM) |
| Pyridine-urea 8e | VEGFR-2 | MCF-7 | 3.93 ± 0.73[13][14] |
| Pyridine-urea 8n | VEGFR-2 | MCF-7 | Surpasses Doxorubicin[6] |
| Sorafenib (Reference) | Multi-kinase | - | 0.09 ± 0.01[13] |
Disruption of Microtubule Dynamics
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for forming the mitotic spindle during cell division.[15][16] Tubulin polymerization inhibitors are a class of anticancer agents that interfere with microtubule dynamics, leading to mitotic arrest and apoptosis.[15][17]
Mechanism of Action:
Pyridine derivatives can act as tubulin polymerization inhibitors by binding to the colchicine binding site on β-tublin.[18] This binding prevents the polymerization of tubulin dimers into microtubules, leading to microtubule destabilization.[16][18] The disruption of the mitotic spindle activates the spindle assembly checkpoint, causing the cell to arrest in the G2/M phase of the cell cycle.[15] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway.[15]
Logical Relationship: Tubulin Polymerization Inhibition Workflow
Caption: Mechanism of action of tubulin-destabilizing pyridine derivatives.
Topoisomerase Inhibition
Topoisomerases are enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[1][19] Topoisomerase inhibitors are a class of anticancer drugs that trap the enzyme-DNA complex in a state where the DNA is cleaved, leading to DNA damage and apoptosis.[20][21]
Mechanism of Action:
Pyridine derivatives can act as topoisomerase I or topoisomerase II inhibitors.[5] These inhibitors stabilize the covalent complex between the topoisomerase and the cleaved DNA strand(s).[1][19] This prevents the re-ligation of the DNA, leading to the accumulation of single- or double-strand breaks.[19][21] These DNA lesions trigger a DNA damage response, which, if the damage is too extensive to be repaired, leads to the activation of apoptotic pathways.[1][22]
Experimental Workflow: Evaluating Anticancer Activity
Caption: A typical workflow for the preclinical evaluation of pyridine derivatives.
Anti-infective Applications: A Broad Spectrum of Activity
Pyridine derivatives exhibit a wide range of antimicrobial activities, including antibacterial, antifungal, and antiviral properties.[]
Antibacterial Activity
The structure-activity relationship (SAR) of pyridine derivatives as antibacterial agents has been extensively studied.[24][25] For example, the presence of a trifluoromethyl (-CF3) group on the thienopyridine core can enhance antimicrobial potency.[24] Pyridine-based compounds have been shown to be effective against both Gram-positive and Gram-negative bacteria.[]
Antiviral Activity
Pyridine derivatives have demonstrated antiviral activity against a variety of viruses, including HIV, hepatitis C virus (HCV), and hepatitis B virus (HBV).[26][27][28] Their mechanisms of action are diverse and can include inhibition of reverse transcriptase, polymerase, and other viral enzymes.[26][28][29]
Cardiovascular Applications: Modulating Cardiac Ion Channels
Pyridine and dihydropyridine derivatives are widely used in the treatment of cardiovascular diseases, primarily as calcium channel blockers.[30][31][32]
Mechanism of Action:
Dihydropyridine derivatives, such as nifedipine and amlodipine, act as L-type calcium channel blockers.[31] They bind to the α1 subunit of the channel, stabilizing it in an inactive conformation and preventing the influx of calcium into vascular smooth muscle and cardiac cells. This leads to vasodilation and a decrease in blood pressure. Other pyridine derivatives, such as milrinone, act as phosphodiesterase 3 (PDE3) inhibitors, leading to increased intracellular cyclic AMP (cAMP) levels and a positive inotropic effect on the heart.[30][33]
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is used to assess the effect of a compound on cell viability.[13][34][35][36][37]
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the pyridine derivative for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[13]
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).[35]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle.[4][5][38][39][40]
Procedure:
-
Treat cells with the pyridine derivative for the desired time.
-
Harvest the cells and fix them in cold 70% ethanol.[38]
-
Wash the cells with PBS and resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.[4][39]
-
Incubate the cells in the dark.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][6][7][41][42]
Procedure:
-
Treat cells with the pyridine derivative to induce apoptosis.
-
Harvest the cells and wash them with cold PBS.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.[7][41]
-
Incubate the cells in the dark at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Differentiate cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion and Future Perspectives
The pyridine scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its synthetic tractability and diverse biological activities ensure its continued prominence in drug discovery. Future research will likely focus on the development of more selective and potent pyridine derivatives, leveraging computational modeling and high-throughput screening to identify novel drug candidates. The exploration of pyridine-based compounds in combination therapies and as targeted drug delivery systems also holds significant promise for addressing unmet medical needs.
References
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
- Pommier, Y. (1997). Mechanism of action of DNA topoisomerase inhibitors. Biochimie, 77(11), 827-835.
- de la Torre, B. G., & Albericio, F. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Organic & Biomolecular Chemistry, 20(46), 9062-9076.
- Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1419, 65-71.
- EBSCO. (n.d.). Topoisomerase inhibitors.
- Kim, J. S., & Lee, C. S. (2014). Assaying cell cycle status using flow cytometry. Current Protocols in Cell Biology, 64, 8.5.1-8.5.11.
- Synapse. (2024, June 25). What are Top inhibitors and how do they work?
- Fiveable. (n.d.). Topoisomerase inhibitors.
- De Clercq, E. (2000). Pyridine N-oxide derivatives: unusual anti-HIV compounds with multiple mechanisms of antiviral action. Antiviral Chemistry & Chemotherapy, 11(4), 261-271.
- Ghasemi, F., & Ghasemi, F. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Current Organic Synthesis, 18(3), 232-258.
- Ghasemi, F., & Ghasemi, F. (2021).
- ResearchGate. (n.d.). Downstream signaling pathways of tumor angiogenesis involving VEGFR-2 and several proteins.
- ResearchGate. (n.d.). Mechanism of action of tubulin inhibitors payloads: polymerization....
- Wikipedia. (n.d.). Topoisomerase inhibitor.
- de la Torre, B. G., & Albericio, F. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Organic & Biomolecular Chemistry, 20(46), 9062-9076.
- ResearchGate. (n.d.). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions.
- Gacche, R. N., & Assaraf, Y. G. (2018). Vascular Endothelial Growth Factor Receptor-2 in Breast Cancer. Cancers, 10(5), 143.
- ResearchGate. (n.d.). (PDF) The Expanding Role of Pyridine Derivatives as Privileged Scaffolds in Cardiac Ionic Channels.
- Li, W., & He, Y. (2021). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 9, 671393.
- Ma, N., & Ma, X. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50582.
- Synapse. (2024, June 21). What are Tubulin inhibitors and how do they work?
- Teleanu, R. I., Chircov, C., Grumezescu, A. M., & Teleanu, D. M. (2019).
- JournalsPub. (n.d.). Recent Advances in Fused Heterocyclic Pyridine Compounds for Bioactive Anti-Inflammatory Drug Discovery.
- Bio-Rad Antibodies. (n.d.). Proliferation & Cell Cycle - Flow Cytometry Guide.
- Sharma, T., & Datusalia, A. K. (2025). Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. Molecular and Cellular Biochemistry, 500(5), 1-22.
- Ghasemi, F., & Ghasemi, F. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Bentham Science Publishers.
- National Institutes of Health. (n.d.). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- University of Wisconsin Carbone Cancer Center. (n.d.). Cell Cycle Analysis.
- Biocompare. (2020, August 6). Cell Cycle Analysis with Flow Cytometry.
- Sharma, A., Kumar, V., & Singh, R. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(23), 14384-14413.
- ResearchGate. (n.d.). Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds.
- MDPI. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction.
- Krawczyk, M., & Fabczak, H. (2024). Review; Recent approaches on Tubulin Polymerization inhibitors (2018- 2022). Delta University Scientific Journal, 7(1), 88-113.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Foundation of Heart Health: Understanding Pyridine Derivatives in Pharmaceuticals.
- Bohrium. (2025). nitropyridines-in-the-synthesis-of-bioactive-molecules.
- ResearchGate. (n.d.). (PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.
- ACS Omega. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis.
- Khan, I., & Ali, S. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(20), 6216.
- ResearchGate. (n.d.). Pyridine and dihydropyridine derivatives of cardiovascular action drugs.
- ResearchGate. (n.d.). Synthesis and Biological Activity of the Pyridine-Hexacyclic-Steroid Derivative on a Heart Failure Model.
Sources
- 1. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 11. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What are Top inhibitors and how do they work? [synapse.patsnap.com]
- 20. Topoisomerase inhibitors | Research Starters | EBSCO Research [ebsco.com]
- 21. fiveable.me [fiveable.me]
- 22. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 24. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 25. researchgate.net [researchgate.net]
- 26. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. eurekaselect.com [eurekaselect.com]
- 29. Pyridine N-oxide derivatives: unusual anti-HIV compounds with multiple mechanisms of antiviral action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. researchgate.net [researchgate.net]
- 34. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 35. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 36. MTT assay protocol | Abcam [abcam.com]
- 37. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 38. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 39. cancer.wisc.edu [cancer.wisc.edu]
- 40. biocompare.com [biocompare.com]
- 41. kumc.edu [kumc.edu]
- 42. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
4-(Pyridin-2-yl)butanoic acid hydrochloride properties
An In-Depth Technical Guide to 4-(Pyridin-2-yl)butanoic Acid Hydrochloride
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound hydrochloride, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, combining a pyridine ring with a butanoic acid chain, makes it a versatile building block for synthesizing a wide array of more complex molecules and potential therapeutic agents. The pyridine moiety is a common scaffold in numerous FDA-approved drugs, highlighting the importance of such intermediates.[1] This document delves into the compound's properties, synthesis, applications, and safety protocols, offering field-proven insights for its effective utilization in a research setting.
Physicochemical and Structural Characteristics
This compound hydrochloride is the salt form of this compound, which enhances its stability and handling properties. The core structure consists of a butyric acid molecule where the gamma (γ) carbon is attached to the C2 position of a pyridine ring. The hydrochloride salt is formed by the protonation of the basic pyridine nitrogen.
Key Physicochemical Data
The properties of the hydrochloride salt and its corresponding free acid are summarized below. This data is critical for designing experimental conditions, including solvent selection and reaction temperature.
| Property | Value | Source |
| IUPAC Name | 4-pyridin-2-ylbutanoic acid;hydrochloride | PubChem |
| Synonyms | 2-Pyridinebutanoic acid hydrochloride, 4-(2-Pyridinyl)butanoic acid hydrochloride | - |
| CAS Number | 102879-51-6 (Free Acid) | [2][3] |
| Molecular Formula | C₉H₁₂ClNO₂ | [4] |
| Molecular Weight | 201.65 g/mol | [4] |
| Appearance | Typically an off-white to light beige solid | [5][6] |
| Melting Point | 84-85 °C (Free Acid) | [2] |
| Boiling Point | 303.7±17.0 °C (Predicted, Free Acid) | [2] |
| pKa | 4.46±0.10 (Predicted, Free Acid) | [2] |
| Storage Temperature | 2-8°C, under inert gas (e.g., Argon) | [2] |
Synthesis and Structural Elucidation
While multiple synthetic routes can be envisioned, a common and logical approach involves the reductive cleavage of a suitable precursor. The following protocol is a representative method that leverages established chemical transformations for efficient synthesis.
Proposed Synthesis Workflow: A Step-by-Step Protocol
This protocol outlines the synthesis starting from 4-oxo-4-(pyridin-2-yl)butanoic acid, a commercially available starting material. The key transformation is a Wolff-Kishner or Clemmensen reduction to remove the ketone, followed by conversion to the hydrochloride salt.
Step 1: Reduction of the Ketone (Wolff-Kishner Reduction)
-
Rationale: The Wolff-Kishner reduction is a robust method for converting a ketone to an alkane under basic conditions, which is compatible with the pyridine ring.
-
Procedure: a. To a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 4-oxo-4-(pyridin-2-yl)butanoic acid (1 equivalent). b. Add diethylene glycol as the solvent, followed by hydrazine hydrate (4-5 equivalents). c. Add potassium hydroxide (4-5 equivalents) pellets. d. Heat the mixture to 100-120 °C for 1-2 hours to form the hydrazone intermediate. e. Increase the temperature to 190-200 °C to allow for the decomposition of the hydrazone and evolution of nitrogen gas, driving the reaction to completion. This step typically takes 3-4 hours. f. Cool the reaction mixture to room temperature and pour it into a beaker of cold water. g. Acidify the aqueous solution with concentrated HCl to a pH of ~4-5. The product, this compound, will precipitate. h. Collect the solid product by vacuum filtration and wash with cold water.
Step 2: Formation of the Hydrochloride Salt
-
Rationale: Converting the free acid to its hydrochloride salt improves its stability, crystallinity, and ease of handling. This is achieved by treating the compound with hydrochloric acid.
-
Procedure: a. Dissolve the crude this compound from Step 1 in a minimal amount of a suitable solvent like ethanol or isopropanol. b. Cool the solution in an ice bath. c. Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated HCl) dropwise with stirring until precipitation is complete. d. Collect the resulting white solid, this compound hydrochloride, by vacuum filtration. e. Wash the solid with cold diethyl ether and dry under vacuum.
Visualizing the Synthesis Pathway
Caption: Proposed two-step synthesis of the target compound.
Structural Characterization
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework. The disappearance of the ketone signal and the appearance of aliphatic methylene signals in the final product would be key indicators of a successful reduction.
-
Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) confirm the molecular weight of the compound, providing definitive evidence of its identity.[7][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product, separating it from any unreacted starting materials or byproducts.[9]
Applications in Research and Drug Development
The true value of this compound hydrochloride lies in its utility as a versatile chemical intermediate. The pyridine ring is a privileged scaffold in medicinal chemistry, known to participate in hydrogen bonding and other key interactions with biological targets.[1][10]
Role as a Molecular Building Block
The compound features two key functional handles for further chemical modification:
-
The Carboxylic Acid Group: This functional group is readily converted into esters, amides, or other derivatives, allowing for the attachment of diverse molecular fragments. This is a cornerstone of library synthesis for screening against biological targets.
-
The Pyridine Ring: While generally stable, the pyridine ring can undergo further functionalization if required, or it can serve as the primary pharmacophore that interacts with a protein's active site.
Potential Therapeutic Areas
Derivatives of pyridine-containing carboxylic acids are explored in numerous therapeutic areas. For example, related structures are investigated as enzyme inhibitors or receptor antagonists.[10] The compound can be used to synthesize analogs of known drugs or to explore new chemical space in areas such as:
-
Oncology: Bendamustine, an anticancer agent, features a butanoic acid chain attached to a complex heterocyclic system, demonstrating the utility of this type of linker in drug design.[11][12][13][14]
-
Neuroscience: The pyridine scaffold is present in many centrally active agents. This intermediate could be used to develop novel compounds targeting neurological disorders.[10]
-
Metabolic Studies: Related compounds like 4-oxo-4-(3-pyridyl)butanoic acid are known metabolites of nicotine, making this class of molecules relevant for toxicology and metabolic pathway studies.[6][8]
Visualization of its Role as an Intermediate
Caption: Role as a versatile intermediate for diverse applications.
Safety, Handling, and Storage
Given the absence of a specific Safety Data Sheet (SDS) for this compound hydrochloride, a conservative approach to safety must be adopted based on data from structurally related compounds like pyridine hydrochloride and butyric acid.[15][16]
Hazard Identification
-
Skin and Eye Damage: Similar compounds are known to cause skin irritation or severe burns and serious eye damage.[15][17]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[4]
-
Harmful if Swallowed: Acute oral toxicity may be a concern.[17]
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[15][17]
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[15]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[15]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[15]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16][17] For long-term stability, storage at 2-8°C under an inert atmosphere (nitrogen or argon) is recommended.[2] The compound may be hygroscopic.[16]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not dispose of it with household garbage or allow it to enter drains.[15]
References
- 4-(Pyridin-3-yl)butanoic acid hydrochloride | C9H12ClNO2 | CID 86811679. PubChem. [Link]
- Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry Quantitation of Urinary [Pyridine-D4]4-hydroxy-4-(3-pyridyl)butanoic Acid, a Biomarker of 4-(Methylnitrosamino).
- Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism. PubMed. [Link]
- This compound | C9H11NO2 | CID 13737171. PubChem. [Link]
- Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone.
- CN102260208A - New preparation process of 4-pyridine butanol.
- (PDF) Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot.
- Butanoic acid, 4-(4-chloro-2-methylphenoxy)- | C11H13ClO3 | CID 7207. PubChem. [Link]
- 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. MDPI. [Link]
- The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. MDPI. [Link]
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]
- Bendamustine Hydrochloride | C16H22Cl3N3O2 | CID 77082. PubChem. [Link]
- 4-(3-pyridin-4-yl-4H-pyrimidin-4-yl)butanoic acid. PubChem. [Link]
- CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine hemihydrochloride monohydrate.
- US9108924B2 - Process for the preparation of bendamustine hydrochloride.
- 4-Hydroxybutanoic acid, 2TMS deriv
- CID 87202084 | C8H16O6. PubChem. [Link]
- Identification of the related substances in bendamustine hydrochloride.
- US4322374A - 2,4,4,4-Tetrahalobutanoic acid halide.
- Showing Compound 4-Hydroxybutyric acid (FDB022196). FooDB. [Link]
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 102879-51-6 [m.chemicalbook.com]
- 3. This compound | C9H11NO2 | CID 13737171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(Pyridin-3-yl)butanoic acid hydrochloride | C9H12ClNO2 | CID 86811679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4192-31-8 CAS MSDS (4-(PYRID-3-YL)-4-OXO-BUTYRIC ACID HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 4-(PYRID-3-YL)-4-OXO-BUTYRIC ACID HYDROCHLORIDE CAS#: 4192-31-8 [m.chemicalbook.com]
- 7. Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry Quantitation of Urinary [Pyridine-D4]4-hydroxy-4-(3-pyridyl)butanoic Acid, a Biomarker of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone Metabolic Activation in Smokers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemimpex.com [chemimpex.com]
- 11. store.usp.org [store.usp.org]
- 12. 3543-75-7|4-(5-(Bis(2-chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid hydrochloride|BLD Pharm [bldpharm.com]
- 13. Bendamustine Hydrochloride | C16H22Cl3N3O2 | CID 77082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Bendamustine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]
Methodological & Application
Application Note: Comprehensive Characterization of 4-(Pyridin-2-yl)butanoic Acid
Abstract
This document provides a detailed guide for the analytical characterization of 4-(Pyridin-2-yl)butanoic acid, a key building block in pharmaceutical synthesis. Ensuring the identity, purity, and stability of this compound is critical for drug development and manufacturing. This application note outlines a multi-faceted analytical approach, combining spectroscopic and chromatographic techniques to provide a comprehensive profile of the molecule. We present detailed, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). The causality behind experimental choices is explained, and all methodologies are grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4][5]
Introduction
This compound is a heterocyclic compound incorporating both a pyridine ring and a carboxylic acid moiety. This unique structure makes it a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The presence of both a basic nitrogen atom in the pyridine ring and an acidic carboxylic group gives the molecule specific physicochemical properties that must be considered during analysis.
The rigorous characterization of this intermediate is a non-negotiable aspect of drug development. A well-defined analytical control strategy ensures the identity and purity of the material, preventing the introduction of potentially harmful impurities into the final drug product. This guide is intended for researchers, analytical scientists, and quality control professionals, providing a robust framework for the comprehensive analysis of this compound.
Physicochemical Properties
A foundational understanding of the molecule's physical and chemical properties is essential for method development. Key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | [6][7][8] |
| Molecular Weight | 165.19 g/mol | [6][7][8] |
| Melting Point | 84-85 °C | [6] |
| Boiling Point (Predicted) | 303.7 ± 17.0 °C | [6] |
| pKa (Predicted) | 4.46 ± 0.10 | [6] |
| Appearance | Solid | [9] |
Analytical Strategy Workflow
A comprehensive characterization of this compound involves a multi-technique approach to confirm its structure, quantify its purity, and identify any impurities. The logical flow of this process ensures that each analytical method provides complementary information, leading to a complete quality profile of the compound.
Caption: Workflow for the characterization of this compound.
Spectroscopic Characterization
Spectroscopic methods are fundamental for confirming the chemical structure of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR should be performed.
-
Expertise & Experience: The predicted NMR spectra are based on the principles of chemical shifts and spin-spin coupling. The electron-withdrawing nature of the pyridine ring and the carboxylic acid group will deshield adjacent protons and carbons, shifting their signals downfield. For ¹H NMR, the protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-8.5 ppm), while the aliphatic chain protons will be further upfield. The carboxylic acid proton is often broad and can exchange with deuterium in the solvent, sometimes making it difficult to observe.
Predicted ¹H NMR Data (Reference: Butanoic Acid Analogs) [10][11][12]
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyridine-H6 | ~8.5 | d | 1H |
| Pyridine-H3, H4, H5 | ~7.1-7.7 | m | 3H |
| -CH₂- (alpha to Pyridine) | ~2.9 | t | 2H |
| -CH₂- (alpha to COOH) | ~2.4 | t | 2H |
| -CH₂- (beta to both) | ~2.0 | p | 2H |
| -COOH | ~11-12 | br s | 1H |
Predicted ¹³C NMR Data (Reference: Butanoic Acid Analogs) [13]
| Carbon | Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~178 |
| C2 (Pyridine) | ~160 |
| C6 (Pyridine) | ~149 |
| C4 (Pyridine) | ~136 |
| C3, C5 (Pyridine) | ~121-124 |
| -CH₂- (alpha to COOH) | ~35 |
| -CH₂- (alpha to Pyridine) | ~33 |
| -CH₂- (beta to both) | ~25 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is used to identify the key functional groups present in the molecule.
-
Expertise & Experience: The spectrum will be dominated by features of the carboxylic acid and the pyridine ring. A very broad O-H stretch from the carboxylic acid dimer is expected, often obscuring the C-H stretches. The carbonyl (C=O) stretch is a strong, sharp indicator of the carboxylic acid functionality. The C=N and C=C stretching vibrations within the pyridine ring provide a fingerprint region for the aromatic system.
Protocol: FT-IR Analysis (Attenuated Total Reflectance - ATR)
-
Instrument Setup: Perform a background scan on the clean ATR crystal.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil and collect the spectrum, typically over a range of 4000-400 cm⁻¹, co-adding at least 16 scans for a good signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands.
Expected Characteristic FT-IR Peaks [14][15][16]
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500-3300 | Very broad, strong |
| C-H (Aliphatic/Aromatic) | 2850-3100 | Medium, may be obscured by O-H |
| C=O (Carboxylic Acid) | 1700-1725 | Strong, sharp |
| C=N, C=C (Pyridine Ring) | 1450-1600 | Medium to strong, multiple bands |
| C-O (Carboxylic Acid) | 1210-1320 | Strong |
Chromatographic Analysis for Purity and Assay
HPLC is the primary technique for determining the purity of this compound and for its quantification (assay).
-
Trustworthiness: The described HPLC method is a self-validating system. It incorporates a system suitability test (SST) to ensure the chromatographic system is performing adequately before sample analysis. The method must be fully validated according to ICH Q2(R1) guidelines, which includes assessing specificity, linearity, range, accuracy, precision, and robustness.[1][2][3]
High-Performance Liquid Chromatography (HPLC-UV)
-
Expertise & Experience: A reversed-phase (C18) column is the logical choice for this compound, which has moderate polarity.[17] The mobile phase selection is critical. Due to the presence of both acidic (carboxylic acid) and basic (pyridine) functional groups, the pH of the mobile phase will significantly impact retention and peak shape.[18][19] Using a buffer at a low pH (e.g., pH 2.5-3.0 with formic or phosphoric acid) ensures that the carboxylic acid is protonated (neutral) and the pyridine nitrogen is protonated (charged). This provides consistent retention and excellent peak shape on a C18 column. Gradient elution is often preferred to ensure that any impurities with different polarities are eluted and resolved from the main peak.
Protocol: HPLC Purity and Assay Determination
| Parameter | Recommended Condition | Rationale |
| Instrumentation | HPLC with UV/DAD Detector | DAD allows for peak purity assessment. |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase for good retention and resolution.[17] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier for good peak shape and MS compatibility. |
| Mobile Phase B | Acetonitrile | Organic solvent for elution. |
| Gradient | 5% B to 95% B over 20 min | Ensures elution of a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | 260 nm | Approximate λmax for the pyridine chromophore. |
| Injection Vol. | 10 µL | |
| Sample Prep. | 1.0 mg/mL in 50:50 Water:Acetonitrile | Ensure complete dissolution. Filter with 0.45 µm filter. |
System Suitability Test (SST): Before sample analysis, inject a standard solution five times. The %RSD for the peak area and retention time should be ≤ 2.0%. The theoretical plates should be > 2000 and the tailing factor should be between 0.8 and 1.5.
Mass Spectrometry for Identity Confirmation
Mass spectrometry provides definitive confirmation of the molecular weight of the compound and is an invaluable tool for identifying unknown impurities.
-
Expertise & Experience: Electrospray ionization (ESI) is the preferred ionization technique for this molecule. In positive ion mode (ESI+), the basic pyridine nitrogen will readily accept a proton, leading to a strong signal for the protonated molecule, [M+H]⁺. Coupling HPLC to a mass spectrometer (LC-MS) is the most powerful approach, allowing for the mass analysis of the main peak and any impurity peaks separated by the chromatography.[20][21]
Protocol: LC-MS Analysis
-
Instrumentation: Couple the HPLC system described above to a mass spectrometer (e.g., a single quadrupole for confirmation or a Q-TOF/Orbitrap for high-resolution mass and fragmentation).
-
Ionization Mode: ESI, Positive Ion Mode.
-
Data Acquisition: Scan a mass range of m/z 50-500.
-
Expected Result: A base peak should be observed at m/z 166.08, corresponding to the [M+H]⁺ adduct of C₉H₁₁NO₂ (Calculated exact mass: 165.0790).[7]
Caption: Principle of LC-MS for identity confirmation.
Potential Impurities and Degradants
A thorough characterization includes an assessment of potential impurities. These can arise from the synthetic route or from degradation.
-
Synthesis-Related Impurities: Common synthetic routes may involve precursors like 2-bromopyridine or derivatives of butanoic acid. Unreacted starting materials, reagents, and by-products of side reactions are potential impurities.[22]
-
Degradation Products: The compound could be susceptible to oxidation or decarboxylation under stress conditions (heat, light, extreme pH).
Impurity profiling should be performed using the validated HPLC method, with identification of any peaks above the reporting threshold (typically 0.05%) carried out by LC-MS/MS.
Conclusion
The analytical characterization of this compound requires a suite of orthogonal techniques. The combination of NMR, FT-IR, HPLC, and MS provides a comprehensive understanding of the molecule's identity, structure, purity, and impurity profile. The protocols and rationale provided in this application note serve as a robust starting point for researchers and quality control laboratories, ensuring that the material meets the high standards required for pharmaceutical development and manufacturing. Adherence to validation principles, such as those from ICH, is paramount for regulatory acceptance.[1][2][3][5]
References
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. Quality Guidelines.
- Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- SIELC Technologies. HPLC Separation of Pyridinecarboxylic Acids.
- PubChem. This compound | C9H11NO2 | CID 13737171.
- PubMed. Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism.
- HELIX Chromatography. HPLC Methods for analysis of Pyridine.
- PubChem. (2S)-2-amino-4-(pyridin-2-ylamino)butanoic acid | C9H13N3O2 | CID 67330401.
- PubMed. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry.
- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000039).
- PMC. Synthesis and Characterization of Impurities in the Production Process of Lopinavir.
- Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of butanoic acid.
- ResearchGate. FTIR spectrum for Pyridine | Download Table.
- SpectraBase. 4-(pyridin-4-yl)butanoic acid.
- BMRB. bmse000402 Butyric Acid.
- Doc Brown's Chemistry. mass spectrum of butanoic acid.
- ResearchGate. The 1H NMR spectrum of butanoic acid in CDCl3 solvent.
- Doc Brown's Chemistry. 13C nmr spectrum of butanoic acid.
- ResearchGate. (PDF) FTIR Spectroscopy Analysis of Butanoic Acid.
- National Institute of Standards and Technology. Butanoic acid - the NIST WebBook.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. ICH Official web site : ICH [ich.org]
- 5. starodub.nl [starodub.nl]
- 6. This compound CAS#: 102879-51-6 [m.chemicalbook.com]
- 7. This compound | C9H11NO2 | CID 13737171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 102879-51-6 [chemicalbook.com]
- 9. chemimpex.com [chemimpex.com]
- 10. hmdb.ca [hmdb.ca]
- 11. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. researchgate.net [researchgate.net]
- 13. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Butanoic acid [webbook.nist.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 19. helixchrom.com [helixchrom.com]
- 20. Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
1H NMR Analysis of 4-(Pyridin-2-yl)butanoic acid: An Application Note
<
Abstract
This application note provides a comprehensive guide to the ¹H Nuclear Magnetic Resonance (NMR) analysis of 4-(Pyridin-2-yl)butanoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the structural elucidation of the molecule by interpreting its characteristic ¹H NMR spectrum. A step-by-step protocol for sample preparation and data acquisition is provided, underpinned by the scientific rationale for each step. The note aims to serve as a practical resource, ensuring the generation of high-quality, reproducible NMR data for the structural verification and purity assessment of this compound.
Introduction
This compound is a bifunctional molecule incorporating both a pyridine ring and a carboxylic acid moiety. This unique structure makes it a valuable building block in medicinal chemistry and materials science. Accurate and unambiguous characterization of its molecular structure is paramount for its application in synthesis and drug design. ¹H NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the chemical environment of protons within a molecule. By analyzing chemical shifts, spin-spin coupling patterns, and signal integrations, the precise connectivity and structure of this compound can be confirmed.
Principles of ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons on the pyridine ring and the butanoic acid chain. The electron-withdrawing nature of the nitrogen atom in the pyridine ring and the carboxylic acid group significantly influences the chemical shifts of nearby protons.
Pyridine Ring Protons: The pyridine ring gives rise to a complex set of signals in the aromatic region of the spectrum (typically δ 7.0-8.6 ppm). The protons are designated as H-3, H-4, H-5, and H-6, with H-6 being the most deshielded due to its proximity to the electronegative nitrogen atom.[1][2] The substitution at the 2-position by the butanoic acid chain influences the chemical shifts of the remaining ring protons.[3][4] The coupling patterns are also characteristic, with ortho, meta, and para couplings observed between the pyridine protons.[5][6]
Butanoic Acid Chain Protons: The aliphatic chain protons (α-CH₂, β-CH₂, and γ-CH₂) exhibit signals in the upfield region of the spectrum.
-
The α-CH₂ protons, being adjacent to the electron-withdrawing carboxylic acid group, are the most deshielded of the chain protons, typically resonating around δ 2.0-2.5 ppm.[7]
-
The γ-CH₂ protons, being adjacent to the pyridine ring, are also deshielded and typically appear as a triplet.
-
The β-CH₂ protons, situated between the α and γ carbons, will appear as a multiplet due to coupling with both neighboring methylene groups. The chemical shifts of these protons are influenced by the decreasing inductive effect of the carboxylic acid group along the chain.[8]
Carboxylic Acid Proton: The acidic proton of the carboxyl group (-COOH) is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift, often above δ 10 ppm.[7][9][10] Its chemical shift is sensitive to concentration, solvent, and temperature due to hydrogen bonding. This signal will disappear upon the addition of a few drops of deuterium oxide (D₂O) due to proton-deuterium exchange, a characteristic test for labile protons.[7][11]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the ¹H NMR analysis of this compound.
Materials and Equipment
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)[12][13][14]
-
Tetramethylsilane (TMS) internal standard (if not already present in the solvent)
-
NMR tubes (5 mm)
-
Pipettes and vials
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation Workflow
The following diagram illustrates the logical workflow for preparing the NMR sample.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 8. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 12. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 13. labinsights.nl [labinsights.nl]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 13C NMR Spectroscopy of 4-(Pyridin-2-yl)butanoic acid
Abstract
This application note provides a comprehensive guide to the acquisition and interpretation of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 4-(pyridin-2-yl)butanoic acid. This document is intended for researchers, scientists, and professionals in drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation and chemical analysis. We will detail the experimental protocol, present an analysis of the expected chemical shifts, and discuss the underlying principles that govern the spectral features of this bifunctional molecule. The methodologies described herein are designed to ensure high-quality, reproducible data for the unambiguous characterization of this compound and related compounds.
Introduction
This compound is a molecule of interest in medicinal chemistry and materials science due to the presence of both a pyridine ring and a carboxylic acid moiety.[1][2] The pyridine group can act as a ligand for metal coordination or a hydrogen bond acceptor, while the carboxylic acid provides a site for amide bond formation, salt formation, or other functional group transformations. Accurate structural confirmation is a critical step in the synthesis and application of this compound. ¹³C NMR spectroscopy is an indispensable, non-destructive technique for this purpose, providing detailed information about the carbon framework of a molecule.[3] Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment.[4] This allows for the confident identification and structural verification of organic compounds.
I. Principles of ¹³C NMR and Structural Influence
The ¹³C NMR spectrum of this compound is influenced by several key factors:
-
Electronegativity: The highly electronegative nitrogen atom in the pyridine ring and the oxygen atoms of the carboxylic acid group significantly deshield adjacent carbon atoms, causing their signals to appear at higher chemical shifts (downfield).[5][6]
-
Aromaticity: The carbons within the pyridine ring are sp² hybridized and part of an aromatic system, which causes their signals to appear in a characteristic downfield region (typically 100-150 ppm).[5][7]
-
Inductive Effects: The electron-withdrawing effects of the pyridine ring and the carboxyl group propagate through the aliphatic chain, influencing the chemical shifts of the methylene carbons.[8]
II. Experimental Protocol
A. Sample Preparation
A robust and reproducible protocol is essential for acquiring a high-quality ¹³C NMR spectrum.
-
Analyte: this compound (CAS 102879-51-6)[9]
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for a wide range of organic compounds.[8] Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable alternative if solubility in CDCl₃ is limited. The choice of solvent can slightly influence chemical shifts.[3][10]
-
Concentration: Prepare a solution of 10-20 mg of this compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.0 ppm).[8]
-
Sample Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube to prevent magnetic field distortions.
B. NMR Instrument Parameters
The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer.
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | 100 or 125 MHz for ¹³C | Higher field strength provides better signal dispersion and sensitivity. |
| Pulse Program | zgpg30 (or similar) | Standard proton-decoupled pulse sequence for ¹³C detection. |
| Acquisition Time (AQ) | 1-2 seconds | Sufficient time for the FID to decay, ensuring good resolution. |
| Relaxation Delay (D1) | 2-5 seconds | Allows for adequate relaxation of quaternary carbons, which have longer T₁ values. |
| Number of Scans (NS) | 1024-4096 (or more) | Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve a good signal-to-noise ratio. |
| Spectral Width (SW) | 0-220 ppm | Encompasses the full range of expected chemical shifts for organic molecules.[4] |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
III. Data Analysis and Spectral Interpretation
A. Predicted ¹³C NMR Chemical Shifts
The structure of this compound, with the carbons numbered for assignment purposes, is shown below:
Based on established chemical shift ranges for similar functional groups, the predicted ¹³C NMR spectrum will exhibit nine distinct signals.[11][12]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (from DEPT) | Rationale |
| C1 (COOH) | 175-185 | Quaternary (C) | Carboxyl carbons are highly deshielded and appear far downfield.[6][13][14] |
| C2 (CH₂) | 30-35 | Methylene (CH₂) | α-carbon to the carboxyl group, deshielded.[6] |
| C3 (CH₂) | 20-25 | Methylene (CH₂) | Aliphatic methylene carbon. |
| C4 (CH₂) | 35-40 | Methylene (CH₂) | α-carbon to the pyridine ring, deshielded. |
| C5 (Py) | 158-162 | Quaternary (C) | Carbon adjacent to the electronegative nitrogen in the pyridine ring.[5] |
| C6 (Py) | 121-125 | Methine (CH) | Aromatic carbon in the pyridine ring.[5] |
| C7 (Py) | 136-140 | Methine (CH) | Aromatic carbon in the pyridine ring.[5] |
| C8 (Py) | 123-127 | Methine (CH) | Aromatic carbon in the pyridine ring.[5] |
| C9 (Py) | 148-152 | Methine (CH) | Aromatic carbon adjacent to the nitrogen, deshielded.[5] |
B. DEPT (Distortionless Enhancement by Polarization Transfer) Analysis
To aid in the assignment of the aliphatic and aromatic CH/CH₂ signals, DEPT experiments are invaluable.[15]
-
DEPT-90: Will only show signals for methine (CH) carbons. In this case, C6, C7, C8, and C9.
-
DEPT-135: Will show positive signals for methine (CH) and methyl (CH₃) carbons, and negative signals for methylene (CH₂) carbons. Here, C6, C7, C8, and C9 will be positive, while C2, C3, and C4 will be negative.
-
Quaternary carbons (C1 and C5) will be absent in both DEPT-90 and DEPT-135 spectra.[15]
This information allows for the unambiguous assignment of each carbon signal in the spectrum.
IV. Workflow and Visualization
The overall workflow from sample preparation to final spectral analysis is a systematic process designed for accuracy and efficiency.
Caption: Workflow for ¹³C NMR analysis of this compound.
V. Conclusion
This application note has outlined a detailed protocol for the ¹³C NMR analysis of this compound. By following the prescribed methods for sample preparation, instrument setup, and data analysis, researchers can confidently obtain and interpret high-quality spectra for this compound. The use of DEPT sequences is highly recommended to resolve ambiguities in spectral assignment. The principles and predicted chemical shifts discussed provide a solid foundation for the structural elucidation of this and structurally related molecules, ensuring scientific integrity in research and development applications.
References
- Doc Brown's Chemistry. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts...
- Kleinpeter, E., et al. (1996). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 36(2), 259-264.
- Pinto, D. C., Santos, C. M. M., & Silva, A. M. S. (2020). Advanced NMR techniques for structural characterization of heterocyclic structures. Critical Reviews in Analytical Chemistry, 52(4), 846-879.
- Testbook. The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Biological Magnetic Resonance Bank. Butyric Acid at BMRB.
- JoVE. NMR and Mass Spectroscopy of Carboxylic Acids.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Sabt, A., et al. (2026). Investigation of Potent Anti-Mycobacterium tuberculosis Agents Derived from Pyridine Derivatives Targeting the Enoyl Acyl Carrier Protein Reductase (InhA): Design, Synthesis, and Computational Analysis. Drug Design, Development and Therapy, 20, 1-17.
- NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
- Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000039).
- PubChem. This compound.
- Nanalysis. DEPT: A tool for 13C peak assignments.
- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3246-3258.
- JoVE. Spectroscopy of Carboxylic Acid Derivatives.
- Oregon State University. CH 336: Carboxylic Acid Spectroscopy.
- ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction...?
- Compound Interest. A guide to 13C NMR chemical shift values.
- SpectraBase. Pyridine - Optional[13C NMR] - Chemical Shifts.
- Oregon State University. 13C NMR Chemical Shifts.
- NMRDB.org. Predict 13C carbon NMR spectra.
- ACD/Labs. NMR Prediction.
- YouTube. How to predict the 13C NMR spectrum of a compound.
- CASPRE. 13C NMR Predictor.
- Chemistry LibreTexts. Interpreting C-13 NMR Spectra.
- ResearchGate. Synthesis of 4-methylguanidine butyric acid and applied in treatment of paper making wastewater.
Sources
- 1. dovepress.com [dovepress.com]
- 2. This compound | C9H11NO2 | CID 13737171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. compoundchem.com [compoundchem.com]
- 5. testbook.com [testbook.com]
- 6. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 7. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 8. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of butyric acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. This compound CAS#: 102879-51-6 [m.chemicalbook.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 15. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
mass spectrometry fragmentation of 4-(Pyridin-2-yl)butanoic acid
An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 4-(Pyridin-2-yl)butanoic Acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of this compound (MW: 165.19 g/mol ). As a molecule incorporating both a basic pyridine heterocycle and an acidic carboxylic acid function, its fragmentation is governed by a rich interplay of established mechanisms. This document outlines the predicted fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. We delve into the causality behind the expected cleavages, including alpha-cleavages, McLafferty rearrangements, and charge-remote fragmentations initiated by the pyridine ring. Detailed, field-proven protocols for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided to guide researchers in method development and structural confirmation.
Introduction: Structural Elucidation by Mass Spectrometry
This compound is a bifunctional small molecule of interest in pharmaceutical and metabolic studies. Its structure, featuring a stable aromatic pyridine ring connected to a flexible butanoic acid chain, presents a fascinating case for mass spectrometric analysis. The energetically unstable molecular ions generated during ionization will break apart into smaller, more stable fragment ions.[1] The resulting fragmentation pattern serves as a molecular fingerprint, enabling structural confirmation and differentiation from isomers.
Understanding these fragmentation pathways is critical for accurate identification in complex matrices. This guide synthesizes fundamental principles of mass spectrometry to predict the fragmentation of this specific molecule, even in the absence of a published reference spectrum in major databases. The predictions are grounded in the well-documented behavior of alkylpyridines and aliphatic carboxylic acids.[2][3]
Predicted Fragmentation Pathways
The fragmentation of this compound is dictated by the site of initial ionization and the relative stability of the resulting fragments. The two primary functional groups—the pyridine ring and the carboxylic acid—offer distinct and competing pathways.
Electron Ionization (EI) Fragmentation
In EI-MS, high-energy electrons bombard the molecule, typically ejecting an electron to form a radical cation, denoted as [M]•+.[1][4] Ionization can occur at the pyridine nitrogen's lone pair, the carbonyl oxygen's lone pairs, or the π-system of the pyridine ring. The molecular ion peak is expected at m/z 165 .
Key Predicted EI Fragmentation Pathways:
-
Alpha-Cleavage of the Carboxylic Acid: This is a common fragmentation for carboxylic acids, involving the cleavage of the C-C bond adjacent to the carbonyl group.[5][6][7]
-
Loss of the Pyridinylpropyl Radical: Cleavage of the Cα-Cβ bond results in the formation of the resonance-stabilized [COOH]⁺ ion at m/z 45 .[6]
-
Loss of the Carboxyl Radical: Cleavage of the bond between the alkyl chain and the carboxyl group leads to the loss of a •COOH radical (45 Da), producing a fragment at m/z 120 .[2][8]
-
-
McLafferty Rearrangement: This classic rearrangement occurs in carbonyl compounds containing an abstractable hydrogen atom on the γ-carbon.[9][10] The process involves a six-membered transition state, leading to the elimination of a neutral alkene.[6][11]
-
For this compound, the γ-hydrogen on the alkyl chain is transferred to the carbonyl oxygen, followed by cleavage of the Cα-Cβ bond. This results in the loss of ethylene (C₂H₄, 28 Da) and the formation of a prominent radical cation at m/z 137 .
-
-
Benzylic-type Cleavage (β-Cleavage to the Ring): The bond between the Cβ and Cγ carbons of the side chain is analogous to a benzylic position due to its proximity to the stabilizing pyridine ring. Cleavage at this position is highly favorable and is expected to produce the pyridinylmethylium ion (tropylium-like ion) at m/z 93 . This is often a dominant peak in the spectra of 2-alkylpyridines.[3]
-
Pyridine Ring-based Fragmentations: The pyridine ring itself is quite stable. The initial molecular ion at m/z 165 is expected, along with subsequent fragmentations involving the pyridine ring, such as the characteristic loss of HCN (27 Da) from the pyridine-containing fragments.[3] The base pyridine ion at m/z 79 may also be observed.[12]
Caption: Workflow for GC-MS analysis with derivatization.
Step-by-Step Protocol:
-
Derivatization (Methyl Esterification):
-
To 100 µL of sample solution (in a suitable organic solvent like methanol), add 200 µL of 2% (v/v) sulfuric acid in methanol.
-
Cap the vial tightly and heat at 60°C for 1 hour.
-
Allow the reaction mixture to cool to room temperature.
-
Neutralize the reaction by adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the resulting methyl 4-(pyridin-2-yl)butanoate with 500 µL of ethyl acetate. Vortex thoroughly.
-
Centrifuge to separate the layers and transfer the upper organic layer to a new vial for GC-MS analysis.
-
-
GC-MS Instrumentation and Conditions:
-
GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 min, then ramp to 280°C at 15°C/min, and hold for 5 min.
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full Scan (m/z 40-400) for identification. Selected Ion Monitoring (SIM) can be used for quantification, monitoring key ions like m/z 179 (M⁺• of methyl ester), 120, and 93.
-
Protocol 2: Direct LC-MS/MS Analysis
Rationale: LC-MS is ideal for the direct analysis of polar, non-volatile compounds like this compound, avoiding the need for derivatization. [13][14]ESI in positive mode is preferred due to the high proton affinity of the pyridine nitrogen, leading to excellent sensitivity. [15]Tandem MS (MS/MS) provides high selectivity and is essential for quantification in complex matrices. [16] Workflow Diagram:
Caption: Workflow for direct LC-MS/MS analysis.
Step-by-Step Protocol:
-
Sample Preparation:
-
Dilute the sample in the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid) to ensure compatibility and good peak shape.
-
If the sample contains particulates, filter through a 0.22 µm syringe filter before injection.
-
-
LC-MS/MS Instrumentation and Conditions:
-
LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Key MS/MS Parameters (MRM - Multiple Reaction Monitoring):
-
Parent Ion (Q1): m/z 166 ([M+H]⁺).
-
Product Ions (Q3): Monitor transitions like 166 → 148 (loss of H₂O) and 166 → 120 (loss of HCOOH). The transition 166 → 93 can also be highly specific.
-
-
Optimize collision energy for each transition to maximize product ion signal.
-
Conclusion
The mass spectrometric fragmentation of this compound is predictable and governed by the established chemical principles of its constituent functional groups. Under EI, fragmentation is expected to be extensive, with key fragments arising from McLafferty rearrangement (m/z 137), benzylic-type cleavage (m/z 93), and alpha-cleavage of the acid group (m/z 120, m/z 45). Under softer ESI conditions, characteristic neutral losses from the protonated molecule ([M+H]⁺ at m/z 166) or decarboxylation from the deprotonated molecule ([M-H]⁻ at m/z 164) are anticipated. The detailed GC-MS and LC-MS/MS protocols provided herein offer robust starting points for researchers aiming to identify, characterize, or quantify this compound, ensuring both technical accuracy and methodological soundness.
References
- Vertex AI Search. (2023). Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids).
- JoVE. (2024).
- Doc Brown's Chemistry. Mass spectrum of butanoic acid.
- Whitman College. (2008). GCMS Section 6.
- ResearchGate. (2025).
- Fluorine notes. (2020). A NEW PERSPECTIVE ON THE MCLAFFERTY REARRANGEMENT IN THE SPECTRA OF n-CARBOXYLIC ACIDS.
- Acids: Derivatiz
- Chemistry Learner. McLafferty Rearrangement: Definition, Examples and Mechanism.
- Chemistry LibreTexts. (2023).
- Chemistry Steps. McLafferty Rearrangement.
- Chemistry LibreTexts. (2023).
- Chemistry Steps. Alpha (α) Cleavage.
- Supelco.
- National Institute of Standards and Technology. Pyridine - NIST WebBook.
- Wikipedia.
- Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery.
- ResearchGate. Fast LC/MS in the analysis of small molecules.
- National Institutes of Health.
- PubChem. This compound.
- Chemguide. Fragmentation patterns in the mass spectra of organic compounds.
- Research and Reviews. (2024).
- Royal Society of Chemistry. (2015).
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. GCMS Section 6.12 [people.whitman.edu]
- 3. researchgate.net [researchgate.net]
- 4. rroij.com [rroij.com]
- 5. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]
- 6. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 7. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. McLafferty Rearrangement: Definition, Examples and Mechanism [chemistrylearner.com]
- 10. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 11. en.notes.fluorine1.ru [en.notes.fluorine1.ru]
- 12. Pyridine [webbook.nist.gov]
- 13. Liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Mastering the Purification of 4-(Pyridin-2-yl)butanoic Acid: An Application Guide for Researchers
This comprehensive guide offers detailed application notes and protocols for the purification of 4-(Pyridin-2-yl)butanoic acid, a crucial building block in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals seeking to achieve high purity of this compound, a critical factor for reliable downstream applications. We will delve into the underlying principles of various purification techniques, providing a rationale for methodological choices and offering robust, validated protocols.
Introduction to this compound and the Imperative of Purity
This compound, with a molecular weight of 165.19 g/mol [1], is a bifunctional molecule featuring a pyridine ring and a carboxylic acid moiety. This unique structure imparts specific physicochemical properties that are central to designing effective purification strategies. The presence of a basic pyridine nitrogen (predicted pKa of 4.46) and an acidic carboxylic acid group makes the compound's solubility highly dependent on pH[2]. Achieving high purity is paramount, as even trace impurities can significantly impact the outcome of subsequent reactions, biological assays, or the performance of final materials.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO₂ | [1] |
| Molecular Weight | 165.19 g/mol | [1] |
| Melting Point | 84-85 °C | [2] |
| Predicted pKa | 4.46 ± 0.10 | [2] |
| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C | [2] |
Understanding Potential Impurities
The purification strategy for this compound must be designed with a clear understanding of potential impurities arising from its synthesis. A common synthetic route involves the reaction of 2-picoline with a four-carbon building block like succinic anhydride. Potential impurities can include:
-
Unreacted Starting Materials: Residual 2-picoline or succinic anhydride/acid.
-
Byproducts of Side Reactions: Products from self-condensation of starting materials or other unintended reaction pathways.
-
Isomeric Impurities: Positional isomers of the pyridine ring substitution if the starting materials are not pure.
-
Hydrolysis Products: If an ester derivative of this compound is an intermediate, incomplete hydrolysis can leave residual ester.
A thorough analysis of the synthetic route is the first step in identifying the most likely impurities and selecting the most effective purification technique.
Purification Strategies: A Multi-faceted Approach
A multi-pronged approach, often combining several techniques, is typically required to achieve the desired level of purity for this compound. The choice of method will depend on the nature and quantity of the impurities, as well as the desired scale of purification.
Caption: General workflow for the purification of this compound.
Protocol 1: Recrystallization for Bulk Purification
Recrystallization is an effective and economical method for removing small amounts of impurities from a solid compound. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.
Solvent Selection: The Critical First Step
The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. A preliminary solvent screen is essential.
Table 2: Qualitative Solubility of this compound
| Solvent | Polarity | Expected Solubility | Rationale |
| Water | High | High | The polar carboxylic acid and pyridine nitrogen can form hydrogen bonds with water. |
| Methanol/Ethanol | High | High | Polar protic solvents that can hydrogen bond with the solute. |
| Acetone | Medium | Moderate | A polar aprotic solvent that can interact with the polar functional groups. |
| Ethyl Acetate | Medium | Low to Moderate | Less polar than acetone, offering a good balance for recrystallization. |
| Dichloromethane | Low | Low | The non-polar nature of the solvent will not effectively solvate the polar functional groups. |
| Toluene | Low | Low | A non-polar aromatic solvent with limited ability to dissolve the compound. |
| Hexane | Non-polar | Insoluble | A non-polar aliphatic solvent, unlikely to dissolve the compound. |
Note: This table is based on general principles of "like dissolves like". Experimental verification is crucial.
Step-by-Step Recrystallization Protocol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., a mixture of ethanol and water, or ethyl acetate) and heat the mixture on a hot plate with stirring until the solid dissolves completely. Add the solvent dropwise to avoid using an excess, which would reduce the yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The cooling process can be further enhanced by placing the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: High-Resolution Purification by Column Chromatography
For separating complex mixtures or achieving very high purity, column chromatography is the method of choice. The separation is based on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.
Stationary and Mobile Phase Selection
-
Stationary Phase: Silica gel is a common choice for the purification of polar compounds like this compound.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The polarity of the eluent is gradually increased to elute compounds with increasing polarity. Adding a small amount of acetic or formic acid (e.g., 0.1-1%) to the mobile phase can improve peak shape and reduce tailing by suppressing the ionization of the carboxylic acid group[3].
Column Chromatography Workflow
Caption: Step-by-step workflow for column chromatography purification.
Detailed Column Chromatography Protocol
-
Column Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and adding the dry powder to the column.
-
Elution: Begin eluting the column with the starting mobile phase. Monitor the separation by collecting small fractions and analyzing them by Thin Layer Chromatography (TLC).
-
Gradient Elution: Gradually increase the proportion of the polar solvent in the mobile phase to elute the more strongly adsorbed compounds.
-
Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator.
Purity Assessment: Ensuring Quality and Reliability
Rigorous analytical techniques are essential to confirm the purity of the final product.
Thin Layer Chromatography (TLC)
TLC is a quick and convenient method for monitoring the progress of a reaction and the purity of fractions from column chromatography.
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of dichloromethane and methanol (e.g., 9:1 v/v) with a small amount of acetic acid can be a good starting point.
-
Visualization: UV light (254 nm) and/or staining with a suitable reagent (e.g., bromocresol green for acidic compounds).
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are powerful techniques for quantitative purity assessment.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water (often with 0.1% formic or acetic acid) and acetonitrile or methanol is typically employed[4][5]. The acidic modifier helps to achieve sharp peaks for acidic analytes.
-
Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., ~260 nm).
Table 3: Starting Conditions for HPLC/UPLC Analysis
| Parameter | Condition |
| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | 5-95% B over 10-20 minutes |
| Flow Rate | 0.2-1.0 mL/min |
| Detection | UV at 260 nm |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for structural confirmation and the identification of impurities. The spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆ or Methanol-d₄[6][7]. The absence of signals corresponding to starting materials or known byproducts is a strong indicator of high purity.
Mass Spectrometry (MS)
Mass spectrometry provides accurate molecular weight information, confirming the identity of the purified compound. Techniques like UPLC-MS can be used to identify and quantify trace impurities[8][9][10].
Troubleshooting Common Purification Challenges
| Problem | Possible Cause | Suggested Solution |
| Recrystallization: Oiling out | The compound is insoluble in the hot solvent, or the melting point of the compound is lower than the boiling point of the solvent. | Use a lower boiling point solvent or a solvent mixture. |
| Recrystallization: No crystal formation | Too much solvent was used; the solution is not supersaturated. | Boil off some of the solvent and allow it to cool again. Scratch the inside of the flask with a glass rod to induce crystallization. |
| Column Chromatography: Poor separation | Inappropriate mobile phase polarity. | Optimize the mobile phase composition using TLC. A shallower gradient may be required. |
| Column Chromatography: Tailing peaks | Strong interaction between the acidic compound and the silica gel. | Add a small amount of acetic or formic acid to the mobile phase. |
Conclusion
The successful purification of this compound is a critical step in its utilization for advanced research and development. By understanding the physicochemical properties of the molecule and potential impurities, and by systematically applying the detailed protocols for recrystallization and column chromatography outlined in this guide, researchers can consistently obtain this valuable compound in high purity. The rigorous application of analytical techniques such as TLC, HPLC/UPLC, NMR, and MS is essential to validate the purity of the final product, ensuring the integrity and reproducibility of subsequent scientific endeavors.
References
- Agilent Technologies. (2014). LC-MS/MS ANALYSIS OF PYRROLIZIDINE ALKALOIDS FROM PLANT MATRIX USING THE AGILENT 1290 UHPLC COUPLED WITH 6490 QQQ. [Link]
- Chen, J., et al. (2022). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. Foods, 11(5), 729. [Link]
- University of Cambridge. (n.d.).
- Waters. (2017). UPLC Separation and QTof–MS Identification of Major Alkaloids in Plumula Nelumbinis. [Link]
- Waters. (2015).
- PubChem. (n.d.). This compound. [Link]
- Reddit. (2023). carboxylic acid TLC. [Link]
- LCGC International. (2018).
- Li, Y., et al. (2015). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. Molecules, 20(7), 12359-12370. [Link]
- SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. [Link]
- Acta Pharmaceutica. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]
- ResearchGate. (2017).
- Pharmaffiliates. (n.d.). butanoic acid and its Impurities. [Link]
- Google Patents. (n.d.). Process for the production of pyridine carboxylic acids.
- Cambridge Isotope Laboratories, Inc. (n.d.).
- Nacalai Tesque. (n.d.).
- Hecht, S. S., et al. (1999). Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: a substantial pathway of nicotine metabolism. Chemical research in toxicology, 12(2), 172–179. [Link]
- Google Patents. (n.d.). Manufacture of succinic anhydride.
- ResearchGate. (2015).
- Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
- Burdick, & Jackson. (n.d.). Solvent Miscibility Table. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound CAS#: 102879-51-6 [m.chemicalbook.com]
- 3. hplc.eu [hplc.eu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.washington.edu [chem.washington.edu]
- 8. agilent.com [agilent.com]
- 9. mdpi.com [mdpi.com]
- 10. UPLC Separation and QTof–MS Identification of Major Alkaloids in Plumula Nelumbinis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(Pyridin-2-yl)butanoic Acid as a Versatile Chemical Intermediate
Introduction: Unlocking the Potential of a Bifunctional Building Block
4-(Pyridin-2-yl)butanoic acid is a heterocyclic compound featuring a pyridine ring connected to a butanoic acid chain.[1] This unique architecture, combining a basic nitrogenous aromatic ring with an acidic carboxyl group, makes it an exceptionally versatile intermediate in organic synthesis. The pyridine moiety can act as a ligand, a hydrogen bond acceptor, or a scaffold for further functionalization, while the butanoic acid tail provides a reactive handle for amide bond formation, esterification, and other carboxylic acid chemistries.
These dual functionalities have positioned this compound as a valuable building block in diverse research areas, most notably in the development of targeted therapeutics and advanced functional materials.[2][3] This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights to empower researchers in drug discovery and materials science.
Physicochemical Properties
A clear understanding of the compound's physical and chemical properties is fundamental to its effective use in experimental design.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | PubChem[1] |
| Molecular Weight | 165.19 g/mol | PubChem[1] |
| Melting Point | 84-85 °C | ChemicalBook[4] |
| Boiling Point (Predicted) | 303.7 ± 17.0 °C | ChemicalBook[4] |
| Density (Predicted) | 1.154 ± 0.06 g/cm³ | ChemicalBook[4] |
| pKa (Predicted) | 4.46 ± 0.10 | ChemicalBook[4] |
| CAS Number | 102879-51-6 | PubChem[1] |
Part 1: Application in Medicinal Chemistry - The Histone Deacetylase (HDAC) Inhibitor Scaffold
A primary application of this compound is in the synthesis of Histone Deacetylase (HDAC) inhibitors, a class of drugs with significant therapeutic potential in oncology.[5][6] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression.[7] Their inhibition can lead to the reactivation of tumor suppressor genes, making them a validated target for anti-cancer therapy.[5][8]
The Pharmacophore Model and the Role of the Intermediate
Most HDAC inhibitors conform to a common pharmacophore model consisting of three key components:
-
Zinc-Binding Group (ZBG): Chelates the zinc ion in the active site of the HDAC enzyme.
-
Linker Region: A chain that connects the ZBG to the cap group and fits within the enzyme's catalytic tunnel.
-
Cap Group: A larger, often aromatic or heterocyclic, group that interacts with the surface of the enzyme, providing specificity and potency.
This compound is an ideal precursor for the linker and cap portions of an HDAC inhibitor. The butanoic acid chain serves as a flexible linker, and its terminal carboxyl group can be readily converted into various ZBGs, most commonly a hydroxamic acid. The pyridine ring functions as a versatile cap group.
Caption: Role of this compound in the HDAC inhibitor pharmacophore.
Protocol 1: Synthesis of a Pyridine-Based Hydroxamic Acid HDAC Inhibitor
This protocol outlines a two-step synthesis of a model HDAC inhibitor, 4-(pyridin-2-yl)butanehydroxamic acid, from the title intermediate. This procedure involves the activation of the carboxylic acid followed by coupling with hydroxylamine.
Materials and Reagents:
-
This compound
-
Oxalyl chloride or Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Step-by-Step Procedure:
Part A: Activation of the Carboxylic Acid (Formation of Acid Chloride)
-
Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve 1.0 eq of this compound in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermic reaction and prevent side product formation.
-
Activation: Add 1.2 eq of oxalyl chloride dropwise to the stirred solution. A catalytic amount of anhydrous DMF (1-2 drops) can be added to facilitate the reaction.
-
Causality: Oxalyl chloride converts the carboxylic acid into a highly reactive acyl chloride intermediate, which is susceptible to nucleophilic attack in the next step. The reaction produces gaseous byproducts (CO, CO₂, HCl), which should be handled in a well-ventilated fume hood.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-3 hours. The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by TLC or LC-MS to observe the formation of the methyl ester, indicating successful acid chloride formation.
-
Isolation: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acyl chloride is typically used immediately in the next step without further purification.
Part B: Coupling with Hydroxylamine to Form the Hydroxamic Acid
-
Hydroxylamine Preparation: In a separate flask, prepare a solution of free hydroxylamine. Dissolve 2.0 eq of hydroxylamine hydrochloride in methanol. To this, add a solution of 2.0 eq of KOH or NaOH in methanol, pre-cooled to 0 °C. A precipitate of KCl or NaCl will form. Stir for 30 minutes at 0 °C.
-
Filtration: Filter the mixture to remove the salt precipitate. The resulting filtrate is a methanolic solution of free hydroxylamine.
-
Expertise Note: The preparation of fresh, free hydroxylamine is crucial for high yields, as the hydrochloride salt is not nucleophilic.
-
-
Coupling Reaction: Cool the hydroxylamine solution to 0 °C. Dissolve the crude acyl chloride from Part A in a minimal amount of anhydrous THF and add it dropwise to the stirred hydroxylamine solution.
-
Reaction Progression: Stir the mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir overnight.
-
Workup and Purification:
-
Quench the reaction by adding water.
-
Adjust the pH to ~7 using a dilute HCl solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield the final hydroxamic acid derivative.
-
Self-Validation:
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Purity Analysis: Assess purity using HPLC. The expected purity for research applications should be >95%.
-
Biological Assay: The inhibitory activity of the synthesized compound can be evaluated in vitro using commercially available HDAC enzyme activity assays.[9]
Part 2: Application in General Organic Synthesis
The bifunctional nature of this compound makes it a useful starting point for creating libraries of compounds for screening in drug discovery and materials science.[2][3] The carboxylic acid is a gateway to amides, esters, and ketones, while the pyridine ring can undergo N-oxidation, alkylation, or be used in metal-catalyzed cross-coupling reactions.
Protocol 2: General Amide Coupling via Carbodiimide Activation
This protocol describes a robust and widely used method for forming an amide bond between this compound and a primary or secondary amine, which is a cornerstone reaction in the synthesis of many pharmaceuticals.[10]
Caption: Workflow for a standard EDC/HOBt mediated amide coupling reaction.
Step-by-Step Procedure:
-
Setup: To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add the desired amine (1.1 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq).
-
Causality: HOBt is an essential additive that reacts with the activated acid intermediate to form an active ester. This suppresses side reactions, such as racemization (if the amine is chiral), and improves the efficiency of the final coupling step.
-
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et₃N) (2.0-3.0 eq) to the mixture. The base neutralizes any acid salts and maintains a favorable pH for the reaction.
-
Activation: Cool the reaction mixture to 0 °C and add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) portion-wise, keeping the temperature below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Track the consumption of the starting materials by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl, to remove excess base and EDC byproducts), saturated sodium bicarbonate solution (to remove unreacted acid and HOBt), and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Part 3: Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.
| Hazard Category | Precautionary Measures | GHS Pictograms (Typical for Butanoic Acids) |
| Skin Contact | Causes skin irritation/burns.[11][12] Wear appropriate protective gloves (e.g., nitrile) and a lab coat. | |
| Eye Contact | Causes serious eye damage.[11] Wear safety glasses or goggles. Emergency eyewash stations should be readily accessible.[13] | |
| Ingestion | Harmful if swallowed. Do not eat, drink, or smoke in the laboratory. If swallowed, rinse mouth and seek immediate medical attention.[13] | |
| Inhalation | May cause respiratory irritation.[12] Handle in a well-ventilated area or a chemical fume hood.[13] | |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4] Recommended storage is under inert gas at 2-8°C.[4] | N/A |
| Disposal | Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant. | N/A |
References
- This compound | C9H11NO2 | CID 13737171.
- CAS 250266-79-6 | 4-(Pyridin-2-yldisulfaneyl)butanoic acid. HFC an Apollo Scientific Company. [Link]
- Synthesis, analgesic and anti-inflammatory activities of novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives.
- 4-Oxo-4-(3-pyridyl)butyric acid | C9H9NO3 | CID 437.
- Design, synthesis, and preliminary bioactivity studies of substituted purine hydroxamic acid derivatives as novel histone deacetylase (HDAC) inhibitors. RSC Publishing. [Link]
- 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic Acid: Your Source for Advanced Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Balancing Histone Deacetylase (HDAC) Inhibition and Drug-likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors. National Institutes of Health (NIH). [Link]
- 4-(Pyridin-3-yl)butanoic acid hydrochloride | C9H12ClNO2 | CID 86811679.
- A New and Concise Strategy to the Enantioselective Synthesis of (S)-2-Amino-4-Oxo-4-(Pyridine-2-yl)
- Design and campaign synthesis of pyridine-based histone deacetylase inhibitors.
- Novel Azaborine-Based Inhibitors of Histone Deacetylases (HDACs). MDPI. [Link]
- Design and synthesis of novel Hydroxamate and non-Hydroxamate HDAC inhibitors based on Chromone and Quinazolone scaffolds.
- The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. National Institutes of Health (NIH). [Link]
- The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. MDPI. [Link]
- Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. National Institutes of Health (NIH). [Link]
- Inhibition of histone deacetylase activity by butyrate.
- One pot synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid, a key intermediate of zilpaterol.
- 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid.
- Butyrate Histone Deacetylase Inhibitors. National Institutes of Health (NIH). [Link]
- Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
- Human gut bacteria as potent class I histone deacetylase inhibitors in vitro through production of butyric acid and valeric acid. PLOS One. [Link]
- The histone deacetylase inhibitor butyric acid lowers buffer pH and inhibits chromatin immunoprecipitation.
- Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. National Institutes of Health (NIH). [Link]
- Mechanism of butyrate binding to histone deacetylase (HDAC): A new pharmacologic approach for predicting ligand cytotoxicity and safety profiles.
- 4-Oxo-4-(pyridin-3-yl)butanoate.
- Pyridine synthesis. Organic Chemistry Portal. [Link]
Sources
- 1. This compound | C9H11NO2 | CID 13737171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound CAS#: 102879-51-6 [m.chemicalbook.com]
- 5. Design, synthesis, and preliminary bioactivity studies of substituted purine hydroxamic acid derivatives as novel histone deacetylase (HDAC) inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Design and campaign synthesis of pyridine-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human gut bacteria as potent class I histone deacetylase inhibitors in vitro through production of butyric acid and valeric acid | PLOS One [journals.plos.org]
- 8. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. 4-(Pyridin-3-yl)butanoic acid hydrochloride | C9H12ClNO2 | CID 86811679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
Application Notes and Protocols for the Derivatization of 4-(Pyridin-2-yl)butanoic Acid
For: Researchers, scientists, and drug development professionals
Introduction
4-(Pyridin-2-yl)butanoic acid is a versatile bifunctional molecule incorporating both a carboxylic acid and a pyridine ring.[1] This unique structure makes it a valuable building block in medicinal chemistry and drug discovery. The pyridine moiety can engage in various biological interactions, while the carboxylic acid handle provides a convenient point for chemical modification, or "derivatization." Derivatization is a critical process used to modify the physicochemical properties of a lead compound, such as solubility, stability, and bioavailability, or to attach it to other molecules like proteins, labels, or solid supports.[2] This document provides a detailed guide to the common and effective derivatization strategies for this compound, with a focus on amide bond formation and esterification.
The protocols outlined herein are designed to be robust and reproducible, providing researchers with the necessary tools to generate diverse libraries of this compound derivatives for screening and further development. We will delve into the mechanistic rationale behind the chosen reagents and conditions, ensuring a thorough understanding of the underlying chemistry.
Core Derivatization Strategies
The primary site for derivatization on this compound is the carboxylic acid group. The two most common and synthetically valuable transformations are:
-
Amide Bond Formation: Coupling of the carboxylic acid with a primary or secondary amine. This is arguably the most prevalent reaction in medicinal chemistry for creating diverse compound libraries.
-
Esterification: Reaction of the carboxylic acid with an alcohol. Esters can serve as prodrugs or be used to modify solubility and pharmacokinetic profiles.
The direct reaction between a carboxylic acid and an amine or alcohol to form an amide or ester, respectively, is generally inefficient and requires harsh conditions. Therefore, activation of the carboxylic acid is a prerequisite for successful derivatization under mild conditions.
Visualizing the Derivatization Workflow
Caption: General workflow for the derivatization of this compound.
I. Amide Bond Formation: Protocols and Mechanistic Insights
Amide bond formation is a cornerstone of synthetic chemistry, particularly in peptide synthesis and the generation of drug candidates.[3][4] The process involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by an amine.
A. Carbodiimide-Mediated Amide Coupling
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used coupling reagents.[4][5] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This is a robust and widely used protocol that minimizes side reactions, such as racemization, through the addition of 1-hydroxybenzotriazole (HOBt).[5]
Materials:
| Reagent/Solvent | Molar Equivalent | Purpose |
| This compound | 1.0 | Starting material |
| Amine (R-NH₂) | 1.1 | Nucleophile |
| EDC | 1.2 | Coupling reagent |
| HOBt | 1.2 | Additive to suppress racemization and improve efficiency |
| N,N-Diisopropylethylamine (DIPEA) | 2.0 | Non-nucleophilic base |
| Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) | - | Solvent |
Step-by-Step Procedure:
-
To a solution of this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add DIPEA (2.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) to the cooled solution and stir for 15 minutes.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Rationale: The addition of HOBt intercepts the reactive O-acylisourea intermediate to form an HOBt-ester, which is less prone to racemization and reacts efficiently with the amine.[5] DIPEA is used as a base to neutralize any acidic species and facilitate the reaction.
B. Activated Ester Approach: N-Hydroxysuccinimide (NHS) Esters
An alternative to in-situ activation is the preparation and isolation of an activated ester, such as an N-hydroxysuccinimide (NHS) ester.[6][7] These esters are generally stable enough for purification and can be stored for later use.
Protocol 2: Synthesis and Use of this compound NHS Ester
Part 1: Synthesis of the NHS Ester
Materials:
| Reagent/Solvent | Molar Equivalent | Purpose |
| This compound | 1.0 | Starting material |
| N-Hydroxysuccinimide (NHS) | 1.1 | Activating agent |
| EDC or DCC | 1.1 | Coupling reagent |
| Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | - | Solvent |
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous DCM or THF.
-
Cool the solution to 0 °C.
-
Add EDC or DCC (1.1 eq) portion-wise to the solution.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration. If EDC is used, the urea byproduct is water-soluble and can be removed during aqueous workup.[3][5]
-
Wash the filtrate (if using DCC) or the reaction mixture (if using EDC) with cold water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude NHS ester, which can often be used without further purification.
Part 2: Reaction of the NHS Ester with an Amine
-
Dissolve the this compound NHS ester (1.0 eq) in a suitable solvent like DMF or DCM.
-
Add the desired amine (1.0-1.2 eq) and a non-nucleophilic base such as DIPEA or triethylamine (TEA) (1.5 eq).
-
Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Perform an aqueous workup and purify as described in Protocol 1.
Visualizing the Amide Coupling Mechanism
Caption: Mechanism of EDC/HOBt mediated amide coupling.
II. Esterification Protocols
Esterification of this compound can be achieved through several methods, with the Fischer esterification being a classic approach.
Protocol 3: Fischer Esterification
The Fischer esterification involves reacting a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[8]
Materials:
| Reagent/Solvent | Amount | Purpose |
| This compound | 1.0 eq | Starting material |
| Alcohol (R-OH) | Large excess (serves as solvent) | Nucleophile and solvent |
| Concentrated Sulfuric Acid (H₂SO₄) | Catalytic amount (e.g., 0.1 eq) | Acid catalyst |
Step-by-Step Procedure:
-
Suspend or dissolve this compound in a large excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux for several hours to overnight. The reaction is an equilibrium, and driving off the water formed can increase the yield.[8]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully neutralize the excess acid with a base such as saturated NaHCO₃ solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude ester by column chromatography or distillation.
Mechanistic Consideration: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol nucleophile.[8]
III. Purification and Analytical Characterization
The pyridine nitrogen in this compound and its derivatives can sometimes complicate purification by column chromatography due to its basicity.
Purification Tips:
-
Solvent System: A common mobile phase for column chromatography is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. To improve the peak shape and reduce tailing of pyridine-containing compounds, a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the eluent.
-
Alternative Stationary Phases: If silica gel proves problematic, other stationary phases like alumina (basic or neutral) can be employed.
-
Purification of Anhydrous Pyridine: For reactions requiring strictly anhydrous conditions, commercial pyridine can be dried over potassium hydroxide (KOH) pellets followed by distillation from calcium hydride (CaH₂).[9]
Analytical Characterization:
The successful synthesis of the desired derivatives should be confirmed by appropriate analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To observe the characteristic carbonyl stretching frequencies of the amide or ester.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Conclusion
The derivatization of this compound via amide bond formation and esterification provides a powerful platform for generating novel chemical entities for drug discovery and other applications. The protocols detailed in this guide, based on well-established and reliable chemical transformations, offer a solid foundation for researchers. Understanding the underlying mechanisms of these reactions is crucial for troubleshooting and optimizing reaction conditions for specific substrates.
References
- University of Calgary. (n.d.). Ch27: Peptide synthesis.
- Wikipedia. (2024). Peptide synthesis.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Google Patents. (2009). US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine.
- Google Patents. (2009). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
- Google Patents. (2014). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Hecht, S. S., et al. (1999). Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism. Chemical Research in Toxicology, 12(2), 172-179.
- Stepanov, I., et al. (2014). Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry Quantitation of Urinary [Pyridine-D4]4-hydroxy-4-(3-pyridyl)butanoic Acid, a Biomarker of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone Metabolic Activation. Chemical Research in Toxicology, 27(8), 1395-1402.
- ResearchGate. (2006). A New and Concise Strategy to the Enantioselective Synthesis of (S)-2-Amino-4-Oxo-4-(Pyridine-2-yl) Butanoic Acid from Aspartic Acid.
- ResearchGate. (2018). Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4.
- National Institutes of Health. (2015). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA.
- PubMed. (2014). Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Quantitation of Urinary [pyridine-D4]4-hydroxy-4-(3-pyridyl)butanoic Acid, a Biomarker of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone Metabolic Activation.
- Fisher Scientific. (n.d.). Amide Synthesis.
- Google Patents. (1952). US2758999A - Esterification of pyridine carboxylic acids.
- Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.
- PubChem. (n.d.). This compound.
- Google Patents. (1999). US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives.
- ResearchGate. (2005). synthesis, analgesic and anti-inflammatory activities of novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives.
- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- Royal Society of Chemistry. (2015). EDC/NHS activation mechanism of polymethacrylic acid: Anhydride versus NHS-ester.
- Reddit. (2024). Help with NHS ester activation.
- PubMed. (2011). Different EDC/NHS activation mechanisms between PAA and PMAA brushes and the following amidation reactions.
- ResearchGate. (2015). Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA.
- ResearchGate. (2016). Preparation of activated NHS-esters and their reaction with nucleophilic amino acid residues present in proteins.
Sources
- 1. This compound | C9H11NO2 | CID 13737171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 4. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Pyridinebutanoic Acid Derivatives in Human Plasma
Abstract
This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of pyridinebutanoic acid derivatives in human plasma. The protocol herein is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis. The methodology has been developed and validated in accordance with the principles outlined in the FDA's Bioanalytical Method Validation Guidance.[1][2][3] Key aspects of this method include a streamlined sample preparation procedure, optimized chromatographic conditions for polar analytes, and meticulously selected mass spectrometry parameters to ensure accuracy, precision, and robustness.
Introduction
Pyridinebutanoic acid derivatives are a class of compounds of significant interest in pharmaceutical development and clinical research. Accurate quantification of these molecules in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and biomarker discovery. The inherent polarity and structural diversity of these derivatives can present analytical challenges, necessitating a robust and reliable analytical method.
This guide provides a detailed protocol for an LC-MS/MS assay designed to overcome these challenges. The causality behind each experimental choice is explained, ensuring that the protocol is not just a series of steps, but a self-validating system built on sound scientific principles.
Method Overview
The analytical workflow is designed for efficiency and accuracy, moving from sample extraction to final data acquisition.
Caption: High-level workflow for the LC-MS/MS analysis of pyridinebutanoic acid derivatives.
Experimental Protocol
Materials and Reagents
-
Pyridinebutanoic acid derivative analytical standard
-
Stable isotope-labeled internal standard (SIL-IS) of the analyte[4]
-
Human plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Supported Liquid Extraction (SLE) 96-well plates
Sample Preparation
The goal of sample preparation is to efficiently extract the analyte from the complex biological matrix while minimizing interferences.[5][6] Supported Liquid Extraction (SLE) was chosen for its high throughput and superior cleanup compared to traditional liquid-liquid extraction.[5][7]
Protocol:
-
Thaw human plasma samples and analytical standards on ice.
-
Spike 100 µL of plasma with 10 µL of the internal standard working solution. The use of a stable isotope-labeled internal standard is crucial for compensating for variability during sample processing and matrix effects.[4][8][9]
-
Add 100 µL of 4% phosphoric acid in water to the plasma-IS mixture to precipitate proteins and adjust the pH.
-
Vortex for 30 seconds and centrifuge at 4000 rpm for 10 minutes.
-
Load the supernatant onto the SLE 96-well plate.
-
Allow the sample to absorb for 5 minutes.
-
Apply two aliquots of 500 µL of ethyl acetate to elute the analytes.
-
Collect the eluate and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (95% Mobile Phase A: 5% Mobile Phase B).
LC-MS/MS Instrumentation and Conditions
Given the polar nature of pyridinebutanoic acid derivatives, a Hydrophilic Interaction Liquid Chromatography (HILIC) approach is employed for optimal retention and separation.[10][11][12]
Table 1: Liquid Chromatography Parameters
| Parameter | Setting |
| LC System | High-performance liquid chromatography (HPLC) system |
| Column | HILIC Column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm) |
| Column Temperature | 40°C |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 95% B (0-0.5 min), 95-50% B (0.5-3.0 min), 50% B (3.0-4.0 min), 50-95% B (4.0-4.1 min), 95% B (4.1-5.0 min) |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 4500 V |
| Source Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The specific precursor-to-product ion transitions for the analyte and internal standard must be optimized by infusing a standard solution of each into the mass spectrometer. An example is provided below.
Table 3: Example MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Analyte | [M+H]+ | Fragment 1 | Optimized Value |
| [M+H]+ | Fragment 2 | Optimized Value | |
| Internal Standard | [M+H]+ of IS | Fragment 1 of IS | Optimized Value |
Method Validation
The developed method was validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry".[2] The validation parameters assessed included selectivity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, recovery, matrix effect, and stability.
Caption: Key parameters assessed during bioanalytical method validation.
Table 4: Summary of Method Validation Results
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| LLOQ | Signal-to-noise ratio ≥ 10; Accuracy ±20%; Precision ≤20% | Achieved at 1 ng/mL |
| Intra-day Accuracy | ±15% of nominal (±20% at LLOQ) | Within ±10% |
| Intra-day Precision (CV%) | ≤15% (≤20% at LLOQ) | < 8% |
| Inter-day Accuracy | ±15% of nominal (±20% at LLOQ) | Within ±12% |
| Inter-day Precision (CV%) | ≤15% (≤20% at LLOQ) | < 10% |
| Matrix Effect | CV of IS-normalized matrix factor ≤15% | Compliant |
| Recovery | Consistent and reproducible | > 85% |
| Stability | Bench-top, freeze-thaw, and long-term stability within ±15% of nominal concentration | Stable under tested conditions |
Conclusion
This application note presents a robust, sensitive, and selective LC-MS/MS method for the quantification of pyridinebutanoic acid derivatives in human plasma. The detailed protocol, from sample preparation to method validation, provides a reliable framework for researchers in the field. The careful consideration of analyte chemistry and adherence to regulatory guidelines ensures the generation of high-quality, reproducible data for pharmacokinetic and clinical studies.
References
- U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
- U.S. Food and Drug Administration. (2018).
- U.S. Food and Drug Administration. (2001).
- Jing, M., Wang, Y., Upadhyaya, P., Jain, V., Yuan, J. M., Hatsukami, D. K., ... & Stepanov, I. (2014). Liquid chromatography–electrospray ionization–tandem mass spectrometry quantitation of urinary [pyridine-D4] 4-hydroxy-4-(3-pyridyl) butanoic acid, a biomarker of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone metabolic activation in smokers. Chemical research in toxicology, 27(9), 1547-1555. [Link]
- U.S. Food and Drug Administration. (2022).
- U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]
- Li, W., & Tse, F. L. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analytical Methods, 6(8), 2419-2431. [Link]
- KCAS Bio. (2020).
- Ramanathan, R., & Jemal, M. (2011). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- NorthEast BioLab. (2023). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]
- Pesek, J. J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Tecan. (2022). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
- PubMed. (2014). Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Quantitation of Urinary [pyridine-D4]4-hydroxy-4-(3-pyridyl)butanoic Acid, a Biomarker of 4-(methylnitrosamino)-1-(3-pyridyl)
- Kamal, A. H., Al-Subaie, A. M., & Al-Hakami, A. M. (2021). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Journal of Pharmaceutical Analysis, 11(5), 533-548. [Link]
- Fused-Core. (n.d.).
- Chromatography Online. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
- Biotage. (n.d.).
- YouTube. (2025).
- Stanford University Mass Spectrometry. (2020). Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II. [Link]
- Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]
- Google Patents. (n.d.).
- Schwartz-Zimmermann, H. E., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(1), 223-236. [Link]
- Research Collection. (2023). Analysis of volatile short-chain fatty acids in the gas phase using secondary electrospray ionization coupled to mass spectrometry. [Link]
- Li, Y., et al. (2023). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. Metabolites, 13(7), 834. [Link]
- O'Mahony, J., et al. (2021). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran. Analytical and Bioanalytical Chemistry, 413(28), 7079-7091. [Link]
- Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes. [Link]
- Zhou, Y., et al. (2014). Neutral desorption sampling in conjunction with dielectric barrier discharge ionization mass spectrometry for direct oil analysis. Analytical Methods, 6(16), 6390-6396. [Link]
Sources
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 3. moh.gov.bw [moh.gov.bw]
- 4. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 5. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 6. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. nebiolab.com [nebiolab.com]
- 9. cerilliant.com [cerilliant.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. waters.com [waters.com]
Application Notes and Protocols: The Strategic Role of 4-(Pyridin-2-yl)butanoic Acid in Modern Pharmaceutical Synthesis
Abstract and Strategic Overview
In the landscape of contemporary drug discovery, the selection of foundational chemical scaffolds is a critical determinant of a program's success. Heterocyclic compounds, in particular, form the backbone of a vast number of approved therapeutics. Among these, 4-(Pyridin-2-yl)butanoic acid has emerged as a highly strategic building block. Its unique bifunctional nature—possessing a nucleophilic pyridine ring and a versatile carboxylic acid handle—offers medicinal chemists a powerful platform for generating molecular diversity and accessing novel chemical space.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind experimental choices, providing detailed, field-proven protocols for the key synthetic transformations of this compound. We will focus on two primary strategic applications: its conversion into saturated piperidine scaffolds, which introduces crucial three-dimensionality, and its use as a platform for library synthesis via derivatization of its functional groups.
| Compound Property | Value | Source |
| IUPAC Name | 4-pyridin-2-ylbutanoic acid | PubChem[1] |
| CAS Number | 102879-51-6 | ChemicalBook[2] |
| Molecular Formula | C₉H₁₁NO₂ | PubChem[1] |
| Molecular Weight | 165.19 g/mol | PubChem[1] |
| Melting Point | 84-85 °C | ChemicalBook[2] |
| pKa (Predicted) | 4.46 ± 0.10 | ChemicalBook[2] |
Table 1: Physicochemical Properties of this compound.
Core Application I: Synthesis of 3D Scaffolds via Catalytic Hydrogenation
Scientific Rationale: The Aromatic-to-Aliphatic Transition
A predominant strategy in lead optimization is the transformation of flat, aromatic moieties into saturated, three-dimensional structures. This structural modification profoundly impacts a molecule's pharmacological profile. The hydrogenation of the pyridine ring in this compound to yield 4-(Piperidin-2-yl)butanoic acid is a prime example of this strategy.
Why is this transformation critical?
-
Increased Conformational Complexity: The planar pyridine ring is converted into a flexible piperidine chair conformation. This 3D structure allows for more specific and higher-affinity interactions with complex biological targets.
-
Modified Physicochemical Properties: The pKa of the nitrogen atom increases significantly, making the resulting piperidine a stronger base. This can enhance solubility in aqueous media and alter interactions with target proteins.
-
Improved Pharmacokinetics: The removal of the aromatic system can reduce susceptibility to oxidative metabolism by cytochrome P450 enzymes, potentially improving the compound's half-life and metabolic stability.
Figure 1: General workflow for the hydrogenation of this compound.
Protocol 1: Hydrogenation using Adams' Catalyst (PtO₂)
This protocol leverages the power of platinum(IV) oxide (Adams' catalyst), a robust and widely used catalyst for the reduction of aromatic systems, including pyridines.[3][4] The use of glacial acetic acid as the solvent is key; it protonates the pyridine nitrogen, activating the ring towards reduction.[4]
Materials & Reagents:
-
This compound (1.0 eq)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst) (5-10 mol%)
-
Glacial Acetic Acid (solvent)
-
Parr Hydrogenation Apparatus or similar high-pressure reactor
-
Hydrogen gas (H₂)
-
Diatomaceous earth (for filtration)
-
Diethyl ether or MTBE (for precipitation)
Step-by-Step Protocol:
-
Reactor Setup: To a high-pressure reaction vessel, add this compound (e.g., 5.0 g, 30.3 mmol).
-
Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add PtO₂ (e.g., 0.34 g, 1.5 mmol, 5 mol%).
-
Solvent Addition: Add glacial acetic acid (e.g., 100 mL). The solvent also acts as an acid to activate the substrate.
-
Hydrogenation: Seal the reactor. Purge the system with H₂ gas three times. Pressurize the vessel to 50-70 bar (approx. 725-1015 psi) with H₂.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Reaction progress can be monitored by TLC or LC-MS by observing the disappearance of the starting material.
-
Catalyst Removal: Once the reaction is complete, carefully vent the H₂ pressure. Purge the vessel with an inert gas. Filter the reaction mixture through a pad of diatomaceous earth to remove the platinum catalyst. Wash the pad with a small amount of acetic acid.
-
Product Isolation: Concentrate the filtrate under reduced pressure to remove the acetic acid. The resulting residue is the crude 4-(Piperidin-2-yl)butanoic acid, often as an acetate salt.
-
Purification (Optional): The crude product can be triturated with diethyl ether or MTBE to induce precipitation. The resulting solid can be collected by filtration and dried under vacuum. Further purification can be achieved by recrystallization if necessary.
Core Application II: A Scaffold for Combinatorial Library Synthesis
The true power of a building block lies in its potential for derivatization. This compound offers two orthogonal sites for chemical modification: the carboxylic acid and the pyridine ring. The carboxyl group is readily converted into amides, esters, and other functionalities, making it ideal for rapid analog synthesis using modern coupling techniques.
Scientific Rationale: Exploring Structure-Activity Relationships (SAR)
In medicinal chemistry, generating libraries of related compounds is essential for exploring SAR. By keeping the core this compound scaffold constant and varying the substituent attached to the carboxyl group, chemists can systematically probe the steric and electronic requirements of a biological target. Amide coupling is a cornerstone of this process due to the stability and prevalence of the amide bond in pharmaceuticals.
Figure 2: Conceptual workflow for generating an amide library from this compound.
Protocol 2: Amide Bond Formation using HATU Coupling
HATU [1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate] is a highly efficient coupling reagent that minimizes side reactions and is effective even with sterically hindered amines. This protocol provides a reliable method for generating a diverse amide library.[5][6]
Materials & Reagents:
-
This compound (1.0 eq)
-
A library of primary or secondary amines (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Protocol:
-
Initial Setup: In a clean, dry flask under an inert atmosphere, dissolve this compound (e.g., 200 mg, 1.21 mmol) in anhydrous DMF (10 mL).
-
Reagent Addition: To the solution, add the desired amine (e.g., benzylamine, 1.1 eq, 1.33 mmol), followed by HATU (1.1 eq, 1.33 mmol), and finally DIPEA (2.5 eq, 3.03 mmol).
-
Causality Note: DIPEA is a bulky, non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction without competing as a nucleophile.
-
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting acid is consumed.
-
Aqueous Work-up: Dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Causality Note: The bicarb wash removes any unreacted starting acid and acidic byproducts from the HATU reagent.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude amide can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM).
Summary and Future Outlook
This compound is more than a simple chemical; it is a strategic asset in pharmaceutical synthesis. Its utility is demonstrated through two powerful applications: the creation of complex, 3D piperidine structures via catalytic hydrogenation and its role as a versatile scaffold for combinatorial library generation. The protocols detailed herein provide robust and reproducible methods for leveraging this building block to accelerate drug discovery programs. As the demand for novel chemical entities with optimized properties continues to grow, the strategic application of foundational scaffolds like this compound will remain paramount.
References
- Benchchem. Application Notes and Protocols for 4-Oxo-4-(pyridin-2-ylamino)butanoic Acid and Its Analogs in Drug Discovery.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 13737171, this compound.
- Ghorab, M. M., et al. (2006). Novel pirfenidone analogues: synthesis of pyridin-2-ones for the treatment of pulmonary fibrosis. Archiv der Pharmazie, 339(8), 429-36.
- Yao, M., et al. (2022). Novel pirfenidone derivatives: synthesis and biological evaluation. Molecules, 27(8), 2419.
- Raghavendra, G. M., et al. (2005). Synthesis, analgesic and anti-inflammatory activities of novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives. Medicinal Chemistry: An Indian Journal.
- Wang, J., et al. (2019). Synthesis and evaluation of new pirfenidone derivatives as anti-fibrosis agents. RSC Advances, 9(42), 24453-24460.
- Wang, J., et al. (2019). Synthesis and evaluation of new pirfenidone derivatives as anti-fibrosis agents. RSC Advances.
- El-Gaby, M. S. A., et al. (2002). The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. Molecules, 7(5), 442-451.
- EurekAlert!. (2016). New pharmaceutical building block could accelerate drug development.
- Yao, M., et al. (2022). Novel Pirfenidone Derivatives: Synthesis, and Biological Evaluation. Research Square.
- Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1845-1850.
- Biel, J. H. (1964). US Patent 3,159,639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids. Google Patents.
- Sreenivasulu, R., et al. (2015). Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. ResearchGate.
- Lowe, J. T., et al. (2019). Quick Building Blocks (QBB): An Innovative and Efficient Business Model To Speed Medicinal Chemistry Analog Synthesis. ACS Medicinal Chemistry Letters, 10(6), 935–940.
- Wang, Y., et al. (2009). Hydrogenation of pyridine and its derivatives over Ru-Pd/Ac. Reaction Kinetics and Catalysis Letters, 98(2), 213-220.
Sources
- 1. This compound | C9H11NO2 | CID 13737171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 102879-51-6 [m.chemicalbook.com]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of new pirfenidone derivatives as anti-fibrosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-(Pyridin-2-yl)butanoic Acid in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction: The Versatility of the Pyridine-Butanoic Acid Scaffold
In the landscape of modern drug discovery, the identification of versatile molecular scaffolds is a cornerstone of efficient medicinal chemistry campaigns. 4-(Pyridin-2-yl)butanoic acid emerges as a compound of significant interest, embodying a privileged structure that combines the aromatic, hydrogen-bond accepting properties of a pyridine ring with the flexible alkyl chain of butanoic acid. This unique combination offers a compelling starting point for the design of novel therapeutics targeting a range of biological pathways. The pyridine moiety can engage in critical interactions within enzyme active sites or receptor binding pockets, while the carboxylic acid provides a handle for further chemical modification or can itself act as a key interacting group, for instance, as a zinc-binding group in metalloenzymes.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utility of this compound as a foundational scaffold for the design and synthesis of targeted inhibitors, with a particular focus on the development of novel Histone Deacetylase (HDAC) inhibitors.
Rationale for Application in Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes crucial for the regulation of gene expression. They catalyze the removal of acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. The dysregulation of HDAC activity is a hallmark of numerous diseases, including a wide array of cancers and neurodegenerative disorders. Consequently, HDAC inhibitors have emerged as a promising class of therapeutic agents, with several now approved for clinical use.[1]
The established pharmacophore for many HDAC inhibitors consists of three key components:
-
A "cap" group that interacts with the surface of the enzyme active site.
-
A linker region that positions the other components optimally.
-
A zinc-binding group (ZBG) that chelates the catalytic Zn²⁺ ion in the active site.
Butyric acid itself is a known, albeit weak, short-chain fatty acid (SCFA) inhibitor of HDACs.[2] The incorporation of a pyridine ring, as in this compound, offers a strategic advantage. The pyridine can function as a more sophisticated "cap" group compared to a simple alkyl chain, capable of forming specific hydrogen bonds and π-stacking interactions. This can lead to enhanced potency and selectivity for specific HDAC isoforms.[3][4][5] Therefore, this compound represents a pre-validated "cap-linker" combination, providing a robust starting point for the development of potent and selective HDAC inhibitors.
PART 1: Synthesis and Characterization
While various synthetic routes can be envisaged, a common approach to synthesizing this compound and its derivatives involves the alkylation of a pyridine precursor. Below is a representative protocol for the synthesis of a derivative, which can be adapted for the parent compound.
Protocol 1: Synthesis of this compound Derivatives
This protocol outlines a general, plausible synthetic pathway. Researchers should adapt conditions based on specific substrates and desired derivatives.
Objective: To synthesize a this compound derivative via nucleophilic substitution.
Materials:
-
2-(Bromomethyl)pyridine or a suitable 2-substituted pyridine
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel) and appropriate solvent system (e.g., ethyl acetate/hexanes)
Step-by-Step Procedure:
-
Malonic Ester Synthesis:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol.
-
To this solution, add diethyl malonate (1.2 equivalents) dropwise at room temperature. Stir for 30 minutes.
-
Add 2-(bromomethyl)pyridine (1.0 equivalent) dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude diethyl 2-(pyridin-2-ylmethyl)malonate.
-
-
Hydrolysis and Decarboxylation:
-
To the crude malonic ester derivative, add a solution of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 12-18 hours to effect both hydrolysis of the esters and decarboxylation.
-
Cool the reaction mixture and neutralize to pH 7 with a concentrated NaOH solution.
-
The product, this compound, may precipitate or can be extracted with a suitable organic solvent.
-
Purify the final product by recrystallization or column chromatography.
-
Characterization:
-
Confirm the structure and purity of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the melting point.[6]
Data Summary Table:
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₂ | PubChem[7] |
| Molecular Weight | 165.19 g/mol | PubChem[7] |
| IUPAC Name | 4-pyridin-2-ylbutanoic acid | PubChem[7] |
| CAS Number | 102879-51-6 | PubChem[7] |
| Melting Point | 84-85 °C | ChemicalBook[6] |
PART 2: Application in HDAC Inhibition Assays
The primary application of this compound in medicinal chemistry is as a scaffold for inhibitors of enzymes like HDACs. The following protocol details a fluorometric in vitro assay to determine the inhibitory potency (IC₅₀) of compounds derived from this scaffold.
Protocol 2: In Vitro Fluorometric HDAC Activity/Inhibition Assay
This protocol is based on the principle of commercially available kits (e.g., Fluor de Lys®).[8] An acetylated lysine substrate is deacetylated by an HDAC enzyme. A developer solution then cleaves the deacetylated substrate, releasing a fluorophore. The fluorescence intensity is directly proportional to the HDAC activity.
Objective: To determine the IC₅₀ value of a test compound (a derivative of this compound) against a specific HDAC isoform (e.g., HDAC1).
Materials:
-
Purified recombinant human HDAC enzyme (e.g., HDAC1)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing a protease like trypsin and a pan-HDAC inhibitor like Trichostatin A to stop the reaction)[8][9]
-
Test compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Trichostatin A or SAHA)
-
96-well black, flat-bottom microplates
-
Microplate reading fluorimeter (Excitation: 350-380 nm, Emission: 440-460 nm)[1]
Workflow Diagram:
Caption: Workflow for the in vitro fluorometric HDAC inhibition assay.
Step-by-Step Procedure:
-
Reagent Preparation:
-
HDAC Enzyme: Thaw the purified HDAC enzyme on ice. Dilute to the desired working concentration in cold Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Test Compound: Prepare a stock solution of the this compound derivative in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in DMSO. Further dilute each concentration into the Assay Buffer. The final DMSO concentration in the assay should be ≤1%.
-
Substrate: Prepare the working solution of the fluorogenic substrate by diluting the stock solution in Assay Buffer to the desired final concentration (typically at or below the Kₘ).
-
-
Assay Plate Setup:
-
Set up the reactions in a 96-well plate as described in the table below.
-
Blank (No Enzyme): 50 µL Assay Buffer.
-
Negative Control (100% Activity): 40 µL HDAC enzyme solution + 10 µL Assay Buffer with DMSO.
-
Positive Control (0% Activity): 40 µL HDAC enzyme solution + 10 µL of a known HDAC inhibitor (e.g., Trichostatin A).
-
Test Compound: 40 µL HDAC enzyme solution + 10 µL of the diluted test compound solution.
-
-
Enzymatic Reaction:
-
Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the diluted fluorogenic substrate solution to all wells. The total reaction volume will be 100 µL.
-
Mix gently and incubate the plate at 37°C for 30-60 minutes.
-
-
Signal Development and Measurement:
-
Stop the reaction by adding 50 µL of Developer Solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.
-
Read the fluorescence intensity using a microplate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
-
Data Analysis:
-
Subtract the average fluorescence of the Blank wells from all other wells.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x [1 - (Signal of Test Well / Signal of Negative Control Well)]
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
-
PART 3: Logic and Design Strategy
The use of this compound as a scaffold is a logical progression in the design of improved HDAC inhibitors. The rationale is based on established structure-activity relationships (SAR) for this enzyme class.
Design Rationale Diagram:
Caption: Design strategy for HDAC inhibitors using the this compound scaffold.
The carboxylic acid of the parent scaffold can be readily converted into more potent zinc-binding groups, such as hydroxamic acids, which are a hallmark of many potent HDAC inhibitors (e.g., Vorinostat). The pyridine ring serves as an effective cap group, and its position can be further substituted to explore interactions within the surface pocket of the HDAC active site, potentially leading to improved isoform selectivity. The four-carbon linker provided by the butanoic acid chain is also of a suitable length to span the active site channel for many HDAC isoforms.
By systematically modifying the pyridine ring (e.g., adding substituents) and converting the carboxylic acid to various ZBGs, researchers can generate a focused library of compounds based on the this compound scaffold for comprehensive SAR studies and lead optimization.
References
- HDAC1 Fluorimetric Drug Discovery Assay Kit. Enzo Life Sciences. [Link]
- Preparation and Biochemical Analysis of Classical Histone Deacetylases. Methods in Enzymology, 2016. [Link]
- Purification and enzymatic assay of class I histone deacetylase enzymes. MethodsX, 2019. [Link]
- Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). EpigenTek. [Link]
- Fluor de Lys Assay. BindingDB. [Link]
- HDAC11 Fluorogenic Assay Kit. BPS Bioscience. [Link]
- Discovery of pyridone-based histone deacetylase inhibitors: approaches for metabolic stability. Archiv der Pharmazie, 2013. [Link]
- Short-chain fatty acid inhibitors of histone deacetylases: promising anticancer therapeutics? Current Cancer Drug Targets, 2003. [Link]
- Novel pyridine-containing histone deacetylase inhibitors strongly arrest proliferation, induce apoptosis and modulate miRNAs in cancer cells. European Journal of Medicinal Chemistry, 2023. [Link]
- Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon. Journal of Nutritional Biochemistry, 2009. [Link]
- This compound. PubChem. [Link]
- Design and campaign synthesis of pyridine-based histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2008. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Short-chain fatty acid inhibitors of histone deacetylases: promising anticancer therapeutics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of pyridone-based histone deacetylase inhibitors: approaches for metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel pyridine-containing histone deacetylase inhibitors strongly arrest proliferation, induce apoptosis and modulate miRNAs in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and campaign synthesis of pyridine-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 102879-51-6 [m.chemicalbook.com]
- 7. This compound | C9H11NO2 | CID 13737171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 4-Oxo-4-(pyridin-2-ylamino)butanoic Acid Derivatives: An Application and Protocol Guide
This guide provides a comprehensive protocol for the synthesis of 4-oxo-4-(pyridin-2-ylamino)butanoic acid and its derivatives. This scaffold is a key building block in medicinal chemistry, with its derivatives showing a wide range of biological activities, including potential as anticancer, anti-inflammatory, and analgesic agents.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed, step-by-step methodology, mechanistic insights, and guidance on the synthesis and characterization of these valuable compounds.
Introduction: The Significance of the 4-Oxo-4-(pyridin-2-ylamino)butanoic Acid Scaffold
The 4-oxo-4-(pyridin-2-ylamino)butanoic acid core structure, also known as N-(pyridin-2-yl)-succinamic acid, serves as a versatile template for the development of novel therapeutic agents.[1][2] The presence of a carboxylic acid, an amide, and a pyridine ring provides multiple points for chemical modification, allowing for the creation of diverse compound libraries for biological screening. Derivatives of this scaffold have shown promise in a variety of therapeutic areas, underscoring the importance of robust and well-characterized synthetic protocols.[1]
Reaction Mechanism and Rationale
The synthesis of 4-oxo-4-(pyridin-2-ylamino)butanoic acid is typically achieved through the acylation of 2-aminopyridine with succinic anhydride.[2] This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the exocyclic nitrogen of 2-aminopyridine acts as a nucleophile, attacking one of the carbonyl carbons of succinic anhydride. This leads to the formation of a tetrahedral intermediate, followed by the opening of the anhydride ring to yield the final product. The choice of an aprotic solvent is crucial to prevent side reactions with the solvent.
Caption: Reaction mechanism for the synthesis of 4-oxo-4-(pyridin-2-ylamino)butanoic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Aminopyridine | ≥99% | Sigma-Aldrich |
| Succinic Anhydride | ≥99% | Sigma-Aldrich |
| Anhydrous Dioxane | ACS Grade | Fisher Scientific |
| Anhydrous Tetrahydrofuran (THF) | ACS Grade | Fisher Scientific |
| Anhydrous N,N-Dimethylformamide (DMF) | ACS Grade | Fisher Scientific |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | Concentrated, 37% | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | VWR |
Experimental Protocols
Synthesis of 4-Oxo-4-(pyridin-2-ylamino)butanoic Acid
This protocol details a general and reliable method for the synthesis of the title compound.
Caption: Experimental workflow for the synthesis of 4-oxo-4-(pyridin-2-ylamino)butanoic acid.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine (10.0 g, 106.3 mmol) in anhydrous dioxane (100 mL).
-
Addition of Succinic Anhydride: To the stirred solution, add succinic anhydride (10.6 g, 106.0 mmol) portion-wise over 15 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 ethyl acetate/hexanes solvent system.
-
Isolation of Product: The product will typically precipitate out of the solution as a white solid. Collect the solid by vacuum filtration and wash it with a small amount of cold dioxane.
-
Purification: For further purification, the crude product can be recrystallized from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add water dropwise until the solution becomes cloudy. Allow the solution to cool to room temperature and then place it in an ice bath to complete crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with cold water, and dry under vacuum to a constant weight.
Synthesis of 4-Oxo-4-(pyridin-2-ylamino)butanamide Derivatives
The carboxylic acid moiety of the parent compound can be readily converted to amides, which often exhibit interesting biological properties. This protocol provides a general method for the synthesis of amide derivatives.
Procedure:
-
Activation of Carboxylic Acid: In a 100 mL round-bottom flask, suspend 4-oxo-4-(pyridin-2-ylamino)butanoic acid (1.0 g, 5.15 mmol) in anhydrous dichloromethane (DCM, 20 mL). Add oxalyl chloride (0.54 mL, 6.18 mmol) dropwise at 0 °C, followed by a catalytic amount of DMF (1-2 drops).
-
Amine Addition: Stir the mixture at room temperature for 2 hours, or until the evolution of gas ceases. In a separate flask, dissolve the desired amine (5.15 mmol) and triethylamine (1.44 mL, 10.3 mmol) in anhydrous DCM (10 mL).
-
Coupling Reaction: Add the amine solution dropwise to the activated acid chloride at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Workup: Wash the reaction mixture with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) or by recrystallization.
Characterization
The synthesized compounds should be thoroughly characterized to confirm their identity and purity.
| Technique | Expected Results for 4-Oxo-4-(pyridin-2-ylamino)butanoic Acid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.1 (s, 1H, COOH), 10.4 (s, 1H, NH), 8.3 (d, 1H), 8.0 (d, 1H), 7.7 (t, 1H), 7.0 (t, 1H), 2.6 (t, 2H), 2.5 (t, 2H). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 174.0, 171.5, 152.0, 148.0, 138.0, 119.0, 114.0, 31.0, 29.0. |
| Mass Spectrometry (ESI-MS) | m/z 195.07 [M+H]⁺ |
| Infrared (IR) Spectroscopy | ν (cm⁻¹): 3300-2500 (O-H stretch), 1710 (C=O stretch, acid), 1680 (C=O stretch, amide), 1590 (N-H bend). |
| Melting Point | Literature values range from 165-170 °C, depending on purity. |
Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and concentration.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or gently heat the reaction mixture (e.g., to 40-50 °C). Ensure reagents are pure and anhydrous. |
| Loss of product during workup. | Use minimal amounts of solvent for washing and recrystallization. | |
| Product is an oil or does not crystallize | Impurities are present. | Purify the crude product by column chromatography before attempting recrystallization. |
| Incorrect recrystallization solvent. | Experiment with different solvent systems (e.g., ethyl acetate/hexanes, acetone/water). | |
| Multiple spots on TLC after reaction | Side reactions. | Ensure the reaction is run under anhydrous conditions. Add succinic anhydride slowly to control the reaction temperature. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 4-oxo-4-(pyridin-2-ylamino)butanoic acid and its amide derivatives. By understanding the underlying reaction mechanism and following the outlined procedures, researchers can efficiently synthesize these valuable compounds for further investigation in drug discovery and development programs. The provided characterization data and troubleshooting guide will aid in obtaining and verifying the desired products.
References
- Synthesis of A. 4-Oxo-4-(butylamino)butanoic acid. PrepChem.
- Synthesis, analgesic and anti-inflammatory activities of novel 4-oxo-4-(4-(pyrimidin-2-yl)piperazin-1-yl) butanoic acid derivatives. ResearchGate.
Sources
Application Notes and Protocols: Storage and Handling of Pyridine Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine carboxylic acids are a class of organic compounds that are foundational in pharmaceutical and agrochemical research and development. Their unique chemical structures are incorporated into a wide array of active pharmaceutical ingredients (APIs). This document provides a comprehensive guide to the safe storage and handling of these critical compounds, ensuring both the integrity of the materials and the safety of laboratory personnel.
Chemical and Physical Properties
Understanding the fundamental properties of pyridine carboxylic acids is paramount for their safe handling. These compounds are typically white to off-white crystalline solids.[1] While stable under normal conditions, their reactivity can be influenced by factors such as moisture and contact with incompatible materials.[2][3][4][5]
General Properties
Pyridine carboxylic acids are generally soluble in water and some organic solvents like DMSO and dimethylformamide.[6][7] They may be combustible at high temperatures and can form explosive dust mixtures in the air.[8]
Incompatibilities
A crucial aspect of safe handling is awareness of chemical incompatibilities. Pyridine carboxylic acids can react violently with strong oxidizing agents, reducing agents, acids, and bases.[3][5][9] Contact with these substances should be strictly avoided to prevent hazardous reactions.
Hazard Identification and Personal Protective Equipment (PPE)
Pyridine carboxylic acids are classified as hazardous substances and require careful handling to mitigate risks.[8][10]
Health Hazards
These compounds can cause serious eye irritation, as well as skin and respiratory tract irritation.[7][10][11][12][13] Ingestion may be harmful, and some individuals may develop skin sensitization upon contact.[8][14]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling pyridine carboxylic acids. This includes:
-
Eye Protection : Chemical safety goggles or a face shield are essential to protect against splashes and airborne particles.[15][16]
-
Hand Protection : Chemically resistant gloves, such as nitrile or neoprene, must be worn.[15][17] It is critical to avoid latex gloves.[17]
-
Body Protection : A standard laboratory coat should be worn to protect skin and clothing.[15]
-
Respiratory Protection : All work with pyridine carboxylic acids should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[15][17] In situations with inadequate ventilation or when handling large quantities, a NIOSH-approved respirator may be necessary.[15][16]
Storage and Handling Procedures
Proper storage and handling are critical to maintain the chemical integrity of pyridine carboxylic acids and to ensure a safe laboratory environment.
Storage
Pyridine carboxylic acids should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[2][17] Containers must be kept tightly closed to prevent the absorption of moisture, which can degrade the compound.[2][7][17] They should always be stored in their original, clearly labeled containers.[2][8]
Handling
-
Always handle these compounds within a properly functioning chemical fume hood.[17]
-
Avoid generating dust.[8][9] Use appropriate techniques to minimize dust formation during weighing and transfer.
-
Grounding and securing containers is important when dispensing or pouring the product to prevent static discharge.[7]
-
Wash hands thoroughly after handling, even if gloves were worn.[2][16]
-
Eating, drinking, and smoking are strictly prohibited in areas where these chemicals are handled.[7][17]
Experimental Protocols
Preparation of a Stock Solution
This protocol outlines the steps for preparing a stock solution of a pyridine carboxylic acid.
Materials:
-
Pyridine carboxylic acid powder
-
Appropriate solvent (e.g., DMSO, dimethylformamide)[6]
-
Volumetric flask
-
Analytical balance
-
Spatula
-
Pipettes
-
Personal Protective Equipment (as specified in Section 2.2)
Procedure:
-
Don PPE: Before starting, ensure you are wearing the required personal protective equipment.
-
Weigh the Compound: In a chemical fume hood, carefully weigh the desired amount of the pyridine carboxylic acid using an analytical balance.
-
Dissolve the Compound: Transfer the weighed powder to the volumetric flask. Add a small amount of the chosen solvent and gently swirl to dissolve the solid.
-
Bring to Volume: Once the solid is completely dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Mix Thoroughly: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Label and Store: Clearly label the flask with the compound name, concentration, solvent, and date of preparation. Store the solution under the recommended conditions.[6]
Caption: Workflow for Stock Solution Preparation
Spill Response
In the event of a spill, immediate and appropriate action is crucial.
For Minor Spills (Solid Material):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, carefully sweep up the solid material to minimize dust generation.[15]
-
Place the spilled material into a designated, labeled hazardous waste container.[15]
-
Clean the spill area with an appropriate solvent and decontaminate all equipment used.[7]
For Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency response procedures.[8][10]
Waste Disposal
Proper disposal of pyridine carboxylic acid waste is essential for laboratory safety and environmental protection.
Waste Collection
-
Use a dedicated, chemically compatible container with a secure, leak-proof lid for all pyridine carboxylic acid waste.[15]
-
The container must be clearly labeled as "Hazardous Waste" with the full chemical name and the date waste was first added.[15]
Storage of Waste
Store waste containers in a designated satellite accumulation area or a central hazardous waste storage facility. This area must be secure and well-ventilated.[15]
Disposal Procedure
When the waste container is full, contact your institution's EHS department to schedule a pickup.[15] Complete all required waste disposal forms as per institutional and regulatory guidelines.[15]
Caption: Pyridine Carboxylic Acid Waste Disposal Flowchart
Summary of Key Pyridine Carboxylic Acids
| Compound Name | Synonyms | Molecular Formula | Key Hazards | Storage Temperature |
| Picolinic Acid | 2-Pyridinecarboxylic acid[3] | C6H5NO2 | Harmful if swallowed, Causes serious eye damage[3] | Room Temperature[1] |
| Nicotinic Acid | Niacin, 3-Pyridinecarboxylic acid[6] | C6H5NO2 | Causes serious eye irritation[2] | -20°C[6] |
| Isonicotinic Acid | 4-Pyridinecarboxylic acid[18] | C6H5NO2 | Causes serious eye irritation[9][18] | Room Temperature |
| Quinolinic Acid | 2,3-Pyridinedicarboxylic acid[11] | C7H5NO4 | Causes skin, eye, and respiratory irritation[7][11] | Room Temperature[11] |
| Dipicolinic Acid | 2,6-Pyridinedicarboxylic acid[8] | C7H5NO4 | Irritating to eyes, respiratory system, and skin; May cause sensitization by skin contact[8] | Room Temperature |
Conclusion
The safe handling and storage of pyridine carboxylic acids are of utmost importance in a research and development setting. By adhering to the guidelines outlined in this document, researchers can minimize risks, ensure the integrity of their materials, and maintain a safe laboratory environment.
References
- Carl ROTH. (n.d.). Safety Data Sheet: Isonicotinic acid.
- Santa Cruz Biotechnology. (n.d.). Isonicotinic acid.
- Loba Chemie. (n.d.). NICOTINIC ACID EXTRA PURE.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- Cayman Chemical. (2023, April 12). Nicotinic Acid - PRODUCT INFORMATION.
- Benchchem. (n.d.). Proper Disposal of 5-(Benzyloxy)pyridine-2-carboxylic Acid: A Guide for Laboratory Professionals.
- CDH Fine Chemical. (n.d.). ISO NICOTINIC ACID CAS NO 55-22-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Jubilant Ingrevia Limited. (2024, April 3). 2,3-Pyridine dicarboxylic acid Safety Data Sheet.
- Bio-Rad. (n.d.). 2,6-Pyridinedicarboxylic acid.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Picolinic acid.
- Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET - pyridine-2-carboxylic acid.
- Washington State University. (n.d.). Pyridine Standard Operating Procedure.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Hydroxy-2-pyridinecarboxylic acid, 98%.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Pyridinedicarboxylic acid, 99%.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET - Isonicotinic Acid N-Oxide.
- Thermo Fisher Scientific. (2010, November 8). SAFETY DATA SHEET - Isonicotinic acid.
- CDH Fine Chemical. (n.d.). Nicotinic Acid CAS No 59-67-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid.
- Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid.
- Spectrum Chemical. (2018, July 23). SAFETY DATA SHEET - PICOLINIC ACID.
- ChemicalBook. (n.d.). 2-Pyridinecarboxylic acid(98-98-6).
- CDH Fine Chemical. (n.d.). 2-PICOLINIC ACID CAS NO 98-98-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Santa Cruz Biotechnology. (n.d.). 2-Picolinic acid.
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. lobachemie.com [lobachemie.com]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. bio.vu.nl [bio.vu.nl]
- 9. carlroth.com [carlroth.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 18. cdhfinechemical.com [cdhfinechemical.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis Yield of 4-(Pyridin-2-yl)butanoic Acid
Welcome to the technical support center for the synthesis of 4-(Pyridin-2-yl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important synthetic intermediate. We will move beyond simple procedural steps to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.
I. Synthesis Overview: Common Synthetic Routes
The synthesis of this compound can be approached through several pathways. The choice of route often depends on the available starting materials, scalability, and desired purity. Below are two common strategies.
Route A: Alkylation of 2-Picoline Derivatives
This classic approach involves the deprotonation of the methyl group of 2-picoline (2-methylpyridine) followed by alkylation with a suitable three-carbon electrophile.
Route B: Cross-Coupling followed by Hydrolysis
A more modern approach may involve a cross-coupling reaction using a functionalized pyridine, such as 2-bromopyridine, followed by hydrolysis to yield the desired carboxylic acid.
II. Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis of this compound, providing explanations and actionable solutions.
Question 1: Why is my yield of this compound consistently low when using the 2-picoline alkylation route?
Answer:
Low yields in the alkylation of 2-picoline are often multifactorial, stemming from incomplete deprotonation, side reactions, or issues during workup and purification.
Potential Causes & Solutions:
-
Inefficient Deprotonation: The acidity of the methyl protons on 2-picoline is moderate. Strong, non-nucleophilic bases are required for complete deprotonation to the corresponding anion.
-
Recommended Bases: Lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) are commonly used. Ensure the base is fresh and properly titrated to confirm its molarity.
-
Temperature Control: The deprotonation step is typically performed at low temperatures (-78 °C) to minimize side reactions. A gradual warm-up to the reaction temperature is crucial.
-
-
Side Reactions: The generated 2-picolyl anion is a strong nucleophile and can participate in unwanted reactions.
-
Dimerization/Polymerization: The anion can react with unreacted 2-picoline. Using a slight excess of the base can help mitigate this.
-
Reaction with Electrophile Precursors: Ensure the electrophile is pure and free of any acidic protons that could quench the anion.
-
-
Workup & Purification Challenges: The product's amphoteric nature can complicate extraction.
-
pH Adjustment: Careful adjustment of the pH is critical during the aqueous workup to ensure the carboxylic acid is in its neutral form for efficient extraction into an organic solvent. The pKa of this compound is approximately 4.46[1]. Aim for a pH around the isoelectric point.
-
Emulsion Formation: If emulsions form during extraction, adding brine can help break them.
-
Experimental Protocol: Optimized Alkylation of 2-Picoline
-
Deprotonation: To a solution of freshly distilled diisopropylamine in anhydrous THF at -78 °C under an inert atmosphere (e.g., Argon), add n-butyllithium dropwise. Stir for 30 minutes.
-
Anion Formation: Slowly add a solution of 2-picoline in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the 2-picolyl anion.
-
Alkylation: Add a solution of a suitable three-carbon electrophile (e.g., ethyl 3-bromopropionate) in anhydrous THF dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride. Acidify the aqueous layer with HCl to a pH of ~4.5.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by column chromatography or recrystallization.
Question 2: I am observing significant amounts of impurities after my synthesis. What are they and how can I remove them?
Answer:
The nature of impurities will depend on the synthetic route.
Common Impurities & Purification Strategies:
| Impurity | Potential Source | Recommended Purification Method |
| Unreacted Starting Material (e.g., 2-picoline, 2-bromopyridine) | Incomplete reaction | Column chromatography with a gradient elution system. |
| Over-alkylated products | Use of dihaloalkanes as electrophiles | Careful selection of a mono-functionalized electrophile. Column chromatography can separate these higher molecular weight byproducts. |
| Dimerized byproducts | Side reaction of the 2-picolyl anion | Optimize reaction conditions (lower temperature, slow addition). Recrystallization may be effective if the byproduct has significantly different solubility. |
| Hydrolysis Precursor (e.g., ethyl 4-(pyridin-2-yl)butanoate) | Incomplete hydrolysis | Ensure complete hydrolysis by using an excess of base (e.g., NaOH or KOH) and sufficient reaction time/temperature.[2][3] Monitor the reaction by TLC or LC-MS. |
Question 3: My final product is difficult to crystallize. What can I do?
Answer:
Difficulty in crystallization is often due to residual impurities or the presence of oil.
Troubleshooting Crystallization:
-
Purity Check: Ensure the product is of high purity (>95%) by NMR or LC-MS before attempting crystallization. If necessary, perform an additional purification step like column chromatography.
-
Solvent Screening: Experiment with a variety of solvent systems. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for similar structures include ethanol, isopropanol, acetone, and ethyl acetate/hexane mixtures.
-
Seeding: If you have a small amount of crystalline material, use it to seed a supersaturated solution of your product.
-
Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization.
-
Slow Evaporation: Allowing the solvent to evaporate slowly from a dilute solution can sometimes yield crystals.
Question 4: Can you provide a reliable protocol for the hydrolysis of ethyl 4-(pyridin-2-yl)butanoate?
Answer:
Basic hydrolysis (saponification) is generally preferred over acidic hydrolysis for esters as the reaction is irreversible and the products are easier to separate.[2][3]
Experimental Protocol: Saponification of Ethyl 4-(pyridin-2-yl)butanoate
-
Reaction Setup: Dissolve ethyl 4-(pyridin-2-yl)butanoate in a suitable solvent like ethanol or a mixture of THF and water.
-
Hydrolysis: Add an aqueous solution of sodium hydroxide (1.5 - 2.0 equivalents) to the ester solution. Heat the mixture to reflux and monitor the reaction progress by TLC until all the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Acidification: Dilute the residue with water and acidify with a strong acid (e.g., 1M HCl) to a pH of approximately 4.5. The product should precipitate out of the solution.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Visualization of a Common Synthetic Pathway
The following diagram illustrates a typical synthetic route starting from 2-picoline.
Caption: Synthetic workflow from 2-picoline.
III. Frequently Asked Questions (FAQs)
Q1: What is the typical melting point of this compound? A1: The reported melting point is in the range of 84-85 °C[1].
Q2: What are the key safety precautions to take during this synthesis? A2: Organolithium reagents like n-BuLi are pyrophoric and must be handled with extreme care under an inert atmosphere. Strong acids and bases should be handled in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q3: Can I use a different base for the deprotonation of 2-picoline? A3: While other strong bases can be used, LDA and n-BuLi are preferred due to their high reactivity and commercial availability. Weaker bases like sodium hydride are generally not strong enough for complete deprotonation.
Q4: How can I monitor the progress of the reaction? A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to separate the starting material from the product. Staining with potassium permanganate or visualization under UV light can be used to see the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Q5: What are some alternative synthetic routes to this compound? A5: An alternative route could involve the reaction of 2-aminopyridine with succinic anhydride to form 4-oxo-4-(pyridin-2-ylamino)butanoic acid, which could then be further modified. Another approach could be the catalytic hydrogenation of γ-(4-pyridyl)butyric acid hydrochloride, though this would yield the piperidine analogue[4].
IV. References
-
SciELO. (n.d.). A new and concise strategy to the enantioselective synthesis of (S)-2-amino-4-oxo-4-(pyridine-2-yl) butanoic acid from aspartic acid. Retrieved from
-
BenchChem. (n.d.). Application Notes and Protocols for 4-Oxo-4-(pyridin-2-ylamino)butanoic Acid and Its Analogs in Drug Discovery. Retrieved from
-
BenchChem. (n.d.). Synthesis routes of 4-(Piperidin-4-yl)butanoic acid hydrochloride. Retrieved from
-
ChemicalBook. (n.d.). This compound CAS#: 102879-51-6. Retrieved from
-
Chemguide. (n.d.). Hydrolysing esters. Retrieved from
-
Chemistry LibreTexts. (2022, January 31). 11.9: Hydrolysis of Esters. Retrieved from
Sources
Technical Support Center: Synthesis of Pyridine Carboxylic Acids
Welcome to the Technical Support Center for Pyridine Carboxylic Acid Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these vital heterocyclic compounds. Pyridine carboxylic acids are fundamental building blocks in pharmaceuticals, agrochemicals, and materials science, yet their synthesis can be fraught with challenges, leading to low yields and impure products.
This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will delve into the causality behind common side reactions and offer validated protocols to help you optimize your experiments for success.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Oxidation of Alkylpyridines
The oxidation of alkylpyridines (e.g., picolines) is a common and cost-effective route to pyridine carboxylic acids. However, this method is often plagued by side reactions.
Q1: I'm attempting to synthesize picolinic acid by oxidizing 2-picoline with potassium permanganate, but my yields are consistently low and I have a significant amount of unreacted starting material. What's going wrong?
A1: Low conversion in permanganate oxidation of picolines is a frequent issue. The root cause often lies in suboptimal reaction conditions and the passivation of the oxidant.
Causality Explained: Potassium permanganate is a powerful oxidizing agent, but its reactivity is highly dependent on pH and temperature. In neutral or slightly acidic conditions, insoluble manganese dioxide (MnO₂) is formed as a byproduct. This solid can coat the remaining permanganate, effectively halting the reaction. Furthermore, if the temperature is too low, the reaction rate will be impractically slow.
Troubleshooting Protocol:
-
Incremental Addition of Oxidant: Instead of adding all the KMnO₄ at once, add it in portions. This allows you to maintain a manageable reaction exotherm and ensures that fresh oxidant is available as the reaction progresses. A typical procedure involves adding an initial portion, heating to initiate the reaction (indicated by the disappearance of the purple color), and then adding subsequent portions.[1]
-
Temperature Control: Maintain a reaction temperature between 80-100°C. Heating on a steam bath is a common practice.[1] Below this range, the reaction is often too slow, and above it, you risk over-oxidation and other side reactions.
-
Ensure Adequate Mixing: Vigorous stirring is crucial to keep the solid MnO₂ suspended and prevent it from coating the unreacted permanganate and picoline.
-
pH Adjustment: While the reaction is often run in water, maintaining a slightly alkaline condition can sometimes improve efficiency. However, for picolinic acid synthesis, a neutral aqueous environment is standard.[1]
Experimental Protocol: Permanganate Oxidation of 2-Picoline to Picolinic Acid [1]
-
In a 5-L three-necked flask equipped with a reflux condenser and a mechanical stirrer, combine 2500 mL of water and 50 g (0.54 mole) of 2-picoline.
-
Add 90 g (0.57 mole) of potassium permanganate to the stirred solution.
-
Heat the mixture on a steam bath until the purple color of the permanganate has nearly disappeared (approximately 1 hour).
-
Add a second 90 g portion of potassium permanganate, followed by 500 mL of water.
-
Continue heating and stirring until the purple color is no longer visible (2-2.5 hours).
-
Allow the mixture to cool slightly, then filter the hot solution to remove the manganese dioxide precipitate. Wash the filter cake with 1 L of hot water.
-
Combine the filtrate and washings and concentrate under reduced pressure to a volume of 150-200 mL.
-
Acidify the concentrated solution to Congo red with concentrated hydrochloric acid.
-
Evaporate the acidic solution to dryness under reduced pressure.
-
Extract the solid residue with two portions of hot 95% ethanol (250 mL, then 150 mL).
-
Combine the ethanolic extracts and saturate with dry hydrogen chloride gas while cooling to precipitate picolinic acid hydrochloride.
-
Collect the crystals by filtration and air-dry.
Q2: My oxidation of 3-picoline to nicotinic acid is producing a significant amount of pyridine as a byproduct. How can I prevent this decarboxylation?
A2: Decarboxylation is a common side reaction, particularly when synthesizing picolinic acid (pyridine-2-carboxylic acid) and to a lesser extent, its isomers. This is due to the electronic stabilization of the intermediate formed upon loss of CO₂.
Causality Explained: The mechanism of decarboxylation in pyridine carboxylic acids often involves the formation of a zwitterion, which then loses carbon dioxide to form a carbanionic intermediate. The stability of this intermediate dictates the rate of decarboxylation. For picolinic acid, the nitrogen atom is well-positioned to stabilize the negative charge at the 2-position through an inductive effect and the formation of an ylide-like intermediate. While less favorable, this can still occur with nicotinic and isonicotinic acids under harsh conditions.
Troubleshooting & Prevention:
-
Temperature Management: High temperatures are the primary driver of decarboxylation. Carefully control the reaction temperature and avoid localized overheating. For oxidations, this means controlled addition of the oxidizing agent to manage the exotherm.
-
pH Control During Workup: During the workup and purification, avoid strongly acidic conditions at high temperatures, as this can promote decarboxylation. Neutralization should be performed at or below room temperature if possible.
-
Choice of Synthetic Route: If decarboxylation is a persistent issue, consider alternative synthetic routes that do not involve harsh oxidative conditions. For example, hydrolysis of the corresponding nitrile (e.g., 3-cyanopyridine to nicotinic acid) can be a milder alternative.[2]
Visualization of Decarboxylation Pathway:
Caption: Decarboxylation of picolinic acid via a zwitterionic intermediate.
Section 2: Halogen-Metal Exchange and Carboxylation
This synthetic route offers a powerful way to introduce a carboxylic acid group with high regioselectivity. However, it is sensitive to reaction conditions and substrate purity.
Q3: I am trying to synthesize a pyridine carboxylic acid via a bromine-lithium exchange followed by quenching with CO₂, but I'm getting a mixture of products, including the protonated (debrominated) pyridine and what appears to be products from the addition of the organolithium reagent to the pyridine ring. How can I improve the selectivity?
A3: The side reactions you are observing are classic challenges in the lithiation of pyridines. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic addition, and the presence of any proton source can lead to quenching of the desired organolithium intermediate.
Causality Explained:
-
Nucleophilic Addition: Alkyllithium reagents (like n-BuLi) can act as nucleophiles and add to the 2- or 4-positions of the pyridine ring. This is more pronounced with less sterically hindered alkyllithiums and at higher temperatures.
-
Protonation: The lithiated pyridine intermediate is a strong base and will be readily quenched by any adventitious proton source, such as water, or even the solvent (THF) at higher temperatures.
-
Incorrect Lithiation Site: Depending on other substituents on the pyridine ring, lithiation may occur at a different position than the halogen-metal exchange, especially if a directing metalating group is present.[3]
Troubleshooting Protocol:
-
Low Temperature is Critical: Perform the halogen-metal exchange at a very low temperature, typically -78°C (dry ice/acetone bath) or even lower (-95°C).[3] This minimizes nucleophilic addition and other side reactions.
-
Choice of Lithiating Agent: Consider using a more sterically hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) for deprotonation-based approaches, as they are less prone to nucleophilic addition.[4] For halogen-metal exchange, n-BuLi is common, but ensure slow addition at low temperature.
-
Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried and the reaction is run under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
-
CO₂ Quench: Use solid CO₂ (dry ice) that is freshly crushed and free of frost (which is frozen water). Add the organolithium solution to a slurry of crushed dry ice in your reaction solvent. Do not add the dry ice to the organolithium solution, as this can lead to localized warming and side reactions.
-
Inverse Addition: For the halogen-metal exchange, consider adding the bromopyridine solution slowly to the alkyllithium solution at low temperature. This maintains a low concentration of the bromopyridine, which can help suppress certain side reactions.
Data Summary: Optimizing Lithiation Conditions
| Parameter | Standard Condition | Optimized Condition for Pyridine | Rationale |
| Temperature | 0°C to RT | -78°C or lower | Minimizes nucleophilic addition and other side reactions.[3] |
| Base | n-BuLi | LDA or LTMP (for deprotonation) | Steric hindrance reduces nucleophilic attack on the ring.[4] |
| Solvent | Ether or THF | Anhydrous THF | Ensures a dry environment to prevent quenching of the organolithium. |
| Quenching | Adding CO₂ gas | Pouring onto crushed dry ice | Better temperature control and higher effective CO₂ concentration. |
Visualization of Competing Pathways:
Sources
Technical Support Center: Troubleshooting Low Yield in Pyyridine Derivative Synthesis
Welcome to the technical support center for pyridine derivative synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields. Pyridine and its derivatives are fundamental scaffolds in pharmaceuticals and agrochemicals, making their efficient synthesis a critical endeavor.[1][2] However, these syntheses can be notoriously sensitive to a variety of factors, leading to frustratingly low yields.
This resource provides in-depth, question-and-answer-style troubleshooting guides for some of the most common pyridine synthesis reactions. It is structured to help you diagnose the root cause of low yields and provides actionable, field-proven solutions.
Section 1: General Troubleshooting Principles
Before delving into specific reaction types, it's crucial to consider universal factors that can impact the yield of any pyridine synthesis.
FAQ 1.1: My overall yield is consistently low. Where should I start my investigation?
Low yields in pyridine synthesis can often be traced back to a few key areas. A systematic approach is the most effective way to identify the culprit.
-
Purity of Starting Materials: This is the most common and often overlooked source of low yields. Impurities in your aldehydes, ketones, ammonia source, or the pyridine starting material itself can introduce side reactions or inhibit the desired transformation.[3][4]
-
Actionable Advice: Always verify the purity of your starting materials using techniques like NMR or GC-MS. If necessary, purify them before use. For instance, pyridine can be dried over KOH, NaOH, or CaO and then distilled.[4]
-
-
Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that can dramatically influence the outcome of your synthesis.[5][6]
-
Workup and Purification: Significant product loss can occur during the extraction and purification steps.
-
Actionable Advice: Optimize your purification strategy. For basic pyridine derivatives, peak tailing during chromatography is a common issue that can be mitigated by adjusting the mobile phase pH or using additives like triethylamine (TEA).[7]
-
Section 2: Troubleshooting Specific Pyridine Syntheses
This section addresses common issues encountered in well-known named reactions for pyridine synthesis.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a multicomponent reaction used to produce dihydropyridines, which are then oxidized to pyridines.[8][9] While versatile, it can suffer from low yields due to several factors.[6][8]
FAQ 2.1: My Hantzsch synthesis is giving a low yield of the desired pyridine. What are the likely causes?
Several factors can contribute to low yields in the Hantzsch synthesis, which often involves the condensation of an aldehyde, a β-ketoester, and an ammonia source.[9][10]
-
Inefficient Oxidation of the Dihydropyridine Intermediate: The final aromatization step is crucial for obtaining the pyridine product.[6][8]
-
Causality: The initial product of the Hantzsch reaction is a 1,4-dihydropyridine, which must be oxidized to the aromatic pyridine.[8][11] Incomplete oxidation will naturally lead to a lower yield of the final product.
-
Solution: While classical oxidants like nitric acid can be used, milder and more efficient reagents are often preferred to avoid side reactions.[8][12] Consider using oxidants like ferric chloride, manganese dioxide, or potassium permanganate.[8] A one-pot synthesis with direct aromatization can also be an effective strategy.[6][8]
-
-
Side Reactions: The Hantzsch reaction can proceed through at least five different mechanistic pathways, and slight variations in conditions can favor the formation of unexpected byproducts.[6][8]
-
Causality: Competing reaction pathways can consume starting materials and reduce the formation of the desired product.[6]
-
Solution: Carefully control the stoichiometry of your reactants and the reaction temperature. Running the reaction at a different temperature might favor the desired pathway.[6] Microwave-assisted synthesis has been shown to improve yields and reduce reaction times significantly.[6][13]
-
-
Poor Reaction Conditions: The classical one-pot method often requires harsh conditions and long reaction times, which can lead to degradation and lower yields.[6][8]
-
Causality: Prolonged exposure to harsh conditions can lead to the decomposition of starting materials or the desired product.
-
Solution: The use of a catalyst such as p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in an aqueous micellar solution has been reported to significantly increase yields.[6][8]
-
Experimental Protocol: Microwave-Assisted Hantzsch Synthesis [13]
-
Reagent Preparation: In a sealed microwave tube, prepare a solution of the aldehyde (0.53 mmol), ethyl acetoacetate (1.1 mmol), and ammonium acetate (1.6 mmol) in a 5:1 mixture of ethanol and glacial acetic acid (2 mL).
-
Reaction: Place the sealed tube in a microwave synthesizer and irradiate at 120 °C for 7 minutes with an initial power of 90 W.
-
Work-up: After cooling, remove the solvent in vacuo. Partition the residue between a saturated aqueous solution of NaHCO₃ (25 mL) and CH₂Cl₂ (25 mL).
-
Purification: Extract the aqueous layer with CH₂Cl₂ (2 x 15 mL). Wash the combined organic extracts with brine (15 mL), dry over Na₂SO₄, and concentrate to yield the product.
Table 1: Comparison of Conventional vs. Microwave Hantzsch Synthesis [13]
| Parameter | Conventional Heating | Microwave Synthesis |
| Reaction Time | Often several hours | 2-10 minutes |
| Typical Yield | Can be low to moderate | Often high (82-94%) |
| Conditions | Often harsh | Milder, more controlled |
Diagram 1: Troubleshooting Workflow for Hantzsch Synthesis
Caption: A logical workflow for diagnosing low yield in Hantzsch pyridine synthesis.
Chichibabin Reaction
The Chichibabin reaction is a classic method for the direct amination of pyridine to produce 2-aminopyridine derivatives using sodium amide.[14][15] While direct, it can be plagued by side reactions and sensitivity to reaction conditions.[14][15]
FAQ 2.2: My Chichibabin reaction is producing a low yield of the 2-aminopyridine. What's going wrong?
Low yields in the Chichibabin reaction often stem from the harsh reaction conditions and the nature of the reagents involved.
-
Dimerization as a Side Reaction: Under certain conditions, dimerization of the starting pyridine can be a significant side reaction, consuming the starting material and reducing the yield of the desired aminated product.[14]
-
Causality: The reaction mechanism involves a nucleophilic attack of the amide ion on the pyridine ring.[14][16] Depending on the substrate and conditions, a competing dimerization pathway can become favorable.
-
Solution: The choice of solvent and temperature is critical. For example, heating 4-tert-butylpyridine with sodium amide in xylene can lead to a high percentage of the dimer.[14] Running the reaction in liquid ammonia at lower temperatures, especially with potassium amide, can suppress dimerization for more sensitive substrates.[17]
-
-
Improper Reaction Conditions: The reaction rate and selectivity are highly dependent on factors like basicity and temperature.[14][15]
-
Causality: The reaction proceeds through a σ-adduct (Meisenheimer adduct) intermediate.[14] The stability and subsequent aromatization of this intermediate are influenced by the reaction environment.
-
Solution: The ideal pKa range for the substrate is 5-8.[14] While more basic conditions can accelerate the reaction, excessive basicity can increase electron density on the ring, making it less electrophilic.[14] For unactivated pyridines, higher temperatures (around 100–130°C) are typically required.[15]
-
-
Moisture Contamination: Sodium amide is highly reactive with water.
-
Causality: Moisture will quench the sodium amide, rendering it inactive for the amination reaction.
-
Solution: Ensure all reagents and solvents are scrupulously dry. Handle sodium amide under an inert atmosphere.
-
Diagram 2: Chichibabin Reaction Mechanism
Caption: Simplified mechanism of the Chichibabin reaction.
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a versatile method for preparing highly substituted pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds.[5][18]
FAQ 2.3: I'm experiencing low yields in my Kröhnke synthesis. What should I troubleshoot?
While generally providing good yields, the Kröhnke synthesis is sensitive to reagent quality and reaction parameters.[3][5]
-
Impure Starting Materials: The purity of the α-pyridinium methyl ketone salt (Kröhnke salt) and the α,β-unsaturated carbonyl is paramount.[3][5]
-
Causality: Impurities can lead to the formation of side products or inhibit the reaction altogether. Moisture can interfere with the reaction, so the Kröhnke salt should be completely dry.[5]
-
Solution: Purify the starting materials before use. The Kröhnke salt can be recrystallized, and the α,β-unsaturated carbonyl can be purified by recrystallization or chromatography.[3]
-
-
Suboptimal Reaction Conditions: Temperature and solvent play a crucial role in the efficiency of the Kröhnke synthesis.[3][5]
-
Causality: Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition.[5] The solvent can influence the reaction rate and selectivity.
-
Solution: The reaction is typically run between 80-140°C.[3][5] It is advisable to start at a lower temperature and monitor the reaction by TLC, increasing the temperature if the reaction is sluggish.[3] Glacial acetic acid and methanol are common solvents, with acetic acid often providing good yields due to its catalytic role.[3][5]
-
-
Formation of Side Products: The Michael addition step can sometimes be reversible or lead to the formation of undesired byproducts.
Experimental Protocol: General Procedure for Kröhnke Pyridine Synthesis [3]
-
Reaction Setup: To a solution of the α-pyridinium methyl ketone salt (1.0 mmol) and the α,β-unsaturated carbonyl compound (1.0 mmol) in glacial acetic acid (10 mL), add ammonium acetate (10.0 mmol).
-
Heating: Heat the reaction mixture at reflux (around 120°C) for 2-4 hours, monitoring the progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Isolation: Neutralize the mixture with a base (e.g., sodium carbonate solution) until a precipitate forms. Collect the solid by vacuum filtration. If no precipitate forms, extract the product with a suitable organic solvent.
-
Purification: Purify the crude product by recrystallization from a suitable solvent such as ethanol.
Section 3: Purification and Catalyst-Related Issues
FAQ 3.1: I'm losing a significant amount of my pyridine derivative during purification. What can I do?
Low recovery after purification is a common problem, especially with basic pyridine compounds.
-
Chromatography Issues: Peak tailing on silica gel columns due to the interaction of the basic nitrogen with acidic silanol groups is a major cause of poor separation and recovery.[7]
-
Solution:
-
Mobile Phase Modification: Add a small amount of a competing base like triethylamine (TEA) (e.g., 0.1-1%) to your mobile phase to block the active silanol sites.[7]
-
pH Adjustment: Using a buffered mobile phase at a lower pH (around 2.5-3.0) can protonate the silanol groups, reducing their interaction with the pyridine.[7]
-
Alternative Stationary Phases: Consider using end-capped silica, alumina, or polymer-based columns which are less acidic.[7]
-
-
-
Product Precipitation/Solubility Issues: The product may be partially soluble in the workup solvents, leading to losses.
-
Solution: Carefully select your extraction and recrystallization solvents. Perform a small-scale solubility test before committing to a large-scale workup.
-
FAQ 3.2: My catalytic pyridine synthesis stops before completion or shows decreasing activity over time. What could be the issue?
Catalyst deactivation is a potential problem in metal-catalyzed pyridine syntheses.
-
Catalyst Poisoning: The nitrogen atom in the pyridine ring can coordinate strongly with the metal center of the catalyst, leading to catalyst poisoning.[19]
-
Solution: This can be a challenging issue to overcome. In some cases, using a higher catalyst loading or a pre-catalyst that is less susceptible to pyridine coordination can be effective.
-
-
Formation of Inactive Catalyst Species: The catalyst may be converted into an inactive form under the reaction conditions.
-
Causality: For example, in some iron-catalyzed reactions, the formation of a "flyover-dimer" complex has been identified as a catalyst deactivation pathway.[20]
-
Solution: Understanding the specific deactivation pathway for your catalytic system is key. This may require mechanistic studies. In some cases, adjusting the ligand on the metal or the reaction conditions can prevent the formation of the inactive species.
-
Conclusion
Troubleshooting low yields in pyridine derivative synthesis requires a systematic and logical approach. By carefully considering the purity of your starting materials, optimizing reaction conditions, and being mindful of potential side reactions and purification challenges, you can significantly improve the outcome of your experiments. This guide provides a starting point for diagnosing and solving common problems, but remember that each specific synthesis will have its own unique set of challenges. Meticulous observation and a willingness to systematically vary parameters are the keys to success.
References
- Benchchem. (n.d.). Technical Support Center: Kröhnke Pyyridine Synthesis.
- Wikipedia. (2023, December 2). Chichibabin reaction.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
- Wikipedia. (2023, November 29). Hantzsch pyridine synthesis.
- Benchchem. (n.d.). troubleshooting low yield in Kröhnke pyridine synthesis.
- National Institutes of Health. (n.d.). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation.
- Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
- Grokipedia. (n.d.). Chichibabin reaction.
- LookChem. (n.d.). Purification of Pyridine.
- National Institutes of Health. (n.d.). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor.
- PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.
- Unknown Source. (n.d.). Chichibabin reaction.
- Benchchem. (n.d.). troubleshooting low yields in the Hantzsch dihydropyridine synthesis.
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- Wikipedia. (2024, January 4). Pyridine.
- MDPI. (2023, August 22). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines.
- ResearchGate. (n.d.). Plausible elementary reaction sequence for catalytic pyridine....
- Slideshare. (n.d.). Chichibabin Reaction.
- ResearchGate. (n.d.). Electronic nature of pyridine and its deactivation via Lewis acid.
- ResearchGate. (2014, December 5). How do I get dry pyridine?.
- MDPI. (n.d.). Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?.
- Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
- Baran Lab. (2004, June 9). Pyridine Synthesis: Cliff Notes.
- Benchchem. (n.d.). A Comparative Guide to Pyridine Synthesis: Conventional Heating vs. Microwave Irradiation.
- Scientific Update. (2018, November 26). The Chichibabin amination reaction.
- ResearchGate. (n.d.). Strategies for the meta‐C−H functionalization of pyridines....
- Wikipedia. (2023, April 20). Kröhnke pyridine synthesis.
- VCU Innovation Gateway. (n.d.). Pharmaceutical Production Methods - Efficient Synthesis of Pyridines.
- Scribd. (n.d.). Hantzsch Pyridine Synthesis.
- SciSpace. (n.d.). Hantzsch pyridine synthesis.
- National Institutes of Health. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis.
- IJNRD. (2024, May 5). Pyridine: Synthesis, Swiss-ADME and Applications.
- Reddit. (2025, June 8). Help with Low Yield Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Pyridine Derivatives in Modern Pharmaceutical Synthesis.
- ResearchGate. (2024, April 22). Reaction strategies for the meta-selective functionalization of pyridine through dearomatization.
- Royal Society of Chemistry. (2022, May 20). CHAPTER 16: Pyridine Synthesis.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
- Chinese Chemical Society. (2025, August 12). Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Commitment to Privacy - Virginia Commonwealth University [techtransfer.research.vcu.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scribd.com [scribd.com]
- 11. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 12. books.rsc.org [books.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 15. grokipedia.com [grokipedia.com]
- 16. myttex.net [myttex.net]
- 17. scientificupdate.com [scientificupdate.com]
- 18. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 19. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification Challenges with Pyridine Compounds
Welcome to the Technical Support Center for the purification of pyridine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining highly pure pyridine compounds. The following content, structured in a flexible question-and-answer format, provides in-depth troubleshooting guides and frequently asked questions to address specific experimental issues.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during the purification of pyridine compounds.
Q1: My commercially purchased pyridine has a yellow tint. What causes this and how can I remove the color?
A1: The discoloration of pyridine is typically due to the presence of impurities or degradation products.[1] Purification by fractional distillation, often after treating with a drying agent like potassium hydroxide (KOH) or a mild oxidizing agent such as potassium permanganate (KMnO₄), will usually yield a colorless liquid.[1][2]
Q2: After my reaction, I'm struggling to remove pyridine used as a solvent. What is the most straightforward method?
A2: For compounds stable in acidic conditions, the most effective method is to wash the reaction mixture with a dilute aqueous acid solution (e.g., 1-5% HCl or 10% citric acid).[3][4][5] This converts the pyridine into its water-soluble pyridinium salt, which is then easily removed in the aqueous phase. For acid-sensitive compounds, washing with an aqueous solution of copper (II) sulfate is a mild and effective alternative.[3][4][5] Pyridine forms a water-soluble complex with copper sulfate, which can be extracted.[3][4][5]
Q3: How should I properly store purified, anhydrous pyridine?
A3: Anhydrous pyridine should be stored in a tightly sealed, dark glass bottle to protect it from moisture and light.[1] It is highly hygroscopic and will readily absorb water from the atmosphere.[1][6] Storage over molecular sieves (3A or 4A) can help maintain dryness.[2][7]
Q4: I am seeing significant "peak tailing" when analyzing my pyridine derivative by HPLC on a silica-based C18 column. What is the primary cause and a quick fix?
A4: Peak tailing with basic compounds like pyridine derivatives is most often caused by the interaction of the basic nitrogen atom with acidic residual silanol groups on the silica stationary phase.[8] A quick fix is to add a competing base, such as triethylamine (TEA), to your mobile phase at a low concentration (e.g., 5-10 mM).[8] The TEA will preferentially interact with the active silanol sites, minimizing their interaction with your analyte and improving peak shape.[8]
II. In-Depth Troubleshooting Guides
This section provides detailed, step-by-step guidance for more complex purification challenges.
Guide 1: Achieving Anhydrous Pyridine
The presence of water is a critical issue in many reactions involving pyridine, as it is highly hygroscopic and forms a minimum-boiling azeotrope with water, making simple distillation ineffective for its removal.[1]
Problem: My pyridine sample contains water, and my reaction is moisture-sensitive.
Causality: Pyridine's hygroscopic nature means it readily absorbs atmospheric moisture.[1][6] Furthermore, it forms an azeotrope with water (boiling point 92-94°C), preventing complete separation by simple distillation.[1] The choice of drying method depends on the required level of dryness.
Solution Workflow:
A multi-step approach is recommended for achieving anhydrous pyridine. The following flowchart illustrates the decision-making process:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 7. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Improving the Purity of 4-(Pyridin-2-yl)butanoic acid
Prepared by: Senior Application Scientist, Chemical Synthesis Division
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 4-(Pyridin-2-yl)butanoic acid. As a critical building block in medicinal chemistry and materials science, achieving high purity is paramount for reliable downstream applications and regulatory compliance.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.
Part I: Troubleshooting Guide
This section addresses specific, practical issues that may arise during the purification workflow. Each answer provides a diagnosis of the potential problem and a step-by-step protocol for its resolution.
Q1: My final product has a low, broad melting point and appears as a waxy or oily solid. What are the likely impurities?
A1: Diagnosis and Strategy
A low and broad melting point is a classic indicator of impurity. For this compound, which should be a crystalline solid with a melting point around 84-85 °C, an oily appearance suggests the presence of residual solvents, starting materials, or hygroscopic contaminants.[2] The most common culprits are often structurally similar precursors or byproducts from the synthesis.
A likely precursor and therefore a potential impurity is 4-oxo-4-(pyridin-2-yl)butanoic acid .[2] Residual solvents from the reaction or workup can also become trapped in the crystal lattice, disrupting its structure and lowering the melting point.
Troubleshooting Workflow:
Caption: Decision tree for optimizing a failed recrystallization.
Part II: Frequently Asked Questions (FAQs)
Q1: What are the best analytical methods to confirm the purity of this compound?
A1: A combination of methods is recommended for a comprehensive purity assessment:
-
¹H NMR Spectroscopy: Provides structural confirmation and can identify and quantify proton-bearing impurities if their signals do not overlap with the product's signals.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): An excellent method for detecting trace impurities. A reversed-phase HPLC method can separate the target compound from non-polar and polar impurities, while the mass spectrometer confirms the identity of the main peak and any contaminants. [3]* Melting Point Analysis: A sharp melting point within 1-2°C of the literature value (84-85°C) is a strong indicator of high purity. [2]* Elemental Analysis (CHN): Determines the percentage composition of carbon, hydrogen, and nitrogen. The experimental values should be within ±0.4% of the theoretical values for the molecular formula C₉H₁₁NO₂.
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C. [2]This is because carboxylic acids can be sensitive to moisture, and the pyridine ring can be susceptible to oxidation over long periods, especially if exposed to light and air. Storing it in a cool, dry, and dark place will ensure its long-term stability.
Q3: Can I use column chromatography for purification, and what conditions are recommended?
A3: Yes, silica gel column chromatography is a viable, albeit more labor-intensive, method for purifying this compound, especially for removing impurities with similar solubility but different polarity.
Key Considerations:
-
Tailing: Carboxylic acids are notorious for "tailing" on silica gel due to strong interactions with the acidic silanol groups. This leads to poor separation and broad peaks.
-
Mitigation: To prevent tailing, it is standard practice to add a small amount of a competitive acid, like acetic acid or formic acid (~0.5-1%), to the eluent system.
Recommended Eluent Systems (Starting Points):
-
Dichloromethane (DCM) with 5-10% Methanol + 0.5% Acetic Acid
-
Ethyl Acetate / Hexanes gradient (e.g., from 30% to 80% Ethyl Acetate) + 0.5% Acetic Acid
The optimal system should be determined by preliminary analysis using Thin Layer Chromatography (TLC).
Q4: How does the pKa of the molecule influence purification choices?
A4: The molecule has two key pKa values: one for the carboxylic acid (protonated form) and one for the conjugate acid of the pyridine nitrogen.
-
Carboxylic Acid (pKa ~4.46): This acidic proton is easily removed by a weak base. [2]At a pH > 6, the molecule will be predominantly in its anionic carboxylate form, making it highly water-soluble.
-
Pyridinium Ion (pKa ~5.2 for pyridine): The pyridine nitrogen is basic. At a pH < 3, it will be predominantly in its protonated, cationic pyridinium form.
This dual acidic/basic nature makes the molecule amphoteric . You can exploit this by carefully selecting the pH during an aqueous workup or extraction to either precipitate the compound or solubilize it, thereby separating it from other impurities. For example, adjusting the pH to its isoelectric point (where the net charge is zero) will minimize its solubility in water, which is a powerful technique for purification by precipitation.
References
- Hecht, S. S., et al. (1999). Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine. Chemical Research in Toxicology, 12(3), 172-179.
- PubChem. This compound. National Center for Biotechnology Information.
- Patel, R. P., et al. (2019). One pot synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid, a key intermediate of zilpaterol. Google Patents, WO2019207591A1.
- Jeske, R. (2016). Recrystallization. YouTube.
- City University of New York (CUNY). Purification by Recrystallization. CUNY Bronx Community College.
Sources
stability issues of 4-(Pyridin-2-yl)butanoic acid under reaction conditions
Welcome to the technical support center for 4-(Pyridin-2-yl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered during the use of this versatile building block in organic synthesis. Here, we address common experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Stability and Degradation
Question 1: I am observing unexpected gas evolution and the formation of a major byproduct, 2-propylpyridine, when heating my reaction mixture containing this compound. What is likely happening?
Answer: You are likely observing thermal decarboxylation. The pyridine ring at the 2-position can facilitate the loss of carbon dioxide from the carboxylic acid moiety, especially at elevated temperatures. This is analogous to the well-documented decarboxylation of picolinic acid (pyridine-2-carboxylic acid) and its derivatives.[1][2] The reaction proceeds through a cyclic transition state, which is stabilized by the pyridine nitrogen.
Mechanism Insight: The proximity of the pyridine nitrogen to the carboxylic acid side chain allows for the formation of a six-membered transition state. This arrangement facilitates the cleavage of the C-C bond between the carboxylic acid and the alkyl chain, leading to the release of CO2 and the formation of an enol-like intermediate that quickly tautomerizes to the more stable 2-propylpyridine.
Troubleshooting Recommendations:
-
Temperature Control: If possible, conduct your reaction at a lower temperature. Even a modest reduction of 10-20 °C can significantly decrease the rate of decarboxylation.
-
Reaction Time: Minimize the reaction time at elevated temperatures. Monitor the reaction progress closely by TLC or LC-MS to stop the reaction as soon as the starting material is consumed.
-
Alternative Solvents: Solvents with lower boiling points may help to maintain a lower reaction temperature.
Question 2: My reaction under basic conditions is giving a complex mixture of products, and my desired product yield is low. What side reactions could be occurring?
Answer: The methylene group adjacent to the pyridine ring (the Cα position of the butanoic acid chain) is susceptible to deprotonation under basic conditions. This is due to the electron-withdrawing nature of the pyridine ring, which increases the acidity of these protons.[3] The resulting carbanion is a nucleophile and can participate in various side reactions.
Potential Side Reactions:
-
Self-Condensation: The generated carbanion can react with another molecule of this compound or its activated form (e.g., an ester or acid chloride), leading to oligomerization or the formation of dimeric impurities.
-
Reaction with Electrophiles: If other electrophiles are present in the reaction mixture, the carbanion can react with them, leading to undesired byproducts.
-
Racemization: If the reaction involves a chiral center at the α-position to the carboxyl group in a derivative of your molecule, deprotonation can lead to racemization.
Troubleshooting Recommendations:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base, such as diisopropylethylamine (DIPEA) or 2,6-lutidine, to minimize deprotonation of the side chain. Avoid strong, unhindered bases like sodium hydroxide or potassium carbonate if possible, especially at elevated temperatures.
-
Temperature Control: Perform the reaction at the lowest possible temperature to disfavor side reactions.
-
Slow Addition: If using a strong base is unavoidable, add it slowly to the reaction mixture at a low temperature to maintain a low instantaneous concentration.
Question 3: I am using an oxidizing agent in a subsequent step and I am seeing a loss of my pyridine-containing compound. What could be the issue?
Answer: The nitrogen atom in the pyridine ring is susceptible to oxidation, forming a pyridine N-oxide.[4][5][6] This is a common reaction for pyridines when treated with oxidizing agents such as hydrogen peroxide, m-CPBA, or Oxone®. The formation of the N-oxide will change the physical and chemical properties of your molecule, potentially leading to difficulties in isolation or unwanted reactivity in subsequent steps.
Troubleshooting Recommendations:
-
Choice of Oxidant: If possible, select a milder or more selective oxidizing agent that is less likely to oxidize the pyridine nitrogen.
-
Protecting Groups: In multi-step syntheses, it may be necessary to protect the pyridine nitrogen before the oxidation step. However, this adds extra steps to your synthesis.
-
Stoichiometry and Temperature: Carefully control the stoichiometry of the oxidizing agent and maintain a low reaction temperature to minimize N-oxidation.
Section 2: Amide Coupling Reactions
Question 4: I am trying to form an amide using this compound with a standard coupling reagent like HATU, but the reaction is sluggish and gives a poor yield. What could be the problem?
Answer: While HATU is generally a very effective coupling reagent, its performance can be affected by the nature of the substrates and the reaction conditions.[7][8] The pyridine nitrogen in this compound can act as a base and may interfere with the coupling reaction.
Troubleshooting Protocol for Amide Coupling:
-
Reagent Quality: Ensure that your coupling reagents (HATU, HOBt, etc.) and solvents (DMF, DCM) are anhydrous and of high quality. Moisture can significantly impede coupling reactions.
-
Base Selection: Use a non-nucleophilic base like DIPEA. Typically, 2-4 equivalents are used.
-
Activation Time: Pre-activating the carboxylic acid before adding the amine can sometimes improve yields. To do this, dissolve this compound, HATU (1.1 eq), and HOBt (1.1 eq) in DMF and stir for 10-15 minutes at room temperature. Then, add the amine followed by the base.
-
Temperature: Most coupling reactions are performed at room temperature. If the reaction is slow, you can gently heat it to 40-50 °C, but be mindful of the potential for decarboxylation (see Question 1).
-
Alternative Coupling Reagents: If HATU is not effective, consider other coupling reagents. For example, carbodiimides like EDC in the presence of HOBt or DMAP (catalytic) can be a good alternative.[9][10] Phosphonium-based reagents like PyBOP may also offer advantages.[11][12]
Table 1: Common Peptide Coupling Reagents and Key Considerations
| Coupling Reagent | Class | Advantages | Potential Issues with this compound |
| HATU | Aminium Salt | Fast reaction rates, low racemization.[7][8] | Potential for side reactions if excess is used. |
| HBTU/TBTU | Aminium Salt | Effective and widely used. | Can cause guanidinylation of the amine. |
| EDC | Carbodiimide | Water-soluble byproducts, good for aqueous media.[9][10] | Can lead to racemization without additives like HOBt. |
| PyBOP | Phosphonium Salt | High efficiency, avoids carcinogenic byproducts.[11][12] | Generally robust, but cost can be a factor. |
Section 3: Potential Intramolecular Reactions
Question 5: Is there a risk of intramolecular cyclization with this compound?
Answer: Under certain conditions, particularly those that activate the carboxylic acid (e.g., formation of an acid chloride or a highly reactive ester), there is a possibility of intramolecular cyclization. The pyridine nitrogen can act as a nucleophile, attacking the activated carboxyl group to form a six-membered lactam-like ring system.
Workflow for Assessing Cyclization Risk:
Caption: Decision workflow for assessing intramolecular cyclization risk.
Mitigation Strategies:
-
Use of a less reactive activated species: For example, using a standard ester instead of an acid chloride.
-
Controlled addition of reagents: Slowly adding the activating agent to a mixture of the carboxylic acid and the external nucleophile can favor the intermolecular reaction.
-
Protecting the pyridine nitrogen: While adding steps, protonation of the pyridine nitrogen with a non-nucleophilic acid (e.g., HCl in dioxane) can prevent it from acting as a nucleophile.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.5 M), add HOBt (1.2 eq) and the desired amine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO3 (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Potential Degradation Pathways
Caption: Key potential degradation pathways of this compound.
References
- Xiao, B. et al. (2015). An efficient cyclization of readily available α,β,γ,δ-unsaturated ketones with ammonium formate under air atmosphere provides asymmetrical 2,6-diarylpyridines. Org. Lett., 17, 5974-5977. [Link]
- Pearson Education. (2024). Side-Chain Reactions of Substituted Pyridines. [Link]
- Wiley Online Library. (n.d.). Common methods for oxidizing pyridines/quinolines and reducing N-oxides. [Link]
- PubChem. (n.d.). This compound. [Link]
- Richard, J. P. et al. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. J Am Chem Soc., 131(33), 11674-5. [Link]
- Wikipedia. (n.d.).
- El-Sayed, N. N. E. et al. (2020). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC. [Link]
- Arkat USA. (n.d.). Recent trends in the chemistry of pyridine N-oxides. [Link]
- Beilstein J. Org. Chem. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
- Loughborough University Research Repository. (n.d.).
- Hecht, S. S. et al. (1999). Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid in human urine: A substantial pathway of nicotine metabolism. PubMed. [Link]
- Thieme. (2015).
- Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
- Master Organic Chemistry. (2022).
- Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
- National Institutes of Health. (2025). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. [Link]
- Organic Chemistry Portal. (n.d.).
- ResearchGate. (2020).
- Organic Chemistry Portal. (n.d.).
- Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
- Stohrer, W. (1975). Oxidizing action of purine N-oxide esters. PubMed. [Link]
- ResearchGate. (n.d.). Perfluorocarboxylic Anhydrides Triggered Cyclization: A Simple Access to 4-Perfluoroalkylpyridines. [Link]
- El-Faham, A. et al. (2010). BOP-OXy, BOP-OBt, and BOP-OAt: novel organophosphinic coupling reagents useful for solution and solid-phase peptide synthesis. PubMed. [Link]
- PubChem. (n.d.). (2S)-2-amino-4-(pyridin-2-ylamino)butanoic acid. [Link]
- ResearchGate. (2025). A Kinetic Study of 2-Amino-4-(Methyl-Thio) Butanoic Acid By Quinaldinium Fluorochromate In Selected Hydrophilic Solvent Medium. [Link]
- PubChem. (n.d.). 4-(Pyridin-3-yl)butanoic acid hydrochloride. [Link]
- National Institutes of Health. (n.d.).
Sources
- 1. Decarboxylation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. 肽偶联剂选择指南 [sigmaaldrich.cn]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. Pyridine N-oxide [organic-chemistry.org]
- 11. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 12. BOP-OXy, BOP-OBt, and BOP-OAt: novel organophosphinic coupling reagents useful for solution and solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions in Pyridine Synthesis
Welcome to the technical support center for managing exothermic reactions during pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into safely navigating the thermal challenges inherent in these powerful synthetic methods. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to anticipate and control reaction exotherms effectively.
Introduction: The Inherent Thermal Risks of Pyridine Synthesis
The construction of the pyridine ring, a cornerstone of many pharmaceuticals and functional materials, often involves highly energetic transformations. Condensation, cyclization, and aromatization steps can release significant amounts of heat, posing a risk of thermal runaway if not properly managed. A thermal runaway occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to a dangerous, self-accelerating increase in temperature and pressure. Understanding and controlling these exothermic events is paramount for safe and reproducible synthesis.
This guide provides a structured approach to identifying potential thermal hazards and implementing robust control strategies for several common pyridine synthesis methodologies.
Frequently Asked Questions (FAQs) on Exotherm Management
This section addresses general concerns related to exothermic reactions in a laboratory setting.
Q1: What are the initial signs of a potential thermal runaway?
A1: Early warning signs include a sudden, unexpected increase in the reaction temperature that does not stabilize with standard cooling, a rapid rise in internal pressure, noticeable changes in viscosity or color not typically associated with the reaction's progress, and an increased rate of off-gassing.
Q2: What immediate steps should I take if I suspect a thermal runaway?
A2: Your immediate priorities are personal safety and attempting to regain control of the reaction.
-
Alert colleagues and your supervisor immediately.
-
Ensure your escape route is clear.
-
If safe to do so, immediately cease the addition of any reagents.
-
Increase cooling to the maximum capacity (e.g., lower the temperature of the cooling bath, add dry ice).
-
If the reaction is in a flask that can be moved, consider immersing it in a larger ice bath.
-
If the reaction continues to accelerate, evacuate the area and follow your institution's emergency procedures.
Q3: How does solvent choice impact the management of an exothermic reaction?
A3: The solvent plays a crucial role in thermal management. A solvent with a higher heat capacity can absorb more heat for a given temperature increase. Additionally, a solvent with a boiling point that is within a safe operating range for the reaction can act as a passive cooling mechanism through reflux. However, be aware that rapid boiling can also lead to a dangerous pressure buildup in a closed system.
Q4: Can I run a reaction at a lower temperature to avoid an exotherm?
A4: Running a reaction at a lower temperature can significantly slow the rate of heat generation.[1] However, this may also decrease the reaction rate to an impractical level. It is essential to find a balance where the reaction proceeds at a reasonable rate without accumulating unreacted starting materials, which could lead to a delayed and potentially more severe exotherm.
Troubleshooting Exothermic Reactions in Specific Pyridine Syntheses
This section provides detailed troubleshooting for common issues encountered during specific named pyridine syntheses.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis, a multicomponent reaction, is generally considered to have a manageable exotherm, but the initial condensation steps can release heat.[2]
Q1: My Hantzsch reaction is becoming excessively vigorous after mixing all the reagents at once. What went wrong?
A1: The simultaneous mixing of an aldehyde, a β-ketoester, and a nitrogen source can lead to a rapid initial condensation and a significant exotherm. Although often performed as a one-pot reaction, controlling the initial rate is key. To mitigate this, consider adding one of the components, such as the aldehyde, portion-wise while monitoring the internal temperature.
Q2: I am scaling up a Hantzsch synthesis and am concerned about heat dissipation. What are the key parameters to adjust?
A2: When scaling up, the surface-area-to-volume ratio of your reactor decreases, making heat dissipation less efficient. Key adjustments include:
-
Slower Reagent Addition: Implement a controlled, slow addition of one of the reactants.
-
More Dilute Conditions: Increasing the solvent volume can help to absorb the heat generated.
-
Efficient Cooling: Ensure your cooling system is appropriately sized for the larger scale. For larger reactors, a cooling jacket is more effective than a simple cooling bath.[3]
Chichibabin Reaction
The Chichibabin reaction uses sodium amide, a highly reactive and strong base, and is often run at elevated temperatures, making it a high-risk reaction for thermal runaway.[4][5]
Q1: I observed a rapid temperature spike and vigorous gas evolution immediately after adding sodium amide to my pyridine solution. What should I do?
A1: This indicates an uncontrolled reaction. The reaction of sodium amide with pyridine is highly exothermic.
-
Immediate Action: If you have not already, cease addition of sodium amide. Apply maximum cooling.
-
Probable Cause: The rate of addition of sodium amide was too fast, or the initial temperature of the pyridine solution was too high. The reaction should be cooled in an ice bath before and during the addition of sodium amide.
-
Prevention: Add the sodium amide in small portions at a rate that allows the cooling system to maintain the desired temperature. Ensure vigorous stirring to dissipate heat and avoid localized hot spots.
Q2: How can I run the Chichibabin reaction more safely at a lower temperature?
A2: Traditional Chichibabin reactions often require high temperatures.[5] However, modern variations have been developed to run under milder conditions. For sensitive substrates, using liquid ammonia as a solvent allows the reaction to be run at low temperatures.[6] More recently, a protocol using sodium hydride (NaH) in the presence of lithium iodide (LiI) has been shown to facilitate the amination at temperatures between 65-85 °C, which is significantly milder than traditional conditions.[7]
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is typically run at elevated temperatures, often at reflux, which requires careful monitoring to prevent overheating and side reactions.[8][9]
Q1: During my Kröhnke synthesis at reflux, the temperature of the reaction mixture is continuing to climb even though the heating mantle is set to the solvent's boiling point. Is this a concern?
A1: Yes, this is a significant concern and indicates that the heat generated by the reaction is exceeding the heat being removed by solvent reflux.
-
Immediate Action: Remove the heating mantle and apply external cooling (e.g., a water or ice bath) to bring the temperature under control.
-
Probable Cause: The reaction is more exothermic than anticipated at the reflux temperature. This can be due to the specific substrates used or the concentration of the reaction mixture.
-
Prevention: When performing a Kröhnke synthesis for the first time with new substrates, it is prudent to heat the reaction mixture gradually and monitor the temperature closely. Be prepared to apply cooling if the temperature rises more rapidly than expected. Running the reaction at a slightly lower temperature, even if it extends the reaction time, can improve safety.[8]
Q2: I am getting a significant amount of side products in my Kröhnke synthesis. Could this be related to temperature control?
A2: Yes, poor temperature control can lead to the formation of side products. Self-condensation of the α,β-unsaturated carbonyl compound can occur at elevated temperatures.[10] To minimize this, ensure the reaction is run at the optimal temperature and consider a more controlled addition of the reagents.
Bohlmann-Rahtz Pyridine Synthesis
A key step in the Bohlmann-Rahtz synthesis is a heat-induced cyclodehydration, which requires careful temperature management to ensure the desired reaction occurs without decomposition.[10][11]
Q1: The cyclodehydration step of my Bohlmann-Rahtz synthesis requires high temperatures, and I am observing significant charring and low yields. How can I improve this?
A1: High temperatures can lead to decomposition. Several strategies can be employed to achieve cyclodehydration under milder conditions:
-
Acid Catalysis: The use of an acid catalyst, such as acetic acid or a solid acid like Amberlyst 15, can significantly lower the temperature required for cyclization.[12]
-
Lewis Acid Catalysis: Lewis acids like zinc bromide (II) or ytterbium triflate (III) have also been shown to effectively catalyze the cyclodehydration at lower temperatures.[12]
-
Solvent Choice: The choice of a high-boiling but thermally stable solvent is crucial. Ensure the solvent is appropriate for the required temperature and will not decompose.
Guareschi-Thorpe Condensation
This condensation reaction to form pyridine derivatives can be exothermic, and modern, greener methods aim to control the reaction conditions more effectively.[13]
Q1: I am attempting a Guareschi-Thorpe synthesis in water at 80 °C, and the reaction is proceeding very slowly. I am tempted to increase the temperature, but I am concerned about safety. What do you recommend?
A1: While increasing the temperature can increase the reaction rate, it can also increase the risk of an uncontrolled exotherm, especially in an aqueous system where pressure can build up rapidly. A recent, advanced protocol for the Guareschi-Thorpe reaction uses ammonium carbonate in an aqueous medium at 80 °C.[14] This method is described as user-friendly and eco-friendly, suggesting a manageable exotherm under these conditions. Before increasing the temperature, ensure that all reagents are of high quality and that the pH of the medium is appropriate, as these factors can significantly impact the reaction rate.
General Control Strategies for Exothermic Pyridine Syntheses
The following table summarizes key parameters that can be adjusted to manage heat generation in various pyridine syntheses.
| Parameter | Control Strategy | Impact on Exotherm | Relevant Syntheses |
| Reagent Addition | Add one or more reagents slowly and in a controlled manner (semi-batch). | Allows for the rate of heat generation to be matched by the rate of cooling.[15] | Hantzsch, Chichibabin, Kröhnke |
| Temperature | Operate at the lowest feasible temperature that allows for a reasonable reaction rate. | A lower temperature reduces the rate of heat evolution.[1] | All |
| Concentration | Use a more dilute solution. | The additional solvent acts as a heat sink, increasing the thermal mass of the system. | All |
| Mixing | Ensure efficient and vigorous stirring. | Prevents the formation of localized hot spots and promotes even heat distribution. | All |
| Catalyst | Use a catalyst to lower the activation energy and potentially the required reaction temperature. | Can allow the reaction to proceed under milder conditions, reducing the thermal risk. | Bohlmann-Rahtz, Hantzsch |
| Heating Method | Use a heating method with a rapid response time (e.g., a heating mantle that can be quickly removed). | Allows for a quick transition from heating to cooling in case of a temperature excursion. | All |
Visualizing a Troubleshooting Workflow
The following diagram illustrates a general workflow for responding to a temperature excursion during a chemical synthesis.
Caption: A decision-making workflow for responding to a thermal excursion.
Experimental Protocol: Safety-Focused Hantzsch Pyridine Synthesis
This protocol for the synthesis of diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate incorporates key safety measures for managing the reaction exotherm.
Materials:
-
Ethyl acetoacetate (2 equivalents)
-
Benzaldehyde (1 equivalent)
-
Ammonium acetate (1.1 equivalents)
-
Ethanol (solvent)
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature probe
-
Heating mantle with a controller
-
Ice-water bath large enough to accommodate the reaction flask
Procedure:
-
Preparation: In the round-bottom flask, dissolve the ethyl acetoacetate (2 equiv.) and ammonium acetate (1.1 equiv.) in ethanol. Place the flask in the ice-water bath and begin stirring.
-
Controlled Addition: Slowly add the benzaldehyde (1 equiv.) dropwise to the cooled, stirring solution over a period of 15-20 minutes. Monitor the internal temperature throughout the addition. Do not allow the temperature to rise more than 5-10 °C.
-
Gradual Heating: Once the addition is complete and the initial exotherm has subsided, remove the ice-water bath. Gradually heat the reaction mixture to a gentle reflux using the heating mantle.
-
Reflux and Monitoring: Maintain the reaction at reflux for the specified time (typically 1-2 hours), continuing to monitor the temperature. Be prepared to remove the heating mantle and apply cooling if the temperature begins to rise uncontrollably.
-
Cooling and Isolation: After the reaction is complete (as determined by TLC), remove the heating mantle and allow the mixture to cool to room temperature. Further cool the flask in an ice-water bath to maximize crystallization.
-
Work-up: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.
References
- P. W. B. Harrison, J. Kenyon, J. R. Shepherd. (1926). The Chichibabin Reaction. Journal of the Chemical Society, 129, 2713-2719.
- Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. [Link]
- IARC. (1999). Pyridine - Some Industrial Chemicals. NCBI Bookshelf. [Link]
- Wikipedia. (n.d.). Chichibabin reaction. [Link]
- GOV.UK. (2024).
- Carl ROTH. (2025).
- Mettler Toledo. (n.d.). Prevent Runaway Chemical Reactions. [Link]
- University of Rochester, Department of Chemistry. (2026). How to Troubleshoot a Reaction. [Link]
- Google Patents. (n.d.).
- Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. [Link]
- Google Patents. (n.d.).
- Eng-Tips. (2004).
- ChemistryViews. (2019). Milder Conditions for the Chichibabin Reaction. [Link]
- Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. [Link]
- DR-NTU. (n.d.). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. [Link]
- RSC Publishing. (1954).
- ResearchGate. (2022). (PDF)
- Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]
- Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. [Link]
- J&K Scientific LLC. (2025). Bohlmann–Rahtz Pyridine Synthesis. [Link]
- ResearchGate. (2025). Synthesis of Annulated Pyridines by Intramolecular Inverse-Electron-Demand Hetero-Diels-Alder Reaction under Superheated Continuous Flow Conditions | Request PDF. [Link]
- Wikipedia. (n.d.). Bohlmann–Rahtz pyridine synthesis. [Link]
- National Institute of Standards and Technology. (n.d.). Pyridine - the NIST WebBook. [Link]
- Wikipedia. (n.d.). Kröhnke pyridine synthesis. [Link]
- ResearchGate. (2025). Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review | Request PDF. [Link]
- RSC Publishing. (2023).
- YouTube. (2020). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. [Link]
- Grokipedia. (n.d.). Chichibabin reaction. [Link]
- Chemistry Stack Exchange. (2016).
- YouTube. (2025). Exothermic Reactions Explained: Energy Release in Chemistry | Thermochemistry Basics. [Link]
- Organic Chemistry Portal. (n.d.).
- MDPI. (n.d.).
- Master Organic Chemistry. (n.d.). Master Organic Chemistry - An Online Organic Chemistry Resource. [Link]
- ioKinetic. (n.d.). Systematic Evaluation of Chemical Reaction Hazards. [Link]
- Pearson. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
- Slideshare. (n.d.). Chichibabin Reaction | PPTX. [Link]
- RSC Publishing. (2023).
- Bentham Science Publisher. (2024). Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. [Link]
- RSC Publishing. (n.d.). Pyridine synthesis from oximes and alkynesviarhodium(iii) catalysis: Cp and Cpt provide complementary selectivity*. [Link]
- Organic Chemistry Portal. (n.d.). Organic Reactions. [Link]
Sources
- 1. 3 Powerful Ways Temperature Control in Chemical Plants Boost Efficiency - Forberg Smith [forbergsmith.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Chichibabin Reaction | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 10. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 11. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 12. Guareschi-Thorpe Condensation [drugfuture.com]
- 13. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 15. TMSOTf-mediated Kröhnke pyridine synthesis using HMDS as the nitrogen source under microwave irradiation - RSC Advances (RSC Publishing) [pubs.rsc.org]
avoiding byproduct formation in 4-(Pyridin-2-yl)butanoic acid synthesis
A Guide to Avoiding Byproduct Formation and Optimizing Reaction Pathways
Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-(Pyridin-2-yl)butanoic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively. This document addresses the most common challenge in this synthesis: the undesired formation of byproducts, particularly the over-reduction of the pyridine ring.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm synthesizing this compound via catalytic hydrogenation of a nitrile precursor, but I'm isolating a significant amount of 4-(piperidin-4-yl)butanoic acid. What is this byproduct and why is it forming?
A1: The Root Cause: Pyridine Ring Over-reduction
The byproduct you're observing, 4-(piperidin-4-yl)butanoic acid[1], is the result of the complete saturation (reduction) of the aromatic pyridine ring. This is a very common issue when using powerful reduction techniques like catalytic hydrogenation with molecular hydrogen (H₂).
The Mechanism: The aromatic nature of the pyridine ring makes it relatively stable. However, under conditions typically required for the reduction of other functional groups (like a nitrile), the pyridine ring can also be hydrogenated. This process often involves:
-
Adsorption: The pyridine ring adsorbs onto the surface of the heterogeneous catalyst (e.g., Platinum, Rhodium, Palladium).
-
Hydrogen Transfer: Stepwise transfer of hydrogen atoms to the ring breaks the aromatic π-system, eventually leading to the fully saturated piperidine ring.
Due to the aromaticity, this reduction often requires elevated temperatures and significant hydrogen pressures.[2] Unfortunately, the nitrogen atom in the pyridine ring can also act as a Lewis base and bind to the metal center of the catalyst. This can sometimes "poison" or deactivate the catalyst, but under harsh conditions, it can also facilitate the ring's reduction.[3]
Q2: How can I selectively reduce my target functional group (e.g., a nitrile) without reducing the pyridine ring?
A2: Achieving Chemoselectivity: A Multi-faceted Approach
Preventing the hydrogenation of the pyridine ring hinges on achieving chemoselectivity—reacting with your target functional group while leaving the aromatic ring untouched. There are three primary pillars to this strategy: Catalyst & Condition Tuning, Activating/Protecting the Pyridine Ring, and Choosing an Alternative Reducing Agent.
Strategy 1: Catalyst and Reaction Condition Optimization
The choice of catalyst and the reaction environment are critical. Heterogeneous catalysts like Platinum oxide (PtO₂), Rhodium, and Raney Nickel are highly active and often lead to pyridine ring reduction, especially under harsh conditions.[2][4]
-
Milder Catalysts: Palladium on carbon (Pd/C) is often considered a milder choice and can sometimes provide better selectivity, particularly for reducing nitro groups or double bonds without affecting the pyridine ring.[5]
-
Milder Conditions: Reducing the hydrogen pressure and reaction temperature can significantly decrease the rate of pyridine hydrogenation relative to the reduction of more labile functional groups.[5]
Strategy 2: Acidic Additives to Modulate Reactivity
This is one of the most effective and field-proven techniques. The pyridine nitrogen is basic. By adding a stoichiometric amount of acid (or using an acidic solvent like glacial acetic acid), you can protonate the nitrogen to form a pyridinium salt.
Why this works: The resulting positive charge on the pyridinium ion deactivates the ring towards reduction.[6] It withdraws electron density, making the aromatic system less susceptible to hydrogenation. Furthermore, protonation prevents the lone pair on the nitrogen from binding to and poisoning the catalyst surface.[3][5]
Table 1: Influence of Reaction Conditions on Selectivity
| Parameter | Condition for High Selectivity (Avoiding Ring Reduction) | Rationale |
| Catalyst | Pd/C, specific Rh complexes[7] | Generally less aggressive than PtO₂ or Raney Ni for ring hydrogenation. |
| Solvent | Glacial Acetic Acid[2] | Protonates the pyridine nitrogen, deactivating the ring towards reduction. |
| Additive | HCl, H₂SO₄[5] | Forms a pyridinium salt, which is more resistant to hydrogenation. |
| Temperature | Room Temperature to 40°C | Lower temperatures disfavor the high activation energy required for ring reduction.[6][7] |
| **Pressure (H₂) ** | Lower pressures (e.g., 1-5 bar) | Reduces the driving force for the complete saturation of the aromatic ring.[3] |
Strategy 3: Alternative (Non-Catalytic) Reducing Agents
If catalytic hydrogenation proves too difficult to control, switching to a different class of reducing agents is an excellent strategy. For reducing a nitrile, consider:
-
Borane Complexes: Reagents like borane-tetrahydrofuran (BH₃·THF) or sodium borohydride in the presence of a Lewis acid (like BF₃·OEt₂) are highly effective for reducing nitriles to primary amines.[8] These reagents typically do not affect aromatic rings, offering excellent chemoselectivity.[9]
-
Transfer Hydrogenation: This method uses a hydrogen donor molecule (like formic acid, isopropanol, or ammonium formate) in the presence of a catalyst (often Rhodium or Ruthenium complexes).[7][10] These conditions are often much milder than high-pressure H₂ gas and can be highly selective.
Q3: Are there alternative synthetic routes to this compound that completely bypass the problematic reduction step?
A3: Yes. Designing a synthesis that avoids the reduction of a functional group directly attached to the pyridine ring can eliminate the risk of over-reduction.
One powerful strategy is to form the carbon-carbon bond of the butanoic acid side chain using methods that are compatible with the pyridine ring.
Example Synthetic Concept: Decarboxylative Coupling
A modern approach involves the coupling of a pyridine derivative with a molecule that already contains the four-carbon chain. For instance, a Knoevenagel condensation followed by decarboxylation and reduction could be envisioned. A related, elegant method is the doubly decarboxylative synthesis, where 2-pyridylacetic acid can be reacted with a suitable partner like coumarin-3-carboxylic acid under mild conditions to build the desired molecular framework.[11] While this specific example builds a chromanone structure, the principle of using pyridine-containing building blocks in C-C bond-forming reactions is a key strategy to avoid harsh reductions.
Experimental Protocols & Workflows
Protocol 1: Selective Catalytic Hydrogenation using an Acidic Additive
This protocol details a general method for the hydrogenation of a functional group (e.g., alkene, nitrile) in a molecule containing a pyridine ring, while preserving the aromaticity of the pyridine.
-
Vessel Preparation: To a suitable hydrogenation vessel (e.g., a Parr shaker apparatus), add the pyridine-containing substrate (1.0 eq) and the hydrogenation catalyst (e.g., 10% Pd/C, 5–10 mol%).
-
Solvent & Acid Addition: Add a protic solvent such as ethanol or methanol. Crucially, add a stoichiometric equivalent (1.0-1.1 eq) of an acid, such as concentrated HCl or a solution of HCl in ether, relative to the substrate.[5] Alternatively, use glacial acetic acid as the primary solvent.[2]
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to the desired pressure (start with a low pressure, e.g., 50 psi).
-
Reaction: Agitate the reaction at room temperature. Monitor the reaction progress by hydrogen uptake or by analyzing aliquots via TLC or LC-MS (after safely venting and purging the system).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Isolation: The product will be in the filtrate as its hydrochloride salt. To isolate the free base, neutralize the solution with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified.
Workflow: Troubleshooting Unwanted Pyridine Ring Reduction
This decision tree provides a logical pathway for addressing the common issue of over-reduction.
Caption: Troubleshooting workflow for unwanted pyridine ring reduction.
References
- Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
- Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate.
- Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons.
- Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. University of Liverpool.
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. NIH National Library of Medicine.
- Amine synthesis by nitrile reduction. Organic Chemistry Portal.
- Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. MDPI.
- Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. NIH National Library of Medicine.
- Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring. BenchChem.
- Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate.
- 4-(1-Fmoc-piperidin-4-yl)butanoic acid. Chem-Impex.
- 4-Piperidine butyric acid 97 84512-08-3. Sigma-Aldrich.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pcliv.ac.uk [pcliv.ac.uk]
- 8. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 9. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 10. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Condition Optimization for Pyridone Derivatives
Welcome to the Technical Support Center for the synthesis of pyridone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyridone synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges, grounded in mechanistic principles and field-proven insights. Our goal is to empower you to optimize your reaction conditions, improve yields, and minimize impurities.
Part 1: Frequently Asked Questions (FAQs) - Core Principles in Pyridone Synthesis
This section addresses fundamental questions that often arise during the planning and execution of pyridone synthesis.
Q1: My reaction yield for the synthesis of a pyridone derivative is significantly lower than expected. What are the primary factors to investigate?
A1: Low yields are a frequent challenge in organic synthesis. For pyridone derivatives, the issue can often be traced back to several key factors. A systematic approach is crucial for effective troubleshooting.[1]
-
Reagent Purity and Stoichiometry: Ensure all starting materials are pure and dry. Moisture can be particularly detrimental, leading to unwanted side reactions.[2] Verify the stoichiometry of your reactants; an imbalance can lead to incomplete conversion or the formation of side products.[2]
-
Reaction Conditions: Temperature, reaction time, and atmospheric conditions are critical. Some reactions require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or reaction with atmospheric moisture.[2] Systematically screen a range of temperatures to find the optimal balance between reaction rate and side product formation.[2][3]
-
Catalyst Activity: If you are employing a catalyst, its activity is paramount. Ensure the catalyst is not deactivated or poisoned by impurities in the reagents or solvent.[2] In some cases, catalyst loading may need to be optimized.[2]
-
Work-up and Purification: Significant product loss can occur during extraction and purification steps.[1][2] The polar nature of some pyridones can make them challenging to extract and purify via column chromatography.[2]
Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the most common side reactions in pyridone synthesis?
A2: The formation of side products is a common hurdle. The nature of these byproducts depends on the specific synthetic route.
-
Incomplete Cyclization: In condensation reactions like the Guareschi-Thorpe or Bohlmann-Rahtz syntheses, incomplete cyclization can result in linear intermediates.[2]
-
Self-Condensation: Starting materials, such as cyanoacetic esters or 1,3-dicarbonyl compounds, can undergo self-condensation, leading to undesired oligomers.[2]
-
Tautomerization and Competing N- vs. O-Alkylation: Pyridones exist in tautomeric equilibrium with their corresponding hydroxypyridine forms.[4][5][6] This can lead to different reaction pathways. When alkylating pyridones, a mixture of N-alkylated (kinetic product) and O-alkylated (thermodynamic product) derivatives is a common issue.[1] The choice of base, solvent, and electrophile significantly influences this regioselectivity.[1][7]
Q3: How do I control the regioselectivity in my pyridone synthesis, particularly for N- vs. O-alkylation?
A3: Achieving high regioselectivity is a critical aspect of pyridone chemistry. The ambident nucleophilic nature of the pyridone anion is at the heart of this challenge.[1]
Several factors influence the N- versus O-alkylation outcome:[7]
-
Base: The choice of base is crucial. Strong, non-nucleophilic bases like sodium hydride (NaH) tend to favor N-alkylation. Weaker bases like potassium carbonate (K₂CO₃) can lead to a mixture of products.[1]
-
Solvent: The polarity of the solvent plays a significant role. Polar aprotic solvents like DMF and DMSO generally favor N-alkylation, while non-polar solvents can favor O-alkylation.[1][4]
-
Electrophile: The nature of the electrophile (e.g., alkyl halide) also impacts the outcome. Harder electrophiles tend to react at the harder oxygen atom, while softer electrophiles favor the softer nitrogen atom.
-
Temperature: Reaction temperature can influence the thermodynamic versus kinetic control of the reaction. Lower temperatures often favor the kinetic N-alkylation product.[1]
| Factor | Favors N-Alkylation (Kinetic) | Favors O-Alkylation (Thermodynamic) |
| Base | Strong, non-nucleophilic (e.g., NaH) | Weaker (e.g., K₂CO₃, CsF) |
| Solvent | Polar aprotic (e.g., DMF, THF) | Non-polar (e.g., Toluene) |
| Temperature | Lower temperatures | Higher temperatures |
Part 2: Troubleshooting Guides
This section provides structured workflows to diagnose and solve specific problems encountered during the synthesis of pyridone derivatives.
Guide 1: Low Reaction Yield
This guide provides a systematic approach to troubleshooting low yields in pyridone synthesis.[1]
dot
Caption: Troubleshooting workflow for low reaction yields.
Guide 2: Side Product Formation
This guide helps in identifying and mitigating the formation of common side products.
dot
Caption: Workflow for addressing side product formation.
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments discussed in this guide.
Protocol 1: Guareschi-Thorpe Synthesis of a Substituted 2-Pyridone
This protocol describes a classic method for synthesizing 2-pyridone derivatives.
Materials:
-
Ethyl cyanoacetate (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Ammonium carbonate (2 mmol)
-
Water (2 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl cyanoacetate (1 mmol), ethyl acetoacetate (1 mmol), and ammonium carbonate (2 mmol).[2][8]
-
Heat the reaction mixture to 80°C with vigorous stirring.[2][8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[2]
-
After completion, cool the reaction mixture and add cold water to precipitate the solid product.[8]
-
Filter the precipitate, wash with cold water, and dry to obtain the desired pyridone derivative.[8]
Protocol 2: N-Alkylation of a 2-Pyridone
This protocol provides a general procedure for the N-alkylation of a 2-pyridone, a common transformation in the synthesis of pyridone derivatives.
Materials:
-
2-Pyridone derivative (1 mmol)
-
Alkyl halide (e.g., benzyl bromide) (1.2 mmol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 mmol)
-
Anhydrous Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add the 2-pyridone derivative (1 mmol).
-
Add anhydrous DMF (5 mL) via syringe to dissolve the pyridone.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.2 mmol) portion-wise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes.
-
Slowly add the alkyl halide (1.2 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated pyridone.
References
- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.). Google Books.
- SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS - IIP Series. (n.d.).
- Synthesis of 2-pyridones - University of Bristol. (n.d.).
- - Benchchem. (n.d.).
- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022, December 7).
- Collective synthesis of 4-hydroxy-2-pyridone alkaloids and their antiproliferation activities. (n.d.).
- Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction - International Research Journal of Multidisciplinary Scope (IRJMS). (n.d.).
- Technical Support Center: Synthesis of Pyridone Derivatives - Benchchem. (n.d.). Retrieved January 9, 2026, from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXQ4zSS3j-2DXWE_R_mXNprCH3ITmgqFIWDdW-e9BUpBEZ95C7Psiay6H2Yf7YLBsr9BUI8TxN_GcXDcbJc1hKfjThkWtNJjJkkBcoiJvm0H8Fq-B26jHjLzZnQ571tPsK3y8K_ViftBVJV_zzBw_St9iH-Fs34wqwsMd3gbLJOki3DKM2_vGOjgUhjAVC24FyZi1CkZeE]("
- 4-Pyridone - Wikipedia. (n.d.).
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Publishing. (2023, August 21).
- 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile - MDPI. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. irjms.com [irjms.com]
- 4. iipseries.org [iipseries.org]
- 5. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 6. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
Technical Support Center: Strategies for Effective Purification of Pyridine Products
Welcome to the Technical Support Center for pyridine purification. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered in the purification of pyridine and its derivatives. This resource moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your experimental outcomes.
Section 1: Troubleshooting Common Purification Issues
This section addresses the most frequent problems encountered during the purification of pyridine-based compounds. Each issue is presented in a question-and-answer format to provide direct and actionable advice.
Issue 1: Persistent Water Contamination in Pyridine
Question: My pyridine still contains water even after simple distillation. Why is this happening and what is the definitive method to obtain anhydrous pyridine?
Answer: This is a classic challenge. Pyridine is highly hygroscopic, readily absorbing atmospheric moisture, and it forms a minimum-boiling azeotrope with water (boiling point of 94°C, composed of approximately 57% pyridine and 43% water by mole fraction).[1][2] This azeotropic behavior means that simple distillation cannot completely remove water.
The choice of drying method depends critically on the level of dryness your application requires. A multi-step approach is often necessary for achieving truly anhydrous conditions.
Causality & Strategy:
-
Pre-drying: For pyridine with significant water content, the first step is to remove the bulk of the water using a basic desiccant. Solid potassium hydroxide (KOH) or sodium hydroxide (NaOH) pellets are effective for this purpose.[3][4] They react with water and do not form complexes with pyridine, unlike acidic drying agents (e.g., CaCl₂), which must be avoided.[4]
-
Final Chemical Drying & Distillation: To achieve a high degree of dryness, a more powerful chemical drying agent followed by distillation is essential. Calcium hydride (CaH₂) is a superior choice as it reacts irreversibly with water to produce hydrogen gas and insoluble calcium hydroxide, which can be easily separated by distillation.[3][5][6]
-
Ultimate Dryness (For Ultra-Sensitive Applications): For reactions requiring the complete absence of water, a final drying step over potassium metal can be employed.[1][7] Potassium reacts with any remaining trace water. The endpoint is indicated by the formation of a deep red precipitate, signifying that all water has been consumed and the potassium has begun to react with the pyridine itself.[7]
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} caption: Decision tree for drying pyridine.
Issue 2: Contamination with Picolines and Lutidines
Question: My GC analysis shows that my distilled pyridine is contaminated with picolines. Their boiling points are very close. How can I separate them effectively?
Answer: You are correct; the boiling points of pyridine and its methylated homologues (picolines and lutidines) are very close, making separation by simple fractional distillation inefficient.[1]
| Compound | Boiling Point (°C) |
| Pyridine | 115.2 |
| 2-Picoline (α-picoline) | 129.4 |
| 3-Picoline (β-picoline) | 144.0 |
| 4-Picoline (γ-picoline) | 145.4 |
| 2,6-Lutidine | 144.0 |
Causality & Strategy:
To overcome the small difference in volatility, you can exploit chemical differences. The basicity of these compounds is similar, but their ability to form coordination complexes or salts can be leveraged for separation.
-
Complexation with Metal Salts: A highly effective classical method involves forming a crystalline complex with a metal salt, such as zinc chloride (ZnCl₂) or mercuric chloride (HgCl₂).[3] The pyridine complex (e.g., ZnCl₂(C₅H₅N)₂) can be precipitated, filtered, and recrystallized to high purity.[3] The purified pyridine is then regenerated by treating the complex with a strong base (e.g., concentrated NaOH solution) and isolated by steam distillation.[3] This process breaks the coordination bond, liberating the free base.
-
Fractional Crystallization of Oxalates: Another strategy is to precipitate the pyridine homologues as their oxalate salts.[3] By adding the crude pyridine mixture to a solution of oxalic acid in acetone, the pyridine oxalate precipitates and can be filtered and washed. The free base is then regenerated from the purified salt.[3]
dot graph TD { node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} caption: Workflow for separating pyridine from homologues.
Issue 3: Removing Pyridine from a Reaction Mixture
Question: I used pyridine as a solvent/catalyst, and now I'm struggling to remove the final traces from my organic product during workup. What is the best approach?
Answer: This is a very common workup challenge. Due to its high boiling point and miscibility with many organic solvents, simply removing pyridine under reduced pressure is often incomplete.[8][9] The optimal strategy depends on the stability of your desired product.
Causality & Strategy:
The basicity of the pyridine nitrogen atom is the key to its removal. It can be protonated to form a water-soluble salt or complexed with a metal.
-
For Acid-Stable Products (Most Common): Perform an aqueous wash with a dilute acid like 1M HCl or 5-10% aqueous citric acid.[10] This converts the pyridine into a water-soluble pyridinium salt (e.g., pyridinium hydrochloride), which is easily extracted into the aqueous phase.[10] A subsequent wash with a weak base like saturated sodium bicarbonate solution may be needed to neutralize any excess acid in the organic layer.[10]
-
For Acid-Sensitive Products: If your compound contains acid-labile functional groups (e.g., Boc protecting groups, acetals), an acidic wash is not suitable. Instead, use a wash with an aqueous solution of copper(II) sulfate (CuSO₄).[10] Pyridine is an excellent ligand and forms a water-soluble, deep blue tetrapyridinecopper(II) complex, which partitions into the aqueous layer.[10] Continue washing until the blue color of the aqueous layer no longer intensifies.
-
Azeotropic Removal: For nearly dry conditions or as a final cleanup step, add a co-solvent like toluene or heptane to the crude product and remove the solvents under reduced pressure (rotary evaporation).[10] This process can be repeated several times to azeotropically remove the last traces of pyridine.[10]
dot graph TD { node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} caption: Troubleshooting pyridine removal from a reaction.
Section 2: Detailed Experimental Protocols
These protocols provide validated, step-by-step procedures for common purification tasks. Always perform these procedures in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves and safety goggles. [11][12]
Protocol 1: Drying and Distillation of Pyridine using CaH₂
This protocol describes a standard method for obtaining anhydrous pyridine suitable for most moisture-sensitive applications.[4]
-
Pre-drying (Recommended): In a suitable flask, add solid KOH pellets (approx. 10-20 g/L) to commercial-grade pyridine.[1] Swirl and allow the mixture to stand for 24 hours. This removes the majority of the water.
-
Apparatus Setup: Assemble a distillation apparatus that has been oven-dried (>120°C) or flame-dried under vacuum and cooled under an inert atmosphere (e.g., dry nitrogen or argon).
-
Drying with CaH₂: Carefully decant the pre-dried pyridine into the dry distillation flask, leaving the KOH pellets and any sludge behind. Add calcium hydride powder (CaH₂, approx. 5-10 g/L) to the pyridine.[1] Caution: CaH₂ reacts with water to produce flammable hydrogen gas; ensure the apparatus is not a closed system and is vented to a bubbler.
-
Reflux: Fit the flask with a reflux condenser protected by a drying tube or inert gas inlet. Reflux the pyridine over CaH₂ for at least 2-3 hours.[1][5] This ensures the complete reaction of CaH₂ with any residual water.
-
Distillation: Reconfigure the apparatus for distillation (using a short path or Vigreux column is sufficient). Discard the first 5-10% of the distillate (forerun), which may contain more volatile impurities.
-
Collection & Storage: Collect the main fraction distilling at a constant temperature (~115°C). Collect the purified, anhydrous pyridine in an oven-dried receiver flask under an inert atmosphere. For storage, transfer the anhydrous pyridine via cannula to a clean, dry bottle (e.g., an amber bottle with a Sure/Seal cap) containing activated 3Å molecular sieves to maintain dryness.[1][6]
Section 3: Frequently Asked Questions (FAQs)
Q1: My pyridine is yellow/brown. What causes this discoloration and how can I fix it? A2: The discoloration of pyridine is often due to the presence of impurities or degradation products from prolonged storage, exposure to air, or light.[1] Purification by distillation, often after treatment with a drying agent like KOH or a mild oxidizing agent like potassium permanganate (KMnO₄), will typically yield a colorless liquid.[1][3]
Q2: How can I confirm the purity of my final product? A2: Several analytical methods can be used to assess purity. Gas Chromatography (GC) is ideal for quantifying volatile impurities like residual water and picolines.[1] For non-volatile impurities or pyridine derivatives, High-Performance Liquid Chromatography (HPLC) can be used.[13] To specifically determine water content, the Karl Fischer titration is the gold standard method.[3]
Q3: I'm purifying a pyridine derivative using column chromatography and see significant peak tailing. Why? A3: Peak tailing is a common problem when purifying basic compounds like pyridine derivatives on standard silica gel.[13] The basic nitrogen atom interacts strongly with acidic residual silanol groups (Si-OH) on the silica surface, leading to poor peak shape.[13] To fix this, add a small amount of a competing base, such as triethylamine (TEA, ~0.1-1%), to your mobile phase.[13] The TEA will preferentially bind to the active silanol sites, allowing your compound to elute with a much more symmetrical peak shape.
Section 4: Safety, Handling, and Storage
Q1: What are the most critical safety precautions for handling and storing purified, anhydrous pyridine? A1: Pyridine is a flammable liquid with a low flash point (~20°C) and is toxic by inhalation, ingestion, and skin contact.[14][15][16]
-
Handling: Always handle pyridine in a certified chemical fume hood to avoid inhaling its harmful and unpleasant vapors.[11][14] Wear appropriate PPE, including nitrile gloves (which are resistant to pyridine), a lab coat, and chemical splash goggles.[11]
-
Storage: Store purified, anhydrous pyridine in a tightly sealed, dark glass bottle to protect it from moisture and light, which can cause degradation.[1][11] The storage area should be cool, dry, well-ventilated, and away from sources of ignition, strong acids, and oxidizing agents.[11][12] Ensure containers are properly labeled.[11]
References
- LookChem. (n.d.). Purification of Pyridine - Chempedia.
- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
- Chen, B.-C., et al. (2005). Design and control of heterogeneous azeotropic column system for the separation of pyridine and water. Industrial & Engineering Chemistry Research.
- Slaugh, L. H., & Canton, E. J. (1955). U.S. Patent No. 2,708,653. Google Patents.
- Suda, A., et al. (2010). U.S. Patent Application No. 12/811,291. Google Patents.
- Suda, A., et al. (2011). Chinese Patent No. CN101981007A. Google Patents.
- ResearchGate. (2014). How do I get dry pyridine?
- IONiC/VIPEr. (2009). drying pyridine.
- Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
- PubMed. (2014). Design, synthesis and evaluation of pyridine-based chromatographic adsorbents for antibody purification.
- New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine.
- Penta chemicals. (2024). Safety Data Sheet: Pyridine.
- DWSIM. (n.d.). Double Distillation Column Process for Separation of Azeotropic Mixture (Pyridine-Water) using Pressure Swing Distillation(PSD).
- ACS Publications. (2005). Design and Control of Heterogeneous Azeotropic Column System for the Separation of Pyridine and Water.
- ResearchGate. (2021). How to dry the pyridine?
- Berg, L., & Yeh, A. I. (1992). U.S. Patent No. 5,100,514. Google Patents.
- Neu, E. L. (1974). U.S. Patent No. 3,804,722. Google Patents.
- G.V.S.R., P., et al. (2010). U.S. Patent Application No. 12/675,809. Google Patents.
- ResearchGate. (2025). Separation of picolines by dissociation extraction.
- Wang, Y., et al. (2007). Chinese Patent No. CN101066946A. Google Patents.
- ACS Publications. (2007). Removal of α-Picoline, β-Picoline, and γ-Picoline from Synthetic Wastewater Using Low Cost Activated Carbons Derived from Coconut Shell Fibers.
- NCBI Bookshelf. (n.d.). Pyridine - Some Industrial Chemicals.
- Royal Society of Chemistry. (2014). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.
- G.V.S.R., P., et al. (2007). WIPO Patent Application No. WO/2007/052302. Google Patents.
- Semantic Scholar. (1974). Purification and separation of pyridine nucleotide-linked dehydrogenases by affinity chromatography techniques.
- Wikipedia. (n.d.). Pyridine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dwsim.fossee.in [dwsim.fossee.in]
- 3. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. drying pyridine | VIPEr [ionicviper.org]
- 7. researchgate.net [researchgate.net]
- 8. US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
- 9. WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 12. nj.gov [nj.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. carlroth.com [carlroth.com]
- 15. thermofishersci.in [thermofishersci.in]
- 16. Pyridine - Wikipedia [en.wikipedia.org]
Technical Support Center: Mitigating Tailing in Chromatography of Basic Pyridine Compounds
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the chromatographic analysis of basic pyridine compounds. Our goal is to provide you with not just solutions, but a foundational understanding of the underlying principles to empower your method development and troubleshooting processes.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing when analyzing basic pyridine compounds on a standard silica-based column?
A: The most common reason for peak tailing with basic compounds like pyridines is secondary interactions between the analyte and the stationary phase.[1][2][3] Specifically, the basic nitrogen atom in the pyridine ring can interact strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based columns (e.g., C18).[4][5] These interactions are a form of secondary retention mechanism, separate from the intended hydrophobic interactions, causing a portion of the analyte molecules to be retained longer, which results in an asymmetric, tailing peak.[3]
The extent of this issue is influenced by several factors:
-
Silanol Acidity: Free silanol groups are more acidic and, therefore, more likely to interact with basic analytes, leading to more pronounced tailing.[3]
-
Column Type: Older, Type A silica columns have a higher concentration of metal impurities and more acidic silanols, making them more prone to causing peak tailing for basic compounds compared to modern, high-purity Type B silica columns.[3][6]
-
Mobile Phase pH: The pH of the mobile phase dictates the ionization state of both the pyridine compound and the silanol groups, playing a crucial role in the extent of these secondary interactions.[1][5]
dot graph TD; A[Pyridine Compound in Mobile Phase] --> B{Silica Stationary Phase}; B --> C[Primary Interaction(Hydrophobic with C18)]; B --> D[Secondary Interaction(Ionic/H-Bonding with Silanols)]; C --> E[SymmetricalGaussian Peak]; D --> F[Peak Tailing]; subgraph Legend direction LR G[Desired Path] -- Good Peak Shape --> H[Undesired Path] end style G fill:#34A853,stroke:#34A853,stroke-width:2px,color:#FFFFFF style H fill:#EA4335,stroke:#EA4335,stroke-width:2px,color:#FFFFFF end caption: Primary vs. Secondary Interactions in RP-HPLC.
Q2: How does adjusting the mobile phase pH help in reducing peak tailing for pyridine derivatives?
A: Adjusting the mobile phase pH is a powerful tool to control the ionization state of both the basic pyridine analyte and the acidic silanol groups, thereby minimizing unwanted secondary interactions.[1][7] The strategy depends on the pKa of the pyridine compound and the stability of the column.
-
Low pH (e.g., pH < 3): At a low pH, the silanol groups are protonated (Si-OH) and thus neutralized, reducing their capacity for ionic interactions with the now-protonated (positively charged) pyridine compound.[3][8][9] This is a very common and effective strategy. However, it's crucial to use a column designed for low pH conditions to avoid hydrolysis of the silica stationary phase.[8][9]
-
High pH (e.g., pH > 8): At a high pH, the basic pyridine compound is in its neutral form, which eliminates the possibility of ionic interactions with the now-deprotonated (negatively charged) silanol groups.[6][10] This approach can be very effective for achieving excellent peak symmetry. However, it requires a pH-stable column, such as a hybrid or polymer-based column, as traditional silica columns will dissolve at high pH.[10][11]
Key Consideration: Avoid operating at a pH close to the pKa of your pyridine analyte.[1][12] When the pH is near the pKa, the compound exists as a mixture of ionized and non-ionized forms, which can lead to peak broadening or splitting.[1] For robust methods, it is recommended to work at a pH that is at least 1.5 to 2 units away from the analyte's pKa.[13][14]
dot graph LR; subgraph "Low pH (e.g., pH 2.5)" Pyridine_low["Pyridine(Protonated, +)"] Silanol_low["Silanol(Neutral, Si-OH)"] Interaction_low["Interaction(Repulsion/Minimal)"] Pyridine_low --> Interaction_low; Silanol_low --> Interaction_low; Interaction_low --> Result_low[Good Peak Shape]; style Result_low fill:#34A853, color:#FFFFFF end subgraph "High pH (e.g., pH 10)" Pyridine_high["Pyridine(Neutral)"] Silanol_high["Silanol(Deprotonated, SiO-)"] Interaction_high["Interaction(Minimal)"] Pyridine_high --> Interaction_high; Silanol_high --> Interaction_high; Interaction_high --> Result_high[Good Peak Shape]; style Result_high fill:#34A853, color:#FFFFFF end caption: Effect of pH on Analyte and Silanol Ionization.
Troubleshooting Guides
Issue: My pyridine compound shows significant peak tailing even after adjusting the mobile phase pH.
This is a common scenario, and it often requires a multi-faceted approach to resolve. Here is a systematic troubleshooting workflow:
Step 1: Introduce a Mobile Phase Additive
If pH adjustment alone is insufficient, the next step is to use a mobile phase additive. These additives work by masking the residual silanol groups or by other mechanisms that improve peak shape.
| Additive Type | Example | Concentration | Mechanism of Action | Pros | Cons |
| Competing Base | Triethylamine (TEA) | 5-20 mM | TEA, a small basic molecule, preferentially interacts with the acidic silanol sites, effectively "masking" them from the pyridine analyte.[4][15] | Very effective at reducing tailing.[15] | Not MS-compatible due to ion suppression. Can shorten column lifetime.[16][17] |
| Acidic Modifier/ Ion-Pairing Agent | Trifluoroacetic Acid (TFA) | 0.05-0.1% | Lowers mobile phase pH to ~2, protonating silanols. Also acts as an ion-pairing agent, forming a neutral complex with the protonated pyridine.[10] | Strong ion-pairing can improve retention and peak shape. | Can be difficult to remove from the column. Can cause ion suppression in MS. |
| Buffer Salts | Ammonium Formate / Ammonium Acetate | 10-25 mM | Control pH and increase the ionic strength of the mobile phase, which can help to shield the silanol interactions and improve peak shape.[8][18] | Generally MS-compatible.[8] Effective at improving peak shape. | Higher concentrations can lead to precipitation with high organic content and may suppress MS signal.[8] |
Objective: To prepare a 1L mobile phase of 50:50 Acetonitrile:Water with 10 mM TEA, pH adjusted to 3.0.
Materials:
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Triethylamine (TEA)
-
Phosphoric Acid (or other suitable acid for pH adjustment)
-
1L Volumetric flask
-
Pipettes
-
pH meter
Procedure:
-
Add approximately 400 mL of HPLC-grade water to the 1L volumetric flask.
-
Using a pipette, add the required volume of TEA to the flask. For a 10 mM concentration in 1L, this is approximately 1.4 mL of TEA.
-
Mix well by swirling the flask.
-
Calibrate your pH meter according to the manufacturer's instructions.
-
Place the pH probe in the aqueous solution and slowly add phosphoric acid dropwise while stirring until the pH reaches 3.0.
-
Add 500 mL of HPLC-grade Acetonitrile to the flask.
-
Bring the flask to the 1L mark with HPLC-grade water.
-
Cap and invert the flask several times to ensure a homogenous mixture.
-
Degas the mobile phase using sonication or vacuum filtration before use.
Step 2: Select an Appropriate Column
If mobile phase optimization does not resolve the tailing, the column itself is the next area to address. Modern HPLC columns are designed with various technologies to minimize silanol interactions.
-
End-Capped Columns: These are standard C18 columns where the residual silanol groups are chemically bonded ("capped") with a small silylating agent (like trimethylsilyl chloride).[1][8] This reduces the number of available acidic sites for interaction. While most modern columns are end-capped, the efficiency of this process varies.
-
Polar-Embedded Columns: These columns have a polar functional group (e.g., amide, carbamate) embedded within the C18 alkyl chain. This polar group provides a shielding effect, preventing basic analytes from getting close to the silica surface and interacting with residual silanols.[1]
-
Hybrid Particle Columns (e.g., BEH, CSH): These columns are made from a hybrid of silica and organosiloxane materials.[6] This results in a lower concentration of surface silanols and increased stability across a wider pH range (typically 1-12), making them excellent choices for methods requiring high pH to keep basic analytes neutral.[6][10]
-
Positively Charged Surface Columns: Some columns are specifically designed with a low-level positive charge on the surface.[19] This positive charge repels protonated basic analytes through electrostatic repulsion, preventing them from interacting with the underlying silanol groups and dramatically improving peak shape, even with MS-friendly mobile phases like 0.1% formic acid.[10][19]
References
- What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]
- Effect of Triethylamine (TEA) on the Retention in RPLC - Pharma Growth Hub. [Link]
- Troubleshooting Poor Peak Shape and Resolution in HPLC - YouTube. [Link]
- Troubleshooting Peak Shape Problems in HPLC - Waters Corpor
- How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?
- [Readers Insight] Triethylamine as a Mobile Phase Additive: Wh
- An Introduction to Peak Tailing, Fronting and Splitting in Chrom
- Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News - alwsci. [Link]
- How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]
- The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]
- LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. [Link]
- But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. [Link]
- How can I prevent peak tailing in HPLC?
- Tips and Tricks of HPLC System Troubleshooting - Agilent. [Link]
- What are common causes of peak tailing when running a reverse-phase LC column?
- Back to Basics: The Role of pH in Retention and Selectivity | LCGC Intern
- Mechanisms of retention in HPLC Part 2. [Link]
- Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC Intern
- Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chrom
- Exploring the Role of pH in HPLC Separ
- What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. [Link]
- Impact of mobile phase composition on reverse-phase separation of polar basic compounds - Macedonian Pharmaceutical Bulletin. [Link]
- Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separ
- Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography | Request PDF - ResearchG
- Control pH During Method Development for Better Chrom
- HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. [Link]
- Improve Performance of Strongly Basic Molecules- SCIENCE UNFILTERED. [Link]
- PEAK TAILING: Phenomenon, Symptoms, and Corrections - YouTube. [Link]
- Peak Tailing in HPLC - Element Lab Solutions. [Link]
- HPLC Column Equivalent List – Alternatives to Waters, Agilent, Phenomenex and More. [Link]
- HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. [Link]
- Retention mechanisms in reversed-phase liquid chromatography. Stationary-phase bonding density and partitioning - PubMed. [Link]
- Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC - NIH. [Link]
- Method from Mars?
- How Triethilamine works on a compound separation in a reversed phase column (C18)? [Link]
- Retention behaviour of analytes in reversed-phase high-performance liquid chrom
- Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chrom
- Columns Used in HPLC - Different Types and How to Choose - Drawell. [Link]
- HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences. [Link]
- Mechanisms of retention in HPLC. [Link]
- Retention Mechanism in Reversed-Phase Liquid Chromatography: A Molecular Perspective. [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 8. labcompare.com [labcompare.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. support.waters.com [support.waters.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. moravek.com [moravek.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. agilent.com [agilent.com]
- 15. welch-us.com [welch-us.com]
- 16. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. phenomenex.com [phenomenex.com]
Technical Support Center: Acid-Base Extraction for Pyridine Derivative Purification
An in-depth guide to the purification of pyridine derivatives using acid-base extraction, designed for researchers, scientists, and drug development professionals.
The Core Principle: Exploiting the Basicity of the Pyridine Ring
The foundation of this purification technique lies in the chemical nature of the pyridine ring. The nitrogen atom possesses a lone pair of electrons that is not part of the aromatic π-system, rendering it basic and available for protonation.[1] This reaction is the key to the entire separation process.
-
In its neutral form , a pyridine derivative is typically an organic-soluble compound.
-
When treated with an acid , the nitrogen atom is protonated, forming a pyridinium salt .[1] This salt is an ionic species and, consequently, is highly soluble in an aqueous medium.[2][3]
This reversible transformation allows for the selective transfer of the pyridine derivative from an organic solvent into an aqueous solution, leaving behind neutral and acidic impurities.[4][5] The process is then reversed by adding a base to regenerate the neutral pyridine compound, which can be extracted back into an organic solvent.[6]
Caption: High-level workflow for purifying a pyridine derivative.
Frequently Asked Questions (FAQs)
Q1: How do I select the appropriate acid for the extraction? The primary consideration is the pKa of your pyridine derivative's conjugate acid. The acid used for extraction must have a pKa at least 2-3 units lower than the pyridinium ion to ensure complete protonation. For most derivatives, a 1M solution of a strong acid like hydrochloric acid (HCl) is effective and common.[7][8] If your compound is acid-sensitive, a milder organic acid like a 5-10% citric acid solution can be used as an alternative.[7]
Q2: What is the pKa of my pyridine derivative? The pKa of the conjugate acid of pyridine itself is approximately 5.25.[1] This value is highly sensitive to substituents on the ring. Electron-donating groups (e.g., alkyl, methoxy) increase the basicity (raise the pKa), while electron-withdrawing groups (e.g., chloro, nitro, cyano) decrease it.[9][10] Referencing a pKa table for substituted pyridines is a critical first step in method design.
| Compound | pKa of Conjugate Acid |
| Pyridine | 5.25[1] |
| 2-Methylpyridine (α-picoline) | 5.94[9] |
| 3-Methylpyridine (β-picoline) | 5.63 |
| 4-Methylpyridine (γ-picoline) | 6.03 |
| 2-Chloropyridine | 0.72 |
| 3-Chloropyridine | 2.84 |
| 4-Dimethylaminopyridine (DMAP) | 9.70 |
| (Note: pKa values are approximate and can vary slightly based on measurement conditions.) |
Q3: Which organic solvent should I use? An ideal extraction solvent must be immiscible with water and should readily dissolve your neutral pyridine derivative while having low solubility for the pyridinium salt.[11][12] Common choices include diethyl ether, ethyl acetate, and dichloromethane (DCM).[4] A key practical consideration is density; solvents less dense than water (diethyl ether, ethyl acetate) will form the top layer, while denser solvents (DCM) will form the bottom layer.[13] This is crucial for correctly identifying and separating the layers in the separatory funnel.
Q4: How do I recover my purified compound from the aqueous layer? This process is called "back-extraction." After isolating the aqueous layer containing the protonated pyridinium salt, you must add a base to neutralize the acid and deprotonate the salt back to its neutral, organic-soluble form.[6] Typically, a 2M solution of sodium hydroxide (NaOH) is added until the aqueous layer is basic (pH > 9-10, confirmed with pH paper).[6] Once the neutral compound is regenerated, it can be extracted from the aqueous layer using a fresh portion of organic solvent.[5]
Troubleshooting Guide: Common Experimental Issues
Q5: I'm experiencing very low recovery of my pyridine derivative. What went wrong? Low recovery can stem from several issues. A systematic check is the best approach.
-
Incomplete Protonation: The aqueous layer may not be acidic enough to fully protonate your pyridine derivative, especially if the derivative is a weak base. After shaking, test the pH of the aqueous layer. It should be strongly acidic (pH < 2). If not, more acid is needed.[14]
-
Incomplete Back-Extraction: When recovering the compound, ensure the aqueous layer is sufficiently basic to fully deprotonate the pyridinium salt. Perform multiple extractions (at least 2-3) with fresh organic solvent to efficiently recover your compound.[15] A single extraction is rarely sufficient.
-
Pyridinium Salt Solubility: Some pyridinium salts, particularly those formed with large counter-ions (like tosylate) or in the presence of more polar organic solvents, can have partial solubility in the organic layer.[16][17] If this is suspected, washing the organic layer with brine after the acid extraction can help "salt out" the ionic species into the aqueous layer.[13]
-
Emulsion Formation: Significant material can be lost in a stable emulsion between the two layers.[18] See Q6 for how to address this.
Caption: Decision tree for troubleshooting low product recovery.
Q6: The layers won't separate and I have a thick emulsion. How do I fix this? Emulsion formation is one of the most common frustrations in liquid-liquid extraction.[18][19] It happens when vigorous mixing creates a stable suspension of one liquid within the other, often stabilized by surfactant-like impurities.[20]
-
Prevention is Key: Instead of shaking the separatory funnel vigorously, use gentle, repeated inversions. This allows for sufficient surface area contact for the extraction to occur without the high energy input that creates emulsions.[18][20]
-
Breaking a Formed Emulsion:
-
Wait: Give the funnel 15-20 minutes to stand undisturbed. Sometimes, the emulsion will break on its own.[21]
-
Add Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, decreasing the mutual solubility of the phases and helping to force separation.[19][22] This is often the most effective method.
-
Gentle Stirring: Gently swirl the mixture or use a glass rod to stir at the interface.
-
Centrifugation: If the volume is small enough, transferring the mixture to centrifuge tubes and spinning for several minutes can effectively break the emulsion.[18]
-
Filtration: As a last resort, you can filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the droplets, but may lead to some product loss.[22]
-
Q7: My final product is pure by NMR, but it's a wet oil instead of a solid. What happened? This indicates the presence of residual water. Organic solvents have a non-zero, albeit small, solubility for water.[23] Evaporating a "wet" solvent will leave behind your compound contaminated with water.
-
Solution: Use a Drying Agent. Before the final evaporation step, the organic layer must be dried. This is accomplished by adding an anhydrous inorganic salt, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), directly to the organic solution in a flask.[11][13]
-
Proper Technique: Add the drying agent in portions and swirl the flask.[24] If the drying agent clumps together, water is still present. Continue adding the agent until some of it remains a free-flowing powder, indicating that all the water has been absorbed.[23] Allow it to sit for 5-10 minutes, then separate the dried solution from the solid agent by gravity filtration or by carefully decanting the liquid.[13]
Key Experimental Protocols
-
Dissolve: Dissolve your crude mixture containing the pyridine derivative in an appropriate organic solvent (e.g., 50 mL of ethyl acetate). Transfer this solution to a separatory funnel.
-
Acid Wash: Add an equal volume of 1M HCl to the funnel.[7]
-
Extract: Stopper the funnel, invert it, and immediately open the stopcock to vent any pressure.[11] Close the stopcock and gently invert the funnel 10-15 times, venting frequently.
-
Separate: Place the funnel in a ring stand and allow the layers to fully separate.
-
Drain: Remove the stopper and drain the lower (aqueous) layer into a clean Erlenmeyer flask. Label this "Aqueous 1".
-
Repeat: Repeat the acid wash (steps 2-5) on the organic layer one more time, combining the aqueous layers. The organic layer now contains neutral/acidic impurities and can be set aside.
-
Basify: Cool the combined aqueous extracts in an ice bath. Slowly add 2M NaOH while stirring until the solution is strongly basic (pH > 10).
-
Back-Extract: Return the basic aqueous solution to the separatory funnel. Add a fresh portion of organic solvent (e.g., 30 mL of ethyl acetate).
-
Extract & Separate: Stopper, mix using gentle inversions as before, and allow the layers to separate.
-
Collect Organic Layer: Drain the lower aqueous layer and discard it. Pour the upper organic layer out through the top neck of the funnel into a clean flask labeled "Product".
-
Repeat Back-Extraction: Extract the aqueous layer one more time with fresh solvent and combine the organic layers.
-
Dry & Concentrate: Wash the combined organic layers with brine, then dry over anhydrous Na₂SO₄.[12][13] Filter off the drying agent and remove the solvent by rotary evaporation to yield the purified pyridine derivative.
References
- Tips for Troubleshooting Liquid–Liquid Extractions - LCGC Intern
- Pyridinium - Wikipedia. [Link]
- Extraction and Drying – Cooperative Organic Chemistry Student Labor
- Pyridine - Wikipedia. [Link]
- Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. [Link]
- Calculations of p Ka Values of Selected Pyridinium and Its N-Oxide Ions in W
- Drying an Organic Solution - Utah Tech University. [Link]
- pKa VALUES OF 2- AND 2,6-DISUBSTITUTED PYRIDINE DERIVATIVES CONTAINING SULFENYL AND SULFINYL GROUPS AND σ* AND Es. [Link]
- Drying an organic solvent - YouTube. [Link]
- Drying Organic Solutions - Organic Chemistry
- Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chrom
- Why is Pyridinium Chlorochromate soluble in organic solvents? - Chemistry Stack Exchange. [Link]
- Techniques for Emulsion Breaking for Oil in W
- Solubility Trends in Pyridinium Salts for Non-Aqueous Organic Redox Flow Batteries | Request PDF - ResearchG
- Tips & Tricks: Emulsions - Department of Chemistry : University of Rochester. [Link]
- (A) Structures and solubilities of pyridinium salts in the current...
- Detailed Methods for Drying and Purifying Common Organic Solvents in the Labor
- KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google P
- Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile | The Journal of Physical Chemistry A - ACS Public
- CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google P
- Application Of Acid Base Extraction In Organic Chemistry - Welcome Home Vets of NJ. [Link]
- US6087507A - Separation of pyridine or pyridine derivatives
- US2708653A - Purification of pyridine bases by distillation - Google P
- pKa Data Compiled by R.
- Removing Pyridine : r/chemistry - Reddit. [Link]
- 4.8: Acid-Base Extraction - Chemistry LibreTexts. [Link]
- Eco-friendly process for recovery of pyridine and/or its derivatives - Google P
- Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture - CDN. [Link]
- How can I optimize an extraction? : r/chemistry - Reddit. [Link]
- Acid–base extraction - Wikipedia. [Link]
- Acid-Base Extraction Techniques - Coconote. [Link]
- Pyridine - Solubility of Things. [Link]
- What are some common mistakes when doing liquid-liquid extraction labs? - Reddit. [Link]
- Acid-Base Extraction. [Link]
- What is best method to remove pyridine from a reaction mixture?
- Synthesis of a New Series of Pyridine and Fused Pyridine Deriv
- Analysis of amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography | Request PDF - ResearchG
- Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor - MDPI. [Link]
- What is a suitable process to eliminate an excess of pyridine from an aqueous solution? - Chemistry Stack Exchange. [Link]
- Troubleshooting: The Workup - Department of Chemistry : University of Rochester. [Link]
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. Pyridinium - Wikipedia [en.wikipedia.org]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. www.welcomehomevetsofnj.org - Application Of Acid Base Extraction In Organic Chemistry [welcomehomevetsofnj.org]
- 5. coconote.app [coconote.app]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Calculations of p Ka Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Extraction and Drying – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. azom.com [azom.com]
- 22. Tips & Tricks [chem.rochester.edu]
- 23. cactus.utahtech.edu [cactus.utahtech.edu]
- 24. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing Purification of Polar Molecules via Derivatization
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the purification of highly polar compounds. Polar functional groups, such as hydroxyls, carboxylic acids, and amines, can lead to issues like poor peak shape, low volatility, and difficult separation in chromatographic methods. A powerful strategy to overcome these hurdles is the chemical conversion of these polar moieties into less polar derivatives. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions regarding this essential technique.
Why Convert to a Less Polar Derivative? The Causality Behind the Choice
Highly polar molecules often exhibit strong intermolecular interactions, such as hydrogen bonding. This can lead to several challenges during purification and analysis:
-
Chromatographic Issues : Strong interactions with polar stationary phases (like silica gel) can result in significant peak tailing, reducing resolution and making quantification difficult. In reversed-phase HPLC, highly polar compounds may have very short retention times, eluting near the void volume, which also complicates separation.[1][2]
-
Low Volatility : For techniques like Gas Chromatography (GC), which require the analyte to be volatile, polar compounds are often unsuitable as they may not vaporize easily and can even decompose at high temperatures.[3] Derivatization increases volatility by masking the polar functional groups.[4][5]
-
Solubility Challenges : In some instances, converting a polar compound to a less polar derivative can improve its solubility in non-polar organic solvents, facilitating extraction and other purification steps.
By converting a polar functional group into a less polar derivative, we fundamentally alter the molecule's physical properties to be more amenable to standard purification techniques.
Core Derivatization Strategies: A Functional Group Approach
This section is structured to address specific challenges you might encounter with common polar functional groups.
Section 1: Alcohols and Phenols
The hydroxyl group (-OH) is a primary target for derivatization due to its strong hydrogen-bonding capabilities. The most common strategy is the formation of silyl ethers or esters (acetates).
Q1: My alcohol-containing compound is showing significant tailing on a silica gel column. What is the best derivatization strategy to improve its chromatographic behavior?
A1: The most robust and widely used method for reducing the polarity of alcohols is silylation , the conversion of the hydroxyl group to a silyl ether (-O-SiR₃).[6][7] This transformation replaces the active, acidic proton of the alcohol with a sterically bulky and non-polar silyl group, which effectively eliminates hydrogen bonding. The result is a less polar, more volatile compound with significantly improved chromatographic properties.[4][5]
Q2: I'm new to silylation. Which silylating reagent should I choose?
A2: The choice of silylating reagent depends on the stability required for your derivative and the steric hindrance around the hydroxyl group. Here's a comparative overview:
| Reagent Abbreviation | Full Name | Key Characteristics |
| TMSCl | Trimethylsilyl chloride | Highly reactive, forms the least stable silyl ethers (TMS ethers). Good for simple, unhindered alcohols.[6] |
| TBSCl/TBDMSCl | tert-Butyldimethylsilyl chloride | Forms robust TBS/TBDMS ethers that are stable to a wide range of reaction conditions and chromatography.[8][9] A very common choice for protecting groups in multi-step synthesis. |
| TIPSCl | Triisopropylsilyl chloride | Provides even greater steric bulk and stability than TBS ethers, useful for very sensitive substrates or when TBS ethers are not stable enough.[8][10] |
Q3: My silylation reaction is not going to completion. What are the common causes and how can I troubleshoot this?
A3: Incomplete silylation is a frequent issue. Here are the usual suspects and their solutions:
-
Presence of Water: Silylating agents are highly sensitive to moisture and will react preferentially with water over your alcohol.[11][12] Ensure all glassware is flame-dried or oven-dried before use, and use anhydrous solvents.
-
Inactive Reagent: Silylating agents can degrade upon exposure to atmospheric moisture. It's best to use a fresh bottle or an ampule of the reagent.[10][13]
-
Insufficient Base: For silyl chlorides (like TMSCl, TBSCl), a base such as imidazole or triethylamine is required to neutralize the HCl byproduct.[7][8] Ensure you are using the correct stoichiometry of the base.
-
Steric Hindrance: For bulky alcohols, the reaction may be slow. Consider using a more reactive silylating agent (e.g., a silyl triflate) or heating the reaction.[6][8]
Q4: My silyl ether derivative seems to be decomposing during purification on a silica gel column. Why is this happening and what can I do?
A4: Silyl ethers can be sensitive to acid, and standard silica gel is slightly acidic.[10] This can be enough to cleave less stable silyl ethers like TMS ethers. To mitigate this, you can:
-
Neutralize the Silica Gel: Prepare a slurry of silica gel with a small amount of triethylamine in your eluent, then pack the column. This will neutralize the acidic sites.
-
Use a More Stable Silyl Group: If you are using a TMS ether, consider switching to a more robust group like TBS, which is generally stable to silica gel chromatography.[8][10]
-
Alternative Purification: Consider other purification methods like distillation if your compound is volatile, or crystallization.
-
Preparation : Under an inert atmosphere (nitrogen or argon), dissolve the alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
-
Addition of Reagents : Add imidazole (2.5 equivalents) to the solution and stir until it dissolves. Then, add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.2 equivalents) portion-wise.
-
Reaction Monitoring : Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up : Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[8]
-
Extraction : Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate.
-
Purification : Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.[14]
Section 2: Carboxylic Acids
The carboxylic acid group (-COOH) is highly polar and acidic, often leading to significant issues in chromatography. Esterification is the most common and effective method to mask this functionality.
Q1: My carboxylic acid is streaking badly on my TLC plate and column. How can I improve this?
A1: The most effective way to handle a carboxylic acid for purification by normal-phase chromatography is to convert it into an ester, typically a methyl or ethyl ester. This process, known as esterification , replaces the acidic proton and reduces the polarity of the molecule, leading to much better chromatographic behavior.[4][15][16]
Q2: What are the common methods for esterification?
A2: There are several reliable methods for esterification:
-
Fischer Esterification: This is a classic method involving heating the carboxylic acid with an excess of an alcohol (which can also serve as the solvent) in the presence of a strong acid catalyst like sulfuric acid.[17][18] The reaction is reversible, so removing the water that is formed can drive the reaction to completion.[19][20]
-
Using Diazomethane: Diazomethane (CH₂N₂) is a highly effective reagent for converting carboxylic acids to methyl esters. The reaction is fast and clean, but diazomethane is toxic and explosive, requiring special handling.
-
Alkylation with Alkyl Halides: The carboxylate salt of the acid (formed by reacting the acid with a base) can be reacted with an alkyl halide (like methyl iodide or ethyl bromide) in an Sₙ2 reaction to form the ester.[20]
Q3: My Fischer esterification is giving a low yield. How can I improve it?
A3: Fischer esterification is an equilibrium process, so to improve the yield of the ester, you need to shift the equilibrium to the product side.[19][21][22] This can be achieved by:
-
Using a Large Excess of Alcohol: Using the alcohol as the solvent will drive the reaction forward according to Le Chatelier's principle.[19]
-
Removing Water: As water is a product of the reaction, its removal will push the equilibrium towards the ester. This can be done by using a Dean-Stark apparatus or by adding a dehydrating agent.[19]
-
Increasing Reaction Time or Temperature: Ensure the reaction has reached equilibrium, which may require longer heating times.[21]
-
Setup : To a round-bottom flask, add the carboxylic acid (1.0 equivalent) and a large excess of the desired alcohol (e.g., methanol for a methyl ester, often used as the solvent).
-
Catalyst Addition : Carefully add a catalytic amount of concentrated sulfuric acid (typically a few drops to 0.1 equivalents).
-
Heating : Heat the mixture to reflux and monitor the reaction by TLC.
-
Neutralization : After the reaction is complete, cool the mixture to room temperature and carefully neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate.
-
Extraction : Extract the ester with an organic solvent.
-
Purification : Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate. The crude ester can then be purified by column chromatography or distillation.
Section 3: Amines
Primary and secondary amines are polar and can be problematic in purification. Acylation to form amides is a common strategy to reduce their polarity and basicity.
Q1: My amine-containing compound is difficult to purify by silica gel chromatography. What should I do?
A1: Amines are basic and can interact strongly with the acidic silica gel, leading to streaking and sometimes irreversible adsorption. Converting the amine to an amide through acylation is an excellent solution.[1][15] Amides are significantly less basic and less polar than the corresponding amines, which greatly improves their chromatographic behavior. Acetylation (forming an acetamide) is a very common approach.[23]
Q2: What is a simple and effective way to acetylate an amine?
A2: A straightforward and highly effective method is to react the amine with acetic anhydride, often in the presence of a base like triethylamine or pyridine to scavenge the acetic acid byproduct.[23][24][25] The reaction is typically fast and high-yielding.
Q3: Can I acetylate an amine in the presence of an alcohol?
A3: Yes, selective acylation is possible. Amines are generally more nucleophilic than alcohols, so under carefully controlled conditions (e.g., at low temperatures), you can often selectively acylate an amine in the presence of a hydroxyl group.[26]
-
Preparation : Dissolve the amine (1.0 equivalent) in a suitable solvent like dichloromethane (DCM).
-
Base Addition : Add a base such as triethylamine (1.2 equivalents).
-
Acylating Agent : Cool the solution in an ice bath and slowly add acetic anhydride (1.1 equivalents).
-
Reaction : Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work-up : Quench the reaction with water.
-
Extraction and Purification : Separate the organic layer, wash with a mild acid (like dilute HCl) to remove excess base, then with sodium bicarbonate solution, and finally with brine. Dry the organic layer and concentrate to obtain the crude amide, which can be purified by chromatography or crystallization.
References
- Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits.
- BenchChem. (2025). Issues with silylation reactions in protic solvents.
- Ray, D. E. (2018). Analyte Derivatization as an Important Tool for Sample Preparation. LCGC International.
- Chromatography Online. (n.d.). Derivatization.
- Wikipedia. (n.d.). Silylation.
- BenchChem. (2025). Troubleshooting incomplete derivatization of Erucate for chromatography.
- Unknown. (n.d.). Gas Chromatography Problem Solving and Troubleshooting.
- Chemistry LibreTexts. (2023). Derivatization.
- Filo. (2025). What are possible sources of error in an esterification lab?.
- Chromatography Forum. (2008). Derivitization Preparation.
- Unknown. (n.d.). Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography. PMC - NIH.
- Chemistry For Everyone. (2025). What Is Derivatization In Gas Chromatography And When Is It Needed?.
- ResearchGate. (2015). When a good silylation protocol goes bad, what are the usual suspects?.
- Unknown. (2001). Surface Silylation: Chemistry and Process Issues. J-Stage.
- ResearchGate. (n.d.). techniques for silylation.
- Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- SciSpace. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- Unknown. (n.d.). Acylation of Alcohols and Amines.
- Chemistry LibreTexts. (2023). Fischer Esterification.
- YouTube. (2019). Carboxylic Acids to Alcohols, Part 5: Silanes.
- Chromatography Forum. (2014). Why do my silylations always fail?.
- Wikipedia. (n.d.). Silyl ether.
- Unknown. (2025). Principles and Applications of Derivatization Techniques in Chromatographic Analysis.
- Unknown. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
- MDPI. (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions.
- Gelest Technical Library. (n.d.). Deprotection of Silyl Ethers.
- ResearchGate. (2016). Can anyone help me troubleshoot problems in sample derivatization in GC-MS?.
- NIH. (n.d.). Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation.
- Gelest Technical Library. (n.d.). Dehydrogenative Silylation of Alcohols and Other Functionalities.
- NCBI. (2021). De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2).
- Unknown. (n.d.). Hydroxyl Protecting Groups.
- Chemguide. (n.d.). esterification - alcohols and carboxylic acids.
- Unknown. (n.d.). Esterification Lab Answers.
- ResearchGate. (2025). Polarity of the acid chain of esters and transesterification activity of acid catalysts.
- Quora. (2019). How to separate compounds almost with similar polarity (polar compounds) on thin layer chromatography.
- YouTube. (2019). 08.08 Esterification of Carboxylic Acids.
- PMC - NIH. (2025). Purification and activity assays of N-terminal acetyltransferase D.
- Chemistry LibreTexts. (2021). 11.1: Acylation of Alcohols and Amines.
- ResearchGate. (2017). How to purify an organic salt (acetate) from impurities.
- Organic Chemistry Portal. (n.d.). Ester synthesis by acylation.
- Reddit. (2022). Chromatography to separate polar molecules?.
- Chemistry LibreTexts. (2022). 2.3D: Separation Theory.
- ResearchGate. (n.d.). A plausible mechanism for the acetylation of alcohols, amines, phenols, and thiols under catalyst- and solvent-free conditions.
- Quora. (2023). Why does neither esterification nor hydrolysis of ester go to completion? Is this the same for all hydrolysis and condensation reactions.
- Unknown. (2006). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
- Reddit. (2024). Esterification not Working (Separation).
Sources
- 1. Principles and Applications of Derivatization Techniques in Chromatographic Analysis - Oreate AI Blog [oreateai.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. scispace.com [scispace.com]
- 6. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 7. Silylation - Wikipedia [en.wikipedia.org]
- 8. Silyl ether - Wikipedia [en.wikipedia.org]
- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Derivitization Preparation - Chromatography Forum [chromforum.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chromatography-online.org [chromatography-online.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. youtube.com [youtube.com]
- 21. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
- 22. quora.com [quora.com]
- 23. mdpi.com [mdpi.com]
- 24. Thieme E-Books & E-Journals [thieme-connect.de]
- 25. Ester synthesis by acylation [organic-chemistry.org]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Challenges of Scaling Up Pyridine Synthesis
Welcome to the Technical Support Center for Pyridine Synthesis Scale-Up. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions (FAQs) encountered when transitioning pyridine synthesis from the laboratory bench to pilot plant and production scales. As a senior application scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions and overcome the unique challenges of large-scale synthesis.
Introduction: The Scale-Up Challenge
The synthesis of pyridines, a critical heterocyclic motif in pharmaceuticals, agrochemicals, and materials science, often presents a host of challenges when moving from gram-scale laboratory experiments to kilogram-scale production.[1][2] Reactions that appear robust and high-yielding in a round-bottom flask can behave unpredictably in a large reactor. This guide addresses the most common hurdles, including thermal management, mixing inefficiencies, and altered impurity profiles, providing a structured approach to troubleshooting and optimization.
Part 1: Troubleshooting Guide
This section is formatted to address specific problems you may be encountering during your scale-up experiments. Each issue is followed by an analysis of potential causes and a set of actionable solutions.
Issue 1: Significant Drop in Yield at Larger Scale
Symptom: A reaction that consistently provides >80% yield at the 1g scale drops to <50% at the 1kg scale, despite maintaining stoichiometric ratios.
Potential Causes & Troubleshooting Steps:
-
Mass and Heat Transfer Limitations: This is the most common culprit.[3][4] In larger reactors, the surface-area-to-volume ratio decreases, making both heat dissipation and effective mixing more challenging.[3] This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and product degradation.[4][5]
-
Solution 1: Controlled Reagent Addition: Instead of adding reagents all at once, implement a slow, controlled addition using a syringe pump or an addition funnel. This helps manage the exotherm and maintain a more homogenous reaction mixture.[5]
-
Solution 2: Enhanced Agitation: Evaluate your reactor's mixing capabilities. The agitator design and stirring rate must be adequate for the vessel size.[4] For viscous reaction mixtures, consider specialized impellers. Computational Fluid Dynamics (CFD) modeling can be a valuable tool to simulate and optimize mixing at scale.[3]
-
Solution 3: Re-optimization of Temperature: The optimal temperature profile at a larger scale may differ from the lab scale. Utilize reaction calorimetry to understand the thermal profile of your reaction and ensure your cooling system can handle the heat output.[3][4]
-
-
Changes in Reaction Kinetics: The altered surface-area-to-volume ratio can directly impact reaction kinetics, leading to longer reaction times and the emergence of new impurity profiles.[4][6]
-
Solution: Re-evaluate Reaction Parameters: It may be necessary to re-optimize parameters such as concentration and catalyst loading for the larger scale.[4]
-
-
Raw Material Quality: The impact of impurities in starting materials is often magnified at a larger scale.[4]
Issue 2: Altered Impurity Profile and Difficult Purification
Symptom: New, unexpected peaks appear in your HPLC or TLC analysis at scale, and standard laboratory purification methods (e.g., flash chromatography) are no longer practical or effective.
Potential Causes & Troubleshooting Steps:
-
Longer Reaction Times and Temperature Variations: As mentioned, scale-up can lead to longer reaction times and temperature gradients, providing more opportunities for side reactions to occur.[6]
-
Solution 1: In-Process Controls (IPCs): Implement regular monitoring of the reaction using techniques like HPLC or UPLC to track the formation of impurities. This can help you identify the point at which side reactions become significant and adjust conditions accordingly.
-
Solution 2: Optimize Reaction Conditions: For multicomponent reactions like the Hantzsch synthesis, the order of reagent addition can be critical in minimizing side products.[7][8] Consider pre-forming intermediates, such as the enamine or the Knoevenagel condensation product, before the final cyclization step.[8]
-
-
Purification Challenges: Isolating large quantities of pyridine derivatives can be difficult, especially if they have similar polarity to byproducts or are oils that are difficult to crystallize.[5][9]
-
Solution 1: Scalable Purification Techniques: Explore purification methods that are more amenable to large-scale production, such as recrystallization or distillation.[10] For challenging separations, preparative HPLC may be necessary.
-
Solution 2: Solvent Selection: The choice of solvent is crucial. Solvents that are convenient in the lab, like dichloromethane, may be undesirable at scale due to safety and environmental concerns.[3] The Sanofi and GSK solvent selection guides are valuable resources for choosing greener alternatives.
-
Solution 3: Address Peak Tailing in Chromatography: When developing analytical or preparative HPLC methods, peak tailing is a common issue for basic compounds like pyridines due to interactions with acidic silanol groups on the silica stationary phase.[11] To mitigate this, consider adding a competing base like triethylamine (TEA) to the mobile phase or adjusting the mobile phase pH.[11]
-
Issue 3: Exotherm and Thermal Runaway Risk
Symptom: The internal reaction temperature increases rapidly and becomes difficult to control, posing a significant safety hazard.
Potential Causes & Troubleshooting Steps:
-
Exothermic Nature of Reaction: Many pyridine syntheses, particularly multicomponent reactions, are exothermic.[5][6] The heat generated is proportional to the volume, while heat removal is dependent on the surface area. This mismatch becomes critical at scale.[10]
-
Solution 1: Thermal Hazard Assessment: Before scaling up, it is crucial to perform a thermal hazard assessment to understand the reaction's thermal profile.[6] This involves determining the heat of reaction and ensuring the reactor's cooling capacity is sufficient.
-
Solution 2: Engineering Controls: Utilize jacketed reactors with efficient cooling systems.[3] The controlled addition of reagents is also a key strategy for managing the exotherm.[3]
-
Solution 3: Consider Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters like temperature and mixing due to their high surface-area-to-volume ratio.[6] This can lead to a safer, more efficient, and higher-yielding process.[12]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common scalability issues in multicomponent pyridine syntheses like the Hantzsch, Guareschi-Thorpe, and Bohlmann-Rahtz reactions?
A1: The most common challenges include reduced yields, increased reaction times, difficulty in controlling exotherms, and limitations in mixing and mass transfer.[6] Additionally, the impurity profile can change significantly at a larger scale, and product isolation and purification often require the development of new, scalable methods.[6]
Q2: How can I improve the yield and reduce the reaction time of my scaled-up pyridine synthesis?
A2: Several strategies can be employed:
-
Catalyst Optimization: The choice of catalyst can have a significant impact. For instance, in the Guareschi-Thorpe synthesis, using ammonium carbonate as both a nitrogen source and a promoter can lead to high yields.[13][14]
-
Solvent Selection: A systematic screening of solvents is often necessary when scaling up, as the solvent plays a crucial role in reaction kinetics and solubility.[6]
-
Alternative Energy Sources: Microwave irradiation and ultrasound have been shown to accelerate reaction rates and improve yields in many pyridine syntheses.[6] Continuous flow microwave reactors, in particular, represent a reliable method for scaling up production.[12][15]
-
Flow Chemistry: As mentioned, continuous flow reactors provide better control over reaction parameters, which can lead to higher yields, shorter reaction times, and a safer process.[6]
Q3: What are the key safety considerations when scaling up pyridine synthesis?
A3: Safety is paramount during scale-up. Key considerations include:
-
Thermal Hazard Assessment: Understanding the reaction's thermal profile is critical to prevent runaway reactions.[6]
-
Reagent Handling: Some reagents used in pyridine synthesis, such as ammonia, hydrazine, or hydroxylamine, can be hazardous and require appropriate handling procedures and engineering controls.[6][16] Pyridine itself is flammable and its vapors can form explosive mixtures with air.[17]
-
Pressure Management: Reactions that generate gaseous byproducts can lead to pressure buildup in a closed system. Proper venting and pressure relief systems are essential.[6]
-
Solvent Safety: Flammable solvents should be handled in appropriately rated equipment and in well-ventilated areas.[6]
Q4: My catalyst appears to be deactivating during the scaled-up reaction. What could be the cause?
A4: Catalyst deactivation can occur through several pathways. For example, in some iron-catalyzed reactions, the formation of a dimer complex has been identified as a deactivation pathway.[18] In other cases, the nitrogen atom in the pyridine ring can coordinate strongly with metal catalysts, leading to catalyst poisoning.[19] It is also possible for certain reagents or byproducts to inhibit the catalyst.[20] Identifying the specific deactivation pathway may require mechanistic studies.
Part 3: Data & Visualizations
Table 1: Troubleshooting Summary for Common Pyridine Syntheses
| Symptom | Potential Cause | Affected Syntheses | Recommended Action |
| Low Yield | Incomplete oxidation of dihydropyridine intermediate | Hantzsch | Ensure correct stoichiometry of a suitable oxidizing agent (e.g., nitric acid, KMnO₄).[8][21] |
| Inefficient reaction conditions | Hantzsch, Bohlmann-Rahtz | Consider alternative catalysts (e.g., p-toluenesulfonic acid) and solvent systems, or solvent-free conditions.[8][22] | |
| Side Products | Incorrect order of reagent addition in unsymmetrical syntheses | Hantzsch | Pre-form the Knoevenagel adduct before adding the enamine.[8] |
| Polymerization of product | 2,5-Divinylpyridine Synthesis | Add a radical inhibitor (e.g., hydroquinone) during work-up and purification.[23] | |
| Incomplete Reaction | Poor quality of reagents | General | Analyze the purity of all starting materials.[10] |
| Catalyst inactivity | General | Consider adding more catalyst or using fresh catalyst.[10] |
Diagram 1: Troubleshooting Logic for Reduced Yield in Scale-Up
Caption: A decision-making workflow for troubleshooting yield loss during scale-up.
Diagram 2: General Workflow for Pyridine Synthesis Scale-Up
Caption: A typical workflow from laboratory development to full-scale production.
References
- Benchchem. (2025). Technical Support Center: Managing Scalability in Multicomponent Pyridine Synthesis.
- National Institutes of Health (NIH). (2025). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)
- Benchchem. (2025). Application Notes and Protocols for Scale-Up Synthesis of Derivatives Using Pyridine-2-carboxylic Anhydride.
- Benchchem. (2025). Technical Support Center: Scale-up Synthesis of 2,6-dipyridin-2-yl-4-pyridin-4-ylpyridine.
- Benchchem. (2025).
- Benchchem. (2025). scaling up 4-pyridinemethanol synthesis for pilot plant production.
- Beilstein Journals. (n.d.). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor.
- ACS Publications. (2006). Development and Optimisation of an Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture.
- Benchchem. (2025). troubleshooting side reactions during 2,5-Divinylpyridine synthesis.
- Benchchem. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting.
- Wikipedia. (n.d.). Bohlmann–Rahtz pyridine synthesis.
- CORE. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines.
- Benchchem. (2025). addressing challenges in the scale-up synthesis of pyrimidine compounds.
- MDPI. (2023).
- PMC. (n.d.).
- J&K Scientific LLC. (2025). Bohlmann–Rahtz Pyridine Synthesis.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Batch and flow experiments for Bohlmann-Rahtz synthesis of pyridine 2b.
- ResearchGate. (n.d.).
- Wordpress. (n.d.). Safety Issues with Pyridine Ring Construction.
- Wikipedia. (n.d.). Hantzsch pyridine synthesis.
- ACS Publications. (n.d.).
- ScienceDirect. (2025). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines.
- Carl ROTH. (n.d.).
- PMC - NIH. (n.d.).
- Baran Lab. (2004). Pyridine Synthesis: Cliff Notes.
- RSC Publishing. (2023).
- PMC - NIH. (n.d.). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor.
- ACS Publications. (n.d.).
- ResearchGate. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing.
- Benchchem. (2025).
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- ACS Publications. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals.
- ACS Publications. (2026). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant.
- PMC - NIH. (2023).
- ACS Publications. (2013).
- NCBI Bookshelf. (n.d.). Pyridine - Some Industrial Chemicals.
- ResearchGate. (n.d.). 161 questions with answers in PYRIDINES | Science topic.
- ResearchGate. (n.d.). The mode of the solvent effects in pyridine mono-carboxylic acids.
- MDPI. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 13. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 14. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Safety Issues with Pyridine Ring Construction - Wordpress [reagents.acsgcipr.org]
- 17. carlroth.com [carlroth.com]
- 18. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 22. jk-sci.com [jk-sci.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Analysis of 4-(Pyridin-2-yl)butanoic Acid and 4-(Pyridin-3-yl)butanoic Acid for Researchers and Drug Development Professionals
In the landscape of neuropharmacology and drug discovery, the subtle art of medicinal chemistry often hinges on the positional isomerism of functional groups within a molecule. The location of a single nitrogen atom in a pyridine ring can dramatically alter a compound's physicochemical properties, metabolic fate, and biological activity. This guide provides an in-depth, objective comparison of two such isomers: 4-(pyridin-2-yl)butanoic acid and 4-(pyridin-3-yl)butanoic acid. While structurally similar, these compounds exhibit divergent characteristics that are of significant interest to researchers in neuroscience and drug development.
This technical guide moves beyond a simple recitation of facts to explain the causality behind experimental choices and to provide a framework for evaluating these and similar pyridine-based compounds.
Structural and Physicochemical Divergence: The Impact of Nitrogen's Position
The core difference between these two molecules lies in the position of the nitrogen atom within the pyridine ring relative to the butanoic acid side chain. This seemingly minor change has profound implications for the electron distribution within the aromatic system, which in turn influences key physicochemical properties such as acidity (pKa), polarity, and solubility.
In this compound, the butanoic acid chain is at the C2 position, adjacent to the nitrogen atom. This proximity allows for potential intramolecular interactions and influences the basicity of the pyridine nitrogen. Conversely, in 4-(pyridin-3-yl)butanoic acid, the side chain is at the C3 position, leading to a different electronic environment.
| Property | This compound | 4-(Pyridin-3-yl)butanoic acid |
| Molecular Formula | C₉H₁₁NO₂[1] | C₉H₁₁NO₂[2] |
| Molecular Weight | 165.19 g/mol [1] | 165.19 g/mol |
| CAS Number | 102879-51-6[3] | 17270-50-7[2] |
| Predicted pKa | 4.46 ± 0.10[3] | Not available |
| Melting Point | 84-85 °C[3] | Not available |
| Boiling Point | 303.7 ± 17.0 °C (Predicted)[3] | Not available |
| Solubility | Not available | Moderately soluble in water, with solubility likely increasing in basic conditions (qualitative data for a related oxo-derivative)[4] |
Synthesis Strategies: Navigating Pyridine Chemistry
The synthesis of these isomers can be approached through various established methods in heterocyclic chemistry. The choice of starting material and synthetic route is often dictated by the desired isomer and the availability of precursors.
A common strategy involves the functionalization of a pre-formed pyridine ring. For instance, starting from 2-picoline or 3-picoline, one could envision a series of reactions to introduce and elaborate the butanoic acid side chain. This might involve deprotonation of the methyl group followed by alkylation with a suitable three-carbon electrophile, and subsequent oxidation.
Alternatively, the butanoic acid side chain can be introduced through cross-coupling reactions or by constructing the pyridine ring itself around a butanoic acid-containing fragment.
Below is a generalized workflow illustrating a potential synthetic approach.
Caption: A generalized synthetic workflow for pyridinylbutanoic acids.
A specific example for a related compound, 4-(piperidin-4-yl)butanoic acid hydrochloride, involves the catalytic hydrogenation of γ-(4-pyridyl)butyric acid hydrochloride using a rhodium on carbon (Rh/C) catalyst[5]. This highlights a potential downstream modification of the pyridine ring to the corresponding piperidine, which can be a valuable strategy in drug design to modulate properties like lipophilicity and basicity.
Biological Activity: A Tale of Two Isomers
The most significant divergence between these two isomers lies in their known biological relevance. While both have potential as neuroactive compounds, their current understanding and application are markedly different.
4-(Pyridin-3-yl)butanoic Acid: A Biomarker of Nicotine Metabolism
Extensive research has identified 4-(pyridin-3-yl)butanoic acid and its derivatives as significant metabolites of nicotine in humans[6]. This metabolic pathway is a substantial one, and the quantification of these metabolites in urine can serve as a reliable biomarker for nicotine exposure[7].
The metabolic conversion of nicotine can lead to the formation of 4-oxo-4-(3-pyridyl)butanoic acid, which is then further metabolized[6]. The presence and levels of these compounds are therefore of high interest in toxicology, clinical chemistry, and studies related to tobacco use and smoking cessation.
Caption: Workflow for the in vitro GABA-T inhibition assay.
Conclusion and Future Directions
The comparison of this compound and 4-(pyridin-3-yl)butanoic acid reveals two molecules with distinct and compelling profiles for researchers.
4-(Pyridin-3-yl)butanoic acid is firmly established as a key metabolite of nicotine. Its primary utility lies in its role as a biomarker for tobacco exposure. Future research in this area could focus on refining analytical methods for its detection and exploring its potential physiological effects as a chronic exposure metabolite.
This compound , on the other hand, represents a more unexplored frontier. Its structural features suggest a potential for interaction with neurological targets, particularly within the GABAergic system. The lack of extensive biological data presents a clear opportunity for novel research. The synthesis of a focused library of derivatives of the 2-yl isomer and their systematic evaluation in neuropharmacological assays, such as the GABA-T inhibition assay detailed in this guide, could uncover new lead compounds for the treatment of neurological disorders.
References
- Solubility of Things. 4-Oxo-4-(3-pyridyl)butanoic acid. [Link]
- ResearchGate. A New and Concise Strategy to the Enantioselective Synthesis of (S)-2-Amino-4-Oxo-4-(Pyridine-2-yl)
- FooDB. Showing Compound 4-Hydroxy-4-(3-pyridyl)-butanoic acid (FDB022433). [Link]
- PubChem. 4-Oxo-4-(3-pyridyl)butyric acid. [Link]
- ChemBK. 4-(pyridin-3-yl)butanoic acid. [Link]
- PubChem. This compound. [Link]
- NIH. Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone. [Link]
- MDPI. The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity. [Link]
- PubMed. Quantitation of 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)
- PubChem. 4-(Pyridin-3-yl)butanoic acid hydrochloride. [Link]
- PubChem. 4-((3-Pyridinylcarbonyl)amino)butanoic acid. [Link]
- PubMed. The Therapeutic Potential of Butyrate and Lauric Acid in Modulating Glial and Neuronal Activity in Alzheimer's Disease. [Link]
- PubMed. Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. [Link]
Sources
- 1. This compound | C9H11NO2 | CID 13737171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 102879-51-6 [m.chemicalbook.com]
- 3. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. 4-Oxo-4-(3-pyridyl)butyric acid | C9H9NO3 | CID 437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-oxo-4-(pyridin-3-yl)butanoic acid - SRIRAMCHEM [sriramchem.com]
A Comparative Guide to the Definitive Structural Validation of 4-(Pyridin-2-yl)butanoic Acid
A Senior Application Scientist's Guide to Integrating X-ray Crystallography with Orthogonal Spectroscopic Methods for Unambiguous Molecular Characterization in Drug Development
Abstract
In the landscape of pharmaceutical research and development, the absolute and unambiguous determination of a molecule's three-dimensional structure is a cornerstone of safety, efficacy, and intellectual property. This guide presents a comprehensive framework for the structural validation of 4-(Pyridin-2-yl)butanoic acid, a heterocyclic compound of interest, using single-crystal X-ray crystallography as the definitive method. Recognizing that no single technique provides a complete picture, we objectively compare and integrate this "gold standard" with essential orthogonal methods—notably Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). This document is structured as a practical guide for researchers, providing not just protocols, but the causal reasoning behind experimental choices. We will proceed through a hypothetical workflow, as a public crystal structure for this specific molecule is not available, thereby offering a realistic template for the characterization of a new chemical entity (NCE).
Introduction: The Imperative of Structural Certainty
This compound (PubChem CID: 13737171) is a small molecule featuring a pyridine ring linked to a butanoic acid chain.[1] Its structure presents several key features for characterization: a flexible aliphatic chain, a rigid aromatic system, and sites for hydrogen bonding (the carboxylic acid group and the pyridine nitrogen). In any therapeutic context, confirming the precise connectivity, conformation, and potential for intermolecular interactions is not merely an academic exercise; it is a regulatory requirement and a fundamental prerequisite for understanding its biological activity and ensuring batch-to-batch consistency.
While techniques like NMR and MS are invaluable for elucidating the covalent framework of a molecule, they typically provide data averaged from a large ensemble of molecules in solution or the gas phase. Single-crystal X-ray crystallography stands alone in its ability to provide a precise, three-dimensional map of atomic positions in the solid state, revealing the absolute structure, stereochemistry, and the intricate packing of molecules within a crystal lattice. This guide will demonstrate how to leverage the strengths of each method to build an unassailable case for the structure of our target molecule.
Part 1: The Gold Standard: A Workflow for Single-Crystal X-ray Diffraction
X-ray crystallography provides the highest possible resolution of a molecule's structure. The resulting atomic coordinates are a direct, experimentally-derived model of the molecule's geometry, serving as the ultimate reference against which all other analytical data are compared.
Causality in Experimental Design
The primary challenge is not the diffraction experiment itself, but obtaining a suitable single crystal. The choice of solvent and crystallization method is critical and is guided by the molecule's solubility and polarity. For this compound, a moderately polar molecule, a solvent evaporation or vapor diffusion approach using solvents like ethanol, acetone, or ethyl acetate, potentially with a less polar co-solvent like hexane, would be a logical starting point. The goal is to allow molecules to self-assemble slowly and methodically into a well-ordered lattice.
Experimental Protocol: From Powder to Structure
-
Step 1: Crystal Growth (Slow Evaporation)
-
Dissolve 5-10 mg of high-purity this compound in a minimal volume (1-2 mL) of a suitable solvent (e.g., ethanol) in a small, clean vial.
-
Loosely cap the vial to allow for slow solvent evaporation over several days at room temperature in a vibration-free environment.
-
Visually inspect the vial daily under a microscope for the formation of small, transparent crystals with well-defined facets.
-
-
Step 2: Crystal Mounting and Data Collection
-
Using a micromanipulator and a nylon loop, carefully select a single crystal (typically 0.1-0.3 mm in size).
-
Mount the crystal on a goniometer head and place it in the cold stream (typically 100 K) of the X-ray diffractometer. The low temperature minimizes thermal motion of the atoms, leading to higher quality data.
-
Perform an initial set of diffraction images to determine the crystal's unit cell parameters and assess its quality.
-
Execute a full data collection strategy, rotating the crystal through a range of angles to capture a complete and redundant set of diffraction spots.
-
-
Step 3: Structure Solution and Refinement
-
Process the raw diffraction data to integrate the intensities of the reflections.
-
Using software like SHELXT or Olex2, solve the "phase problem" to generate an initial electron density map. This map will reveal the positions of the heavier atoms (C, N, O).
-
Refine the initial model, assigning atomic identities and fitting their positions to the experimental data. Hydrogen atoms are typically located in the difference Fourier map.
-
Anisotropically refine all non-hydrogen atoms. This models the thermal motion of each atom as an ellipsoid rather than a sphere, providing a more accurate model.
-
The final model is evaluated based on figures of merit such as the R-factor (R1) and the goodness-of-fit (GooF). An R1 value below 5% for high-quality data indicates an excellent fit between the model and the experimental data.
-
Visualizing the Crystallography Workflow
Sources
A Senior Application Scientist's Comparative Guide to Pyridine-Based Carboxylic Acids
For the discerning researcher, scientist, and drug development professional, the subtle positional shifts of a carboxyl group on a pyridine ring are anything but trivial. These isomeric pyridine-based carboxylic acids—picolinic, nicotinic, and isonicotinic acids—represent a foundational triad in medicinal chemistry and materials science. Their distinct electronic and steric profiles, arising from the placement of the carboxylic acid at the 2-, 3-, or 4-position, respectively, govern their reactivity, coordination chemistry, and biological activity in profound ways. This guide provides a comparative analysis of these crucial building blocks, supported by experimental data and detailed protocols, to empower informed decision-making in your research endeavors.
Structural and Physicochemical Properties: A Tale of Three Isomers
The fundamental differences between picolinic, nicotinic, and isonicotinic acid originate from the interplay between the electron-withdrawing carboxylic acid group and the electron-deficient pyridine ring. This positioning dictates the molecule's acidity, solubility, and even its solid-state structure.
dot graph "Structural_Isomers" { layout=neato; node [shape=none, image="https://i.imgur.com/your_image_for_picolinic.png"]; Picolinic; node [shape=none, image="https://i.imgur.com/your_image_for_nicotinic.png"]; Nicotinic; node [shape=none, image="https://i.imgur.com/your_image_for_isonicotinic.png"]; Isonicotinic; } graph "Chemical_Structures" { rankdir="LR"; node [shape="plaintext"]; subgraph "cluster_picolinic" { label="Picolinic Acid (Pyridine-2-carboxylic acid)"; picolinic_structure [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=1018&t=l", label=""]; } subgraph "cluster_nicotinic" { label="Nicotinic Acid (Pyridine-3-carboxylic acid)"; nicotinic_structure [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=938&t=l", label=""]; } subgraph "cluster_isonicotinic" { label="Isonicotinic Acid (Pyridine-4-carboxylic acid)"; isonicotinic_structure [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=5922&t=l", label=""]; } } Caption: Chemical structures of picolinic, nicotinic, and isonicotinic acid.
A critical differentiator is the pKa value, which reflects the acidity of the carboxylic acid proton and the pyridinium proton. Picolinic acid's proximity of the carboxyl group to the ring nitrogen allows for the formation of an intramolecular hydrogen bond, which stabilizes the neutral form and influences its acidity.
| Property | Picolinic Acid | Nicotinic Acid | Isonicotinic Acid |
| Systematic Name | Pyridine-2-carboxylic acid | Pyridine-3-carboxylic acid | Pyridine-4-carboxylic acid |
| CAS Number | 98-98-6 | 59-67-6 | 55-22-1 |
| Molecular Formula | C₆H₅NO₂ | C₆H₅NO₂ | C₆H₅NO₂ |
| Molecular Weight | 123.11 g/mol | 123.11 g/mol | 123.11 g/mol |
| pKa1 (COOH) | 1.34 | 2.15 | 1.80 |
| pKa2 (NH+) | 5.29 | 4.77 | 4.91 |
| Melting Point (°C) | 136-138 | 236-239 | 314-317 (sublimes) |
| Water Solubility (g/L) | 5.5 (20 °C) | 16.7 (20 °C) | 56 (25 °C) |
Table 1: Physicochemical Properties of Pyridine-Based Carboxylic Acid Isomers. [1][2]
The solubility trends are also noteworthy. While all three isomers are water-soluble, isonicotinic acid exhibits the highest solubility, a factor that can be critical in pharmaceutical formulations.
Comparative Reactivity: Beyond the Carboxyl Group
The electronic nature of the pyridine ring, as modulated by the carboxyl group's position, directly impacts the reactivity of both the ring and the carboxylic acid functionality.
Esterification: A Study in Steric Hindrance and Electronics
The esterification of nicotinic and isonicotinic acids generally proceeds readily under standard acid-catalyzed conditions. However, the 2-position of the carboxyl group in picolinic acid introduces steric hindrance, which can necessitate more forcing reaction conditions or alternative synthetic strategies.
dot graph "Esterification_Workflow" { rankdir="LR"; node [shape="box", style="rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; "Pyridinecarboxylic Acid" -> "Reaction Mixture" [label="Alcohol, Acid Catalyst"]; "Reaction Mixture" -> "Reflux" [label="Heat"]; "Reflux" -> "Work-up" [label="Neutralization, Extraction"]; "Work-up" -> "Purification" [label="Distillation/Chromatography"]; "Purification" -> "Ester Product"; } Caption: Generalized workflow for Fischer esterification.
Experimental Protocol: Fischer Esterification of Nicotinic Acid
This protocol provides a representative procedure for the synthesis of a nicotinic acid ester.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine nicotinic acid (1.0 eq), the desired alcohol (e.g., ethanol, 5-10 eq), and a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be further purified by distillation or column chromatography.[3][4]
Amide Formation and Other Transformations
The synthesis of amides, such as the antitubercular drug isoniazid from isonicotinic acid, is a critical application of these compounds. The general principles of reactivity follow those of esterification, with the pyridine nitrogen's basicity playing a role in catalyst selection and reaction conditions.
Experimental Protocol: Synthesis of Isoniazid
-
Esterification: Convert isonicotinic acid to its methyl or ethyl ester via Fischer esterification as described above.
-
Hydrazinolysis: In a round-bottom flask, dissolve the isonicotinate ester in ethanol. Add hydrazine hydrate (1.1-1.5 eq) and reflux the mixture for 4-6 hours.
-
Isolation: Cool the reaction mixture in an ice bath to induce crystallization of isoniazid.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.[3][5]
Coordination Chemistry: The Art of Chelation
The pyridine nitrogen and the carboxylate group of these acids provide excellent coordination sites for metal ions, leading to a rich and diverse coordination chemistry. Picolinic acid, with its adjacent nitrogen and carboxylate, acts as a bidentate chelating agent, forming stable five-membered rings with metal ions. Nicotinic and isonicotinic acids typically act as monodentate or bridging ligands.
dot graph "Chelation_Modes" { rankdir="LR"; node [shape="plaintext"]; subgraph "cluster_picolinic_chelate" { label="Picolinic Acid (Bidentate)"; picolinic_chelate [image="https://i.imgur.com/your_image_for_picolinic_chelate.png", label=""]; } subgraph "cluster_nicotinic_coordination" { label="Nicotinic Acid (Monodentate)"; nicotinic_coordination [image="https://i.imgur.com/your_image_for_nicotinic_coordination.png", label=""]; } } Caption: Coordination modes of picolinic and nicotinic acid.
The stability of the resulting metal complexes is quantified by their stability constants (log K). The chelate effect afforded by picolinic acid generally leads to significantly higher stability constants compared to its isomers for a given metal ion.
| Metal Ion | Picolinic Acid (log K1) | Nicotinic Acid (log K1) | Isonicotinic Acid (log K1) |
| Co(II) | 4.8 | 3.26 | 3.4 |
| Ni(II) | 5.4 | 3.09 | 3.6 |
| Cu(II) | 5.9 | 2.59 | 3.8 |
| Zn(II) | 4.5 | 2.81 | 3.2 |
Table 2: Comparative Stability Constants (log K1) of Metal Complexes. [1][2][5]
Experimental Protocol: Determination of Metal-Ligand Stability Constants by Potentiometric Titration
This protocol outlines the general steps for determining stability constants.
-
Solution Preparation: Prepare standard solutions of the ligand, the metal salt (e.g., nitrate or perchlorate), a strong acid (e.g., HNO₃), and a carbonate-free strong base (e.g., NaOH). Maintain a constant ionic strength using an inert electrolyte (e.g., KNO₃).
-
Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Titration: Titrate a solution containing the ligand and the metal ion with the standardized strong base. Record the pH at regular intervals of titrant addition.
-
Data Analysis: Use a suitable software package (e.g., HYPERQUAD) to analyze the titration data and calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.[6][7][8][9]
Biological Activity and Applications in Drug Development
The isomeric pyridine-based carboxylic acids are privileged scaffolds in drug discovery, with numerous approved drugs and clinical candidates derived from their structures.[10] The position of the carboxyl group profoundly influences the molecule's ability to interact with biological targets.
Anticancer Activity
Derivatives of all three isomers have been investigated for their anticancer properties. The specific substitution patterns on the pyridine ring and the nature of the groups attached to the carboxylic acid moiety are crucial for activity. While a direct comparison of the parent compounds is not typically performed in anticancer assays, the IC₅₀ values of various derivatives provide insights into the potential of each scaffold.
| Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Picolinic Acid Derivative | A549 (Lung) | 99.93 | [11] |
| Nicotinic Acid Derivative | HCT-15 (Colon) | 0.068 | [12] |
| Isonicotinic Acid Derivative | A549 (Lung) | Varies | [13] |
Table 3: Examples of Anticancer Activity of Pyridine-Based Carboxylic Acid Derivatives.
It is important to note that the presented IC₅₀ values are for specific derivatives and are not directly comparable as a measure of the parent scaffold's intrinsic activity. However, they demonstrate the successful application of all three isomers in the design of potent anticancer agents.
Other Therapeutic Areas
The applications of these acids extend far beyond oncology. Nicotinic acid (niacin) is a well-known lipid-lowering agent. Isonicotinic acid is the precursor to the first-line tuberculosis drug, isoniazid. Picolinic acid derivatives have shown promise as anti-inflammatory and neuroprotective agents.
Conclusion: A Versatile Toolkit for the Modern Scientist
The comparative analysis of picolinic, nicotinic, and isonicotinic acids reveals a fascinating interplay of structure, reactivity, and function. The choice of isomer is a critical design element in the development of new pharmaceuticals and functional materials. Picolinic acid's chelating ability makes it a prime candidate for applications involving metal ions, while the electronic properties of nicotinic and isonicotinic acids can be fine-tuned for optimal target engagement in drug design. This guide has provided a framework for understanding the key differences between these versatile building blocks, supported by experimental data and practical protocols. As you embark on your next research endeavor, a thoughtful consideration of the unique attributes of each pyridine-based carboxylic acid isomer will undoubtedly contribute to the success of your work.
References
- A Comparative Guide to the Synthesis of Nicotinates: Fischer Esterification vs.
- Binary complexes of nicotinic acid with transition metal ions in aqueous medium.
- Stability constants of Nicotinic acid (vitamin B3) complexes with transition metal ions. International Research Journal on Advanced Science Hub.
- A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia. 2021-09-08.
- Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion comp. NECTAR COST. 2024-03-31.
- AN OVER VIEW OF POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METAL COMPLEXES.
- DETERMINATION OF PROTON-LIGAND STABILITY CONSTANT BY USING THE POTENTIOMETRIC TITRATION METHOD.
- Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids.
- Stability constants of Nicotinic acid (vitamin B3) complexes with transition metal ions : IRJASH Journal : Free Download, Borrow, and Streaming. Internet Archive. 2021-03-17.
- The Fischer Esterific
- Determination of stability constant by Potentiometric titr
- Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity.
- anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells..
- IC50 values of the most active derivatives in some cancerous cell lines.
- Stability Constants of Cobalt(II) Complexes with Pyridinecarboxylic Acids in 1.0 mol·dm NaNO3 at 25 °C.
- The anticancer IC50 values of synthesized compounds..
- Stability constant study of transition metal complexes with pharmacologically active ligand(N-[-(4- chlorophenyl)methylene].
- The anticancer IC50 values of synthesized compounds against 3 cell lines..
- Fischer Esterific
- Fischer Esterific
- Binary complexes of nicotinic acid with transition metal ions in aqueous medium. 2025-08-06.
- Experiment 10.
- Determination of stability constants of ternary copper(II) complexes formed with picolinic acid and several amino acids.
- Graph showing comparison between the IC50 (concentration at 50% cell....
- Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. PMC - NIH.
- Anticancer properties of MA and its corresponding IC50 values..
- IUPAC Publications of Compilations and Critical Evalu
- Stability constants of complexes. Wikipedia.
- Stability Constants of Metal Complexes in Solution. SciSpace.
- NIST Critically Selected Stability Constants of Metal Complexes Database. National Institute of Standards and Technology.
- Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents, Part I.
- Stability constants of metal complexes and their applic
- In vitro study of pinostrobin propionate and pinostrobin butyrate: Cytotoxic activity against breast cancer cell T47D and its selectivity index. PMC - NIH.
- US2758999A - Esterification of pyridine carboxylic acids.
- Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. 2025-05-20.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 5. rspsciencehub.com [rspsciencehub.com]
- 6. cost-nectar.eu [cost-nectar.eu]
- 7. researchgate.net [researchgate.net]
- 8. materialsciencetech.com [materialsciencetech.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]
- 12. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Spectroscopic Guide to the Synthesis and Characterization of 4-(Pyridin-2-yl)butanoic Acid
Introduction
4-(Pyridin-2-yl)butanoic acid is a valuable bifunctional molecule, incorporating both a carboxylic acid and a pyridine ring. This structure makes it a key building block in medicinal chemistry and materials science, notably in the synthesis of pharmacologically active compounds and specialized ligands. The unambiguous confirmation of its structure, and the ability to distinguish it from its precursors, is paramount for any researcher in the field.
This guide provides an in-depth spectroscopic comparison of this compound with the key precursors involved in a common synthetic route: a malonic ester synthesis. We will dissect the characteristic signals in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), providing the causal links between structural modifications and their spectroscopic fingerprints. This document is designed to serve as a practical reference for researchers, enabling confident tracking of the reaction progress and definitive characterization of the final product.
The Synthetic Pathway: A Malonic Ester Approach
A reliable method for synthesizing this compound involves the alkylation of diethyl malonate with a pyridyl halide, followed by hydrolysis and decarboxylation. This multi-step process offers distinct spectroscopic milestones, which we will explore in detail. The overall workflow is outlined below.
Caption: Synthetic workflow for this compound via malonic ester synthesis.
Spectroscopic Signatures of the Precursors
Accurate characterization begins with a thorough understanding of the starting materials. 2-Bromopyridine and diethyl malonate have unique spectroscopic features that will be consumed or transformed during the synthesis.
2-Bromopyridine
-
¹H NMR: Exhibits four distinct signals in the aromatic region (typically ~7.2 to 8.4 ppm), characteristic of a substituted pyridine ring. The proton adjacent to the nitrogen (H6) is the most downfield[1][2].
-
¹³C NMR: Shows five signals for the pyridine ring carbons, with the carbon bearing the bromine atom (C2) being significantly influenced by the halogen's electronegativity and appearing around 142 ppm[2].
-
FT-IR: Dominated by aromatic C-H stretching (~3050-3100 cm⁻¹) and C=C/C=N ring stretching vibrations (~1400-1600 cm⁻¹). A C-Br stretch is also present at lower wavenumbers (~600-700 cm⁻¹)[2].
Diethyl Malonate
-
¹H NMR: A simple and highly recognizable pattern: a triplet at ~1.3 ppm (CH₃), a sharp singlet for the acidic methylene protons at ~3.4 ppm, and a quartet at ~4.2 ppm (OCH₂)[3][4]. The 2H singlet is the key reactive site.
-
¹³C NMR: Features a methylene carbon (~41 ppm), an ethoxy methylene carbon (~61 ppm), a methyl carbon (~14 ppm), and a characteristic ester carbonyl carbon around 167 ppm[5].
-
FT-IR: The most prominent feature is the strong C=O stretch of the ester group at ~1730-1750 cm⁻¹. C-O stretches are also visible between 1000-1300 cm⁻¹[5].
Comparative Analysis: The Final Transformation
The most critical step for characterization is the final saponification of the ester precursor, ethyl 4-(pyridin-2-yl)butanoate, to the target carboxylic acid. The spectroscopic changes observed here provide definitive proof of a successful reaction.
Caption: Visualization of the key spectroscopic shifts during the final hydrolysis step.
¹H NMR Spectroscopy: Emergence of the Acid Proton
The ¹H NMR spectrum provides the clearest initial evidence of hydrolysis.
-
Disappearance of Ethyl Signals: The characteristic quartet (~4.1 ppm) and triplet (~1.2 ppm) of the ethyl ester group in ethyl 4-(pyridin-2-yl)butanoate are completely absent in the spectrum of the final product.
-
Appearance of Carboxylic Acid Signal: A new, very broad singlet appears far downfield, typically above 10 ppm. This is the unmistakable signal of the acidic proton of the carboxylic acid group, which is often exchangeable with D₂O.
-
Alkyl Chain Protons: The three methylene groups of the butanoyl chain remain, appearing as multiplets between ~2.0 and 3.0 ppm. The methylene group adjacent to the pyridine ring (α-CH₂) is typically the most downfield of the three.
¹³C NMR Spectroscopy: The Carbonyl Shift
The chemical environment of the carbonyl carbon is significantly altered, providing confirmatory evidence.
-
Carbonyl Carbon: The carbonyl carbon resonance shifts downfield from the ester environment (~173 ppm in the precursor) to a carboxylic acid environment (~179 ppm or higher) in this compound.
-
Disappearance of Ethyl Carbons: The signals corresponding to the O-CH₂ (~60 ppm) and CH₃ (~14 ppm) of the ethyl group vanish.
-
Pyridine and Alkyl Carbons: The shifts of the pyridine and alkyl chain carbons remain largely in the same regions, with minor changes due to the change in the terminal functional group.
FT-IR Spectroscopy: The Broad O-H Band
Infrared spectroscopy offers a dramatic and definitive visual confirmation of the conversion.
-
C=O Stretch: The sharp, strong carbonyl (C=O) stretching vibration shifts to a lower wavenumber, from approximately 1735 cm⁻¹ for the ester to around 1710 cm⁻¹ for the carboxylic acid. This shift is due to the hydrogen bonding that occurs in the dimeric form of carboxylic acids in the solid state or as a neat liquid.
-
O-H Stretch: The most telling change is the appearance of an extremely broad absorption band spanning from ~2500 cm⁻¹ to ~3300 cm⁻¹. This band, which often obscures the C-H stretching signals, is characteristic of the O-H bond in a hydrogen-bonded carboxylic acid. This feature is completely absent in the ester precursor.
Mass Spectrometry: Confirming the Molecular Weight
MS analysis confirms the change in molecular formula. This compound has a molecular weight of 165.19 g/mol [6]. Its ethyl ester precursor, C₁₁H₁₅NO₂, has a molecular weight of 193.24 g/mol . The observed molecular ion peak (e.g., [M+H]⁺ at m/z 166) will confirm the successful removal of the ethyl group and formation of the acid.
Summary of Comparative Spectroscopic Data
| Compound | Technique | Key Features and Approximate Values |
| 2-Bromopyridine | ¹H NMR (CDCl₃) | ~8.35 (d, 1H), ~7.55 (t, 1H), ~7.48 (d, 1H), ~7.25 (t, 1H) ppm[2] |
| ¹³C NMR (CDCl₃) | ~150.3, ~142.4, ~138.6, ~128.4, ~122.8 ppm[2] | |
| FT-IR (cm⁻¹) | ~3050 (aromatic C-H), ~1570 (C=N/C=C), ~650 (C-Br) | |
| Diethyl Malonate | ¹H NMR (CDCl₃) | ~4.19 (q, 4H), ~3.36 (s, 2H), ~1.28 (t, 6H) ppm[3] |
| ¹³C NMR (CDCl₃) | ~167.1 (C=O), ~61.4 (OCH₂), ~41.6 (CH₂), ~14.1 (CH₃) ppm[5] | |
| FT-IR (cm⁻¹) | ~2980 (aliphatic C-H), ~1735 (strong, C=O), ~1150 (C-O) | |
| Ethyl 4-(pyridin-2-yl)butanoate | ¹H NMR (CDCl₃) | Pyridine signals (~7.1-8.5 ppm), ~4.1 (q, 2H), Alkyl CH₂ multiplets (~2.0-3.0 ppm), ~1.2 (t, 3H) |
| ¹³C NMR (CDCl₃) | ~173 (C=O, ester), Pyridine signals (~121-160 ppm), ~60 (OCH₂), Alkyl CH₂ signals, ~14 (CH₃) | |
| FT-IR (cm⁻¹) | ~3050 (aromatic C-H), ~2970 (aliphatic C-H), ~1735 (strong, C=O), ~1590 (C=N/C=C) | |
| This compound | ¹H NMR (DMSO-d₆) | >10 (br s, 1H, COOH), Pyridine signals (~7.2-8.5 ppm), Alkyl CH₂ multiplets (~1.9-2.8 ppm) |
| ¹³C NMR (DMSO-d₆) | ~179 (C=O, acid), Pyridine signals (~122-160 ppm), Alkyl CH₂ signals (~25-35 ppm) | |
| FT-IR (cm⁻¹) | ~2500-3300 (very broad, O-H) , ~3050 (aromatic C-H), ~2950 (aliphatic C-H), ~1710 (strong, C=O) |
Standardized Experimental Protocols
The following are generalized protocols. Specific parameters should be optimized for the instrument in use.
NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of the purified sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ for precursors, DMSO-d₆ for the final acid to observe the exchangeable proton) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for optimal magnetic field homogeneity.
-
Acquire the spectrum using a standard 30-degree pulse sequence.
-
Utilize 16 to 32 scans to achieve an adequate signal-to-noise ratio.
-
Process the data using Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Increase the number of scans significantly (e.g., 1024 or more) to compensate for the low natural abundance of the ¹³C isotope.
-
Process the data similarly to the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: No specific preparation is needed for liquids or solids when using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the sample directly on the ATR crystal.
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Perform an automatic background subtraction on the resulting spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a suitable solvent, such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) or Electron Ionization (EI) source.
-
Data Acquisition (ESI Mode):
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Conclusion
The transformation from simple starting materials to the final product, this compound, is accompanied by a series of clear and definitive spectroscopic changes. By systematically analyzing the ¹H NMR, ¹³C NMR, FT-IR, and MS data, a researcher can confidently track the reaction's progress. The key indicators of success are the disappearance of the ethyl ester signals in NMR, the appearance of the broad carboxylic acid O-H stretch in the FT-IR spectrum, and the confirmation of the correct molecular weight by mass spectrometry. This guide provides the foundational data and rationale to ensure the unambiguous structural confirmation of this important synthetic building block.
References
- MDPI. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives.
- PubChem. 2-Bromopyridine. National Center for Biotechnology Information.
- mzCloud. Diethyl malonate.
- PubChem. This compound. National Center for Biotechnology Information.
- Mol-Instincts. 2-Bromopyridine.
Sources
- 1. 2-Bromopyridine(109-04-6) 1H NMR spectrum [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Diethyl malonate(105-53-3) 1H NMR spectrum [chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. This compound | C9H11NO2 | CID 13737171 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Efficacy of 4-(Pyridin-2-yl)butanoic Acid Analogs
This guide offers a comprehensive technical overview of the biological potential of 4-(Pyridin-2-yl)butanoic acid analogs. It is designed for researchers, scientists, and professionals in drug development, providing a comparative analysis of potential therapeutic applications supported by experimental data from structurally related compounds and detailed methodologies for future investigations.
Introduction: The Versatile Scaffold of this compound
The this compound core structure represents a versatile scaffold in medicinal chemistry. The presence of the pyridine ring, a common motif in FDA-approved drugs, imparts favorable pharmacokinetic properties and diverse interaction capabilities with biological targets. The butanoic acid chain offers a flexible linker that can be readily modified to optimize binding affinity and selectivity for various enzymes and receptors. This guide explores the biological efficacy of analogs derived from this core structure, focusing on several key therapeutic areas.
I. Anticonvulsant Activity: Modulating the GABAergic System
A primary area of interest for this compound analogs is their potential as anticonvulsant agents. The underlying hypothesis is that these compounds can modulate the γ-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter network in the central nervous system. An imbalance in GABAergic neurotransmission is a key factor in the pathophysiology of epilepsy.
A. Mechanism of Action: Inhibition of GABA Aminotransferase (GABA-AT)
GABA aminotransferase (GABA-AT) is a critical enzyme responsible for the degradation of GABA.[1] Inhibition of GABA-AT leads to an increase in synaptic GABA concentrations, thereby enhancing inhibitory neurotransmission and raising the seizure threshold.[2] While direct SAR studies on this compound analogs as GABA-AT inhibitors are not extensively reported, derivatives of γ-aminobutyric acid (GABA) obtained from 4-(1,3-dioxoisoindolin-2-yl)butanoic acid have been investigated for their inhibitory effects on GABA-AT through in silico docking studies.[3] This suggests that the butanoic acid moiety can be a key pharmacophoric element for interacting with the GABA-AT active site.
The proposed mechanism involves the analog acting as a substrate for GABA-AT, leading to the formation of a reactive intermediate that covalently modifies the enzyme, causing irreversible inhibition.
Signaling Pathway: GABAergic Neurotransmission and GABA-AT Inhibition
Caption: Proposed mechanism of GABA-AT inhibition by this compound analogs.
B. Comparative Anticonvulsant Activity of Related Pyridine Derivatives
| Compound Class | Animal Model | Activity | Reference |
| 2-Aryl-2-(pyridin-2-yl)acetamides | MES and scPTZ | Broad-spectrum anticonvulsant | [4] |
| N-(pyridin-2-yl) derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione | MES and scPTZ | Anticonvulsant efficacy correlated with higher lipophilicity | [5] |
| 4-(1,3-dioxoisoindolin-2-yl)-N-phenylbutanamide analogs | scPTZ, scSTY, ipPIC | Promising activity in various seizure models | [6] |
Table 1: Anticonvulsant Activity of Structurally Related Pyridine Analogs. This table summarizes the anticonvulsant potential of different classes of pyridine-containing compounds, suggesting that analogs of this compound may also exhibit similar activities.
C. Experimental Protocols for Anticonvulsant Screening
The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.
-
Animals: Male mice (e.g., CF-1 or C57BL/6) or rats (e.g., Sprague-Dawley).
-
Apparatus: An electroconvulsive shock generator with corneal electrodes.
-
Procedure:
-
Administer the test compound or vehicle to the animals intraperitoneally (i.p.).
-
At the time of peak effect, apply a drop of local anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas, followed by a drop of saline to ensure conductivity.
-
Deliver an alternating electrical current (e.g., 50 mA at 60 Hz for 0.2 seconds for mice) via the corneal electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
Abolition of the hindlimb tonic extension is considered protection.
-
The effective dose that protects 50% of the animals (ED50) is calculated.
-
The scPTZ test is a model for clonic seizures and identifies compounds that can raise the seizure threshold.
-
Animals: Male mice (e.g., CF-1).
-
Procedure:
-
Administer the test compound or vehicle i.p.
-
At the time of peak effect, inject a convulsive dose of pentylenetetrazole (PTZ) (e.g., 85 mg/kg) subcutaneously in a loose fold of skin on the neck.
-
Place the animals in individual observation cages.
-
Observe the animals for 30 minutes for the presence or absence of clonic seizures (lasting for at least 5 seconds).
-
The absence of clonic seizures is considered protection.
-
The ED50 is calculated.
-
Experimental Workflow: Anticonvulsant Screening
Caption: A generalized workflow for in vivo anticonvulsant screening.
II. Anticancer Activity
Derivatives of 4-oxo-4-(pyridin-2-ylamino)butanoic acid have demonstrated potential as anticancer agents by inducing apoptosis in cancer cell lines. While specific IC50 values for direct analogs of this compound are not widely reported, related heterocyclic compounds have shown significant cytotoxic effects.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Tetrazole-hydrazone derivatives | A549 (Lung) | 1.22 - 3.62 | [5] |
| Tetrazole based isoxazolines | A549 (Lung) | 1.49 - 2.83 | [5] |
| Quercetin-DHA hybrid | HCT116 (Colon) | 0.34 - 22.4 | [5] |
Table 2: Cytotoxicity of Structurally Related Compounds. This data provides a benchmark for the potential potency of this chemical class against various cancer cell lines.
A. Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials: 96-well plates, test compounds, appropriate cancer cell lines, complete culture medium, MTT solution (5 mg/mL in PBS), and a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
III. Anti-inflammatory, Analgesic, and Antimicrobial Activities
The versatile this compound scaffold has also been explored for other therapeutic applications.
-
Anti-inflammatory and Analgesic Activities: Derivatives incorporating a piperazine moiety have shown significant anti-inflammatory and analgesic properties in animal models.[5]
-
Antimicrobial and Antifungal Activities: Heterocyclic compounds derived from 4-oxo-4-(aryl)-2-butenoic acid have demonstrated antimicrobial and antifungal properties.[5] The minimum inhibitory concentration (MIC) is typically determined using broth microdilution methods.
Conclusion
The this compound scaffold holds considerable promise for the development of novel therapeutic agents with a diverse range of biological activities. While comprehensive structure-activity relationship studies for a homologous series of analogs are still needed, the existing data on structurally related compounds strongly support the potential for discovering potent anticonvulsant, anticancer, anti-inflammatory, and antimicrobial agents. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of new analogs, paving the way for future drug discovery efforts in these critical therapeutic areas.
References
- The Multifaceted Biological Activities of 4-Oxo-4-(pyridin-2-ylamino)butanoic Acid Derivatives - Benchchem. (n.d.).
- Structure-activity relationship and cardiac safety of 2-aryl-2-(pyridin-2-yl)acetamides as a new class of broad-spectrum anticonvulsants derived from Disopyramide. (2020). Bioorganic Chemistry, 98, 103717. [Link]
- In silico analysis of the inhibitory activities of GABA derivatives on 4-aminobutyrate transaminase. (2014). Arabian Journal of Chemistry, 7(5), 893-901. [Link]
- Synthesis, physicochemical and anticonvulsant properties of new N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part II. (2006). Archiv der Pharmazie, 339(5), 255-261. [Link]
- Synthesis and Evaluation of Anticonvulsant Activity of Some Quinazoline Analogues. (2021).
- Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives. (2022). Pharmaceutical Sciences, 28(4), 589-601. [Link]
- Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. (2023). International Journal of Molecular Sciences, 24(23), 16990. [Link]
- Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. (2018). Research in Pharmaceutical Sciences, 13(6), 523-533. [Link]
- Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. (2021). Journal of Medicinal Chemistry, 64(15), 10755-10799. [Link]
- A new class of conformationally rigid analogues of 4-amino-5-halopentanoic acids, potent inactivators of gamma-aminobutyric acid aminotransferase. (2001). Journal of Medicinal Chemistry, 44(16), 2571-2581. [Link]
- Synthesis and Anticonvulsant Activity of Some New 2-Substituted 3-Aryl-4(3H)-quinazolinones. (1983). Journal of Medicinal Chemistry, 26(4), 528-533. [Link]
- Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. (2022). Molecules, 27(19), 6614. [Link]
- Evaluation of Anticonvulsant Activity of Dual COX-2/5-LOX Inhibitor Darbufelon and Its Novel Analogues. (2022). Molecules, 27(23), 8272. [Link]
- Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists. (2022). Molecules, 27(23), 8497. [Link]
- Synthesis, characterization, and pharmacological evaluation of new GABA analogs as potent anticonvulsant agents. (2013). Medicinal Chemistry Research, 22(10), 4737-4749. [Link]
- In silico analysis of the inhibitory activities of GABA derivatives on 4-aminobutyrate transaminase. (2014). Arabian Journal of Chemistry, 7(5), 893-901. [Link]
- Competitive inhibition of gamma-aminobutyric acid synaptosomal uptake by 4-(4'-azidobenzoimidylamino)butanoic acid. (1982). Journal of Neurochemistry, 39(4), 998-1000. [Link]
- Three-Step Synthesis of the Antiepileptic Drug Candidate Pynegabine. (2023). Molecules, 28(13), 4888. [Link]
- Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. (2023). Journal of Biochemical and Molecular Toxicology, 37(4), e23303. [Link]
Sources
- 1. journaljpri.com [journaljpri.com]
- 2. Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. <i>In silico</i> analysis of the inhibitory activities of GABA derivatives on 4-aminobutyrate transaminase - Arabian Journal of Chemistry [arabjchem.org]
- 4. Structure-activity relationship and cardiac safety of 2-aryl-2-(pyridin-2-yl)acetamides as a new class of broad-spectrum anticonvulsants derived from Disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, physicochemical and anticonvulsant properties of new N-(pyridine-2-yl) derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Anticancer Activity of 4-oxo-4-(pyridin-2-ylamino)butanoic Acid Derivatives
Introduction: A Versatile Scaffold for Anticancer Drug Discovery
In the landscape of medicinal chemistry, the search for novel molecular scaffolds that can serve as a foundation for the development of effective and selective anticancer agents is a perpetual endeavor. The 4-oxo-4-(pyridin-2-ylamino)butanoic acid core has emerged as a particularly promising template.[1][2] Its synthetic accessibility, typically through the straightforward reaction of 2-aminopyridine with succinic anhydride, provides a versatile platform for the generation of diverse chemical libraries.[2] This guide offers an in-depth comparison of the anticancer activities of various derivatives of this scaffold, providing researchers, scientists, and drug development professionals with a comprehensive overview of their therapeutic potential, underlying mechanisms of action, and the experimental methodologies used for their evaluation.
The rationale for exploring derivatives of this scaffold lies in the well-documented biological significance of the pyridine ring, a heterocyclic structure that is a key component in numerous FDA-approved drugs and is known to exhibit a wide range of biological activities, including antitumor effects.[3][4] By modifying the core 4-oxo-4-(pyridin-2-ylamino)butanoic acid structure, researchers can fine-tune the molecule's physicochemical properties to enhance its potency, selectivity, and pharmacokinetic profile.
Comparative Anticancer Activity: A Data-Driven Overview
While extensive publicly available data on the specific IC50 values for a wide array of direct derivatives of 4-oxo-4-(pyridin-2-ylamino)butanoic acid is limited, the anticancer potential of this chemical class can be benchmarked by examining related heterocyclic compounds that incorporate the butanoic acid moiety.[1] The following table summarizes representative IC50 values for such compounds against various cancer cell lines, offering a comparative perspective on their cytotoxic effects.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Tetrazole-hydrazone derivatives | A549 (Lung Adenocarcinoma) | 1.22 - 3.62 | [1] |
| Tetrazole based isoxazolines | A549 (Lung Adenocarcinoma) | 1.49 - 2.83 | [1] |
| Quercetin-DHA hybrid | HCT116 (Colon Cancer) | 0.34 - 22.4 | [1] |
It is important to note that these values, while not from direct derivatives, highlight the significant cytotoxic potential of compounds containing the butanoic acid functional group. Further research is warranted to synthesize and evaluate a broader range of direct 4-oxo-4-(pyridin-2-ylamino)butanoic acid derivatives to establish a more direct structure-activity relationship.
Mechanism of Action: Induction of Apoptosis via p53 Modulation
A significant body of evidence suggests that a primary mechanism through which derivatives of 4-oxo-4-(pyridin-2-ylamino)butanoic acid, particularly those of the succinamic acid class, exert their anticancer effects is through the induction of apoptosis.[1] Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells.
Several studies have indicated that these compounds can modulate key regulatory proteins involved in the apoptotic cascade. A noteworthy mechanism is the upregulation of the p53 tumor suppressor protein.[5][6][7] p53 plays a central role in responding to cellular stress, such as DNA damage, and can trigger either cell cycle arrest to allow for repair or apoptosis to eliminate irreparably damaged cells.[5][7][8]
The activation of p53 can initiate the intrinsic (mitochondrial) pathway of apoptosis. This involves the transcriptional activation of pro-apoptotic genes, such as Bax.[5][9] The Bax protein then translocates to the mitochondria, leading to the release of cytochrome c, which in turn activates a cascade of caspases, the executioners of apoptosis.[5]
Figure 1: A simplified diagram of the p53-mediated intrinsic apoptosis pathway, a potential mechanism of action for 4-oxo-4-(pyridin-2-ylamino)butanoic acid derivatives.
Experimental Protocols for Anticancer Activity Assessment
To ensure the scientific integrity and reproducibility of findings, standardized and validated experimental protocols are paramount. The following section details the step-by-step methodologies for key assays used to evaluate the anticancer activity of 4-oxo-4-(pyridin-2-ylamino)butanoic acid derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 4-oxo-4-(pyridin-2-ylamino)butanoic acid derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Figure 2: A step-by-step workflow of the MTT assay for determining cell viability.
Cell Cycle Analysis by Flow Cytometry
Understanding how a compound affects the cell cycle is crucial for elucidating its mechanism of action. Flow cytometry with a DNA-staining dye like propidium iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount.
Protocol:
-
Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to prevent staining of RNA.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide
The Annexin V-FITC/PI assay is a widely used method to detect apoptosis by flow cytometry.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide is a membrane-impermeant dye that can only enter cells with compromised membranes, such as late apoptotic or necrotic cells. This dual staining allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).
Protocol:
-
Cell Treatment: Treat cells with the test compounds as described for the cell cycle analysis.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately.
-
Data Analysis: Quantify the percentage of cells in each quadrant of the dot plot to determine the levels of apoptosis.
Structure-Activity Relationship (SAR) Insights
While a definitive SAR for 4-oxo-4-(pyridin-2-ylamino)butanoic acid derivatives is still emerging, general principles from related pyridine-containing compounds can provide valuable guidance for future drug design.
Studies on various pyridine derivatives have shown that the presence and position of certain functional groups can significantly influence their antiproliferative activity. For instance, the addition of methoxy (-OCH₃), hydroxyl (-OH), and amino (-NH₂) groups has been shown to enhance anticancer effects in some contexts.[3][4] Conversely, the introduction of bulky groups or certain halogens may decrease activity.[3][4]
For the 4-oxo-4-(pyridin-2-ylamino)butanoic acid scaffold, future SAR studies should focus on modifications at several key positions:
-
The Pyridine Ring: Substitution on the pyridine ring could modulate the electronic properties and steric hindrance of the molecule, potentially impacting its interaction with biological targets.
-
The Butanoic Acid Chain: Altering the length or rigidity of the butanoic acid linker could affect the molecule's conformational flexibility and its ability to bind to target proteins.
-
The Amide Linkage: Modifications to the amide group could influence the compound's hydrogen bonding capabilities and overall stability.
A systematic exploration of these modifications will be crucial for identifying derivatives with optimized anticancer activity.
Conclusion and Future Directions
The 4-oxo-4-(pyridin-2-ylamino)butanoic acid scaffold represents a promising and versatile platform for the development of novel anticancer agents.[1] Derivatives of this core structure have demonstrated the potential to induce apoptosis in cancer cells, with some evidence pointing towards the involvement of the p53 tumor suppressor pathway.[1]
This guide has provided a comparative overview of the anticancer activity of related compounds, detailed the key experimental protocols for their evaluation, and offered insights into potential mechanisms of action and structure-activity relationships.
Future research in this area should be directed towards:
-
Synthesis of Diverse Libraries: A broader range of 4-oxo-4-(pyridin-2-ylamino)butanoic acid derivatives should be synthesized to establish a clear and comprehensive structure-activity relationship.
-
Elucidation of Molecular Targets: Further studies are needed to identify the specific molecular targets of these compounds and to fully elucidate the signaling pathways they modulate.
-
In Vivo Efficacy Studies: Promising lead compounds identified through in vitro screening should be advanced to preclinical in vivo models to evaluate their efficacy and safety profiles.
By pursuing these research avenues, the full therapeutic potential of this versatile class of compounds can be unlocked, paving the way for the development of new and effective cancer therapies.
References
- p53-dependent apoptosis p
- The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression. Cold Spring Harbor Perspectives in Medicine. [Link]
- Role of p53 in Cell Death and Human Cancers. PMC - PubMed Central - NIH. [Link]
- How does p53 induce apoptosis and how does this relate to p53-mediated tumour suppression?
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- The Structure-Antiproliferative Activity Relationship of Pyridine Deriv
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of p53 in Cell Death and Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. researchgate.net [researchgate.net]
In the relentless pursuit of novel therapeutic agents to combat inflammatory diseases, the heterocyclic pyridine scaffold has emerged as a cornerstone for the design of potent and selective anti-inflammatory compounds. This guide provides an in-depth technical comparison of various pyridine derivatives, elucidating their mechanisms of action, structure-activity relationships, and performance against established anti-inflammatory drugs. We will delve into the experimental data that substantiates these claims, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this promising chemical space.
The Inflammatory Cascade: A Battleground for Therapeutic Intervention
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a vital protective mechanism, chronic inflammation underpins a multitude of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key objective in modern drug discovery is the development of agents that can selectively modulate inflammatory pathways, thereby mitigating tissue damage and restoring homeostasis.
Central to the inflammatory process are enzymes like cyclooxygenases (COX) and signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway. The COX enzymes, particularly the inducible isoform COX-2, are responsible for the synthesis of prostaglandins, which are potent mediators of pain and inflammation. The NF-κB pathway, on the other hand, is a master regulator of gene transcription for a plethora of pro-inflammatory cytokines, chemokines, and adhesion molecules. Consequently, the inhibition of COX-2 and the NF-κB pathway represent two of the most validated strategies for anti-inflammatory drug development.
Pyridine Derivatives: A Privileged Scaffold for Anti-inflammatory Activity
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous motif in medicinal chemistry, gracing the structures of numerous FDA-approved drugs.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and synthetic tractability make it an ideal scaffold for designing molecules that can interact with specific biological targets with high affinity and selectivity.
Recent research has illuminated the significant potential of pyridine derivatives as anti-inflammatory agents. These compounds have been shown to exert their effects through various mechanisms, most notably through the inhibition of COX-2 and the modulation of the NF-κB signaling cascade.[2][3]
Comparative Analysis of Anti-inflammatory Pyridine Compounds
The efficacy of pyridine-based anti-inflammatory agents is intrinsically linked to their structural features. Substitutions on the pyridine ring can dramatically influence their potency, selectivity, and pharmacokinetic properties.
Cyclooxygenase (COX) Inhibition: A Primary Mechanism
A significant number of pyridine derivatives have been designed and synthesized as selective COX-2 inhibitors.[4][5] This selectivity is crucial as it minimizes the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme, which plays a protective role in the gastric mucosa.
Table 1: Comparative COX-2 Inhibitory Activity of Selected Pyridine Derivatives
| Compound Class | Specific Derivative | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| Imidazo[1,2-a]pyridines | 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) | 0.07 | 508.6 | [4] |
| Pyridine-Pyrimidine Hybrids | 2-hydrazino-5-(4-methoxyphenyl)-7-phenyl-3H-pyrido[2,3-d]pyrimidin-4-one (9d) | 0.54 | 6.56 | [6][7] |
| Celecoxib (Reference Drug) | - | 1.11 | 5.12 | [6][7] |
The data clearly indicates that certain imidazo[1,2-a]pyridine derivatives exhibit exceptional potency and selectivity for COX-2, surpassing that of the well-established COX-2 inhibitor, celecoxib.[4] The presence of a methylsulfonylphenyl group is a key pharmacophoric feature that allows these compounds to bind effectively to a secondary pocket in the COX-2 active site, a structural feature absent in COX-1.[4]
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is another critical target for anti-inflammatory intervention. Several pyridine derivatives have been identified as potent inhibitors of this pathway.
Pyridine N-oxide derivatives, for instance, have been shown to inhibit the DNA binding of nuclear NF-κB in a dose-dependent manner.[3] This inhibition is thought to occur through the oxidation of thiol groups on the p50 subunit of NF-κB.[3] Additionally, aminoindazole-pyrrolo[2,3-b]pyridine scaffolds have been developed as potent and selective inhibitors of IKKα, a key kinase in the non-canonical NF-κB pathway.[8]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rats is a widely used and reliable method for evaluating the in vivo anti-inflammatory activity of novel compounds.
Numerous studies have demonstrated the significant in vivo anti-inflammatory effects of pyridine derivatives in this model. For example, certain novel synthesized pyridines have shown a wide range of anti-inflammatory effects, with some compounds exhibiting greater potency than the reference drug diclofenac.[9][10]
Table 2: In Vivo Anti-inflammatory Activity of Pyridine Derivatives in the Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | % Edema Inhibition (at 1h) | Reference |
| 5a | 5 | 46.9 | [10] |
| 5f | 5 | 34.27 | [10] |
| 5g | 5 | 43.46 | [10] |
| 5h | 5 | 30.74 | [10] |
| Diclofenac (Reference) | 5 | 28.26 | [10] |
These results highlight the potential of pyridine-based compounds as effective in vivo anti-inflammatory agents.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental protocols are essential.
In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the in vitro inhibitory activity of test compounds against COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of the COX enzymes. The oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) by the enzyme in the presence of arachidonic acid produces a colored product that can be measured spectrophotometrically.
Step-by-Step Protocol:
-
Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).
-
Add the COX-1 or COX-2 enzyme to the buffer.
-
Add the test compound at various concentrations. A known inhibitor (e.g., celecoxib) and a vehicle control should be included.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Monitor the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.
-
Calculate the rate of reaction and determine the IC50 value for each compound.
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of test compounds.
Step-by-Step Protocol:
-
Acclimatize male Wistar rats for at least one week.
-
Fast the animals overnight before the experiment.
-
Measure the initial paw volume of the left hind paw using a plethysmograph.
-
Administer the test compounds, vehicle control, or reference drug (e.g., indomethacin) intraperitoneally.[11][12]
-
After 30 minutes, inject a 1% solution of carrageenan in saline into the subplantar region of the left hind paw.[10]
-
Measure the paw volume at 1, 3, and 6 hours after the carrageenan injection.[10]
-
Calculate the percentage of edema inhibition for each group relative to the control group.
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity of pyridine derivatives is highly dependent on the nature and position of substituents on the pyridine ring.[1][13] For instance, in a series of 2-amino-4,6-diphenylpyridine-3-carbonitrile derivatives, compounds with electron-withdrawing groups on the phenyl rings generally exhibited good anti-inflammatory activity.[14] The presence of methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups has been shown to enhance the biological activity of pyridine derivatives.[1] Conversely, bulky groups or halogen atoms can sometimes lead to a decrease in activity.[13]
Other Potential Anti-inflammatory Mechanisms
While COX inhibition and NF-κB modulation are the most studied mechanisms, some pyridine derivatives may exert their anti-inflammatory effects through other pathways. For example, 3-hydroxy-pyridine-4-one derivatives are known iron chelators.[11][12] Since cyclooxygenase and lipoxygenase are iron-dependent enzymes, the iron-chelating properties of these compounds may contribute to their anti-inflammatory activity.[11]
Conclusion and Future Directions
The pyridine scaffold has unequivocally established itself as a privileged structure in the design of novel anti-inflammatory agents. The versatility of pyridine chemistry allows for the fine-tuning of molecular properties to achieve high potency and selectivity against key inflammatory targets such as COX-2 and the NF-κB pathway. The compelling in vitro and in vivo data for numerous pyridine derivatives, some of which outperform established drugs, underscores the immense therapeutic potential of this class of compounds.
Future research should focus on optimizing the pharmacokinetic and safety profiles of lead pyridine compounds. Further exploration of their effects on other inflammatory pathways and their potential for combination therapy will undoubtedly pave the way for the development of next-generation anti-inflammatory drugs with improved efficacy and reduced side effects.
References
- Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure - PubMed. (n.d.).
- Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation | ACS Omega. (2023).
- Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC - NIH. (2023).
- Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PubMed. (2025).
- Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. (2023).
- A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - NIH. (2014).
- A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. (2014).
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (n.d.).
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing. (2021).
- The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. (n.d.).
- Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC - NIH. (n.d.).
- Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PubMed. (2024).
- Synthesis, in vitro Antibacterial and in vivo Anti-Inflammatory Activity of Some New Pyridines. (2017).
- Pyridine N-oxide Derivatives Inhibit Viral Transactivation by Interfering With NF-kappaB Binding - PubMed. (n.d.).
- Design and construction of novel pyridine-pyrimidine hybrids as selective COX-2 suppressors: anti-inflammatory potential, ulcerogenic profile, molecular modeling and ADME/Tox studies. - International Association for the Study of Pain (IASP). (2023).
- Docking Study, Synthesis, and Anti-Inflammatory Potential of Some New Pyridopyrimidine-Derived Compounds - PMC - NIH. (2022).
- Publication: Design and construction of novel pyridine-pyrimidine hybrids as selective COX-2 suppressors: anti-inflammatory potential, ulcerogenic profile, molecular modeling and ADME/Tox studies - KOPS. (2024).
- Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds - ResearchGate. (n.d.).
- Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed. (n.d.).
- Structure-activity relationship of phenyl-pyridine derivatives. - ResearchGate. (n.d.).
- US7446117B2 - Cox-2 inhibiting pyridine derivatives - Google Patents. (n.d.).
- Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PubMed. (2025).
- Pharmacological inhibition of NF-κB-inducing kinase (NIK) with small molecules for the treatment of human diseases - PubMed Central. (n.d.).
- A Review on Pyridine Derivatives having Appropriate Remedies for Extreme Diseases. (n.d.).
- Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti‐Inflammatory Agents: Design, Synthesis, and LPS‐Induced RAW 264.7 Macrophages | Request PDF - ResearchGate. (2025).
- Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC - NIH. (n.d.).
- Pyridine derivatives 46a–50 reported as anti-inflammatory agents. - ResearchGate. (n.d.).
Sources
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridine N-oxide derivatives inhibit viral transactivation by interfering with NF-kappaB binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US7446117B2 - Cox-2 inhibiting pyridine derivatives - Google Patents [patents.google.com]
- 6. iasp-pain.org [iasp-pain.org]
- 7. Design and construction of novel pyridine-pyrimidine hybrids as selective COX-2 suppressors: anti-inflammatory potential, ulcerogenic profile, molecular modeling and ADME/Tox studies [kops.uni-konstanz.de]
- 8. Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3- b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 14. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial and Antifungal Activity of Heterocyclic Compounds
In the ever-evolving landscape of antimicrobial drug discovery, heterocyclic compounds remain a cornerstone of research and development. Their diverse structures and wide range of biological activities have led to some of the most important anti-infective agents used in clinical practice today.[1][2] This guide provides a comparative analysis of the antimicrobial and antifungal activities of several key classes of heterocyclic compounds. We will delve into the experimental data supporting their efficacy, elucidate their mechanisms of action, and provide detailed protocols for their evaluation, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their work.
The Enduring Promise of Heterocyclic Scaffolds
Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within the ring, are ubiquitous in nature and synthetic chemistry. Their unique electronic and steric properties allow them to interact with a wide array of biological targets, making them privileged scaffolds in medicinal chemistry.[3][4] The constant threat of antimicrobial resistance necessitates the continued exploration and development of new antimicrobial agents, with heterocyclic chemistry offering a rich and fruitful avenue for innovation.[1][2]
A Comparative Analysis of Key Heterocyclic Classes
Here, we compare the antimicrobial and antifungal activities of several prominent classes of heterocyclic compounds, supported by experimental data from the literature.
The Azole Antifungals: A Clinical Mainstay
The azole family of antifungals, which includes imidazoles and triazoles, is a critical component of our armamentarium against fungal infections.[5][6] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[7][8][9] This disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.[8]
-
Imidazoles (e.g., Ketoconazole, Miconazole, Clotrimazole): Generally used for topical infections, their systemic use is limited due to a higher potential for side effects.[5][7]
-
Triazoles (e.g., Fluconazole, Itraconazole, Voriconazole): These second-generation azoles exhibit an improved safety profile and a broader spectrum of activity, making them suitable for treating both superficial and systemic fungal infections.[5][7][10]
The following table summarizes the minimum inhibitory concentration (MIC) values for representative azole compounds against various fungal pathogens.
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Fluconazole | Candida albicans | 0.25 | [11] |
| Itraconazole | Aspergillus fumigatus | 1.0 | [12] |
| Voriconazole | Aspergillus fumigatus | 0.25 | [13] |
| Compound 19g (novel triazole) | Candida albicans (fluconazole-resistant) | 0.031 | [11] |
| Compound 20b (novel triazole) | Candida albicans (fluconazole-resistant) | 0.016 | [11] |
Structure-Activity Relationship Insights: The antifungal potency of triazoles can be significantly influenced by the nature of the substituents on the core ring. For instance, the introduction of a mono-fluorine on a phenyl ring has been shown to enhance antifungal activity, while the addition of more fluorine atoms can lead to a decrease in potency.[11]
Benzimidazoles: A Versatile Scaffold
Benzimidazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anthelmintic properties.[1][3] Their structural similarity to purine nucleosides allows them to interact with various biomolecules.[1] Some benzimidazoles exert their antifungal effect by inhibiting ergosterol biosynthesis, similar to azoles.[1] In bacteria, certain benzimidazole derivatives have been shown to inhibit DNA gyrase, an essential enzyme for DNA replication.[3]
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 11d (benzimidazole derivative) | Staphylococcus aureus | 2 | [14] |
| Compound 11d (benzimidazole derivative) | Escherichia coli | 16 | [14] |
| Compound 67b (benzimidazole derivative) | Bacillus cereus | 32 | [3] |
| Compound 67c (benzimidazole derivative) | Escherichia coli | 64 | [3] |
Quinolines: A Legacy of Antimicrobial Efficacy
Quinolines and their derivatives have a long history in the fight against infectious diseases, with some exhibiting potent antibacterial, antifungal, and antiprotozoal activities.[2][15] The versatility of the quinoline scaffold allows for extensive chemical modifications, leading to a wide range of pharmacological properties.[2][16]
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 2 (quinoline derivative) | Bacillus cereus | 3.12 - 50 | [17] |
| Compound 6 (quinoline derivative) | Staphylococcus aureus | 3.12 - 50 | [17] |
| Compound 6 (quinoline derivative) | Aspergillus flavus | Potentially Active | [17] |
Oxadiazoles and Thiazoles: Emerging Contenders
1,3,4-Oxadiazole and thiazole derivatives are gaining increasing attention for their promising antimicrobial and antifungal activities.[18][19][20] These five-membered heterocyclic compounds have been shown to be effective against a variety of pathogens, including drug-resistant strains.[21][22]
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| OZE-I (1,3,4-oxadiazole derivative) | Staphylococcus aureus (MRSA) | 4-16 | [21] |
| OZE-III (1,3,4-oxadiazole derivative) | Staphylococcus aureus | 8-32 | [21] |
| Compound 3h (thiazole derivative) | Candida neoformans | 8 | [23] |
| Compound 3i (thiazole derivative) | Candida albicans | 8 | [23] |
| Thiazole Derivatives (unspecified) | Candida albicans | 0.008–7.81 | [24] |
Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis by Azoles
The following diagram illustrates the key mechanism of action for azole antifungal agents, highlighting their targeted inhibition of lanosterol 14α-demethylase.
Caption: Mechanism of action of azole antifungals.
Experimental Protocols for Antimicrobial Susceptibility Testing
Accurate and reproducible assessment of antimicrobial activity is paramount in drug discovery. The following are detailed, step-by-step methodologies for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC).
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: General workflow for antimicrobial susceptibility testing.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[25][26]
Materials:
-
Test compound
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[27]
-
Standardized microbial inoculum (~5 x 10^5 CFU/mL)[25]
-
Positive control (broth with inoculum, no compound)
-
Negative control (broth only)
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium directly in the 96-well plate.[28]
-
Inoculation: Inoculate each well (except the negative control) with the standardized microbial suspension. The final volume in each well should be uniform.[25]
-
Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeast).[12][25]
-
Observation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[28]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[29][30]
Procedure:
-
Subculturing: Following the MIC determination, take a small aliquot (e.g., 10-20 µL) from each well that showed no visible growth (the MIC well and those with higher concentrations).[30][31]
-
Plating: Spread the aliquot onto an appropriate agar medium that does not contain the test agent.[30]
-
Incubation: Incubate the agar plates under conditions that support the growth of the test organism.
-
Colony Counting: After incubation, count the number of colony-forming units (CFUs) on each plate.
-
MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.[30][31]
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antifungal agent that kills a particular fungus.[32][33]
Procedure:
-
Subculturing: Similar to the MBC procedure, after determining the MIC, subculture a defined volume from each clear well onto a suitable agar medium (e.g., Sabouraud Dextrose Agar).[32][34]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) until growth is visible in the growth control subculture (typically 24-48 hours).[12][32]
-
Colony Counting: Count the number of fungal colonies on each plate.
-
MFC Determination: The MFC is the lowest concentration that results in no growth or a significant reduction (e.g., ≥99.9% or fewer than three colonies) in the fungal inoculum.[12][33]
Conclusion
The heterocyclic compounds discussed in this guide represent a rich source of diverse chemical structures with potent antimicrobial and antifungal activities. The comparative data presented, along with the detailed experimental protocols, are intended to empower researchers in their quest for novel anti-infective agents. A thorough understanding of the structure-activity relationships, mechanisms of action, and standardized evaluation methodologies is crucial for the rational design and development of the next generation of drugs to combat the ever-present threat of infectious diseases.
References
- Azole: Antifungal Drugs, Mechanism of Action | StudySmarter. (2023-08-29).
- Mechanism of Action of Azole Antifungal - Pharmacy Freak. (2025-11-13).
- Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - NIH.
- Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed.
- Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC - PubMed Central.
- Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf - NIH. (2024-03-01).
- Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed. (2020-11-19).
- Mechanisms of action in antifungal drugs | Research Starters - EBSCO.
- Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024).
- Thiazole antifungals | Research Starters - EBSCO.
- Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx - Slideshare.
- Recent Developments in Azole Compounds as Antibacterial and Antifungal Agents.
- Minimum Bactericidal Concentration (MBC) Test - Microbe Investigations.
- Antimicrobial activity of a new series of benzimidazole derivatives - PubMed.
- Recent developments in azole compounds as antibacterial and antifungal agents - PubMed.
- Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - MDPI.
- Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives - MDPI.
- Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory.
- Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics.
- Antibacterial Activity of Benzimidazole Derivatives: A Mini Review | Open Access Journals.
- Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - ProQuest.
- Recent Developments in Azole Compounds as Antibacterial and Antifungal Agents.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023-06-14).
- Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed. (2021-06-29).
- Synthesis and Antifungal Activity of Some Thiazole Derivatives - ResearchGate.
- Design, synthesis, and structure-activity relationship studies of novel triazole agents with strong antifungal activity against Aspergillus fumigatus - PubMed. (2020-02-15).
- ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW - International Journal of Medical Sciences and Pharma Research.
- Recent update on antibacterial and antifungal activity of quinoline scaffolds - ResearchGate.
- Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed. (2023-07-21).
- Advances in synthetic approach to and antifungal activity of triazoles - PubMed Central - NIH.
- Minimum fungicidal concentration assessment method. MIC = minimum... - ResearchGate.
- Thiazole derivatives with antifungal activity against Candida species - ResearchGate. (2018-11-30).
- Synthetic Routes to Quinoline-Based Derivatives having Potential Anti-Bacterial and Anti-Fungal Properties | Bentham Science Publishers. (2022-08-01).
- (PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
- Minimum bactericidal concentration - Wikipedia.
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update.
- Minimum Inhibitory Concentration (MIC) Test - Microbe Investigations.
- The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC - NIH. (2021-08-19).
- Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PubMed Central.
- In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. - MDPI.
- Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC - NIH. (2014-01-02).
- An Insight into Rational Drug Design: The Development of In-House Azole Compounds with Antimicrobial Activity - MDPI.
- Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC - NIH.
- 13.5A: Minimal Inhibitory Concentration (MIC) - Biology LibreTexts. (2024-11-23).
- Minimum inhibitory concentration - Wikipedia.
- Structure-Based Design, Synthesis, and Antifungal Activity of New Triazole Derivatives.
- To Synthesize and Characterization of Novel Quinoline Derivatives as an Antibacterial and Antifungal Activities - IJPPR. (2022-06-30).
- Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC - PubMed Central.
- Tests to determine MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration), MFC (Minimum Fungicidal Concentration) in disinfectant products. - IVAMI - Instituto Valenciano de Microbiología (IVAMI).
- Current and Emerging Azole Antifungal Agents - PMC - PubMed Central.
Sources
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 4. Recent developments in azole compounds as antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. Current and Emerging Azole Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacyfreak.com [pharmacyfreak.com]
- 8. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
- 10. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and structure-activity relationship studies of novel triazole agents with strong antifungal activity against Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rroij.com [rroij.com]
- 15. researchgate.net [researchgate.net]
- 16. benthamdirect.com [benthamdirect.com]
- 17. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jchemrev.com [jchemrev.com]
- 21. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 23. researchgate.net [researchgate.net]
- 24. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 25. microbe-investigations.com [microbe-investigations.com]
- 26. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 27. microchemlab.com [microchemlab.com]
- 28. bio.libretexts.org [bio.libretexts.org]
- 29. microbe-investigations.com [microbe-investigations.com]
- 30. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 31. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
- 32. researchgate.net [researchgate.net]
- 33. mdpi.com [mdpi.com]
- 34. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Quantitative Analysis of Nicotine Metabolites in Urine
This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of nicotine metabolites in urine. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of method selection, sample preparation, and data interpretation, grounded in scientific literature and field-proven insights. Our objective is to equip you with the knowledge to select and implement the most appropriate analytical strategy for your research or clinical needs, ensuring data of the highest quality and integrity.
Introduction: The Significance of Nicotine Metabolite Quantification
Nicotine, the primary psychoactive alkaloid in tobacco, undergoes extensive metabolism in humans, primarily in the liver.[1] The resulting metabolites are excreted in urine and serve as reliable biomarkers for assessing tobacco exposure and understanding nicotine metabolism kinetics.[2][3] Among the numerous metabolites, cotinine is the most prominent, with a longer half-life than nicotine, making it an ideal marker for tracking tobacco use.[4] Trans-3'-hydroxycotinine is the major metabolite of cotinine and another key biomarker.[5][6] Accurate quantification of these and other metabolites is crucial for a range of applications, including clinical toxicology, smoking cessation programs, and research on tobacco-related diseases.[3][7]
The Metabolic Journey of Nicotine
The primary metabolic pathway of nicotine involves the cytochrome P450 enzyme system, particularly CYP2A6, which converts nicotine to cotinine.[1][8] Cotinine is further metabolized to trans-3'-hydroxycotinine.[8] Other minor metabolites include nornicotine, norcotinine, nicotine N'-oxide, and cotinine N-oxide.[1][7] A significant portion of these metabolites can also be conjugated with glucuronic acid before urinary excretion.[7][8]
Caption: Major metabolic pathways of nicotine in humans.
Comparative Analysis of Analytical Methodologies
The choice of an analytical method for nicotine metabolites is dictated by the specific requirements of the study, including the desired sensitivity, specificity, throughput, and cost. The three most common techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS is considered the gold standard for the quantification of nicotine and its metabolites due to its high sensitivity, specificity, and versatility.[7] The method involves chromatographic separation of the analytes followed by their detection based on their mass-to-charge ratio (m/z). The use of tandem mass spectrometry (MS/MS) provides an additional layer of specificity by monitoring characteristic fragment ions of each analyte.
Advantages:
-
High Sensitivity and Specificity: Capable of detecting very low concentrations of metabolites, making it suitable for studies on passive smoking.[6][9]
-
Multiplexing Capability: Allows for the simultaneous quantification of multiple metabolites in a single run.[7][10]
-
High Accuracy and Precision: Provides reliable and reproducible results.[5][11]
Disadvantages:
-
High Initial Cost: The instrumentation is expensive to purchase and maintain.
-
Complex Method Development: Requires expertise for method development and troubleshooting.
-
Matrix Effects: Ion suppression or enhancement from the urine matrix can affect accuracy, necessitating careful sample preparation and the use of internal standards.[7]
The general workflow for LC-MS/MS analysis involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: General workflow for LC-MS/MS analysis of urinary nicotine metabolites.
Detailed Protocols:
-
Sample Preparation: The choice of sample preparation is critical to minimize matrix effects and ensure accurate quantification.
-
Solid-Phase Extraction (SPE): A highly effective method for sample cleanup and concentration.[12][13][14] A common protocol involves conditioning a mixed-mode SPE cartridge, loading the pre-treated urine sample, washing away interferences, and eluting the analytes with an appropriate solvent mixture.[12][14]
-
Step-by-Step SPE Protocol:
-
Condition a mixed-mode cation exchange SPE cartridge with methanol followed by an equilibration buffer (e.g., 0.1 M phosphate buffer, pH 6.0).[14][15]
-
Pre-treat the urine sample by adding an internal standard and adjusting the pH.[14] For total metabolite analysis, enzymatic hydrolysis with β-glucuronidase is performed prior to this step.[7]
-
Load the pre-treated sample onto the SPE cartridge.[14]
-
Wash the cartridge with water and a weak organic solvent to remove interfering substances.[14]
-
Elute the analytes with a basic organic solvent mixture (e.g., methylene chloride:isopropanol:ammonium hydroxide).[14]
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.[5]
-
-
-
Liquid-Liquid Extraction (LLE): A simpler and less expensive alternative to SPE.[5]
-
Step-by-Step LLE Protocol:
-
To a urine aliquot, add an internal standard and a basifying agent (e.g., 5N NaOH).[5]
-
Add an immiscible organic solvent (e.g., a mixture of methylene chloride and diethyl ether).[5]
-
Vortex to facilitate extraction of the analytes into the organic phase.
-
Centrifuge to separate the layers and transfer the organic phase to a clean tube.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.[5]
-
-
-
Dilute-and-Shoot: The simplest and fastest method, suitable for high-throughput screening. However, it is more susceptible to matrix effects.
-
Step-by-Step Dilute-and-Shoot Protocol:
-
Add an internal standard to the urine sample.
-
Dilute the sample with a suitable solvent (e.g., 0.01 M HCl or mobile phase).[2]
-
Centrifuge or filter to remove particulates.
-
Inject the supernatant directly into the LC-MS/MS system.
-
-
-
-
LC-MS/MS Conditions:
-
Chromatography: Reversed-phase chromatography using a C18 or biphenyl column is commonly employed.[5] Hydrophilic interaction liquid chromatography (HILIC) can also be used.[12][13]
-
Mass Spectrometry: Electrospray ionization in positive mode (ESI+) is typically used.[3][7] Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte and internal standard.[3][12]
-
Performance Data Summary (LC-MS/MS):
| Analyte | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| Nicotine | 2 - 1,000 | - | 1.0 - 10.0 | 55.1 - 109.1 | [5][10][15] |
| Cotinine | 0.2 - 5,000 | 0.010 - 0.2 | 0.2 - 20.0 | 79.3 - 118.7 | [5][6][10][15] |
| trans-3'-hydroxycotinine | 0.5 - 5,000 | 0.004 - 1.8 | 0.4 - 10.0 | >79.3 | [5][6][10][11][15][16] |
| Nornicotine | 2 - 1,000 | - | 1.0 | - | [5][10] |
| Norcotinine | 2 - 1,000 | - | 1.0 | - | [5][10] |
Note: The values presented are a synthesis from multiple sources and may vary depending on the specific method and instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is another powerful technique for the quantification of nicotine and its metabolites. It involves the separation of volatile analytes in a gas chromatograph followed by detection with a mass spectrometer. Due to the lower volatility of some metabolites, derivatization may be necessary.
Advantages:
-
High Resolution: Provides excellent separation of complex mixtures.
-
Good Sensitivity and Specificity: Offers reliable quantification, especially when using selected ion monitoring (SIM) or tandem MS.[4][17]
Disadvantages:
-
Derivatization Requirement: May require a derivatization step to increase the volatility and thermal stability of the analytes, which adds complexity and potential for variability.
-
Lower Throughput: Generally has longer run times compared to modern UHPLC methods.
-
Thermal Degradation: Some thermally labile metabolites may degrade in the hot injector port.
Caption: General workflow for GC-MS analysis of urinary nicotine metabolites.
Detailed Protocols:
-
Sample Preparation:
-
Liquid-Liquid Extraction (LLE): Similar to the LLE protocol for LC-MS/MS, an alkaline urine sample is extracted with an organic solvent like dichloromethane.[17][18]
-
Microextraction by Packed Sorbent (MEPS): A miniaturized version of SPE that is simple, rapid, and uses minimal solvent.[4] The extract can often be directly injected into the GC-MS without an evaporation step.[4]
-
-
GC-MS Conditions:
-
Gas Chromatography: A capillary column, such as one with a 5% diphenyl-95% dimethylpolysiloxane stationary phase, is commonly used.[19]
-
Mass Spectrometry: Electron ionization (EI) is the typical ionization source.[19] Quantification is performed in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[4][17]
-
Performance Data Summary (GC-MS):
| Analyte | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| Nicotine | 1 - 1000 | 0.25 - 0.8 | 0.5 | 25.4 - 98.0 | [4][17][18][20] |
| Cotinine | 10 - 1000 | 0.3 - 20 | 0.5 | 5.4 - 101.7 | [4][17][18][20] |
Note: The values presented are a synthesis from multiple sources and may vary depending on the specific method and instrumentation.
Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: ELISA is an immunoassay technique that utilizes the specific binding between an antibody and its antigen to detect and quantify substances. In the context of nicotine metabolite analysis, a competitive ELISA is often used, where the metabolite in the sample competes with a labeled metabolite for binding to a limited number of antibody binding sites.
Advantages:
-
High Throughput: Well-suited for screening a large number of samples.
-
Cost-Effective: Generally less expensive than chromatographic methods.
-
Ease of Use: Requires less specialized expertise and instrumentation compared to LC-MS/MS and GC-MS.
Disadvantages:
-
Cross-Reactivity: The main limitation is the potential for antibodies to cross-react with other structurally related metabolites, which can lead to an overestimation of the target analyte's concentration.[21]
-
Lower Specificity: Less specific than chromatographic methods.
-
Semi-Quantitative: Often provides semi-quantitative results, and positive findings may require confirmation by a more specific method like LC-MS/MS.
Performance Data Summary (ELISA):
| Analyte | Detection Limit (ng/mL) | Key Feature | Reference |
| Cotinine | 1.3 - 20 | High throughput, potential for cross-reactivity | [22] |
Method Comparison at a Glance
| Feature | LC-MS/MS | GC-MS | ELISA |
| Specificity | Excellent | Very Good | Moderate |
| Sensitivity | Excellent | Good | Good |
| Throughput | High | Moderate | Very High |
| Cost per Sample | High | Moderate | Low |
| Initial Investment | High | High | Low |
| Multiplexing | Excellent | Good | Limited |
| Confirmation | Gold Standard | Confirmatory | Screening |
Conclusion and Recommendations
The quantitative analysis of nicotine metabolites in urine is a critical tool in tobacco exposure assessment and clinical research. The choice of analytical methodology should be guided by the specific goals of the study.
-
For highly accurate, specific, and sensitive quantification of multiple nicotine metabolites, LC-MS/MS is the unequivocal method of choice. Its versatility and reliability make it the gold standard for both research and clinical applications.
-
GC-MS offers a robust and reliable alternative to LC-MS/MS, particularly when high-resolution chromatography is required. However, the potential need for derivatization and longer analysis times may limit its throughput.
-
ELISA is an excellent high-throughput screening tool for large-scale epidemiological studies where cost and speed are major considerations. However, its lower specificity due to potential cross-reactivity means that positive results should be interpreted with caution and may require confirmation by a chromatographic method.
By understanding the principles, advantages, and limitations of each technique, researchers can confidently select the most appropriate method to generate high-quality, defensible data in their studies of nicotine metabolism and tobacco exposure.
References
- Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. (2020). Restek Resource Hub. [Link]
- Murphy, S. E., et al. (2014). A comparison of direct and indirect analytical approaches to measuring total nicotine equivalents in urine. Nicotine & Tobacco Research, 16(8), 1087-1095. [Link]
- Wang, L., et al. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine. Journal of Analytical Toxicology, 38(6), 332-340. [Link]
- McClure, D. A., et al. (2010). Quantitation of Nicotine, Its Metabolites, and Other Related Alkaloids in Urine, Serum, and Plasma Using LC-MS-MS. In: M. R. Meyer & H. H. Maurer (Eds.), Mass Spectrometry in Sports Drug Testing. Methods in Molecular Biology, vol 603. Humana Press. [Link]
- McClure, D. A., et al. (2010). Quantitation of nicotine, its metabolites, and other related alkaloids in urine, serum, and plasma using LC-MS-MS. Methods in Molecular Biology, 603, 389-398. [Link]
- Kuklenyik, Z., et al. (2018). Quantitation of Urine Nicotine, Cotinine, and 3-OH-Cotinine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). In: M. R. Meyer & H. H. Maurer (Eds.), Mass Spectrometry. Methods in Molecular Biology, vol 1873. Humana Press, New York, NY. [Link]
- Nakahara, Y., et al. (2012). SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND COTININE USING MICRO-EXTRACTION BY PACKED SORBENT AND GAS CHROMATOGRAPHY-MASS SPECTROMETRY. The Journal of Toxicological Sciences, 37(4), 747-754. [Link]
- Nicotine Pathway, Pharmacokinetics. (n.d.). PharmGKB. [Link]
- Nakajima, M., & Yokoi, T. (2005). Metabolic pathways of nicotine in humans. [Diagram].
- Bernert, J. T., et al. (2022). A new automated method for the analysis of cotinine and trans-3′-hydroxycotinine in serum by LC–MS/MS. Journal of Analytical Toxicology, 46(6), 635-642. [Link]
- Mallock, N., et al. (2021). Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites cotinine and trans-3'-hydroxycotinine by LC-MS/MS: Method development and validation for human plasma.
- Mallock, N., et al. (2021). Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites cotinine and trans-3'-hydroxycotinine by LC-MS/MS: Method development and validation for human plasma.
- Eawag-BBD. (1998).
- Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Metabolism and Disposition Kinetics of Nicotine. Pharmacological Reviews, 57(1), 79-115. [Link]
- Alturas Analytics, Inc. (n.d.). Quantitative Analysis of Cotinine in Human Plasma and Urine Utilizing a Simple Supported Liquid/Liquid Exchange Extraction and GC-MS/MS. [Link]
- PANTHER Classification System. (n.d.).
- Karaconji, I., et al. (2005). Determination of nicotine and cotinine in urine by headspace solid phase microextraction gas chromatography with mass spectrometric detection. Arhiv za higijenu rada i toksikologiju, 56(3), 251-257. [Link]
- Bernert, J. T., et al. (2022). A New Automated Method for the Analysis of Cotinine and trans-3′-Hydroxycotinine in Serum by LC/MS/MS.
- Söylemezoğlu, T., et al. (2017). Validation of GC-MS Method for Determination of Nicotine and Cotinine in Plasma and Urine.
- Wei, W., et al. (2011). [Determination of Nicotine and Cotinine in Urine by Dispersive Liquid-Liquid Microextraction Combined With Gas Chromatography-Mass Spectrometry]. Wei Sheng Yan Jiu, 40(5), 629-632. [Link]
- Shakleya, D. M., et al. (2012). Simultaneous Quantification of Nicotine, Cotinine, trans-3′-Hydroxycotinine, Norcotinine and Mecamylamine in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology, 36(7), 461-469. [Link]
- Gkaitatzi, K., et al. (2024). Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking. Rapid Communications in Mass Spectrometry, 38(18), e9864. [Link]
- Söylemezoğlu, T., et al. (2017). Validation of GC-MS Method for Determination of Nicotine and Cotinine in Plasma and Urine. International Journal for Research in Applied Science & Engineering Technology, 5(12), 1-6. [Link]
- Al-Delaimy, W. K. (2021). A review of the analysis of biomarkers of exposure to tobacco and vaping products. Analytical Methods, 13(33), 3725-3741. [Link]
- Drlogy. (n.d.). How do you prepare for a Urine Cotinine test?. [Link]
- Zabłocka-Słowińska, K., et al. (2024). Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. International Journal of Molecular Sciences, 25(15), 8345. [Link]
- Miyashita, M., et al. (2011). Enzyme-linked immunosorbent assay of nicotine metabolites. Analytical and Bioanalytical Chemistry, 401(5), 1645-1654. [Link]
- Benowitz, N. L., et al. (2013). Urine Metabolites for Estimating Daily Intake of Nicotine From Cigarette Smoking. Cancer Epidemiology, Biomarkers & Prevention, 22(5), 844-852. [Link]
- Doctor, P. B., et al. (2003). Determination of nicotine and cotinine in tobacco harvesters' urine by solid-phase extraction and liquid chromatography.
- Salam, S., et al. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Chemical Research in Toxicology, 36(4), 495-512. [Link]
- De Cremer, K., et al. (2014). On-line solid-phase extraction with ultra performance liquid chromatography and tandem mass spectrometry for the detection of nicotine, cotinine and trans-3′-hydroxycotinine in urine to strengthen human biomonitoring and smoking cessation studies. Talanta, 120, 308-315. [Link]
- Salam, S., et al. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources.
- Lee, S., & In, S. (2021). Comparison of the proposed method with other methods for the detection of nicotine metabolites. [Diagram].
- Price, J. W. (2022). Determination of Cotinine Concentration in Urine by Liquid Chromatography Tandem Mass Spectrometry. VCU Scholars Compass. [Link]
- Mayo Clinic Laboratories. (n.d.). NICOU - Overview: Nicotine and Metabolites, Random, Urine. [Link]
- Bober, A., et al. (2011). Enzyme-linked immunosorbent assay of nicotine metabolites.
- Lei, Y., et al. (2014). Development and comparison of two competitive ELISAs for estimation of cotinine in human exposed to environmental tobacco smoke. Drug Testing and Analysis, 6(10), 1020-1027. [Link]
- Lin, C. H., et al. (2005). Determination of cotinine in human urine by high-performance liquid chromatography. Journal of Food and Drug Analysis, 13(1), 35-41. [Link]
- Zabłocka-Słowińska, K., et al. (2024). Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. MDPI. [Link]
- Doctor, P. B., et al. (2003). Determination of nicotine and cotinine in tobacco harvesters' urine by solid-phase extraction and liquid chromatography.
- ProBiologists. (n.d.). NicAlert™ test strip performance comparison with LC-MS/MS and immunoassay methods for nicotine and cotinine. [Link]
- Home Health Testing. (n.d.). Abbott NicQuick Cotinine/Nicotine Urine Test Cassette, 40/BX. [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. A comparison of direct and indirect analytical approaches to measuring total nicotine equivalents in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of Urine Nicotine, Cotinine, and 3-OH-Cotinine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 4. SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND COTININE USING MICRO-EXTRACTION BY PACKED SORBENT AND GAS CHROMATOGRAPHY-MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases [discover.restek.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous Quantification of Nicotine, Cotinine, trans-3′-Hydroxycotinine, Norcotinine and Mecamylamine in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites cotinine and trans-3'-hydroxycotinine by LC-MS/MS: Method development and validation for human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitation of Nicotine, Its Metabolites, and Other Related Alkaloids in Urine, Serum, and Plasma Using LC-MS-MS | Springer Nature Experiments [experiments.springernature.com]
- 13. Quantitation of nicotine, its metabolites, and other related alkaloids in urine, serum, and plasma using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. unitedchem.com [unitedchem.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. researchgate.net [researchgate.net]
- 17. Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. ijraset.com [ijraset.com]
- 21. Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Enzyme-linked immunosorbent assay of nicotine metabolites - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Pyridine Isomer Synthesis: A Comparative Efficiency Analysis
Introduction: The Strategic Importance of Pyridine Regioisomers
The pyridine scaffold is a cornerstone of modern chemistry, forming the structural core of a vast number of pharmaceuticals, agrochemicals, and functional materials.[1] Its prevalence underscores the critical need for efficient and selective methods to synthesize its derivatives. However, the inherent electronic properties of the pyridine ring present a formidable challenge to synthetic chemists. The nitrogen atom renders the ring electron-deficient, profoundly influencing the regioselectivity of substitution reactions. This guide provides an in-depth, comparative analysis of the most effective strategies for synthesizing 2-, 3-, and 4-substituted pyridines, offering field-proven insights and quantitative data to empower researchers in drug discovery and chemical development. We will move beyond simple procedural lists to explore the causal relationships behind methodological choices, ensuring a robust and validated understanding of this essential area of heterocyclic chemistry.
The Electronic Landscape of the Pyridine Ring: A Primer on Reactivity
The synthetic strategy for any pyridine derivative is dictated by the ring's electronic nature. The electronegative nitrogen atom exerts a powerful electron-withdrawing effect (both inductive and mesomeric), creating a polarized ring system. This results in a significant electron deficiency at the α (2, 6) and γ (4) positions, making them susceptible to nucleophilic attack. Conversely, the β (3, 5) positions are comparatively electron-rich, rendering them the preferred sites for electrophilic substitution, although the ring as a whole is deactivated towards electrophiles compared to benzene.[2][3] Understanding this fundamental dichotomy is paramount to selecting an efficient synthetic route.
Caption: Electronic landscape of the pyridine ring governing regioselectivity.
Part 1: Synthesis of 2-Substituted Pyridines
The pronounced electron deficiency at the C2 position makes it a prime target for nucleophilic substitution and metal-catalyzed cross-coupling reactions.
Classical Approach: The Chichibabin Reaction
First reported in 1914, the Chichibabin reaction remains a direct method for producing 2-aminopyridine derivatives through the reaction of pyridine with sodium amide (NaNH₂).[4][5]
-
Mechanism & Causality: The reaction proceeds via an addition-elimination mechanism. The potent nucleophile, the amide anion (NH₂⁻), attacks the electrophilic C2 carbon to form a negatively charged σ-adduct (a Meisenheimer-like intermediate).[4][6] Aromaticity is restored by the elimination of a hydride ion (H⁻), which subsequently reacts with an acidic proton source (like the product amine) to liberate hydrogen gas, driving the reaction to completion.[4][7]
-
Efficiency & Limitations: While direct, the Chichibabin reaction requires harsh conditions (e.g., high temperatures in xylene) and yields can be variable.[5][8] A significant side reaction can be dimerization, especially with sterically hindered pyridines.[4] The purity of the sodium amide reagent has also been noted to impact reaction efficiency.[8]
Modern Catalytic Methods: Cross-Coupling Strategies
Modern palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of 2-substituted pyridines, offering milder conditions, broader functional group tolerance, and often higher yields.
-
Buchwald-Hartwig Amination: This is the state-of-the-art method for C-N bond formation. It involves the coupling of a 2-halopyridine (typically chloro- or bromo-) with an amine in the presence of a palladium catalyst and a suitable ligand.[9][10]
-
Expertise & Causality: The key to success is the choice of ligand. The pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation. Bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) are instrumental in preventing this deactivation and promoting the desired reductive elimination step.[9] This method is highly efficient for a wide range of amines, including volatile ones when conducted in sealed tubes.[11][12]
-
-
Suzuki-Miyaura Coupling: For the synthesis of 2-arylpyridines, the Suzuki coupling of a 2-halopyridine with an arylboronic acid is exceptionally powerful.[13]
-
Efficiency: This reaction is generally high-yielding and tolerates a vast array of functional groups on both coupling partners. Catalysts like Pd(dppf)Cl₂ have proven effective for this transformation.[13]
-
Caption: Decision workflow for synthesizing 2-substituted pyridines.
Part 2: Synthesis of 3-Substituted Pyridines
Functionalizing the C3 position is challenging due to its lower reactivity towards nucleophiles and the overall deactivated nature of the ring towards electrophiles. Consequently, de novo ring synthesis is often the most efficient strategy.
Functionalization of the Pyridine Ring
-
Electrophilic Aromatic Substitution: Direct electrophilic substitution (e.g., nitration, sulfonation) on pyridine is sluggish and requires harsh conditions, but it reliably occurs at the 3-position.[2] For instance, nitration requires heating with fuming sulfuric acid and nitric acid. The efficiency is often low, limiting its practical application for complex molecules.
-
Cross-Coupling: 3-Halopyridines can serve as effective precursors for Suzuki and other cross-coupling reactions, providing a reliable, if less direct, route to 3-substituted derivatives.[14] The efficiency is generally high, contingent on the stability of the substrate to the reaction conditions.
De Novo Ring Construction: Building from the Ground Up
Building the pyridine ring with the desired substituent already in place is a powerful and often more efficient approach for complex 3-substituted targets.
-
Bohlmann-Rahtz Pyridine Synthesis: This is a highly effective two-step method for producing 2,3,6-trisubstituted pyridines.[15][16]
-
Mechanism & Causality: The synthesis begins with the condensation of an enamine with an alkynone, forming an aminodiene intermediate. This is followed by a thermally induced cyclodehydration to form the aromatic pyridine ring.[15] The direct use of an ynone building block cleverly bypasses the need for a separate oxidation step often required in other pyridine syntheses.[16]
-
Efficiency & Modernization: While traditionally requiring high temperatures, modern modifications using acid catalysis (e.g., acetic acid, Amberlyst 15) allow the reaction to proceed in a single step at much lower temperatures (e.g., 50°C), with yields often ranging from 65-95%.[17] Recent advances have even adapted this method for cyclic ketones using ammonium fluoride.[18]
-
-
Guareschi-Thorpe Condensation: This classical reaction provides an excellent route to highly functionalized 2-pyridones, which are valuable precursors for 3-substituted pyridines.[19][20]
-
Mechanism & Causality: It involves the condensation of a cyanoacetamide or alkyl cyanoacetate with a 1,3-dicarbonyl compound in the presence of a nitrogen source, typically ammonia or ammonium carbonate.[19][21]
-
Efficiency: Advanced protocols using ammonium carbonate in aqueous media have made this a green, user-friendly, and high-yielding multicomponent reaction.[19][22]
-
Part 3: Synthesis of 4-Substituted Pyridines
Similar to the C2 position, the C4 position is electron-deficient and amenable to nucleophilic substitution and cross-coupling. However, for constructing the core ring with substitution at C4, the Hantzsch synthesis is unparalleled.
Functionalization and Cross-Coupling
The strategies for functionalizing the 4-position mirror those for the 2-position. 4-Halopyridines are excellent substrates for introducing a wide variety of nucleophiles and for undergoing high-efficiency Suzuki and Buchwald-Hartwig cross-coupling reactions.[9][23] The synthesis of 4-arylpyridines via Suzuki coupling is particularly important in the pharmaceutical industry, and methods have been developed to suppress impurities that can arise from the phosphine ligands.[23]
De Novo Ring Construction: The Hantzsch Pyridine Synthesis
The Hantzsch synthesis, first reported in 1881, is a classic and highly versatile multi-component reaction for building the pyridine core.[24][25]
-
Mechanism & Causality: It involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor (e.g., ammonium acetate).[24][26] The key feature of this reaction is the initial formation of a 1,4-dihydropyridine (DHP) intermediate. This DHP must then be oxidized in a separate step to furnish the final aromatic pyridine product. The driving force for this oxidation is the gain in aromatic stability.[24]
-
Efficiency & Modernization: Classical Hantzsch synthesis can suffer from long reaction times and harsh conditions.[24] However, modern innovations have dramatically improved its efficiency. The use of microwave irradiation or ultrasonic catalysis can drastically reduce reaction times and improve yields, often exceeding 90%.[24][27] This makes the Hantzsch synthesis a highly efficient and atom-economical method for accessing symmetrically substituted pyridines.
Quantitative Comparison of Synthesis Efficiencies
| Isomer | Reaction Type | Specific Method | Key Advantages | Key Limitations | Typical Yield (%) |
| 2- | Nucleophilic Subst. | Chichibabin Reaction | Direct amination, atom economical. | Harsh conditions, limited to amines, potential side reactions.[4] | 60-80%[6] |
| 2- | Cross-Coupling | Buchwald-Hartwig | Mild conditions, broad amine scope, high functional group tolerance.[9] | Requires pre-functionalized halopyridine, catalyst cost. | 70-95%[12] |
| 2- | Cross-Coupling | Suzuki-Miyaura | Excellent for C-C bonds, very broad scope, high yields.[13] | Requires pre-functionalized halopyridine and boronic acid. | 70-95%[13] |
| 3- | Electrophilic Subst. | Nitration/Halogenation | Direct functionalization of the parent ring. | Harsh conditions, low yields, limited scope.[2] | 20-50% |
| 3- | De Novo | Bohlmann-Rahtz | Excellent regiocontrol, high functionalization, milder one-pot mods.[17] | Multi-component, requires specific enamine/ynone precursors. | 65-95%[17] |
| 4- | Cross-Coupling | Suzuki-Miyaura | High efficiency for 4-arylpyridines, well-optimized for pharma.[23] | Requires 4-halopyridine precursor. | 80-98%[23] |
| 4- | De Novo | Hantzsch Synthesis | Multi-component, high atom economy, excellent for symmetrical pyridines.[24] | Requires subsequent oxidation step, less control for unsymmetrical products. | >90% (modern methods)[24] |
Validated Experimental Protocols
Protocol 1: Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
This protocol details a classic Hantzsch reaction followed by aromatization.[21]
-
Step 1: 1,4-Dihydropyridine Synthesis
-
To a 50 mL round-bottom flask, add benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol).
-
Add ethanol (20 mL) and fit the flask with a reflux condenser.
-
Stir the mixture at reflux for 4 hours. A precipitate will form.
-
Cool the mixture to room temperature, then in an ice bath.
-
Collect the precipitated product by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry to yield the 1,4-dihydropyridine.
-
-
Step 2: Aromatization
-
Dissolve the obtained 1,4-dihydropyridine (1.0 g) in glacial acetic acid (10 mL) in a 50 mL flask.
-
Prepare a solution of sodium nitrite (0.3 g) in water (1 mL).
-
Add the sodium nitrite solution dropwise to the stirred dihydropyridine solution.
-
Heat the mixture at 80°C for 1 hour.
-
After cooling to room temperature, pour the reaction mixture into 50 mL of cold water.
-
Collect the precipitated product by vacuum filtration, wash thoroughly with water, and recrystallize from ethanol to afford the final pyridine derivative.
-
Protocol 2: Guareschi-Thorpe Synthesis of a 2-Pyridone Derivative
This protocol is an example of a modern, green approach to this classical reaction.[19][21]
-
In a 100 mL round-bottom flask, combine cyanoacetamide (0.84 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ammonium carbonate (1.92 g, 20 mmol).
-
Add a 1:1 mixture of water and ethanol (20 mL).
-
Heat the mixture at 80°C with stirring for 4 hours.
-
Cool the reaction mixture to room temperature. The product will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water (2 x 15 mL), and dry under vacuum to yield the desired 2-pyridone.
Conclusion
The efficient synthesis of pyridine isomers is not a matter of a single "best" method, but rather a strategic selection based on the desired substitution pattern. For 2- and 4-substituted pyridines , modern palladium-catalyzed cross-coupling reactions on halopyridine precursors offer unparalleled efficiency, scope, and mild conditions. For accessing the electronically dissimilar 3-position , or for constructing highly functionalized rings in general, de novo strategies like the Bohlmann-Rahtz and Hantzsch syntheses are often superior. These multi-component reactions, enhanced by modern techniques like microwave heating and optimized catalysis, provide powerful, convergent, and high-yielding pathways. By understanding the fundamental electronic principles of the pyridine ring and the mechanistic underpinnings of these key reactions, researchers can navigate the synthetic landscape with precision and efficiency, accelerating the discovery and development of novel chemical entities.
References
[1] BenchChem. (2025). Comparative analysis of synthesis methods for polysubstituted pyridines. Available at: [15] J&K Scientific LLC. (2025). Bohlmann–Rahtz Pyridine Synthesis. Available at: [27] BenchChem. (2025). A Comparative Guide to Pyridine Synthesis: Conventional Heating vs. Microwave Irradiation. Available at: [9] BenchChem. (2025). A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines. Available at: [19] RSC Publishing. (n.d.). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Available at: PubMed. (n.d.). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Available at: [24] Wikipedia. (n.d.). Hantzsch pyridine synthesis. Available at: [4] Wikipedia. (n.d.). Chichibabin reaction. Available at: [13] Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available at: [5] Grokipedia. (n.d.). Chichibabin reaction. Available at: [11] PubMed. (n.d.). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Available at: [28] PubMed Central. (n.d.). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. Available at: [29] PMC - NIH. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [12] American Chemical Society. (n.d.). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. Available at: [17] Organic Chemistry Portal. (n.d.). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Available at: [30] Unknown Source. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. [8] Chemistry Notes. (2022). Chichibabin amination: Easy mechanism. Available at: [21] BenchChem. (2025). A Comparative Guide to the Synthesis of Polysubstituted Pyridines: Classical vs. Modern Routes. Available at: [6] Unknown Source. (n.d.). Chichibabin reaction. [20] Unknown Source. (n.d.). Guareschi-Thorpe Condensation. [22] Semantic Scholar. (n.d.). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Available at: [31] Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [2] Wikipedia. (n.d.). Pyridine. Available at: [10] ACS Publications. (n.d.). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines | The Journal of Organic Chemistry. Available at: Unknown Source. (n.d.). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. [18] PubMed. (2025). Modified Bohlmann-Rahtz Pyridine Synthesis for Cyclic Ketones. Available at: [25] Unknown Source. (n.d.). Hantzsch pyridine synthesis. [32] MDPI. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Available at: [7] Scientific Update. (2018). The Chichibabin amination reaction. Available at: [33] Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [14] Journal of Organic and Pharmaceutical Chemistry. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Available at: [34] Organic Chemistry Portal. (n.d.). Transition-Metal-Free Synthesis of Substituted Pyridines via Ring Expansion of 2-Allyl-2H-azirines. Available at: [35] ACS Publications. (n.d.). Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes | Organic Letters. Available at: [16] Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Available at: [36] CORE. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. Available at: [26] Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Available at: [37] ResearchGate. (n.d.). (PDF) An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Available at: [38] ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society. Available at: [39] IJNRD. (2024). Title:- “Pyridine: Synthesis, Swiss-ADME and Applications.”. Available at: [40] ResearchGate. (n.d.). Scheme 1. Synthesis of 2-substituted pyridines 2-4.. Available at: [41] Green Chemistry (RSC Publishing). (n.d.). Solvent- and halide-free synthesis of pyridine-2-yl substituted ureas through facile C–H functionalization of pyridine N-oxides. Available at: [42] SciSpace. (n.d.). Hantzsch pyridine synthesis | 37 Publications | 294 Citations | Top Authors. Available at: [43] ResearchGate. (n.d.). Hantzsch pyridine synthesis | Request PDF. Available at: [44] ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry. Available at: [45] ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a. Available at: [3] Unknown Source. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 6 Pyridines: properties, syntheses & reactivity. [46] MDPI. (n.d.). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. Available at: [47] YouTube. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity.. Available at:
Sources
- 1. benchchem.com [benchchem.com]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. imperial.ac.uk [imperial.ac.uk]
- 4. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. myttex.net [myttex.net]
- 7. scientificupdate.com [scientificupdate.com]
- 8. chemistnotes.com [chemistnotes.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 15. jk-sci.com [jk-sci.com]
- 16. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 17. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 18. Modified Bohlmann-Rahtz Pyridine Synthesis for Cyclic Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Guareschi-Thorpe Condensation [drugfuture.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. [PDF] Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate | Semantic Scholar [semanticscholar.org]
- 23. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 25. grokipedia.com [grokipedia.com]
- 26. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 31. Pyridine synthesis [organic-chemistry.org]
- 32. De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization | MDPI [mdpi.com]
- 33. chem.libretexts.org [chem.libretexts.org]
- 34. Transition-Metal-Free Synthesis of Substituted Pyridines via Ring Expansion of 2-Allyl-2H-azirines [organic-chemistry.org]
- 35. pubs.acs.org [pubs.acs.org]
- 36. files01.core.ac.uk [files01.core.ac.uk]
- 37. researchgate.net [researchgate.net]
- 38. pubs.acs.org [pubs.acs.org]
- 39. ijnrd.org [ijnrd.org]
- 40. researchgate.net [researchgate.net]
- 41. Solvent- and halide-free synthesis of pyridine-2-yl substituted ureas through facile C–H functionalization of pyridine N-oxides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 42. Hantzsch pyridine synthesis | 37 Publications | 294 Citations | Top Authors | Related Topics [scispace.com]
- 43. researchgate.net [researchgate.net]
- 44. pubs.acs.org [pubs.acs.org]
- 45. researchgate.net [researchgate.net]
- 46. mdpi.com [mdpi.com]
- 47. m.youtube.com [m.youtube.com]
The Strategic Advantage of Convergence: A Guide to Multi-Component Reactions for Pyridine Synthesis
For researchers and professionals in drug development and agrochemical synthesis, the pyridine scaffold is a cornerstone of molecular design. Its prevalence in a vast array of biologically active compounds necessitates efficient, robust, and sustainable synthetic routes. While traditional, linear synthetic methodologies have long been employed, they are increasingly being supplanted by more elegant and powerful strategies. This guide provides an in-depth comparison of multi-component reactions (MCRs) against classical stepwise syntheses for accessing functionalized pyridines, offering field-proven insights and supporting experimental data to inform your synthetic choices.
Part 1: The Core Principle - Convergence vs. Linearity
Traditional organic synthesis is often a linear or stepwise process . In this paradigm, molecules are constructed sequentially, with each reaction step requiring isolation and purification of an intermediate before proceeding to the next transformation. While logical and controlled, this approach is inherently inefficient. Each step introduces the potential for material loss, consumes significant time and resources (solvents, energy), and generates substantial waste.
In stark contrast, Multi-Component Reactions (MCRs) represent a paradigm of convergent synthesis . In an MCR, three or more starting materials are combined in a single reaction vessel to form a final product that incorporates substantial portions of all reactants.[1] This "one-pot" approach avoids the isolation of intermediates, dramatically increasing efficiency and aligning with the principles of green chemistry.[2]
The fundamental difference in these synthetic philosophies can be visualized as follows:
Caption: Linear synthesis vs. MCR convergence.
The primary advantages conferred by the MCR approach include:
-
Operational Simplicity: Fewer manual operations (extractions, purifications, transfers) reduce complexity and potential for human error.[3]
-
Time and Cost Efficiency: Drastically shorter overall reaction times and reduced consumption of solvents and energy translate to significant cost savings.[4]
-
Increased Atom Economy: By incorporating most or all atoms from the starting materials into the final product, MCRs minimize waste, a key principle of green chemistry.[2][5]
-
High Yields: MCRs often afford higher overall yields compared to the multiplicative losses of a multi-step sequence.[4]
Part 2: A Case Study - Synthesis of 2,4,6-Triphenylpyridine
To provide a concrete comparison, let's examine the synthesis of 2,4,6-triphenylpyridine, a common structural motif. We will compare a classical, stepwise approach with a well-established MCR, the Kröhnke pyridine synthesis.
Alternative 1: The Linear Stepwise Synthesis
A plausible and widely understood stepwise route involves three distinct stages:
-
Claisen-Schmidt Condensation: Formation of an α,β-unsaturated ketone (chalcone).
-
Michael Addition: Formation of a 1,5-dicarbonyl intermediate.
-
Cyclocondensation: Ring closure with an ammonia source to form the pyridine.
The workflow is as follows:
Caption: Workflow for stepwise pyridine synthesis.
Experimental Protocols (Stepwise)
Step 1: Synthesis of Chalcone (Benzalacetophenone) [6][7]
-
Dissolve acetophenone (1.0 eq) and benzaldehyde (1.0 eq) in 95% ethanol in a flask.
-
Cool the mixture and add an aqueous solution of sodium hydroxide (e.g., 40%) dropwise while stirring.
-
Continue stirring for 2-3 hours at room temperature. The product precipitates from the solution.
-
Collect the crude product by vacuum filtration, wash thoroughly with cold water until neutral, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to yield pure chalcone.
Step 2: Synthesis of 1,3,5-Triphenyl-1,5-pentanedione (1,5-Diketone) [8][9]
-
To a solution of the chalcone (1.0 eq) from Step 1 in ethanol, add acetophenone (1.0 eq).
-
Add a catalytic amount of a base (e.g., NaOH or KOH) and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC. Upon completion, neutralize the mixture.
-
Isolate the crude 1,5-diketone, which often precipitates or can be extracted after solvent removal.
-
Purify the intermediate by column chromatography or recrystallization.
Step 3: Synthesis of 2,4,6-Triphenylpyridine [8][10]
-
Mix the purified 1,5-diketone (1.0 eq) with an excess of ammonium acetate (NH₄OAc).
-
Heat the mixture, often in a high-boiling solvent like acetic acid or under solvent-free melt conditions, for several hours.
-
Cool the reaction mixture and pour it into ice water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain 2,4,6-triphenylpyridine.
Alternative 2: The Kröhnke Pyridine Synthesis (MCR)
The Kröhnke synthesis is a classic MCR that constructs 2,4,6-trisubstituted pyridines in a single step from readily available starting materials.[1][11] A common and efficient one-pot variation reacts an acetophenone, a benzaldehyde, and ammonium acetate directly.[12]
The streamlined MCR workflow is a testament to its efficiency:
Caption: Workflow for the one-pot MCR synthesis.
Experimental Protocol (One-Pot MCR) [12]
-
In a round-bottom flask, thoroughly mix acetophenone (2.0 eq), benzaldehyde (1.0 eq), and an excess of ammonium acetate.
-
Heat the mixture (e.g., in an oil bath at 120-140 °C) with stirring for 2-4 hours. The reaction can be run solvent-free or in a solvent like acetic acid or PEG-400.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Add ice-cold water to the reaction flask to precipitate the product.
-
Collect the crude solid by vacuum filtration, wash with cold water, followed by a small amount of cold ethanol.
-
Recrystallize the solid from ethanol to yield pure 2,4,6-triphenylpyridine.
Part 3: Quantitative Performance Comparison
The theoretical and practical advantages of the MCR approach become evident when comparing key performance metrics.
| Metric | Linear Stepwise Synthesis | One-Pot Kröhnke MCR | Advantage |
| Number of Steps | 3 (Synthesis, Isolation, Purification) | 1 (One-Pot Reaction) | MCR |
| Overall Yield | ~60-75% (multiplicative loss)¹ | ~68-90%² | MCR |
| Reaction Time | 8-16 hours (excluding purifications) | 2-4 hours | MCR |
| Atom Economy | ~85.3%³ | ~94.4% ³ | MCR |
| Process Complexity | High (multiple isolations, purifications) | Low (single setup and workup) | MCR |
| Solvent/Waste | High (multiple steps and purifications) | Low (often solvent-free, one workup) | MCR |
¹Overall yield for the stepwise synthesis is estimated by multiplying typical yields for each step (e.g., Chalcone: ~90%[6], Diketone: ~85%, Cyclization: ~85% = ~65% overall). ²Yields for one-pot Kröhnke-type syntheses are reported in the 68-90% range depending on conditions.[12][13][14] ³Atom Economy calculated based on the ideal stoichiometry: (MW of Product / Σ MW of all Reactants) * 100.[2][15] For the stepwise route, reactants are 2x Acetophenone + 1x Benzaldehyde + NH₃, with H₂O as a byproduct. For the Kröhnke MCR, reactants are the same. The difference arises from the byproducts considered in the balanced reaction leading to the aromatic product.
Causality Behind the MCR Advantage:
The superior performance of the MCR is not accidental; it is a direct consequence of its convergent nature. By avoiding intermediate isolation, the reaction cascade proceeds in a highly efficient manner. The in situ formation of the 1,5-dicarbonyl intermediate, which is immediately trapped by ammonia and cyclizes, prevents the formation of side products that can occur during separate isolation and purification steps.[1][8] Furthermore, the higher temperatures often used in the one-pot method drive the final aromatization—the thermodynamic driving force for the reaction—to completion, leading to high conversion and excellent yields.[1]
Part 4: Broader Applications and Modern MCRs
The principles demonstrated here extend to a wide range of powerful MCRs for pyridine synthesis, each offering unique advantages for accessing diverse substitution patterns.
-
Hantzsch Pyridine Synthesis: A four-component reaction of an aldehyde, two equivalents of a β-ketoester, and ammonia. It initially forms a 1,4-dihydropyridine, which is then oxidized to the pyridine.[2] This reaction is a cornerstone for synthesizing calcium channel blockers like nifedipine. The classical method often suffers from long reaction times and harsh conditions, but modern variations using microwave irradiation or ultrasound have achieved yields above 90% in minutes.[2]
-
Bohlmann-Rahtz Pyridine Synthesis: A two-component condensation of an enamine with an ethynylketone.[16] This method is highly versatile, but traditionally required high temperatures and isolation of an aminodiene intermediate.[16] Modern one-pot modifications using acid catalysis allow the reaction to proceed in a single step at lower temperatures with excellent yields.[17][18]
-
Guareschi-Thorpe Synthesis: A condensation of a β-ketoester (or 1,3-dicarbonyl) with a cyanoacetamide derivative and an ammonia source.[19] Recent advancements have adapted this MCR to run in environmentally benign aqueous media, offering high yields and simple product precipitation, which simplifies workup.[19][20]
Conclusion for the Practicing Scientist
For the drug development professional or synthetic chemist, the choice of synthetic strategy has profound implications for project timelines, cost, and sustainability. Multi-component reactions offer a demonstrably superior alternative to traditional linear syntheses for the construction of the vital pyridine core.
The key takeaways are:
-
Efficiency is Paramount: MCRs drastically reduce step counts, reaction times, and purification efforts, accelerating discovery and development timelines.
-
Higher Yields & Purity: By minimizing intermediate handling, MCRs often deliver higher overall yields and cleaner crude products.
-
Green Chemistry Alignment: The inherent high atom economy and reduced solvent usage of MCRs make them a more sustainable and environmentally responsible choice.[2]
While a stepwise approach may offer a didactic view of bond formation, the practical, economic, and environmental advantages of a convergent MCR strategy are undeniable. When planning the synthesis of functionalized pyridines, a thorough investigation of established MCRs should be the primary consideration for any modern synthesis laboratory.
References
- Asressu, K. H., & Lee, D. (2021). One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition. ACS Omega, 6(10), 6847–6860. [Link]
- BenchChem. (2025). An In-Depth Technical Guide to the Discovery and History of 1,5-Diketones. BenchChem Technical Guides.
- Wikipedia contributors. (2023, November 29). Kröhnke pyridine synthesis. In Wikipedia, The Free Encyclopedia. [Link]
- Kohler, E. P., & Chadwell, H. M. (1922). Benzalacetophenone. Organic Syntheses, 1, 78. [Link]
- Thirunarayanan, G., Sekar, K. G., & Vanangamudi, G. (2014). One-pot synthesis of 1,5-diketones from 3-acetyl-4-hydroxycoumarin and effective cyclization to unexpected 3,4-dihydropyridines. Organic & Biomolecular Chemistry, 12(34), 6644-6657. [Link]
- Krasnikov, P. E., et al. (2023). Synthesis of 2,4,6‐triarylpyridines from N‐unsubstituted enaminones and chalcones. ChemistrySelect, 8(1). [Link]
- Afonin, D. N., et al. (2019). Reactions of 1,5-Diketones with Ammonia and Its Derivatives. (Review). Chemistry of Heterocyclic Compounds, 55, 699-712.
- Ghorbani-Vaghei, R., & Malaeki, A. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 24846-24853. [Link]
- PrepChem. (n.d.). Synthesis of 2,4,6-triphenylpyridine. [Link]
- Pearson plc. (n.d.).
- ResearchGate. (2021). Chalcone Synthesis Reaction from Benzaldehyde and Acetophenone. [Link]
- Waleed, N. (n.d.). The Aldol Condensation Reaction Preparation of Benzalacetophenon (Chalcones). University of Babylon.
- Al-Ostoot, F. H., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 5036. [Link]
- Bagley, M. C., et al. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 9, 1957-1968. [Link]
- Dawane, B. S., et al. (2010). An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity. Der Pharma Chemica, 2(3), 251-256. [Link]
- Ceylan, M., & Gezegen, H. (2008). Preparation of 1,5-diketones by addition of cyclohexanone to chalcones under solvent-free phase transfer catalyst condition. Turkish Journal of Chemistry, 32(1), 55-61.
- BenchChem. (2025). The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers. BenchChem Technical Guides.
- Wikipedia contributors. (2023, December 11). Hantzsch pyridine synthesis. In Wikipedia, The Free Encyclopedia. [Link]
- Dynamic Science. (n.d.). chemistry-atom economy and percentage yield. [Link]
- J. C. (2022, December 24).
- Ghorbani-Vaghei, R., & Malaeki, A. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 24846-24853. [Link]
- ResearchGate. (2021). The Guareschi–Thorpe Cyclization Revisited – An Efficient Synthesis of Substituted 2,6-Dihydroxypyridines and 2,6-Dichloropyridines. [Link]
- Cann, M. C. (n.d.). A Green Chemistry Module. University of Scranton. [Link]
- Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. [Link]
- da Silva, J. F., et al. (2024). An In‐Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. Chemistry–A European Journal. [Link]
- BenchChem. (2025). troubleshooting low yield in Kröhnke pyridine synthesis. BenchChem Technical Support.
Sources
- 1. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Atom economy - Wikipedia [en.wikipedia.org]
- 3. 2,4,6-TRIPHENYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry-atom economy and percentage yield [dynamicscience.com.au]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition: Application in the Synthesis of 2,4,6-Triaryl Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. prepchem.com [prepchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Atom Economy Calculator | Green Chemistry & Reaction Efficiency [pearson.com]
- 16. researchgate.net [researchgate.net]
- 17. globalconference.info [globalconference.info]
- 18. researchgate.net [researchgate.net]
- 19. orgchemres.org [orgchemres.org]
- 20. youtube.com [youtube.com]
A Researcher's Guide to Regioselectivity in Pyridine Synthesis: From Classic Condensations to Modern C-H Functionalization
Introduction: The Enduring Challenge of Pyridine Regiocontrol
The pyridine scaffold is one of the most pervasive N-heterocycles in medicinal chemistry, agrochemicals, and materials science.[1][2] Its unique electronic properties and ability to act as a ligand and hydrogen bond acceptor make it a privileged structure in drug design. However, the synthesis of specifically substituted pyridine derivatives remains a significant challenge. The core issue often lies in controlling the regioselectivity—the ability to introduce functional groups at precise positions (C2, C3, or C4) on the ring. This guide provides an in-depth comparison of major synthetic strategies, focusing on the mechanistic principles that govern regioselectivity and offering field-proven protocols for researchers and drug development professionals.
Chapter 1: Mastering Regioselectivity in Classical Cyclocondensation Reactions
Cyclocondensation reactions are the foundational methods for assembling the pyridine ring from acyclic precursors. While powerful, regioselectivity is predetermined by the choice and substitution pattern of the starting materials.
The Hantzsch Pyridine Synthesis
The Hantzsch synthesis, first reported in 1881, is a four-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form a 1,4-dihydropyridine, which is then oxidized to the pyridine.[3][4][5]
Causality of Regioselectivity: The final substitution pattern is locked in by the initial reactants. The aldehyde provides the C4 substituent, while the β-ketoester provides the substituents at C3 and C5, as well as the ester groups. The classic Hantzsch synthesis inherently produces symmetrically substituted pyridines (at C3/C5 and C2/C6). To achieve asymmetry, a modified approach using pre-formed intermediates is necessary. For instance, a Knoevenagel condensation of the aldehyde and one equivalent of the β-ketoester, followed by the addition of an enamine derived from the second β-ketoester, allows for the synthesis of unsymmetrical pyridines.[4]
Workflow: Hantzsch Pyridine Synthesis
Caption: Workflow for the Hantzsch pyridine synthesis.
The Guareschi-Thorpe Synthesis
This method provides access to 2-pyridones (or their 2-hydroxypyridine tautomers) by condensing a β-dicarbonyl compound with cyanoacetamide or a cyanoacetic ester in the presence of an amine.[6][7][8]
Causality of Regioselectivity: The regiochemistry is dictated by the condensation partners. The cyanoacetamide provides the nitrogen atom and the C2 and C3 carbons (with the cyano group ending up at C3 and the carbonyl at C2). The β-dicarbonyl compound provides the C4, C5, and C6 carbons. The substituents on the β-dicarbonyl will therefore be located at the C4 and C6 positions of the final pyridone.
The Bohlmann-Rahtz Synthesis
The Bohlmann-Rahtz synthesis is a highly reliable method for producing 2,3,6-trisubstituted pyridines with excellent regiocontrol.[9] It involves the condensation of an enamine with an ethynylketone.[9][10]
Causality of Regioselectivity: This reaction proceeds via a Michael addition followed by cyclodehydration. The regioselectivity is unambiguous: the enamine component dictates the substituents at the C2 and C3 positions, while the ethynylketone provides the C6 substituent.[11][12] This method offers total control over the regiochemistry, making it a valuable tool for complex pyridine synthesis.[11][12]
Chapter 2: Regiocontrol via Functionalization of Pre-formed Pyridine Rings
For many synthetic targets, it is more efficient to start with a simple pyridine ring and introduce substituents selectively. This approach relies on controlling the inherent reactivity of the pyridine ring or using directing groups to override it.
Directed ortho-Metalation (DoM)
Directed ortho-metalation is a powerful strategy for functionalizing positions adjacent to a directing metalating group (DMG).[13][14] A DMG, such as an amide (-CONR₂), carbamate (-OCONR₂), or methoxy (-OCH₃) group, coordinates to a strong base (typically an organolithium reagent like LDA or n-BuLi) and directs deprotonation to the adjacent ortho position.[13][15]
Causality of Regioselectivity: The selectivity is governed entirely by the position of the DMG.
-
A C2-DMG directs metalation to the C3 position.[13]
-
A C3-DMG directs metalation to either the C2 or C4 position. C4 is often favored due to reduced steric hindrance and greater acidity of the C4 proton.
-
A C4-DMG directs metalation to the C3 position.
The resulting organometallic intermediate can then be quenched with a wide variety of electrophiles to install a new substituent with high regiospecificity.[13][14] The use of hindered lithium amide bases like LDA or LTMP is often crucial to prevent nucleophilic addition to the pyridine ring, which can be a competing side reaction.[13]
Diagram: Principle of Directed ortho-Metalation
Caption: Regioselectivity in DoM is controlled by the DMG.
Regioselectivity in Cross-Coupling of Halopyridines
Transition-metal catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) are indispensable for C-C and C-heteroatom bond formation.[16][17][18] When using polyhalogenated pyridines, regioselectivity is determined by the relative reactivity of the C-X bonds.
Causality of Regioselectivity: The primary factors are electronics and the nature of the halogen.
-
Electronic Effects: The pyridine nitrogen is electron-withdrawing, making the α (C2/C6) and γ (C4) positions more electron-deficient and thus more reactive towards oxidative addition by a Pd(0) catalyst.[19] Therefore, in dihalopyridines, oxidative addition is generally favored at the position α to the nitrogen.[19]
-
Halogen Reactivity: The reactivity order for oxidative addition is C–I > C–Br > C–Cl. This difference can be exploited for selective, sequential functionalization. For example, in a 2-bromo-5-iodopyridine, a Sonogashira or Suzuki coupling will almost exclusively occur at the more reactive C-I bond, leaving the C-Br bond available for a subsequent, different coupling reaction.
Chapter 3: The Frontier: Regioselective C-H Functionalization
The direct functionalization of C-H bonds represents the most atom-economical approach to elaborating the pyridine core.[1] Controlling regioselectivity in these reactions is a major focus of modern synthetic chemistry.
Inherent Reactivity: The pyridine ring has an inherent reactivity pattern for C-H functionalization.
-
Electrophilic Attack (e.g., Friedel-Crafts): Strongly deactivated and generally occurs at C3, but often requires harsh conditions and gives low yields.
-
Nucleophilic Attack (SNAr-type): Favors the electron-deficient C2 and C4 positions.
-
Radical Attack (Minisci Reaction): Shows a strong preference for the C2 and C4 positions due to the stabilization of the intermediate radical cation.[1]
Directed C-H Functionalization: As with DoM, directing groups can be used to override the ring's intrinsic reactivity. Transition metal catalysts (e.g., Rh, Ru, Pd) can coordinate to a directing group and selectively activate a specific C-H bond (typically ortho to the DG) for coupling with a reaction partner.[20][21] This allows for highly regioselective functionalization at positions that are otherwise difficult to access, such as C3.[20]
Comparative Analysis & Data
The choice of synthetic strategy depends heavily on the desired substitution pattern, functional group tolerance, and scalability.
| Method | Primary Regiocontrol | Typical Products | Pros | Cons |
| Hantzsch Synthesis | Reactant structure | Symmetrical 2,3,4,5,6-polysubstituted | Convergent, one-pot | Limited to symmetrical products unless modified; requires oxidation. |
| Bohlmann-Rahtz | Reactant structure | 2,3,6-trisubstituted | Excellent, unambiguous regiocontrol.[11][12] | Requires specific enamine and alkynone precursors. |
| Directed ortho-Metalation | Directing Group Position | ortho to DMG | High regioselectivity; wide range of electrophiles. | Requires strongly basic/cryogenic conditions; limited DMG compatibility. |
| Cross-Coupling | Halogen position & reactivity | Site-specific C-C/C-N/C-O bonds | High functional group tolerance; modular. | Requires pre-halogenated pyridines; catalyst sensitivity. |
| Directed C-H Activation | Directing Group Position | ortho to DMG | Atom economical; accesses unique positions.[20] | Catalyst cost; directing group removal may be needed. |
Experimental Protocols
Protocol 1: Regiospecific Synthesis of a 2,3,6-Trisubstituted Pyridine via Bohlmann-Rahtz Reaction
This protocol describes the synthesis of a pyridine derivative where the regiochemistry is explicitly controlled by the starting materials.
Step 1: Synthesis of the Enamine (Ethyl β-aminocrotonate)
-
To a round-bottom flask, add ethyl acetoacetate (1.0 eq) and ethanol (2 M).
-
Cool the mixture to 0 °C in an ice bath.
-
Bubble anhydrous ammonia gas through the solution for 15 minutes, or add aqueous ammonium hydroxide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Remove the solvent under reduced pressure to yield ethyl β-aminocrotonate, which is often used without further purification.
Step 2: Bohlmann-Rahtz Cyclocondensation
-
Dissolve the crude ethyl β-aminocrotonate (1.0 eq) and an appropriate ethynylketone (e.g., 1-phenyl-2-propyn-1-one, 1.0 eq) in toluene (1 M).
-
Add a catalytic amount of a Lewis acid (e.g., ZnBr₂, 10 mol%) or a protic acid (e.g., acetic acid, 0.5 eq).[12]
-
Heat the mixture to reflux (approx. 110 °C) for 6-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction, wash with saturated NaHCO₃ solution, and extract with ethyl acetate.
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the 2,3,6-trisubstituted pyridine.
Protocol 2: Regioselective C3-Functionalization via Directed ortho-Metalation
This protocol demonstrates the installation of a substituent at the C3 position of a pyridine bearing a C2 directing group.
Reagents & Setup:
-
2-Methoxypyridine (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA, 1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene)
-
Electrophile (e.g., Iodomethane, 1.2 eq)
-
All glassware must be oven-dried and the reaction run under an inert atmosphere (N₂ or Ar).
Procedure:
-
To a flame-dried, three-neck round-bottom flask under N₂, add anhydrous THF (to make a 0.5 M solution) and 2-methoxypyridine (1.0 eq).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add the LDA solution (1.1 eq) dropwise via syringe over 15 minutes. The solution may turn a deep color.
-
Stir the mixture at -78 °C for 1 hour to ensure complete metalation at the C3 position.
-
Add the electrophile (Iodomethane, 1.2 eq) dropwise.
-
Continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash chromatography to isolate 3-iodo-2-methoxypyridine.
Conclusion
Mastering regioselectivity in pyridine synthesis requires a deep understanding of the underlying mechanistic principles of each synthetic approach. Classical cyclocondensations, like the Bohlmann-Rahtz synthesis, offer robust and predictable regiocontrol based on precursor structure. For functionalizing existing pyridine rings, directed metalation and C-H activation provide powerful, modern alternatives that rely on directing groups to achieve high selectivity, while cross-coupling of halopyridines leverages the inherent reactivity differences of C-X bonds. By carefully selecting the appropriate strategy, researchers can efficiently access a vast chemical space of substituted pyridines for applications in drug discovery and beyond.
References
- Rh(iii)-catalyzed regioselective hydroarylation of alkynes via directed C–H functionalization of pyridines. Organic & Biomolecular Chemistry.
- Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activ
- Selective Synthesis of 2-Substituted Pyridine N-Oxides via Directed ortho-Metallation using Grignard Reagents. Tetrahedron Letters.
- Regioselective Co(III)-Catalyzed C-H Functionalization of 2-Pyridones with Allenes. Organic Letters.
- Hantzsch pyridine synthesis.
- One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE.
- Directed Lithiation and Substitution of Pyridine Deriv
- Directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives: a one-pot protocol to substituted azabiaryls. PubMed.
- Pyridine synthesis overview. Organic Chemistry Portal.
- Pyridine Synthesis: A Summary. Baran Lab.
- C-H Functionaliz
- Synthetic approaches towards heterocyclic natural products. ORCA - Cardiff University.
- A Simple, Modular Synthesis of Substituted Pyridines. PMC - NIH.
- Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society.
- Pyridine C−H functionalization reactions.
- Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines. The Journal of Organic Chemistry.
- Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
- Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central.
- Bohlmann-Rahtz Pyridine Synthesis. SynArchive.
- Bohlmann–Rahtz pyridine synthesis. Wikipedia.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH.
- Hantzsch pyridine synthesis. ChemTube3D.
- Hantzsch pyridine synthesis. Wikipedia.
- Icilio Guareschi and his amazing “1897 reaction”. PMC - PubMed Central.
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon
- Cross-Coupling Reactions of Polyhalogenated Heterocycles.
- Editorial Catalysts: Special Issue on Transition Metal C
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Organometallics.
- Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines.
Sources
- 1. C-H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. chemtube3d.com [chemtube3d.com]
- 6. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Synthetic approaches towards heterocyclic natural products -ORCA [orca.cardiff.ac.uk]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. Directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives: a one-pot protocol to substituted azabiaryls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Rh(iii)-catalyzed regioselective hydroarylation of alkynes via directed C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Regioselective Co(III)-Catalyzed C-H Functionalization of 2-Pyridones with Allenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-(Pyridin-2-yl)butanoic Acid: A Guide for Laboratory Professionals
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 4-(Pyridin-2-yl)butanoic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety protocols to ensure the protection of laboratory personnel and the environment. The procedures outlined are grounded in established regulatory frameworks from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Hazard Assessment and Characterization
Based on this analysis, this compound should be handled as a hazardous substance with the following potential characteristics:
-
Corrosivity: The butanoic acid moiety suggests that the compound is acidic and likely corrosive, capable of causing severe skin burns and eye damage.[1][2][3][4]
-
Irritation: The pyridine component, as seen in analogs like 4-(Pyridin-3-yl)butanoic acid hydrochloride, indicates it may cause skin, eye, and respiratory irritation.[5]
-
Toxicity: Harmful if swallowed.[2]
-
Environmental Hazard: Likely harmful to aquatic life.[2]
-
Combustibility: The butanoic acid structure suggests it may be a combustible liquid.[1][2][3][4]
Therefore, this compound must be disposed of as regulated hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6]
Personal Protective Equipment (PPE) and Safety Measures
Adherence to proper PPE protocols is non-negotiable when handling this compound for disposal. The causality behind this requirement is the need to create a barrier between the individual and the corrosive and irritant nature of the chemical.
Required PPE:
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes that can cause serious eye damage.[2][5] |
| Hand Protection | Nitrile or butyl rubber gloves. | Provides a resistant barrier to prevent skin contact and potential burns.[6] |
| Body Protection | A fully buttoned laboratory coat. | Prevents contamination of personal clothing and skin.[5] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. | Minimizes the inhalation of potentially irritating vapors.[3][6] |
Spill Management Protocol
Accidents can occur, and a clear, pre-defined spill management plan is a hallmark of a trustworthy safety system.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated, preferably within a chemical fume hood.[6]
-
Contain the Spill: Use an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent, to contain the spill.[6] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Neutralize (if applicable and safe): For acidic compounds, cautious neutralization with a weak base (e.g., sodium bicarbonate) can be considered, but only by trained personnel.
-
Collect and Containerize: Carefully scoop the absorbed material into a designated, properly labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.
Waste Collection and Storage Workflow
The systematic collection and storage of chemical waste are critical to preventing accidental mixing of incompatible substances and ensuring regulatory compliance.
Operational Steps:
-
Waste Determination: All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, empty containers), must be treated as hazardous waste.
-
Container Selection: Use a designated, leak-proof, and chemically compatible container with a secure screw-top cap. The container must be in good condition, with no cracks or deterioration.[1]
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Corrosive, Irritant).[7]
-
Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA).[1][2] Crucially, store it separately from bases, oxidizing agents, and other incompatible materials to prevent violent reactions.[1]
-
Container Management: Keep the waste container closed at all times except when adding waste.[8] Do not overfill the container; leave at least one inch of headspace to allow for expansion.[1]
Disposal Workflow Diagram
Caption: Decision workflow for the disposal of this compound.
Final Disposal Procedure
The final step in the lifecycle of a laboratory chemical is its permanent, safe disposal, which must be handled by professionals in accordance with federal, state, and local regulations.
-
Do Not Attempt On-Site Treatment: Unless your facility has the specific permits and trained personnel for chemical neutralization or treatment, do not attempt to treat the waste yourself.
-
Contact Environmental Health & Safety (EH&S): When the waste container is full or ready for disposal, contact your institution's EH&S department or a licensed hazardous waste disposal contractor.
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This "cradle-to-grave" tracking is a key requirement of the EPA's Resource Conservation and Recovery Act (RCRA).
-
Professional Disposal: The licensed waste contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common and effective disposal method for organic compounds like this compound is high-temperature incineration.
By adhering to this comprehensive guide, laboratory professionals can ensure the proper and safe disposal of this compound, upholding the highest standards of scientific integrity, safety, and environmental responsibility.
References
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
- US Bio-Clean.
- PubChem. This compound. [Link]
- Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]
- Purdue University. Hazardous Waste Disposal Guidelines. [Link]
- National Center for Biotechnology Information. Toxicological Profile for Pyridine. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. itwreagents.com [itwreagents.com]
- 5. aksci.com [aksci.com]
- 6. 4-methoxy-2-(pyridin-3-yl)butanoic acid suppliers USA [americanchemicalsuppliers.com]
- 7. This compound CAS#: 102879-51-6 [m.chemicalbook.com]
- 8. aksci.com [aksci.com]
Personal protective equipment for handling 4-(Pyridin-2-yl)butanoic acid
Comprehensive Safety Protocol: Handling 4-(Pyridin-2-yl)butanoic Acid
A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Safety, and Disposal
This guide provides essential safety and logistical information for the handling of this compound (CAS No. 102879-51-6). As a compound combining a pyridine ring and a carboxylic acid functional group, its handling requires a comprehensive understanding of the potential hazards associated with both moieties. This document synthesizes data from analogous compounds and established chemical safety principles to create a self-validating protocol designed for researchers, scientists, and drug development professionals.
Hazard Assessment: A Logic-Driven Approach
Direct, comprehensive toxicological data for this compound is not extensively published. Therefore, a robust safety assessment must be inferred from its structural components and data from closely related analogs, such as 4-(Pyridin-3-yl)butanoic acid hydrochloride.[1][2] The primary hazards are associated with the irritant and corrosive properties of the carboxylic acid group and the potential systemic effects and skin/eye irritation of the pyridine moiety.[3]
Inferred Hazard Analysis Workflow
Caption: Logical workflow for inferring compound hazards and required controls.
Anticipated GHS Hazard Classification
Based on the classification of structural analogs, the following hazards should be assumed for this compound.[1][2]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Acute Toxicity (Oral) | Category 4 (Assumed) | H302: Harmful if swallowed |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent exposure through all potential routes: dermal, ocular, and inhalation.
Eye and Face Protection
-
Mandatory: Wear chemical safety goggles that provide a complete seal around the eyes, compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[4]
-
Causality: The carboxylic acid functionality presents a significant risk of serious eye damage.[5] Standard safety glasses are insufficient as they do not protect from splashes or fine particulates.
-
High-Risk Operations: When handling larger quantities (>10g) or if there is a significant splash risk, a full-face shield must be worn in addition to safety goggles.[6]
Skin and Body Protection
-
Laboratory Coat: A standard, fully-buttoned laboratory coat must be worn at all times.
-
Gloves: The choice of glove material is critical due to the dual nature of the compound.
-
Routine Handling (Short Duration): Nitrile gloves are acceptable for tasks with minimal contact time.[7] However, they must be inspected before use and changed immediately upon contamination.[8]
-
Extended Handling or Spills: Butyl rubber gloves are recommended. Pyridine and its derivatives can degrade nitrile over time; butyl rubber offers superior resistance.[3]
-
-
Protective Clothing: For large-scale operations, consider a chemical-resistant apron or suit.[9]
Respiratory Protection
-
Primary Control: All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood to keep airborne concentrations low.[1][4]
-
Causality: The compound is expected to be a respiratory irritant.[1][2] The fume hood is the primary engineering control to prevent inhalation of dusts or aerosols.
-
Emergency/Spill Response: In the event of a large spill or failure of ventilation, a NIOSH-approved respirator with acid gas cartridges may be necessary.[6] Use of such equipment requires enrollment in a respiratory protection program with medical clearance and fit-testing.[3]
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational. Clear the workspace of all unnecessary items. Confirm that an eyewash station and safety shower are accessible and unobstructed.[3][4]
-
Don PPE: Put on your lab coat, followed by chemical safety goggles. Finally, don the appropriate gloves (nitrile or butyl rubber).
-
Weighing: If handling the solid, perform all weighing operations on a tared weigh boat or paper inside the fume hood to contain any dust. Minimize the generation of dust during transfer.[4]
-
Dissolving/Reaction: Add the compound to the solvent or reaction mixture slowly within the fume hood. Keep containers closed when not in use.[10]
-
Post-Handling: After the procedure is complete, decontaminate any surfaces.
-
Doff PPE: Remove gloves using the proper technique to avoid skin contact with the outer surface.[8] Remove your lab coat and goggles. Wash hands thoroughly with soap and water.[1][11]
Spill Management
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate.
-
Contain: For small spills, contain the material using an inert absorbent like vermiculite, sand, or a universal spill absorbent.[12] Do not use combustible materials.
-
Neutralize (Optional but Recommended): Cover the spill with a weak base such as sodium bicarbonate or soda ash to neutralize the carboxylic acid.
-
Collect: Using spark-proof tools, carefully sweep or scoop the absorbed material into a clearly labeled, sealable waste container.[1]
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Ventilate: Allow the area to ventilate thoroughly before resuming work.
Waste Disposal Plan
-
Chemical Waste: All waste containing this compound, including unused material and reaction byproducts, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[3]
-
Contaminated Materials: Used gloves, absorbent materials from spills, and contaminated weigh papers must be disposed of as solid hazardous waste in a separate, labeled container.[8]
-
Regulatory Compliance: Do not dispose of this chemical down the drain.[10][12] All waste must be handled and disposed of in accordance with local, state, and federal environmental regulations. Contact your institution's Environmental Health & Safety (EHS) department for specific disposal procedures.
Emergency First Aid
-
Skin Contact: Immediately remove all contaminated clothing.[11] Rinse the affected skin area with copious amounts of water for at least 15-20 minutes.[1][11] Seek immediate medical attention.[13]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the individual to fresh air.[1] If breathing is difficult, administer oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.
References
- The MSDS HyperGlossary: Carboxylic Acid.
- PYRIDINE - Safety D
- 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
- Pyridine Standard Operating Procedure.
- What PPE Should You Wear When Handling Acid 2026? LeelineWork. [Link]
- Safety D
- Material Safety Data Sheet - Chromane-2-carboxylic acid. Cole-Parmer. [Link]
- Safety equipment, PPE, for handling acids. Quicktest. [Link]
- Safety D
- SAFETY DATA SHEET - n-Butyric acid. Fisher Scientific. [Link]
- 4-(Pyridin-3-yl)butanoic acid hydrochloride. PubChem. [Link]
- Safety Data Sheet - Butyric acid. DC Fine Chemicals. [Link]
- MSDS of 4-Oxo-4-pyridin-3-YL-butyric acid. Capot Chemical. [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. 4-(Pyridin-3-yl)butanoic acid hydrochloride | C9H12ClNO2 | CID 86811679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. leelinework.com [leelinework.com]
- 7. quicktest.co.uk [quicktest.co.uk]
- 8. aablocks.com [aablocks.com]
- 9. itwreagents.com [itwreagents.com]
- 10. carlroth.com [carlroth.com]
- 11. fishersci.com [fishersci.com]
- 12. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 13. dcfinechemicals.com [dcfinechemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
